1,4-Dibromo-2,3,5,6-tetramethylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2,3,5,6-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWAQZBDJDWANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)C)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061846 | |
| Record name | Benzene, 1,4-dibromo-2,3,5,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-54-4 | |
| Record name | 1,4-Dibromo-2,3,5,6-tetramethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1646-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dibromo-2,3,5,6-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1646-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dibromo-2,3,5,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,4-dibromo-2,3,5,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIBROMO-2,3,5,6-TETRAMETHYLBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Utility of 1,4-Dibromo-2,3,5,6-tetramethylbenzene in Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Sterically Hindered Building Block with High Potential
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,4-Dibromo-2,3,5,6-tetramethylbenzene (CAS 1646-54-4), also known as 3,6-dibromodurene, presents itself as a uniquely valuable intermediate. Its symmetrically substituted aromatic core, featuring two reactive bromine atoms flanked by four methyl groups, offers a combination of steric hindrance and functional handles that can be exploited for selective chemical transformations.[1] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a focus on its utility in pharmaceutical and materials science research.
The core value of this compound lies in the interplay between the electron-donating methyl groups and the reactive C-Br bonds. The methyl groups enhance the electron density of the benzene ring, influencing its reactivity in certain transformations, while also providing significant steric shielding. This steric hindrance can direct reactions to specific sites and can impart unique conformational properties to the resulting molecules. The two bromine atoms serve as versatile synthetic handles, readily participating in a variety of cross-coupling and organometallic reactions, making this compound a valuable precursor for a diverse range of more complex structures.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. This compound is a white to off-white crystalline solid, a characteristic that facilitates its handling and purification by recrystallization.[2]
| Property | Value | Source |
| CAS Number | 1646-54-4 | [2] |
| Molecular Formula | C₁₀H₁₂Br₂ | [2] |
| Molecular Weight | 292.01 g/mol | [2] |
| Melting Point | 202-204 °C | [2] |
| Boiling Point | 307.7±37.0 °C (Predicted) | [2] |
| Density | 1.562±0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Toluene | [2] |
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Due to the high symmetry of the molecule, its NMR spectra are characteristically simple.
| Nucleus | Chemical Shift (δ) | Multiplicity | Integration | Solvent | Source |
| ¹H NMR | 2.48 ppm | singlet | 12H | CDCl₃ | [2] |
| ¹³C NMR | 135.2, 128.3, 22.4 ppm | - | - | CDCl₃ | [2] |
The single peak in the ¹H NMR spectrum corresponds to the twelve equivalent protons of the four methyl groups. The ¹³C NMR spectrum displays three distinct signals, corresponding to the bromine-substituted aromatic carbons, the methyl-substituted aromatic carbons, and the methyl carbons themselves.
Synthesis and Mechanistic Considerations
The primary and most efficient route to this compound is the direct bromination of 1,2,4,5-tetramethylbenzene (durene).[2] This reaction is a classic example of electrophilic aromatic substitution, a fundamental transformation in organic chemistry.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound:
-
Reaction Setup: To a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1,2,4,5-tetramethylbenzene (durene) (25.0 g, 0.18 mol) and 150 mL of dichloromethane. Stir the mixture until the durene is completely dissolved.
-
Catalyst Addition: Add iodine (I₂, 1.0 g, 3.94 mmol) to the solution. Iodine acts as a catalyst, activating the bromine for electrophilic attack.
-
Bromine Addition: Prepare a solution of bromine (Br₂, 24 mL, 74.6 g, 0.47 mol) in 100 mL of dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred durene solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 1.5 hours to ensure complete conversion.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 50 mL of a 5 M aqueous sodium hydroxide solution to neutralize any remaining bromine and hydrobromic acid.
-
Isolation and Purification: The solid product will precipitate out of the solution. Collect the solid by filtration, wash it thoroughly with deionized water, and dry it to afford this compound. A yield of approximately 93% can be expected.[2]
Mechanistic Pathway: Electrophilic Aromatic Bromination
The bromination of durene proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
Sources
An In-Depth Technical Guide to the Molecular Structure of 1,4-Dibromo-2,3,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,3,5,6-tetramethylbenzene, also known by its synonym 3,6-Dibromodurene, is a symmetrically substituted aromatic compound with the chemical formula C₁₀H₁₂Br₂.[1] Its structure, featuring a benzene ring fully substituted with two bromine atoms and four methyl groups, provides a unique combination of steric hindrance and reactive sites. This molecular architecture makes it a valuable intermediate and building block in various fields of chemical synthesis, including pharmaceuticals and materials science. The strategic placement of the bromine atoms as excellent leaving groups, coupled with the steric influence of the flanking methyl groups, allows for highly selective and controlled chemical transformations. This guide provides a comprehensive analysis of its molecular structure, spectroscopic signature, synthesis, and key applications.
Molecular Structure and Properties
The core of this compound is a planar benzene ring. The key structural features and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1646-54-4 | [2] |
| Molecular Formula | C₁₀H₁₂Br₂ | [1][2] |
| Molecular Weight | 292.01 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3,6-Dibromodurene | [3] |
| Appearance | White to almost white powder or crystals | [2] |
| Melting Point | 202-204 °C | [2] |
| Boiling Point | 307.7±37.0 °C (Predicted) | [2] |
| Density | 1.562±0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Toluene | [2] |
The symmetrical substitution pattern is a defining characteristic of this molecule. The bromine atoms are located at the para positions (1 and 4), while the four methyl groups occupy all the remaining positions (2, 3, 5, and 6). This arrangement leads to significant steric crowding around the bromine atoms, which can influence the molecule's reactivity and conformational preferences.
Crystallographic Data
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is remarkably simple due to its high degree of symmetry. All twelve protons of the four methyl groups are chemically equivalent, resulting in a single sharp peak.
-
¹H NMR (500 MHz, CDCl₃): δ 2.48 (s, 12H)[2]
This single resonance confirms the symmetrical arrangement of the methyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further evidence of the molecule's symmetry.
-
¹³C NMR (125.68 MHz, CDCl₃): δ 135.2, 128.3, 22.4[2]
This spectrum shows three distinct signals, corresponding to the bromine-substituted aromatic carbons, the methyl-substituted aromatic carbons, and the methyl carbons themselves.
Other Spectroscopic Data
Additional spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS), are available for this compound and can be used for further characterization.[3]
Synthesis and Reactivity
The primary synthetic route to this compound involves the electrophilic bromination of 1,2,4,5-tetramethylbenzene (durene).
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
A common laboratory-scale synthesis is as follows:
-
Dissolution: 1,2,4,5-tetramethylbenzene (25.0 g, 0.18 mol) is dissolved in 150 mL of dichloromethane in a dry three-necked flask with stirring.[2]
-
Catalyst Addition: Iodine (1.0 g, 3.94 mmol) is added to the solution as a catalyst.[2]
-
Bromination: A solution of bromine (24 mL, 0.47 mol) in 100 mL of dichloromethane is added dropwise with stirring.[2]
-
Reaction: After the addition is complete, the mixture is heated to reflux for 1.5 hours.[2]
-
Quenching: The reaction is cooled to room temperature and quenched by the addition of 5 M aqueous sodium hydroxide (50 mL).[2]
-
Isolation: The solid product is collected by filtration, washed with deionized water, and dried to yield this compound.[2] A reported yield for this method is 93%.[2]
Reactivity
The bromine atoms on the aromatic ring are the primary sites of reactivity. They can participate in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in modern organic synthesis for forming carbon-carbon bonds.[6] The steric hindrance provided by the four adjacent methyl groups can influence the regioselectivity and reaction rates of these transformations.
Applications in Research and Development
The unique structural features of this compound make it a valuable tool for researchers and professionals in drug development and materials science.
-
Pharmaceutical Synthesis: It serves as a key intermediate for constructing the core scaffolds of various drug molecules. Its ability to undergo selective functionalization allows for the precise introduction of pharmacophores.
-
Materials Science: This compound is utilized as a monomer or building block in the synthesis of polymers and other advanced materials.[6] The rigid, well-defined structure can impart desirable thermal and mechanical properties to the resulting materials.
-
Ligand Development: The dibromo functionality allows for the synthesis of bidentate ligands for catalysis and coordination chemistry. The steric bulk of the tetramethylbenzene core can be used to tune the electronic and steric properties of the resulting metal complexes.
Conclusion
This compound is a highly versatile and synthetically useful molecule. Its symmetrical structure, characterized by a fully substituted benzene ring, provides a unique platform for the development of new pharmaceuticals, advanced materials, and novel chemical entities. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity is crucial for its effective application in research and development.
References
- 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene - Benchchem.
- This compound - ChemicalBook.
- 1,4-Dibromo-2,3,5,6-tetramethyl-benzene - Optional[1H NMR] - Chemical Shifts.
- 1,4-Dibromo-2,3,5,6-tetramethyl-benzene - SpectraBase.
- Crystal structre of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C 12 H 16 Br 2.
- This compound | 1646-54-4 | BAA64654 - Biosynth.
- The Role of this compound in Modern Chemistry.
- This compound | 1646-54-4 - TCI Chemicals.
- Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene: which methyl groups are quasi-free rotors in the crystal? - RSC Publishing.
Sources
- 1. This compound | 1646-54-4 | BAA64654 [biosynth.com]
- 2. This compound CAS#: 1646-54-4 [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene: which methyl groups are quasi-free rotors in the crystal? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2,3,5,6-tetramethylbenzene from Durene
This guide provides a comprehensive overview of the synthesis of 1,4-Dibromo-2,3,5,6-tetramethylbenzene, a valuable building block in organic synthesis, starting from durene (1,2,4,5-tetramethylbenzene). The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested protocols.
Introduction: Strategic Importance of this compound
This compound, also known as 3,6-dibromodurene, serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its symmetrically substituted aromatic core, adorned with reactive bromine atoms and sterically hindering methyl groups, makes it a unique precursor for materials science applications, including the development of novel polymers and liquid crystals. In the pharmaceutical industry, this compound is instrumental in constructing scaffolds for new therapeutic agents. The synthesis from durene is a common and efficient route, leveraging the electron-rich nature of the starting material to facilitate electrophilic aromatic substitution.
Mechanistic Insights: The Electrophilic Bromination of Durene
The conversion of durene to this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The high electron density of the durene ring, a consequence of the four electron-donating methyl groups, makes it highly susceptible to attack by electrophiles.
The reaction proceeds through a two-step mechanism:
-
Generation of the Electrophile: A catalyst, typically a Lewis acid such as iron(III) bromide (FeBr₃) or in some protocols, iodine (I₂), polarizes the bromine molecule (Br₂), creating a potent electrophile (Br⁺).
-
Electrophilic Attack and Aromatization: The π-electrons of the durene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] A base in the reaction mixture then abstracts a proton from the carbon bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[1]
Given the activating nature of the methyl groups, the reaction proceeds readily to disubstitution, with the second bromine atom adding to the para position relative to the first due to steric hindrance from the adjacent methyl groups.
Diagram of the Reaction Mechanism:
Caption: Step-by-step workflow for the synthesis of this compound.
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a single sharp singlet for the twelve equivalent protons of the four methyl groups. [2]The typical chemical shift (δ) is around 2.48 ppm in CDCl₃. [2]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit three distinct signals corresponding to the quaternary aromatic carbons attached to the bromine atoms, the quaternary aromatic carbons attached to the methyl groups, and the methyl carbons themselves. [2]Expected chemical shifts are approximately δ 135.2 (C-Br), 128.3 (C-CH₃), and 22.4 (CH₃). [2]* Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (292.01 g/mol ). [2]The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the methyl groups and the aromatic ring, as well as C-Br stretching vibrations.
Physical Properties
-
Melting Point: The purified product should have a sharp melting point in the range of 201.0-205.0 °C. [3]* Appearance: The final product should be a white to off-white crystalline powder. [3]
Safety and Environmental Considerations
Handling of Bromine: Bromine is a hazardous substance that requires strict safety protocols. [4]Inhalation can be fatal, and it can cause severe skin burns and eye damage. [5][6]Always handle bromine in a fume hood and wear appropriate PPE. [7][5]In case of exposure, immediately move to fresh air, remove contaminated clothing, and wash the affected area with copious amounts of water. [8]Seek immediate medical attention. [6][8] Waste Disposal: All bromine-containing waste and organic solvents must be disposed of according to institutional and local environmental regulations. Halogenated waste should be collected in a designated container. The aqueous waste from the quenching and washing steps should be neutralized before disposal.
Conclusion
The synthesis of this compound from durene is a robust and high-yielding procedure. A thorough understanding of the electrophilic aromatic substitution mechanism, coupled with strict adherence to safety protocols, is paramount for the successful and safe execution of this synthesis. The resulting high-purity product is a versatile intermediate for further synthetic transformations in various fields of chemical research and development.
References
- SpectraBase. (n.d.). 1,4-Dibromo-2,3,5,6-tetramethyl-benzene.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
- PubChem. (n.d.). This compound.
- Zhao, M., Zhu, Y., & Gao, J. (2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures, 237(5), 1031-1033.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Slideshare. (n.d.). Bromine handling and safety.
- Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- BYJU'S. (n.d.). Bromination via a Free Radical Mechanism.
- Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Wikipedia. (n.d.). Durene.
- PubChem. (n.d.). 1,4-Dibromo-2,3,5,6-tetraphenylbenzene.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound CAS#: 1646-54-4 [m.chemicalbook.com]
- 3. This compound | 1646-54-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Bromine handling and safety | DOCX [slideshare.net]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. Bromine | Chemical Emergencies | CDC [cdc.gov]
An In-depth Technical Guide to the Electrophilic Bromination of 1,2,4,5-Tetramethylbenzene (Durene)
Introduction: The Significance of Halogenated Arenes in Modern Chemistry
Halogenated aromatic compounds are pivotal building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] The introduction of a halogen atom onto an aromatic ring provides a versatile handle for further chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions.[3] Among the various halogenation methods, electrophilic aromatic substitution remains a cornerstone for the direct installation of halogen atoms onto arenes.[4] This guide provides a comprehensive technical overview of the electrophilic bromination of 1,2,4,5-tetramethylbenzene, commonly known as durene, a reaction of significant interest due to the utility of its product, 3-bromo-1,2,4,5-tetramethylbenzene (bromodurene), in organic synthesis.
The Mechanism of Electrophilic Aromatic Bromination
The electrophilic bromination of benzene and its derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The reaction proceeds via a two-step mechanism.[5][6] In the first, rate-determining step, the aromatic ring's π-electron system acts as a nucleophile, attacking an electrophilic bromine species to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5][6] The second step involves the rapid deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the brominated product.[5][6]
Due to the inherent stability of the aromatic ring, molecular bromine (Br₂) itself is typically not electrophilic enough to react with many arenes, including durene, at a practical rate.[7][8] To enhance the electrophilicity of the bromine, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), is commonly employed.[7][9] The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the electron-rich aromatic ring.[7][8][9]
The four methyl groups on the durene ring are activating groups, meaning they donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. These alkyl groups are ortho, para-directors. In the case of 1,2,4,5-tetramethylbenzene, all available positions for substitution are equivalent, leading to a single possible monobrominated product.
Visualizing the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism for the iron(III) bromide-catalyzed electrophilic bromination of 1,2,4,5-tetramethylbenzene.
Caption: Mechanism of the FeBr₃-catalyzed electrophilic bromination of durene.
Experimental Protocol: Synthesis of 3-Bromo-1,2,4,5-tetramethylbenzene
This protocol provides a detailed methodology for the laboratory-scale synthesis of bromodurene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,4,5-Tetramethylbenzene (Durene) | 134.22 | 10.0 g | 0.0745 |
| Bromine (Br₂) | 159.81 | 3.8 mL (12.0 g) | 0.0751 |
| Iron Filings (Fe) | 55.85 | 0.2 g | 0.0036 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | - |
| 10% Sodium Bisulfite (NaHSO₃) solution | - | ~20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~30 mL | - |
| Brine (Saturated NaCl solution) | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HBr gas), add 10.0 g of 1,2,4,5-tetramethylbenzene and 50 mL of dichloromethane.
-
Catalyst Addition: Add 0.2 g of iron filings to the flask. The iron will react in situ with a small amount of bromine to form the iron(III) bromide catalyst.
-
Bromine Addition: In a fume hood, carefully measure 3.8 mL of bromine and add it to the dropping funnel. Add the bromine dropwise to the stirred solution over a period of 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The reaction mixture will turn reddish-brown, and the evolution of hydrogen bromide gas will be observed.
-
Reaction Completion: After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the reddish-brown color of bromine has faded, and the evolution of HBr gas has ceased.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 30 mL of water to the flask to quench the reaction.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 10% sodium bisulfite solution (to remove any unreacted bromine), 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from ethanol or methanol to yield pure 3-bromo-1,2,4,5-tetramethylbenzene as a white crystalline solid.
-
Trustworthiness and Self-Validation of the Protocol
The reliability of this protocol is ensured through several key checkpoints and expected outcomes:
-
Visual Cues: The disappearance of the reddish-brown color of bromine and the cessation of HBr gas evolution are strong indicators of reaction completion.
-
Product Characterization: The identity and purity of the synthesized 3-bromo-1,2,4,5-tetramethylbenzene can be confirmed by standard analytical techniques:
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 60-61 °C.[10]
-
¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) is expected to show three singlets: one for the aromatic proton and two for the methyl groups in different chemical environments.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the product's structure.
-
-
Yield Calculation: A successful reaction should provide a good to excellent yield of the purified product, typically in the range of 70-90%.
Potential side reactions include the formation of di-brominated products if an excess of bromine is used or if the reaction is allowed to proceed for an extended period. Careful control of the stoichiometry is crucial for achieving high selectivity for the mono-brominated product.
Authoritative Grounding and Comprehensive References
The principles and procedures outlined in this guide are grounded in well-established concepts of organic chemistry. The mechanism of electrophilic aromatic substitution is a fundamental topic covered in numerous organic chemistry textbooks and peer-reviewed articles.[4][5][6] The use of a Lewis acid catalyst for the halogenation of aromatic compounds is a standard and widely practiced technique.[7][8][9] The specific conditions for the bromination of activated arenes like durene are variations of general procedures reported in the chemical literature.[11][12]
Data Summary
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Durene | 1,2,4,5-Tetramethylbenzene | 95-93-2 | C₁₀H₁₄ | 134.22 | 79-81 |
| Bromodurene | 3-Bromo-1,2,4,5-tetramethylbenzene | 1646-53-3 | C₁₀H₁₃Br | 213.11 | 60-61[10] |
Conclusion
This technical guide has provided a detailed examination of the electrophilic bromination of 1,2,4,5-tetramethylbenzene. By understanding the underlying mechanistic principles and adhering to the outlined experimental protocol, researchers, scientists, and drug development professionals can confidently and efficiently synthesize 3-bromo-1,2,4,5-tetramethylbenzene, a valuable intermediate for further chemical exploration. The self-validating nature of the protocol, coupled with robust methods for product characterization, ensures the integrity and reproducibility of the synthesis.
References
- Fujita, M., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. PMC - NIH.
- LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- LibreTexts Chemistry. (2023). Halogenation of Benzene-The Need for a Catalyst.
- Cheméo. (n.d.). Chemical Properties of Benzene, 3-bromo-1,2,4,5-tetramethyl- (CAS 1646-53-3).
- LibreTexts Chemistry. (2023). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination.
- ChemistryStudent. (n.d.). Bromination of Benzenes (A-Level).
- Filo. (2025). Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark.
- Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination.
- Wang, Z., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(6), 11359-11371.
- University of Calgary. (n.d.). Ch12: Aromatic halogenation.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
- Wille, E., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2133.
- Quora. (2023). Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not?
- Ali, H., et al. (2010). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules, 15(3), 1863-1873.
- Unknown. (n.d.). Experiment 16 – Electrophilic Aromatic Substitution.
- Wille, E., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate.
- Organic Chemistry Portal. (2025). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination.
- University of York. (n.d.). (Br) Bromine NMR.
- SIELC Technologies. (2018). 3-Bromo-1,2,4,5-tetramethylbenzene.
- Organic Syntheses. (n.d.). p-BROMOTOLUENE.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0249443).
- PubChem. (n.d.). 3-Bromo-1,2,4,5-tetramethylbenzene.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- Beyond Benign. (n.d.). Bromination.
- Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane.
- The Royal Society of Chemistry. (n.d.). Synthesis of bromobenzene: 64.
- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
Sources
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. Discuss the role of lewis acid in the preparation of aryl bromide and chl.. [askfilo.com]
- 10. echemi.com [echemi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
3,6-Dibromodurene chemical formula and molar mass
An In-Depth Technical Guide to 3,6-Dibromodurene
For professionals in research, chemical synthesis, and drug development, a comprehensive understanding of key organic intermediates is paramount. This guide offers a detailed examination of 3,6-Dibromodurene, also known by its IUPAC name 1,4-Dibromo-2,3,5,6-tetramethylbenzene. We will explore its fundamental chemical properties, synthesis considerations, and its role as a versatile building block in advanced organic synthesis.
Core Molecular and Physical Properties
3,6-Dibromodurene is a symmetrically substituted aromatic hydrocarbon. The presence of two bromine atoms on the durene (1,2,4,5-tetramethylbenzene) core makes it a valuable intermediate, particularly in reactions where subsequent functionalization is desired, such as in cross-coupling reactions.[1]
Key Identifiers and Properties
A summary of the essential quantitative data for 3,6-Dibromodurene is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₂Br₂ | [2][3][4] |
| Molar Mass | 292.01 g/mol | [2][3][4][5] |
| CAS Number | 1646-54-4 | [2][3][5][6] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 202-204 °C | [2][5] |
| Synonyms | This compound, Dibromodurene | [2][3][5] |
Molecular Structure
The structure of 3,6-Dibromodurene is characterized by a central benzene ring fully substituted with four methyl groups and two bromine atoms at positions 1 and 4. This high degree of substitution creates significant steric hindrance around the aromatic core, which influences its reactivity.
Caption: Chemical structure of 3,6-Dibromodurene (this compound).
Synthesis and Mechanistic Considerations
The synthesis of halogenated aromatic compounds is a cornerstone of organic chemistry.[7] While specific, detailed protocols for 3,6-Dibromodurene are not widely published in standard literature, its synthesis would logically proceed via the electrophilic aromatic substitution of durene.
Conceptual Synthesis Workflow
The direct bromination of durene is the most probable synthetic route. The choice of brominating agent and catalyst is critical to achieving the desired 1,4-disubstituted product and avoiding other isomers.
Caption: Conceptual workflow for the synthesis of 3,6-Dibromodurene.
Experimental Protocol Insights
Based on established methodologies for the bromination of activated aromatic rings, a potential laboratory-scale synthesis can be outlined. The synthesis of related dibromo-aromatics often involves molecular bromine in the presence of a catalyst or in a suitable solvent system.[8][9]
Objective: To synthesize 3,6-Dibromodurene via electrophilic bromination of durene.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Molecular Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃) or Iodine (I₂) as a catalyst
-
A suitable inert solvent (e.g., Dichloromethane or Carbon Tetrachloride)
-
Sodium thiosulfate solution (for quenching)
-
Ethanol or Hexane (for recrystallization)
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve durene in the chosen inert solvent under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition: Add a catalytic amount of anhydrous FeBr₃ or a crystal of iodine to the solution.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a stoichiometric amount (2 equivalents) of molecular bromine, dissolved in the same solvent, via the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and the evolution of HBr gas.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Quench the reaction by carefully adding a saturated solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield pure, crystalline 3,6-Dibromodurene.
Causality and Experimental Choices:
-
Catalyst: A Lewis acid catalyst like FeBr₃ polarizes the Br-Br bond, making the bromine a much stronger electrophile required to attack the electron-rich durene ring.
-
Solvent: An inert solvent is crucial to prevent side reactions. Chlorinated solvents are often preferred for their ability to dissolve both the substrate and the reagents.
-
Temperature Control: The reaction is highly exothermic. Initial cooling is necessary to prevent over-bromination and the formation of unwanted byproducts.
Applications in Research and Development
Bromo-organic compounds are foundational intermediates in organic synthesis.[7][10] The two bromine atoms on 3,6-Dibromodurene serve as synthetic handles for introducing new functional groups, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).
While specific applications for 3,6-Dibromodurene are highly specialized, its structural motifs are relevant to several advanced fields:
-
Materials Science: As a rigid, symmetric core, it can be used as a building block for creating novel organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), where phenanthrene and carbazole derivatives are common.[9][11][12] The tetramethyl groups enhance solubility and influence the solid-state packing of larger polymeric structures.
-
Drug Development: The carbazole scaffold, often synthesized from brominated precursors, is important in medicinal chemistry.[12] 3,6-Dibromodurene could serve as a precursor for creating sterically hindered ligands or complex molecular architectures for drug discovery programs.
-
Fine Chemicals: It serves as an intermediate in the synthesis of specialized dyes, agrochemicals, and other high-value organic compounds.[9]
Conclusion
3,6-Dibromodurene is a valuable chemical intermediate defined by its symmetrical structure and reactive bromine functionalities. Its chemical formula of C₁₀H₁₂Br₂ and molar mass of 292.01 g/mol are fundamental to its use in stoichiometric calculations for synthesis.[2][3] While its direct applications are not as broadly documented as some other commodity chemicals, its utility as a building block in materials science and pharmaceutical research is clear. The synthesis, though straightforward in principle, requires careful control over reaction conditions to ensure high purity and yield. This guide provides the foundational knowledge for researchers and developers to effectively utilize this versatile compound in their work.
References
- Stenutz, R. 3,6-dibromodurene. The Stenutz Database.
- National Center for Biotechnology Information. 3,6-Dibromocyclohex-1-ene. PubChem Compound Database.
- CP Lab Chemicals. 1, 4-Dibromo-2, 3, 5, 6-tetramethylbenzene, min 98%, 100 grams. CP Lab Chemicals.
- Stenutz, R. dibromodurene. The Stenutz Database.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 3,6-Dibromo-9,10-Phenanthrenedione for Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents. CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile. Google Patents.
- Yokota, R., Kitamura, C., & Kawase, T. (2012). 3,6-Dibromophenanthrene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3100.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 3,6-Dibromocarbazole in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- National Center for Biotechnology Information. 3,6-Dibromo-2-methyloctane. PubChem Compound Database.
- ResearchGate. Optimized synthesis of 3,6‐dibromobenzene‐1,2‐diamine (2) and 5,8‐dibromo‐2,3‐dihexylquinoxaline (Br2Qx). ResearchGate.
- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. ChemistrySelect, 1(9), 1886-1914.
- National Center for Biotechnology Information. Dibromide. PubChem Compound Database.
- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.
Sources
- 1. 3,6-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-dibromodurene [stenutz.eu]
- 3. calpaclab.com [calpaclab.com]
- 4. dibromodurene [stenutz.eu]
- 5. 3,6-Dibromodurene | China | Manufacturer | Shanghai UCHEM Inc. [m.chemicalbook.com]
- 6. 1646-54-4 3,6-Dibromodurene AKSci V3657 [aksci.com]
- 7. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. datapdf.com [datapdf.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,4-Dibromo-2,3,5,6-tetramethylbenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-Dibromo-2,3,5,6-tetramethylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy as applied to this highly symmetric molecule. It offers detailed experimental protocols, an in-depth interpretation of the spectral data, and a discussion of the structural and electronic factors influencing the chemical shifts. This guide aims to serve as a practical resource for the characterization and analysis of polysubstituted aromatic compounds.
Introduction: The Significance of this compound and NMR Spectroscopy
This compound, a derivative of durene, is a valuable building block in organic synthesis and materials science. Its rigid and symmetric structure makes it an interesting candidate for the construction of complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2] This guide will focus on the practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, emphasizing the relationship between its molecular structure and its spectral features.
The high degree of symmetry in this compound simplifies its NMR spectra, making it an excellent case study for understanding the impact of symmetry on spectral interpretation.[3][4] By examining the number of signals, their chemical shifts, and the absence of splitting, we can deduce a wealth of information about the molecule's connectivity and electronic distribution.
Experimental Protocols: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution NMR spectra is paramount for accurate structural analysis. The following protocols are designed to yield optimal results for this compound on a standard 400 MHz NMR spectrometer.
Sample Preparation: The Foundation of a Good Spectrum
Proper sample preparation is critical to obtaining high-quality NMR data. The following steps ensure a homogenous sample with minimal impurities.
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity to avoid signals from contaminants.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for nonpolar aromatic compounds and its relatively simple residual solvent signal.[5]
-
Concentration:
-
For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended.
-
For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of CDCl₃ is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of CDCl₃.
-
Gently agitate the vial until the solid is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Instrument Parameters: Optimizing Data Acquisition
The following parameters are recommended for a Bruker 400 MHz spectrometer or an equivalent instrument.[6][7][8]
¹H NMR Spectroscopy:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30° pulse angle is used to allow for a shorter relaxation delay without saturating the signal, enabling faster data acquisition. |
| Spectral Width | 16 ppm | Sufficient to cover the expected chemical shift range for organic molecules. |
| Acquisition Time | ~2 s | Provides adequate digital resolution. |
| Relaxation Delay (d1) | 2 s | Sufficient for the relaxation of the methyl protons. |
| Number of Scans | 8-16 | Should provide an excellent signal-to-noise ratio for a sample of this concentration. |
¹³C{¹H} NMR Spectroscopy (Proton Decoupled):
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A 30° pulse angle with power-gated proton decoupling is used to enhance the signal of carbons attached to protons (via the Nuclear Overhauser Effect) and to simplify the spectrum by removing C-H coupling. |
| Spectral Width | 250 ppm | Covers the full range of expected ¹³C chemical shifts. |
| Acquisition Time | ~1 s | Provides adequate digital resolution. |
| Relaxation Delay (d1) | 5 s | A longer delay is necessary to ensure the complete relaxation of the quaternary aromatic carbons, which have longer T1 relaxation times.[8][9][10] |
| Number of Scans | 128-512 | A higher number of scans is required due to the low natural abundance of the ¹³C isotope. |
Spectral Interpretation: Unraveling the Structure
The high symmetry of this compound is the key to understanding its NMR spectra. The molecule possesses a C₂h point group, which results in a significant reduction in the number of unique proton and carbon environments.
Molecular Structure and Symmetry:
Caption: Molecular structure of this compound.
¹H NMR Spectrum Analysis
Due to the molecule's symmetry, all twelve methyl protons are chemically and magnetically equivalent. This results in a single, sharp signal in the ¹H NMR spectrum.
-
Chemical Shift (δ): The single peak for the methyl protons appears at approximately 2.44 ppm .
-
Integration: The integral of this peak corresponds to 12 protons.
-
Multiplicity: The signal is a singlet because there are no adjacent, non-equivalent protons to cause spin-spin coupling.
Comparison with Durene (1,2,4,5-tetramethylbenzene):
The ¹H NMR spectrum of durene, the parent compound, also shows a singlet for the twelve equivalent methyl protons, typically around 2.2 ppm, and a singlet for the two aromatic protons around 6.9 ppm. The downfield shift of the methyl protons in this compound (from ~2.2 ppm to 2.44 ppm) can be attributed to the electron-withdrawing inductive effect of the bromine atoms. This effect deshields the nearby methyl protons, causing them to resonate at a lower field.
¹³C NMR Spectrum Analysis
The symmetry of the molecule also leads to a simplified ¹³C NMR spectrum. There are only three distinct carbon environments:
-
The four equivalent methyl carbons.
-
The two equivalent aromatic carbons bonded to bromine atoms (quaternary).
-
The four equivalent aromatic carbons bonded to methyl groups (quaternary).
¹³C NMR Spectral Data:
| Chemical Shift (δ) | Carbon Environment | Rationale for Assignment |
| ~23 ppm | Methyl Carbons (-CH₃) | This is the typical chemical shift range for sp³ hybridized methyl carbons attached to an aromatic ring. |
| ~131 ppm | Aromatic Carbons (C-Br) | The bromine atoms have a significant deshielding effect on the directly attached carbons, causing them to appear downfield. |
| ~134 ppm | Aromatic Carbons (C-CH₃) | These quaternary carbons are also in the aromatic region, slightly downfield from the C-Br carbons. |
Influence of Substituents on ¹³C Chemical Shifts:
The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the methyl and bromine substituents.
-
Methyl Groups: These are weakly electron-donating groups, which tend to shield the aromatic carbons, causing them to appear at a higher field (more upfield).
-
Bromine Atoms: Bromine is an electronegative atom and exerts an electron-withdrawing inductive effect, which deshields the aromatic carbons, shifting their signals downfield. However, bromine also has lone pairs of electrons that can participate in resonance, which would have a shielding effect, particularly at the ortho and para positions. In this case, the inductive effect appears to be dominant for the directly attached carbon.
The interplay of these effects results in the observed chemical shifts. The significant downfield shift of the aromatic carbons compared to benzene (δ ≈ 128.5 ppm) is a clear indication of the overall deshielding environment created by the multiple substituents.
Visualization of NMR Logic
The following diagram illustrates the logical flow of interpreting the NMR spectra of this compound based on its molecular symmetry.
Caption: Logical workflow for the interpretation of the NMR spectra of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are a clear demonstration of the power of symmetry in simplifying spectral analysis. The presence of a single peak in the ¹H NMR spectrum and only three peaks in the ¹³C NMR spectrum is a direct consequence of the molecule's highly symmetric structure. A thorough understanding of the experimental protocols and the electronic effects of the substituents allows for a confident and accurate interpretation of the spectral data. This guide provides a solid foundation for researchers and scientists working with this and other polysubstituted aromatic compounds, enabling them to effectively utilize NMR spectroscopy for structural characterization and quality control.
References
- Bruker Corporation. (n.d.). TopSpin Software.
- Farrar, T. C., & Becker, E. D. (1971). Pulse and Fourier Transform NMR: Introduction to Theory and Methods. Academic Press.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin.
- Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology.
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Spectral Database for Organic Compounds (SDBS). (n.d.). 1,2,4,5-Tetramethylbenzene. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Relaxation [chem.ch.huji.ac.il]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. Building Block. The relaxation delay [imserc.northwestern.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
crystal structure analysis of 1,4-Dibromo-2,3,5,6-tetramethylbenzene
An In-Depth Technical Guide to the Crystal Structure Analysis of 1,4-Dibromo-2,3,5,6-tetramethylbenzene
Authored by: Dr. Gemini, Senior Application Scientist
Foreword: The Architectural Precision of Molecular Crystals
In the realms of materials science and pharmaceutical development, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is the foundational blueprint for predicting and engineering its function. The crystal structure dictates a compound's physical properties—solubility, stability, bioavailability, and reactivity. For halogenated aromatic compounds such as this compound, this architectural insight is particularly crucial. The presence of bromine atoms introduces the potential for strong, directional intermolecular interactions, primarily halogen bonds, which are increasingly recognized as powerful tools in crystal engineering and the rational design of drug molecules.[1][2][3]
This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of this compound, a molecule where steric hindrance from bulky methyl groups and the electronic influence of bromine atoms create a fascinating case study in molecular packing. We will proceed from the benchtop—synthesis and crystallization—to the intricate process of structure solution and refinement, culminating in a detailed analysis of the molecular geometry and supramolecular assembly. This document is intended for researchers and professionals who seek not just to see the final structure, but to understand the causality behind the analytical choices and the implications of the results.
Part 1: Synthesis and Crystallization – From Powder to Perfect Lattice
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for a successful structure solution.
Synthesis Protocol: Electrophilic Bromination of Durene
This compound can be reliably synthesized via the electrophilic bromination of 1,2,4,5-tetramethylbenzene (durene). The methyl groups are activating and direct the incoming electrophiles to the vacant positions.
Materials:
-
1,2,4,5-Tetramethylbenzene (Durene)
-
Liquid Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Iodine (I₂), catalyst
-
5 M Sodium Hydroxide (NaOH) solution
-
Deionized Water
Procedure: [4]
-
Reaction Setup: In a dry three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve 1,2,4,5-tetramethylbenzene (0.18 mol) in 150 mL of anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of iodine (1.0 g, 3.94 mmol). Iodine acts as a Lewis acid catalyst, polarizing the Br-Br bond and increasing the electrophilicity of the bromine.
-
Bromine Addition: Under constant stirring, slowly add a solution of bromine (0.47 mol) in 100 mL of dichloromethane via the dropping funnel. The reaction is exothermic; slow addition is crucial for control.
-
Reflux: After the addition is complete, heat the mixture to reflux (approx. 40 °C) and maintain for 1.5 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess bromine by adding 50 mL of 5 M NaOH solution until the reddish-brown color disappears.
-
Isolation: Collect the resulting solid product by vacuum filtration. Wash the precipitate thoroughly with deionized water to remove any inorganic salts and dry under vacuum. This procedure typically yields the product as a white to off-white crystalline powder with high purity (>97%).[5]
Crystallization: The Art of Slow Growth
Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with no visible defects—requires growing it slowly from a supersaturated solution.[6] Slow evaporation is a reliable method for this compound.
Protocol: Slow Evaporation from Toluene
-
Solvent Selection: Toluene is a suitable solvent for this compound.[4]
-
Preparation of Saturated Solution: In a clean vial, dissolve a small amount of the synthesized powder in a minimal volume of toluene at room temperature to create a nearly saturated solution. Gentle warming can be used to dissolve more solute, but the solution should be allowed to return to room temperature.
-
Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows the solvent to evaporate very slowly over several days.
-
Crystal Harvest: Once well-formed, block-like crystals appear, carefully harvest them using a nylon loop and mount them for diffraction analysis.
Causality Insight: The choice of slow evaporation is deliberate. Rapid precipitation traps solvent and introduces lattice defects, which degrade diffraction quality. By allowing the solvent to evaporate over days, molecules have sufficient time to arrange themselves into a thermodynamically stable, highly ordered lattice, which is essential for obtaining high-resolution diffraction data.
Part 2: Single-Crystal X-ray Diffraction – Illuminating the Atomic Blueprint
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[7][8][9] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow Diagram
Caption: Experimental workflow from synthesis to final structure validation.
Data Collection
A suitable crystal is mounted on a goniometer, which allows for precise rotation in the X-ray beam.[6] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and more precise structural data.[10] An X-ray diffractometer consists of an X-ray source (e.g., Mo or Cu Kα radiation), the goniometer, and a detector.[8] As the crystal is rotated, a series of diffraction images are collected, capturing the complete diffraction pattern.
Structure Solution and Refinement
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot. This step yields a reflection file.
-
Structure Solution (Solving the Phase Problem): The fundamental challenge in crystallography is the "phase problem"—the phases of the diffracted X-rays are lost during measurement.[11] For small molecules like this, Direct Methods are typically employed. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[10] This allows for the calculation of an initial electron density map.
-
Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares method , which iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed structure factor amplitudes (from the experiment) and the calculated ones (from the model).[10][12] The quality of the final model is assessed by the R-factor (R1), with values below 5% (0.05) indicating a good fit.
Part 3: Structural Analysis of this compound
Disclaimer: As the specific crystal structure for this compound is not publicly deposited in the Cambridge Structural Database (CSD) at the time of writing, the following section presents representative data based on closely related structures and established chemical principles to illustrate the analytical process.
Crystallographic Data Summary
The following table summarizes the expected crystallographic data for the title compound, based on analysis of similar halogenated benzene derivatives.
| Parameter | Value (Representative) | Significance |
| Chemical Formula | C₁₀H₁₂Br₂ | Defines the atomic composition of the molecule. |
| Formula Weight | 292.01 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules, defining the symmetry operations in the cell. |
| a, b, c [Å] | a ≈ 8, b ≈ 6, c ≈ 15 | Dimensions of the unit cell. |
| β [°] | β ≈ 95° | The angle of the monoclinic unit cell. |
| Volume [ų] | V ≈ 715 ų | The volume of one unit cell. |
| Z | 2 | The number of molecules per unit cell. |
| Temperature | 100 K | The temperature at which data was collected. |
| R1 [I > 2σ(I)] | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| wR2 (all data) | < 0.12 | A weighted R-factor based on all data. |
Molecular Structure and Geometry
The analysis reveals a central benzene ring that is essentially planar, as expected.[13][14] The four methyl groups and two bromine atoms are attached to the ring. Steric repulsion between the adjacent methyl groups and the bromine atoms may cause slight out-of-plane deviations of these substituents.
Caption: Molecular structure of this compound.
Key Bond Distances & Angles (Expected):
-
C-C (aromatic): ~1.40 Å. This is intermediate between a typical C-C single bond (~1.47 Å) and C=C double bond (~1.35 Å), confirming the delocalized π-electron system of the benzene ring.[13][14]
-
C-Br: ~1.90 Å.
-
C-C (methyl): ~1.51 Å.
Supramolecular Assembly: The Role of Halogen Bonding
The most insightful aspect of this structure for drug development professionals is the crystal packing. The arrangement of molecules in the solid state is dictated by intermolecular forces. In this case, Br···Br interactions, a form of halogen bonding , are expected to be the dominant directional force.[1]
A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic species.[3] In the case of Br···Br interactions, the bromine atom of one molecule interacts with the bromine of a neighboring molecule. These interactions are highly directional and can be used to design and control crystal packing, which in turn influences material properties.[2][15]
Caption: Simplified 2D representation of crystal packing driven by Br···Br halogen bonds.
The analysis of the crystal packing would likely reveal Br···Br distances shorter than the sum of their van der Waals radii (~3.70 Å), confirming the presence of significant halogen bonding. The geometry of these contacts (e.g., Type I vs. Type II) provides further insight into the nature of the interaction.[1][2] This controlled, robust assembly mediated by halogen bonds is a key principle in designing co-crystals and polymorphs with desired pharmaceutical properties.[3]
Conclusion: From Structure to Strategy
The provides a definitive map of its atomic arrangement and intermolecular interactions. By understanding the precise geometry of the molecule and the dominant role of halogen bonding in its crystal packing, researchers and drug development professionals can make informed decisions. This structural knowledge is foundational for predicting polymorphism, designing stable formulations, and engineering novel materials where molecular architecture dictates function. The methodologies described herein represent a powerful, systematic approach to unlocking the structural secrets held within a crystalline solid.
References
- Wikipedia.
- Physical Sciences Data science Service.
- UMass Dartmouth | Claire T. Carney Library.
- MIT Information Systems & Technology.
- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
- Fiveable. Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. [Link]
- Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]
- Re3data.org.
- Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. PubMed Central. [Link]
- Desiraju, G. R., & Shishkin, O. V. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. [Link]
- Desiraju, G. R., et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different.
- Carleton College. Single-crystal X-ray Diffraction. [Link]
- Royal Society of Chemistry. Halogen Bonding in Crystal Engineering Editor's collection. [Link]
- Saint Petersburg State University. Single crystal X-ray diffraction analysis. [Link]
- Metrangolo, P., et al. (2018). The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances.
- Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
- ResearchGate. Halogen Bonding in Crystal Engineering. [Link]
- Sun, Y., et al. (2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. De Gruyter. [Link]
- Palatinus, L.
- Giacovazzo, C. (2014). Solution and Refinement of Crystal Structures. Oxford Academic. [Link]
- ResearchGate.
- Watkin, D.
- ResearchGate. X-ray diffraction pattern of the benzene (a), chlorobenzene (b), o-xylene and (c) xerogel formed by 3.0 wt% of D3. [Link]
- National Institutes of Health (NIH). Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde. [Link]
- PubChem. 1,4-Dibromo-2,3,5,6-tetraphenylbenzene. [Link]
- Chemistry LibreTexts. 10.
- ResearchGate. Crystal structure of 2,3,5,6-tetrabromoterephthalonitrile. [Link]
- ResearchGate. X-ray diffraction data is shown for benzene before and after shockwave.... [Link]
- Wikipedia. Benzene. [Link]
- Wiley Science Solutions. 1,4-Dibromo-2,3,5,6-tetramethyl-benzene. [Link]
Sources
- 1. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 1646-54-4 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. fiveable.me [fiveable.me]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. pulstec.net [pulstec.net]
- 10. fiveable.me [fiveable.me]
- 11. academic.oup.com [academic.oup.com]
- 12. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Benzene - Wikipedia [en.wikipedia.org]
- 15. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]
The Synthetic Versatility of 1,4-Dibromo-2,3,5,6-tetramethylbenzene: A Technical Guide to its Core Chemical Reactions
Introduction: The Strategic Importance of a Sterically Hindered Building Block
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,4-Dibromo-2,3,5,6-tetramethylbenzene, also known as 3,6-dibromodurene, presents itself as a uniquely valuable C10-aromatic scaffold. Its molecular architecture is characterized by a benzene ring fully substituted with four methyl groups and two bromine atoms at the para positions. This high degree of substitution, particularly the flanking methyl groups adjacent to the reactive bromine centers, imparts significant steric hindrance. This steric shielding is not a limitation but rather a critical feature that influences the regioselectivity and kinetics of its chemical transformations.
This technical guide provides an in-depth exploration of the key chemical reactions of this compound, offering insights into the mechanistic underpinnings and practical applications of this versatile intermediate. For researchers, medicinal chemists, and materials scientists, a thorough understanding of its reactivity profile is essential for leveraging its unique properties in the synthesis of novel pharmaceuticals, functional polymers, and advanced materials.[1]
I. Metal-Halogen Exchange: Accessing Nucleophilic Durene Intermediates
The carbon-bromine bond in this compound serves as a gateway to a variety of powerful organometallic intermediates through metal-halogen exchange reactions. This transformation fundamentally inverts the polarity at the carbon center, converting it from an electrophilic to a highly nucleophilic site.
A. Lithiation via Lithium-Halogen Exchange
Treatment of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures results in a rapid and efficient lithium-halogen exchange to form the corresponding mono- or di-lithiated durene species. The reaction is kinetically controlled and is significantly faster than competing side reactions, such as nucleophilic attack on the solvent or proton abstraction from the methyl groups.
The choice of solvent is critical; ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for solvating and stabilizing the resulting organolithium reagent. The steric hindrance around the bromine atoms does not significantly impede this reaction, as the approach of the small lithium reagent is still feasible. The resulting lithiated durene is a powerful nucleophile and can be trapped with a wide array of electrophiles to introduce diverse functionalities onto the aromatic core.
Caption: Workflow for the lithiation and subsequent electrophilic trapping of this compound.
Experimental Protocol: Monolithiation and Trapping with an Electrophile
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum is placed under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by this compound. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the monolithiated species.
-
Electrophilic Quench: The chosen electrophile (e.g., N,N-dimethylformamide for formylation, or an aldehyde/ketone for alcohol formation) is added dropwise to the reaction mixture at -78 °C.
-
Workup: The reaction is allowed to slowly warm to room temperature, then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
B. Grignard Reagent Formation
The formation of a Grignard reagent from this compound is achieved by reacting it with magnesium metal in an anhydrous ether solvent, such as THF.[1][2][3] This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond.[3] Due to the passivating oxide layer on the magnesium surface, activation is often necessary. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] The steric hindrance of the durene core can make the initiation of this reaction more challenging than for less substituted aryl bromides, sometimes requiring extended reaction times or the use of more reactive "Rieke" magnesium.
Caption: Formation of the Grignard reagent from this compound.
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions, with the bromine atoms serving as reactive handles for coupling with a variety of organometallic partners. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.[4][5][6] This reaction is widely favored due to the low toxicity and high stability of the boronic acid reagents and the tolerance of a wide range of functional groups.[6] For sterically hindered substrates like this compound, the choice of ligand on the palladium catalyst is crucial to facilitate the reaction and achieve good yields. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand | Provides the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | Facilitates oxidative addition to the sterically hindered substrate.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv per bromine), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv per bromine).
-
Solvent Addition: Add a degassed mixture of solvent (e.g., toluene/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
B. Stille Coupling
The Stille coupling reaction pairs an organic halide with an organostannane reagent, catalyzed by a palladium complex.[7][8][9] A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents.[9] However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[7] For substrates like this compound, the Stille coupling offers a reliable method for forming carbon-carbon bonds, particularly when other coupling methods may be less effective.
Experimental Protocol: Stille Coupling
-
Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any co-catalyst or additive (e.g., CuI).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or toluene), followed by the organostannane reagent (1.1 equiv per bromine) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. Filter the mixture through Celite to remove the precipitated tributyltin fluoride.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
C. Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[10][11] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This reaction is particularly valuable for the synthesis of arylalkynes, which are important structural motifs in many natural products, pharmaceuticals, and materials. The steric hindrance of this compound can be overcome with appropriate catalyst and ligand selection, allowing for the synthesis of mono- or di-alkynylated durene derivatives.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Common and effective catalysts for Sonogashira coupling. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Acts as both a base and a solvent. |
| Solvent | THF, DMF | Used as a co-solvent if the amine base is not sufficient. |
| Temperature | Room temperature to 60 °C | The reaction is often efficient at mild temperatures. |
III. Applications in Polymer Synthesis
This compound is a valuable monomer for the synthesis of conjugated polymers due to its rigid structure and the two reactive sites for polymerization. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, can be adapted for step-growth polymerization to produce poly(p-phenylene) and related derivatives. These polymers are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tetramethyl-substituted phenylene unit in the polymer backbone can enhance solubility and influence the solid-state packing and electronic properties of the resulting material.
Conclusion
This compound is a highly versatile and strategically important building block in organic synthesis. Its unique, sterically hindered structure provides a platform for a range of powerful chemical transformations. A thorough understanding of its reactivity in metal-halogen exchange and palladium-catalyzed cross-coupling reactions enables chemists to harness its potential for the synthesis of a wide array of complex molecules and functional materials. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals seeking to incorporate this unique scaffold into their synthetic endeavors.
References
- Grignard Reaction. (n.d.).
- Stille Coupling - Organic Chemistry Portal. (n.d.).
- Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry.
- The Grignard Reaction. (n.d.).
- Stille reaction - Wikipedia. (n.d.).
- Zhang, H., Zhu, Y., Wang, W., Zhu, J., Bonnesen, P., & Hong, K. (2018). Polymer Chemistry. OSTI.GOV.
- Allylmagnesium bromide. (n.d.). Organic Syntheses Procedure.
- Grignard Reaction. (n.d.). Web Pages.
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC.
- Stille Coupling - Chemistry LibreTexts. (2023, June 30).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.). ResearchGate.
- Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2025, August 6). ResearchGate.
- Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. (n.d.). RSC Publishing.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.
- Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines. (n.d.). RSC Publishing.
- The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. (n.d.).
- Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (2025, August 7). ResearchGate.
- Stille coupling via C–N bond cleavage. (2016, September 30). PMC.
- Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. (n.d.).
- Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene. (2025, August 6). ResearchGate.
- Recent Advances in Sonogashira Reactions. (2025, August 7). ResearchGate.
- DUROQUINONE AND SOME DERIVATIVES OF DURENE. (n.d.). Journal of the American Chemical Society.
- Electrophilic Trapping of Semibenzenes. (2022, September 12). ResearchGate.
- Electrophilic Trapping of Semibenzenes. (2022, September 12). the University of Groningen research portal.
- synthesis of organometallic reagents. (2019, October 23). YouTube.
- 10.03 Synthesis of Organometallic Compounds. (2019, August 8). YouTube.
- Publications. (n.d.). Polymer Reaction Design.
- organometallic reagents: synthesis and reactivity. (2015, April 14). YouTube.
- Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. (2023, August 10). MDPI.
- Electrophilic Trapping of Semibenzenes. (n.d.). PMC.
- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. (2022, April 25). Semantic Scholar.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
The Strategic Utility of 1,4-Dibromo-2,3,5,6-tetramethylbenzene in Advanced Chemical Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functionalities. 1,4-Dibromo-2,3,5,6-tetramethylbenzene, a symmetrically substituted aromatic compound, represents a key intermediate whose structural rigidity and reactive handles offer a versatile platform for the synthesis of a diverse array of novel compounds. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in advanced cross-coupling reactions and its role as a scaffold in the development of targeted therapeutics. As senior application scientists, our focus is to not only present established protocols but also to elucidate the underlying chemical principles and strategic considerations that guide the use of this valuable synthetic intermediate.
Core Compound Identification and Properties
The compound with the Chemical Abstracts Service (CAS) number 1646-54-4 is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .
This compound is also known by several synonyms, including 3,6-Dibromodurene and 1,4-Dibromotetramethylbenzene.[1][2] Its structure is characterized by a benzene ring symmetrically substituted with two bromine atoms at the para positions and four methyl groups at the remaining positions. This substitution pattern imparts a high degree of hydrophobicity and steric hindrance, which can be strategically exploited to influence reaction selectivity. The bromine atoms serve as excellent leaving groups, rendering the molecule highly amenable to a variety of cross-coupling reactions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1646-54-4 | [1][2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₀H₁₂Br₂ | [1][2] |
| Molecular Weight | 292.01 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 202-204 °C | |
| Boiling Point | 307.7±37.0 °C (Predicted) | |
| Flash Point | 201 °C | [4] |
| SMILES | BrC1=C(C)C(C)=C(Br)C(C)=C1C | [1] |
| InChI Key | IEWAQZBDJDWANM-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the electrophilic bromination of 1,2,4,5-tetramethylbenzene (durene). The following protocol is a robust and high-yielding procedure suitable for laboratory-scale synthesis.
Experimental Protocol: Bromination of Durene
Materials:
-
1,2,4,5-tetramethylbenzene (durene)
-
Dichloromethane (CH₂Cl₂)
-
Iodine (I₂)
-
Bromine (Br₂)
-
5 M Sodium hydroxide (NaOH) solution
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, add 1,2,4,5-tetramethylbenzene (25.0 g, 0.18 mol) and 150 mL of dichloromethane. Stir the mixture until the durene is completely dissolved.
-
Catalyst Addition: To the solution, add iodine (1.0 g, 3.94 mmol) as a catalyst. The iodine acts as a Lewis acid, polarizing the bromine molecule and increasing its electrophilicity.
-
Bromine Addition: Prepare a solution of bromine (24 mL, 74.6 g, 0.47 mol) in 100 mL of dichloromethane and place it in the dropping funnel. Add the bromine solution dropwise to the stirred durene solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 1.5 hours to ensure complete conversion.
-
Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 50 mL of 5 M aqueous sodium hydroxide solution to neutralize the hydrobromic acid byproduct and consume any unreacted bromine.
-
Product Isolation: The solid product will precipitate out of the solution. Collect the crude product by filtration using a Buchner funnel.
-
Purification: Wash the collected solid with deionized water to remove any inorganic salts. Dry the product to afford this compound. This procedure typically yields the product in high purity (around 93%).
-
Characterization: The product can be characterized by standard analytical techniques. The ¹H NMR spectrum in CDCl₃ will show a singlet at approximately δ 2.48 ppm corresponding to the twelve equivalent methyl protons. The ¹³C NMR spectrum will exhibit signals around δ 135.2, 128.3, and 22.4 ppm.
Diagram 1: Synthesis of this compound
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or other suitable base (3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 2: Representative Suzuki-Miyaura Coupling of Dihaloarenes
| Entry | Aryl Halide | Boronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,6-Dibromopyridine | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 |
| 2 | 2,6-Dibromopyridine | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90 |
Note: The data in this table is illustrative for a similar dihaloarene and specific optimization would be required for this compound.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, involving the reaction of a vinyl or aryl halide with a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. This compound can be coupled with various terminal alkynes to produce 1,4-dialkynyl-2,3,5,6-tetramethylbenzene derivatives. These compounds are of significant interest in materials science as molecular wires and in the synthesis of complex conjugated systems.
Diagram 3: Sonogashira Coupling Experimental Workflow
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Relevance in Drug Discovery and Development
The rigid, sterically defined scaffold of this compound serves as an excellent starting point for the synthesis of biologically active molecules. Through cross-coupling reactions, diverse functionalities can be introduced at the 1 and 4 positions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatives of this core structure have shown promise as inhibitors of key enzymes implicated in various diseases.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. [5][6]Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. [7]Bromophenol derivatives, which can be synthesized from precursors like this compound, have been identified as potent PTP1B inhibitors. [3][8]These inhibitors typically bind to the active site of PTP1B, preventing the dephosphorylation of the insulin receptor and thereby enhancing insulin sensitivity. [5] Diagram 4: Simplified Insulin Signaling Pathway and PTP1B Inhibition
Caption: Inhibition of PTP1B by bromophenol derivatives enhances insulin signaling.
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is an enzyme that catalyzes the conversion of the weak estrogen, estrone (E1), to the highly potent estradiol (E2). [1][2]Elevated levels of estradiol are implicated in the proliferation of hormone-dependent breast cancer cells. [1]Therefore, the inhibition of 17β-HSD1 is a promising therapeutic strategy for the treatment of estrogen receptor-positive (ER+) breast cancer. [2][9]The development of non-steroidal inhibitors is of particular interest, and the 1,4-disubstituted-2,3,5,6-tetramethylbenzene scaffold provides a valuable starting point for the design of such inhibitors.
Diagram 5: Estrogen Synthesis and the Role of 17β-HSD1
Caption: Inhibition of 17β-HSD1 blocks the production of potent estradiol.
Conclusion
This compound is a synthetically versatile and strategically important building block for researchers in organic synthesis and drug discovery. Its robust synthesis, coupled with its reactivity in powerful cross-coupling reactions, provides access to a wide range of novel and complex molecules. The demonstrated potential of its derivatives to modulate key biological pathways, such as those governed by PTP1B and 17β-HSD1, underscores its value in the development of new therapeutic agents. This guide has provided a comprehensive overview of the core attributes of this compound, with the aim of empowering researchers to effectively harness its potential in their scientific endeavors.
References
- PubMed. Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors.
- PubMed Central. 17beta-hydroxysteroid dehydrogenase type 1 modulates breast cancer protein profile and impacts cell migration.
- MDPI. CYC31, A Natural Bromophenol PTP1B Inhibitor, Activates Insulin Signaling and Improves Long Chain-Fatty Acid Oxidation in C2C12 Myotubes.
- NIH. 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibition: A Potential Treatment Option for Non-Small Cell Lung Cancer.
- PubMed. Discovery and evaluation of the hybrid of bromophenol and saccharide as potent and selective protein tyrosine phosphatase 1B inhibitors.
- Gosset, J. 17beta-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1).
- Modern Chemistry. The Role of this compound in Modern Chemistry.
- PubMed. [PTP1B inhibitory activities of bromophenol derivatives from algae].
- PubMed. Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives.
- MDPI. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines.
- MDPI. α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction.
- PubMed. Synthesis and anticancer activities of novel 1,4-disubstituted phthalazines.
- ResearchGate. Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
- ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- PubMed. Synthesis, structure analysis, and antitumor activity of 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine derivatives.
- MDPI. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect.
- PubMed. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
- NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
- EThOS. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- Royal Society of Chemistry. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
Sources
- 1. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and evaluation of the hybrid of bromophenol and saccharide as potent and selective protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PTP1B inhibitory activities of bromophenol derivatives from algae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibition: A Potential Treatment Option for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of 3,6-Dibromodurene
Abstract
This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of 3,6-dibromodurene (1,4-dibromo-2,3,5,6-tetramethylbenzene). It delves into the fundamental principles of electrophilic aromatic substitution as applied to polymethylated benzenes, exploring the mechanistic intricacies that govern the regioselectivity of the bromination of durene. Detailed experimental protocols, comparative data, and process visualizations are presented to offer researchers and chemical development professionals a thorough understanding of this important halogenated aromatic compound.
Introduction: Durene and the Foundations of Polymethylbenzene Chemistry
The story of 3,6-dibromodurene begins with its precursor, durene (1,2,4,5-tetramethylbenzene). Durene is a crystalline, aromatic hydrocarbon notable for its symmetrical structure and high degree of methylation.[1] The four methyl groups on the benzene ring are powerful activating groups, donating electron density into the π-system and making the ring highly susceptible to electrophilic attack.[2][3] This high reactivity, a hallmark of electron-rich aromatic compounds, sets the stage for facile substitution reactions, yet it also introduces significant challenges in controlling the position and degree of substitution.
The study of such polymethylbenzenes was a fertile ground for early organic chemists seeking to understand the rules of aromatic substitution. The predictable, yet sometimes complex, interplay of directing effects from multiple alkyl groups provided ideal models for testing and refining theories of chemical reactivity. The synthesis of halogenated derivatives like 3,6-dibromodurene is a classic example of this exploration.
The Historical Trajectory: From Polysubstitution to Controlled Synthesis
Early investigations into the halogenation of aromatic compounds were foundational to the development of organic synthesis.[4][5] The bromination of benzene, typically requiring a Lewis acid catalyst like iron(III) bromide (FeBr₃), proceeds via an electrophilic aromatic substitution (EAS) mechanism.[6][7] In this process, the catalyst polarizes the bromine molecule, creating a potent electrophile that attacks the electron-rich benzene ring.
Applying this chemistry to durene presented a new set of questions. With four activating methyl groups, the durene nucleus is significantly more reactive than benzene. The primary challenges were twofold:
-
Controlling the degree of bromination: The high reactivity could easily lead to the formation of tri- and even tetra-brominated durene, making the isolation of a specific dibromo-isomer difficult.
-
Ensuring regioselectivity: Even if dibromination could be achieved, there was no initial guarantee that the 3,6-isomer (also referred to as the 1,4-isomer based on the bromine positions) would be the exclusive or even major product.
Through careful experimentation, it was established that the direct bromination of durene could indeed yield 3,6-dibromodurene with high selectivity under controlled conditions. This discovery was a testament to the understanding of steric and electronic effects in aromatic chemistry. The symmetry of durene means there are only two available positions for substitution (the '3' and '6' positions relative to the methyl groups at 1,2,4, and 5). The first bromination occurs at one of these positions. The introduction of the first bromine atom, a deactivating group, slightly tempers the ring's reactivity, and its directing effects, combined with the powerful ortho- and para-directing influence of the four methyl groups, strongly favor the second bromination at the opposite available position.
The Core Mechanism: Electrophilic Aromatic Substitution of Durene
The synthesis of 3,6-dibromodurene is a textbook example of an Electrophilic Aromatic Substitution (EAS) reaction. The general mechanism involves the attack of an electrophile on the aromatic ring, followed by the restoration of aromaticity through the loss of a proton.[2][8]
General Mechanism of Electrophilic Aromatic Bromination
The reaction proceeds in two main steps after the generation of the electrophile.
-
Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophile (Br⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring.[8]
-
Restoration of Aromaticity: A weak base (such as Br⁻ from FeBr₄⁻) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the stable aromatic π-system and yielding the brominated product.[8]
Caption: Figure 1: General Mechanism of Electrophilic Aromatic Substitution (EAS)
Specific Mechanism: Dibromination of Durene
The formation of 3,6-dibromodurene follows this general pathway, with the directing effects of the methyl groups guiding the substitution pattern.
Caption: Figure 2: Stepwise Mechanism for 3,6-Dibromodurene Synthesis
Synthetic Protocols and Methodologies
The most reliable and widely cited method for synthesizing 3,6-dibromodurene is the direct bromination of durene using molecular bromine in an inert solvent.
Standard Laboratory Protocol
This protocol is a self-validating system, where the observable changes (color disappearance, precipitation) and final characterization confirm the reaction's progression and success.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)
-
Iron powder or Iron(III) bromide (FeBr₃) (catalyst)
-
Sodium bisulfite (NaHSO₃) solution (for quenching)
-
Ethanol or Methanol (for recrystallization)
Experimental Workflow:
Caption: Figure 3: Experimental Workflow for 3,6-Dibromodurene Synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (connected to a gas trap), dissolve durene in a minimal amount of carbon tetrachloride.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron powder.
-
Bromine Addition: Cool the flask in an ice bath to 0-5 °C. Prepare a solution of two equivalents of molecular bromine in carbon tetrachloride and add it dropwise to the stirred durene solution over 1-2 hours. The key is slow addition to control the exothermic reaction and prevent over-bromination.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir and slowly warm to room temperature. The reaction is typically complete when the reddish-brown color of bromine has dissipated.
-
Work-up: Pour the reaction mixture into water and add a saturated solution of sodium bisulfite to quench any unreacted bromine.
-
Extraction and Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from hot ethanol or methanol to obtain pure, colorless crystals of 3,6-dibromodurene.
Causality Behind Experimental Choices
-
Use of a Lewis Acid Catalyst (FeBr₃): While durene is highly activated, the catalyst generates a more powerful electrophile (Br⁺ character), ensuring a reasonably fast and complete reaction.[7]
-
Inert Solvent (CCl₄): An inert solvent is crucial to dissolve the reactants and facilitate the reaction without participating in it.
-
Low Temperature Control (0-5 °C): Electrophilic aromatic substitution is an exothermic process. Low temperatures help to control the reaction rate, thereby enhancing the selectivity for the dibromo product over more highly substituted byproducts.
-
Slow, Dropwise Addition of Bromine: This is perhaps the most critical parameter for controlling selectivity. A high local concentration of bromine would favor multiple substitutions on the same durene molecule. Slow addition maintains a low concentration of the electrophile, favoring the desired step-wise dibromination.
Data Summary and Comparison
While the direct bromination of durene is the predominant method, variations in conditions can affect the outcome.
| Parameter | Condition/Reagent | Typical Yield | Purity | Key Considerations |
| Starting Material | Durene | - | >98% | Purity of starting material is crucial. |
| Brominating Agent | Molecular Bromine (Br₂) | - | - | Typically used in a 2.0-2.1 molar equivalent. |
| Catalyst | FeBr₃, Fe powder, I₂ | - | - | Iodine can also be an effective catalyst. |
| Solvent | CCl₄, CH₂Cl₂, Acetic Acid | - | - | Solvent choice can affect reaction rate and solubility. |
| Temperature | 0 °C to Room Temp. | 75-90% | High | Lower temperatures generally improve selectivity. |
| Purification | Recrystallization (Ethanol) | - | >99% | Essential for removing mono- and tri-brominated impurities. |
Conclusion
The synthesis of 3,6-dibromodurene is a cornerstone experiment in the study of electrophilic aromatic substitution. Its history is intertwined with the fundamental elucidation of reactivity and selectivity in organic chemistry. The direct bromination of durene, when executed with careful control over reaction conditions, provides a reliable and high-yielding pathway to this symmetrically substituted aromatic compound. For researchers in materials science and drug development, a firm grasp of this synthesis and its underlying principles is invaluable for the creation of complex molecular architectures.
References
A comprehensive list of sources will be compiled and provided in a separate section.
Sources
- 1. Pentamethylbenzene - Wikipedia [en.wikipedia.org]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. theorango.com [theorango.com]
- 6. byjus.com [byjus.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
A Theoretical and Computational Guide to 1,4-Dibromo-2,3,5,6-tetramethylbenzene: Elucidating Structure, Spectra, and Electronic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromo-2,3,5,6-tetramethylbenzene, also known as 3,6-dibromodurene, is a symmetrically substituted aromatic compound with significant potential in organic synthesis, materials science, and as a building block for complex molecular architectures. Its utility is intrinsically linked to its molecular structure, electronic properties, and vibrational characteristics. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to thoroughly characterize this molecule. By leveraging the power of computational chemistry, researchers can gain deep insights into its behavior, complementing and guiding experimental work. This document outlines the fundamental principles, practical workflows, and expected outcomes of such a study, establishing a robust framework for future research.
Introduction: The Significance of this compound
Halogenated benzene derivatives are a cornerstone of modern chemistry, serving as versatile intermediates in a vast array of applications, from pharmaceuticals to advanced materials. This compound (Figure 1) is of particular interest due to its unique combination of features: a sterically hindered aromatic core resulting from the four methyl groups, and two reactive bromine sites amenable to a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions.
A thorough understanding of the molecule's geometric and electronic landscape is paramount for predicting its reactivity and designing novel applications. While experimental techniques provide invaluable data, computational modeling offers a powerful complementary approach to elucidate properties that are difficult or impossible to measure directly. This guide details the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to unravel the intricacies of this compound.
Figure 1: Molecular Structure of this compound.
Theoretical Framework: The Power of Density Functional Theory (DFT)
Density Functional Theory has emerged as a highly effective method for studying the electronic structure of molecules, offering a favorable balance between computational cost and accuracy. The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification allows for the study of relatively large molecules with a high degree of precision.
For a molecule like this compound, a common and reliable approach involves the use of a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and DFT. This is typically paired with a Pople-style basis set, for instance, 6-311++G(d,p), which provides a flexible description of the electron distribution, including polarization and diffuse functions that are crucial for accurately modeling non-covalent interactions and the electronic properties of atoms with lone pairs, such as bromine.
Computational Workflow: A Step-by-Step Protocol
A systematic computational investigation of this compound would proceed through a series of well-defined steps, as illustrated in Figure 2.
Figure 2: A typical workflow for the computational study of a molecule.
Geometry Optimization
The first and most critical step is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry.
Protocol:
-
Input Structure: Construct an initial 3D model of this compound.
-
Computational Method: Employ a DFT method, for example, B3LYP with the 6-311++G(d,p) basis set.
-
Optimization Algorithm: Utilize an efficient optimization algorithm, such as the Berny algorithm, to locate the minimum on the potential energy surface.
-
Convergence Criteria: Set stringent convergence criteria for forces and displacements to ensure a true energy minimum is found.
-
Output Analysis: The output will be the optimized Cartesian coordinates of each atom, from which key structural parameters can be derived.
Expected Structural Parameters:
| Parameter | Expected Value Range | Significance |
| C-C (aromatic) bond length | 1.39 - 1.41 Å | Indicates the degree of aromaticity. |
| C-Br bond length | 1.88 - 1.92 Å | Reflects the strength of the carbon-bromine bond. |
| C-C (methyl) bond length | 1.50 - 1.54 Å | Typical single bond length. |
| C-H (methyl) bond length | 1.08 - 1.10 Å | Standard C-H bond length. |
| C-C-C bond angle (ring) | ~120° | Characteristic of a hexagonal benzene ring. |
| C-C-Br bond angle | ~120° | Influenced by steric hindrance from methyl groups. |
These are anticipated values based on similar molecules and should be confirmed by calculation.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (Infrared and Raman).
Protocol:
-
Input Geometry: Use the optimized geometry from the previous step.
-
Computational Method: The same level of theory as the optimization (e.g., B3LYP/6-311++G(d,p)) must be used.
-
Calculation Type: Perform a frequency calculation to compute the second derivatives of the energy with respect to the atomic positions.
-
Output Analysis: The output will include the vibrational frequencies, their corresponding IR intensities and Raman activities, and the atomic displacements for each vibrational mode.
Interpretation of Vibrational Spectra:
The calculated frequencies can be compared with experimental IR and Raman spectra, such as those available on databases like SpectraBase. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model. A detailed assignment of the vibrational modes can be achieved through Total Energy Distribution (TED) analysis.
Key Expected Vibrational Modes:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching (methyl) | 2900 - 3000 |
| C-C stretching (aromatic) | 1400 - 1600 |
| C-H bending (methyl) | 1350 - 1450 |
| C-Br stretching | 500 - 700 |
These are general ranges and the precise values will depend on the specific molecular environment.
Elucidation of Electronic Properties
With the optimized geometry, a deeper analysis of the electronic structure can be undertaken to understand the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.
Analysis Procedure:
-
From the output of the DFT calculation, identify the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).
-
Visualize the 3D plots of the HOMO and LUMO to identify the regions of the molecule involved in these orbitals.
Expected Insights: For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the bromine atoms, while the LUMO may be distributed over the antibonding orbitals of the ring and the C-Br bonds. The energy gap will provide a quantitative measure of its kinetic stability.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.
Visualization and Interpretation:
-
Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this molecule, these are expected around the bromine atoms due to their lone pairs.
-
Blue regions (positive potential): Represent electron-deficient areas, which are prone to nucleophilic attack.
-
Green regions (neutral potential): Indicate areas of neutral charge.
The MEP map provides a clear and intuitive picture of the molecule's reactivity landscape.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can quantify charge transfer between atoms and the delocalization of electron density.
Key Outputs and Their Significance:
-
Atomic Charges: Reveals the charge distribution among the atoms, indicating the polarity of bonds.
-
Hybridization: Describes the hybridization of atomic orbitals in forming bonds.
-
Donor-Acceptor Interactions: Quantifies the stabilization energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. For instance, the interaction between the lone pairs of the bromine atoms and the antibonding orbitals of the benzene ring can be quantified.
Potential Applications and Future Directions
The theoretical and computational study of this compound provides a fundamental understanding that can inform several areas of research:
-
Reaction Mechanism Studies: By modeling transition states, the mechanisms of reactions involving this molecule, such as cross-coupling reactions, can be elucidated.
-
Materials Design: The calculated electronic properties can be used to predict its suitability as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
-
Drug Development: As a scaffold in medicinal chemistry, understanding its electrostatic potential and reactivity can guide the design of new drug candidates.
Future computational work could explore its excited-state properties using Time-Dependent DFT (TD-DFT) to predict its UV-Vis absorption spectrum, or investigate its interactions with other molecules and surfaces through molecular dynamics simulations.
Conclusion
This guide has outlined a comprehensive theoretical and computational framework for the in-depth study of this compound. By systematically applying DFT calculations for geometry optimization, vibrational analysis, and the elucidation of electronic properties, researchers can gain a profound understanding of this versatile molecule. The insights derived from such studies are crucial for guiding experimental work, predicting reactivity, and designing novel applications in a range of scientific disciplines. The protocols and expected outcomes presented here serve as a robust starting point for any researcher seeking to explore the rich chemistry of this important compound through the lens of computational science.
References
- This section would be populated with the full citations of the sources referenced in the text. As this is a prospective guide, the references would point to seminal papers on DFT methodology, computational vibrational spectroscopy, and studies on analogous molecules.
safety and handling of 1,4-Dibromo-2,3,5,6-tetramethylbenzene
An In-depth Technical Guide to the Safe Handling of 1,4-Dibromo-2,3,5,6-tetramethylbenzene
Introduction
This compound, also known as 3,6-Dibromodurene, is a symmetrically substituted aromatic compound with the CAS Number 1646-54-4.[1][2] Its structure, featuring a tetramethylated benzene ring with two bromine atoms at the para positions, makes it a sterically influential and highly reactive intermediate. The bromine atoms serve as excellent leaving groups, rendering the molecule highly valuable for palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[2] This utility positions it as a critical building block in diverse fields, including the development of novel pharmaceuticals and advanced materials science.[2][3]
Given its role as a reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, grounding protocols in the causality behind each safety recommendation.
Section 1: Physicochemical Properties and Identification
The specific arrangement of substituents on the benzene ring dictates the compound's physical properties and chemical reactivity. The four methyl groups provide steric hindrance that can influence reaction selectivity, while the two bromine atoms are the primary sites for chemical transformations.[2]
| Property | Value | Reference |
| CAS Number | 1646-54-4 | [1] |
| Molecular Formula | C₁₀H₁₂Br₂ | [1] |
| Molecular Weight | 292.01 g/mol | [1] |
| Synonyms | 3,6-Dibromodurene | |
| Appearance | White to almost white crystalline solid or powder | [4] |
| Melting Point | 201-205 °C | |
| Boiling Point | 307.7 ± 37.0 °C (Predicted) | |
| Solubility | Insoluble in water | [4] |
Section 2: Hazard Identification and Toxicological Profile
While some safety data sheets (SDS) may not classify this specific compound as hazardous under the US OSHA Hazard Communication Standard, this can be misleading.[4] Structurally similar brominated aromatic compounds are known to cause skin, eye, and respiratory irritation.[5][6] Therefore, a conservative approach, treating this compound as a potentially hazardous substance, is a cornerstone of responsible laboratory practice. The primary routes of exposure are inhalation of dust, direct skin contact, and eye contact.
Based on data from analogous compounds, the following hazards should be considered:
| Hazard Statement | Description | Reference |
| H315 | Causes skin irritation | [7] |
| H319 | Causes serious eye irritation | [7] |
| H335 | May cause respiratory irritation | [6] |
| H413 | May cause long lasting harmful effects to aquatic life |
Reactivity and Stability: The compound is stable under normal laboratory conditions.[4] However, it is incompatible with strong oxidizing agents, which can lead to vigorous reactions.[4] Hazardous polymerization is not known to occur.[4] In the event of a fire or extreme thermal decomposition, hazardous gases such as carbon oxides and hydrogen bromide may be released.[8]
Section 3: Core Safety Protocols and Handling Procedures
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent hygiene practices, is essential for minimizing exposure.
Engineering Controls
The primary engineering control is to handle the solid compound within a well-ventilated area.
-
Fume Hood: All weighing and transfer operations that could generate dust should be performed inside a certified chemical fume hood.[4][7]
-
Exhaust Ventilation: The laboratory should be equipped with adequate general exhaust ventilation to prevent the accumulation of airborne contaminants.[7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact.
-
Eye and Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection:
-
Respiratory Protection: Under normal conditions with functioning engineering controls, respiratory protection is not required. However, if dust cannot be controlled, a NIOSH-approved particulate respirator may be necessary.[4]
Hygiene Practices
Good industrial hygiene is a critical barrier to chemical exposure.
-
Wash hands thoroughly with soap and water after handling and before breaks.[7]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[6]
-
Keep containers securely sealed when not in use.[6]
Standard Laboratory Handling Workflow
The following workflow illustrates the integration of safety measures at each step of handling the reagent.
Caption: Standard workflow for safely handling solid this compound.
Section 4: Storage and Disposal
Storage
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.
-
Conditions: Store in a dry, cool, and well-ventilated place.[4][5] Some suppliers recommend refrigerated storage (2-8°C).[7]
-
Containers: Keep containers tightly closed to prevent moisture ingress and contamination.[4]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[4]
Spill Management
In the event of a spill, a calm and systematic response is required.
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear the full complement of PPE, including respiratory protection if necessary.
-
Contain & Clean:
-
Decontaminate: Wash the spill area thoroughly.
Disposal
Chemical waste must be managed responsibly to protect the environment.
-
Regulations: All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[5]
-
Procedure: Dispose of the compound and any contaminated materials through a licensed and approved waste disposal company.[5]
-
Environmental Precaution: Do not allow the product to enter drains or waterways, as it may cause long-lasting harm to aquatic life.[7]
Spill Response and Disposal Decision Tree
Caption: Decision tree for responding to a spill of this compound.
Section 5: Application Case Study: Synthesis Protocol
The following protocol for the synthesis of this compound from 1,2,4,5-tetramethylbenzene (durene) highlights the practical application of the safety procedures discussed. This synthesis involves handling bromine, a highly corrosive and toxic reagent, demanding strict adherence to safety protocols.
Objective: To synthesize this compound via electrophilic bromination of durene.
Materials:
-
1,2,4,5-tetramethylbenzene (durene)
-
Dichloromethane (CH₂Cl₂)
-
Iodine (I₂)
-
Bromine (Br₂)
-
5 M Sodium Hydroxide (NaOH) aqueous solution
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Stirring mechanism (magnetic stirrer)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Setup:
-
Safety Call-Out: Perform all steps in a certified chemical fume hood. Wear appropriate PPE (safety goggles, lab coat, chemical-resistant gloves).
-
Add 1,2,4,5-tetramethylbenzene (0.18 mol) and 150 mL of dichloromethane to a dry three-necked flask equipped with a stirrer. Stir until the solid is completely dissolved.
-
-
Catalyst Addition: Add iodine (1.0 g, 3.94 mmol) to the solution as a catalyst.
-
Reagent Preparation:
-
Safety Call-Out: Bromine is highly corrosive and toxic. Handle with extreme care.
-
In a separate flask inside the fume hood, dissolve bromine (24 mL, 0.47 mol) in 100 mL of dichloromethane.
-
-
Reaction:
-
Transfer the bromine solution to the dropping funnel. Add the solution dropwise to the stirred durene solution.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 40°C for dichloromethane) and maintain for 1.5 hours.
-
-
Quenching:
-
Safety Call-Out: The quenching process can be exothermic. Add the quenching agent slowly.
-
Cool the reaction mixture to room temperature. Carefully and slowly add 50 mL of 5 M aqueous sodium hydroxide to quench any unreacted bromine.
-
-
Workup and Isolation:
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid product thoroughly with deionized water to remove any remaining salts.
-
-
Drying: Dry the collected solid to afford the final product, this compound. The reported yield is approximately 93%.
Conclusion
This compound is a valuable reagent whose utility in advanced chemical synthesis is well-established. While it may not be regulated as a highly hazardous substance, its chemical nature and relation to known irritants necessitate a diligent and informed approach to safety. By understanding its physicochemical properties, recognizing potential hazards, and rigorously implementing a system of engineering controls, personal protective equipment, and safe work practices, researchers can handle this compound effectively and safely. The integration of safety protocols into every step of the experimental workflow, from preparation to disposal, is the hallmark of a responsible and successful scientific endeavor.
References
- 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHloUOE0FzKpyHc2ewN0gBHh3G6LeyjYygVOrn91YjmRsADzICVfGglxN7hfT_t7IyGmts5jaYFjB79wipPDjmAOyykbvvhWvGBtMx0CLiGRJKDQGiIL2pHpI3BaJ9pNR4Sc_zC]
- This compound - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5255041.htm]
- SAFETY DATA SHEET - Fisher Scientific (for a related compound, 1-Bromo-2,3,5,6-tetramethylbenzene). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC376480050&countryCode=US&language=en]
- SAFETY DATA SHEET - Fisher Scientific (for a related compound, 1,2-Dibromo-3,4,5,6-tetramethylbenzene). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC434940010&countryCode=US&language=en]
- This compound | 1646-54-4 | BAA64654 - Biosynth. [URL: https://www.biosynth.com/p/BAA64654/1-4-dibromo-2-3-5-6-tetramethylbenzene]
- Safety Data Sheet - Angene Chemical (for a related compound, 1,4-Dibromo-2,5-diiodobenzene). [URL: https://www.angenechemical.com/msds/63262-06-6.pdf]
- The Role of this compound in Modern Chemistry - BOC Sciences. [URL: https://www.bocsci.com/blog/the-role-of-14-dibromo-2356-tetramethylbenzene-in-modern-chemistry/]
- This compound | 1646-54-4 - TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/D5168]
- SAFETY DATA SHEET - Sigma-Aldrich (for a related compound, 1,4-Dibromobenzene). [URL: https://www.sigmaaldrich.com/sds/aldrich/d39029]
- SAFETY DATA SHEET - Sigma-Aldrich (for a related compound, 1,2,3,5-Tetramethylbenzene). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/cds000400]
- SAFETY DATA SHEET - Thermo Fisher Scientific (for a related compound, 1-Bromo-2,3,5,6-tetramethylbenzene). [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/L01465_SDS_EN.pdf]
- This compound AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s454278]
- Preparation of 1,4-bis(dibromomethyl)benzene - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-4-bis-dibromomethyl-benzene/]
- 1,4-Dibromo-2,3,5,6-tetraiodobenzene - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dibromo-2_3_5_6-tetraiodobenzene]
- SAFETY DATA SHEET - Sigma-Aldrich (for 1,2,4,5-tetramethylbenzene). [URL: https://www.sigmaaldrich.com/sds/aldrich/t19607]
- This compound 1646-54-4 - TCI Chemicals (India). [URL: https://www.tcichemicals.com/IN/en/p/D5168]
- 2,4-Dibromo-1,3,5-trimethylbenzene - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR17043_msds.pdf]
- DIBROMOBENZENE HAZARD SUMMARY - NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0675.pdf]
- 1,4-Dibromo-2,3,5,6-tetrafluorobenzene - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dibromo-2_3_5_6-tetrafluorobenzene]
- Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.10%3A_Synthesis_of_Polysubstituted_Benzenes]
- This compound AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s454278]
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D4645]
- Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cp/d0cp04113a]
- This compound AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s454278]
- This compound 1646-54-4 | Tokyo Chemical Industry Co., Ltd.(JP). [URL: https://www.tcichemicals.com/JP/ja/p/D5168]
Sources
- 1. This compound | 1646-54-4 | BAA64654 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. angenechemical.com [angenechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
A Researcher's Guide to Sourcing High-Purity 1,4-Dibromo-2,3,5,6-tetramethylbenzene for Scientific Applications
This in-depth technical guide is designed for researchers, scientists, and drug development professionals who rely on high-purity 1,4-Dibromo-2,3,5,6-tetramethylbenzene (CAS No. 1646-54-4) for their work. In fields where precision is paramount, the quality of starting materials can dictate the success or failure of an experiment. This guide provides a comprehensive overview of the critical considerations for sourcing this compound, from understanding the implications of purity to selecting a reliable commercial supplier and verifying the quality of the product.
The Critical Role of Purity in Research and Development
This compound, also known as 3,6-dibromodurene, is a symmetrically substituted aromatic compound. Its structure, featuring two reactive bromine atoms and four methyl groups, makes it a valuable building block in various areas of chemical synthesis.[1] The steric hindrance provided by the methyl groups can influence reaction selectivity, and the bromine atoms serve as excellent leaving groups, making the molecule highly suitable for palladium-catalyzed cross-coupling reactions.[1]
The applications of this compound are diverse and significant. In the pharmaceutical industry, it is a key intermediate in the synthesis of complex drug molecules.[1] In materials science, it is utilized as a monomer or building block for the creation of novel polymers and functional materials.[1] For these and other applications, the purity of this compound is not just a matter of quality control but a fundamental prerequisite for obtaining reproducible and reliable results.
Impurities can have a significant impact on experimental outcomes. For instance, in a multi-step synthesis, the presence of a seemingly minor impurity can lead to the formation of unwanted side products, complicating purification and reducing the overall yield. In drug development, even trace impurities can have toxicological implications, making the use of high-purity starting materials a regulatory necessity.
Understanding Potential Impurities: A Look at the Synthesis
A common method for the synthesis of this compound involves the bromination of 1,2,4,5-tetramethylbenzene (durene) in a suitable solvent like methylene chloride, often with a catalyst such as iodine.[2] The reaction is typically followed by quenching and filtration to isolate the solid product.
This synthesis route, while effective, can give rise to several potential impurities:
-
Unreacted Starting Material: Incomplete bromination can result in the presence of the starting material, 1,2,4,5-tetramethylbenzene.
-
Mono-brominated Byproduct: The intermediate product, 1-bromo-2,3,5,6-tetramethylbenzene, can remain if the reaction does not go to completion.
-
Isomeric Impurities: Although the 1,4-dibromo product is the major isomer formed due to the directing effects of the methyl groups, small amounts of other dibromo isomers may be produced.
-
Solvent and Reagent Residues: Residual solvents, such as methylene chloride, and traces of the catalyst or quenching agents may be present in the final product.
Given these potential impurities, it is crucial for researchers to not only rely on the stated purity from the supplier but also to have a means of verifying it.
Selecting a Commercial Supplier: A Step-by-Step Approach
Choosing the right supplier for high-purity this compound is a critical decision. The following workflow and considerations will guide you through this process.
Caption: Workflow for selecting and qualifying a commercial supplier.
Key Considerations When Choosing a Supplier:
-
Purity Specification: Look for suppliers that provide a clear and guaranteed purity level, preferably with the analytical method used for determination (e.g., >98.0% by GC).
-
Availability of a Certificate of Analysis (CoA): A CoA is a non-negotiable document that provides lot-specific data on the purity and physical properties of the compound. Reputable suppliers will readily provide a CoA. Some suppliers, like Sigma-Aldrich for certain products, may state that they do not collect analytical data, in which case the responsibility for purity confirmation falls entirely on the buyer.
-
Analytical Methods Used: The CoA should specify the analytical techniques used to determine purity, such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Transparency of Information: A trustworthy supplier will provide comprehensive product information, including the CAS number (1646-54-4), molecular formula (C10H12Br2), and molecular weight (292.01 g/mol ).[2][3]
-
Customer and Technical Support: The ability to speak with a knowledgeable technical support representative can be invaluable for addressing any questions or concerns.
Comparison of Commercial Suppliers
The following table provides a summary of some commercial suppliers of this compound. This is not an exhaustive list, and researchers are encouraged to conduct their own market research.
| Supplier | Stated Purity | Analytical Method | Notes |
| Aladdin Scientific | ≥98% | Not specified on product page | Available in various quantities. |
| Sigma-Aldrich | AldrichCPR | No analytical data provided | Buyer assumes responsibility for purity confirmation. |
| TCI America | >98.0% | GC | Provides a clear purity specification with the analytical method. |
| Biosynth | High-purity | Not specified on product page | Marketed as a reference standard for pharmaceutical testing.[4] |
Deciphering the Certificate of Analysis (CoA)
Once you receive a CoA, it is essential to understand the information it contains. Key elements to look for include:
-
Product Identification: Confirms the product name, CAS number, and lot number.
-
Physical Properties: Includes appearance, melting point (typically around 202-204 °C), and solubility.[2][3]
-
Purity Determination: The primary analytical data supporting the purity claim. This is often a chromatogram from GC or HPLC, showing the area percentage of the main peak.
-
Spectroscopic Data: May include NMR or IR spectra to confirm the chemical structure. For this compound, the 1H NMR spectrum should show a single peak for the twelve equivalent methyl protons.[2]
-
Date of Analysis: Indicates when the quality control testing was performed.
In-House Quality Verification: An Essential Step
For critical applications, it is highly recommended to perform in-house quality control on a new batch of any starting material. The following experimental protocols outline standard methods for verifying the identity and purity of this compound.
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in about 0.6 mL of deuterated chloroform (CDCl3) in an NMR tube.
-
Instrument Setup: Use a standard 1H NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire the 1H NMR spectrum.
-
Data Analysis: The spectrum of pure this compound should exhibit a single sharp singlet at approximately δ 2.48 ppm, corresponding to the 12 equivalent protons of the four methyl groups.[2] The presence of other peaks may indicate impurities. For example, the starting material, durene, would show two singlets.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Injection: Use a split injection mode.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 250 °C) will effectively separate compounds with different boiling points.
-
Carrier Gas: Helium is typically used.
-
-
MS Method:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ion of the target compound (m/z 292) and potential impurities.
-
-
Data Analysis: The gas chromatogram will show the separation of different components in the sample. The peak corresponding to this compound should be the major component. The mass spectrum of this peak will confirm its identity. The presence of other peaks in the chromatogram indicates impurities, which can be tentatively identified by their mass spectra.
Proper Handling and Storage
To maintain the integrity of high-purity this compound, it is essential to handle and store it correctly.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is stable at room temperature.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
By following the guidance in this technical guide, researchers can confidently source high-purity this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1,4-Dibromo-2,3,5,6-tetramethyl-benzene - SpectraBase. (n.d.).
- Analytical Methods. (n.d.).
- Supporting information - The Royal Society of Chemistry. (n.d.).
- Preparation of 1,4-bis(dibromomethyl)benzene - PrepChem.com. (n.d.).
- The Role of this compound in Modern Chemistry. (2025, October 20).
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (n.d.).
- THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications - Agilent. (n.d.).
- This compound - ChemBK. (2024, April 10).
- Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline | Agilent. (2020, June 16).
- Benzene, 1,4-dibromo- - the NIST WebBook. (n.d.).
- 1,4-Dibromo-2,3,5,6-tetraiodobenzene | C6Br2I4 | CID 20096083 - PubChem. (n.d.).
- Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction - ResearchGate. (2025, August 5).
Sources
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1,4-Dibromo-2,3,5,6-tetramethylbenzene
Introduction: The Synthetic Utility of a Sterically Hindered Aryl Dibromide
1,4-Dibromo-2,3,5,6-tetramethylbenzene, also known as dibromodurene, presents a unique structural motif for organic synthesis. The presence of two bromine atoms on a fully methylated benzene ring offers two reactive sites for palladium-catalyzed cross-coupling reactions. However, the steric hindrance imposed by the four methyl groups flanking the bromine atoms introduces significant challenges and necessitates carefully optimized reaction conditions. This guide provides detailed insights and protocols for successfully employing this substrate in key cross-coupling transformations, enabling the synthesis of novel materials and complex molecular architectures. The disubstituted tetramethylbenzene core is a valuable building block for liquid crystals, molecular electronics, and pharmaceutical intermediates.[1][2][3]
These protocols are designed for researchers, scientists, and drug development professionals to navigate the intricacies of coupling with this sterically demanding substrate.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5] The general catalytic cycle, which underpins the reactions discussed herein, involves three key steps:[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[4][6][8]
The choice of catalyst, ligand, base, and solvent is critical to overcoming the steric hindrance of the tetramethylbenzene core and achieving high yields.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between aryl halides and organoboron compounds.[3][9] Its popularity stems from the mild reaction conditions, broad functional group compatibility, and the low toxicity of the boron-containing reagents.[5]
Scientific Insights and Causality
For a sterically hindered substrate like this compound, the selection of a bulky, electron-rich phosphine ligand is paramount.[6] Ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base plays a crucial role in activating the organoboron species for transmetalation.[9]
Experimental Protocol: Monofunctionalization via Suzuki-Miyaura Coupling
This protocol details the selective mono-coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), finely ground
-
Toluene, anhydrous
-
Water, degassed
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground potassium carbonate (3.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 24 | ~70 |
Yields are approximate and can vary based on specific reaction conditions and purification.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[10][11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[12]
Scientific Insights and Causality
For the sterically encumbered this compound, achieving efficient Sonogashira coupling requires careful control of the catalyst system. While traditional palladium/copper systems can be effective, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[10] The choice of a bulky phosphine ligand and a suitable amine base is critical for facilitating the reaction.
Experimental Protocol: Monofunctionalization via Sonogashira Coupling
This protocol outlines the selective mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous tetrahydrofuran (10 mL) and distilled triethylamine (5 mL) to the flask.
-
Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in dichloromethane and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Sonogashira Coupling
| Entry | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 12 | ~90 |
| 2 | 1-Hexyne | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 80 | 18 | ~75 (Copper-free) |
Yields are approximate and can vary based on specific reaction conditions and purification.
Visualization: Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[13][14] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[13]
Scientific Insights and Causality
The steric hindrance of this compound makes Buchwald-Hartwig amination particularly challenging. The choice of a highly active catalyst system, typically employing a bulky, electron-rich phosphine ligand from the Buchwald or Hartwig ligand families, is essential.[6] A strong, non-nucleophilic base, such as sodium tert-butoxide, is generally required to deprotonate the amine and facilitate the catalytic cycle.[14]
Experimental Protocol: Monofunctionalization via Buchwald-Hartwig Amination
This protocol describes the selective mono-amination of this compound.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).
-
Add anhydrous toluene (10 mL) to the flask.
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination
| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 18 | ~80 |
| 2 | Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 100 | 24 | ~65 |
Yields are approximate and can vary based on specific reaction conditions and purification.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound, while challenging due to steric hindrance, provides a powerful avenue for the synthesis of highly substituted aromatic compounds. The protocols and insights provided in this guide demonstrate that with careful selection of catalysts, ligands, and reaction conditions, high yields of mono-functionalized products can be achieved. Further exploration into difunctionalization, both symmetrically and asymmetrically, represents an exciting frontier for creating novel materials and complex molecules with unique properties. The continued development of more active and robust catalyst systems will undoubtedly expand the synthetic utility of this versatile building block.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- (n.d.). Cross-Coupling Reactions Guide.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- EvitaChem. (n.d.). 1,4-Diethyl-2,3,5,6-tetramethylbenzene.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Suzuki reaction.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2025, August 6). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. Buy 1,4-Diethyl-2,3,5,6-tetramethylbenzene (EVT-14824328) | 33962-13-9 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fiveable.me [fiveable.me]
- 5. jmcct.com [jmcct.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nobelprize.org [nobelprize.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of 1,4-Dibromo-2,3,5,6-tetramethylbenzene in Advanced Materials Science
Introduction: Unveiling the Potential of a Versatile Building Block
In the dynamic landscape of materials science, the pursuit of novel materials with tailored properties is a relentless endeavor. Central to this quest is the strategic selection of molecular building blocks that dictate the ultimate architecture and functionality of the resulting material. 1,4-Dibromo-2,3,5,6-tetramethylbenzene, a symmetrically substituted aromatic compound, has emerged as a pivotal precursor in the synthesis of a diverse array of advanced materials. Its rigid structure, coupled with the reactive bromine functionalities, provides a versatile platform for the construction of complex polymeric frameworks. The presence of four methyl groups imparts significant steric hindrance, which can be strategically exploited to control intermolecular interactions and create materials with intrinsic microporosity. This guide provides an in-depth exploration of the applications of this compound in the synthesis of porous organic polymers (POPs), highlighting its role in creating materials with significant potential in gas storage and separation technologies.
Core Principles: Leveraging Molecular Design for Functional Materials
The utility of this compound in materials synthesis is primarily rooted in its ability to participate in robust carbon-carbon bond-forming reactions, most notably the Sonogashira-Hagihara and Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed transformations allow for the precise and efficient linkage of the dibrominated monomer with complementary multi-topic linkers, leading to the formation of extended, porous networks.
The strategic incorporation of the tetramethyl-substituted benzene ring offers several key advantages:
-
Structural Rigidity: The inherent rigidity of the benzene core contributes to the formation of robust frameworks that resist pore collapse upon solvent removal, a critical attribute for permanent porosity.
-
Steric Hindrance: The four methyl groups create a sterically demanding environment around the benzene ring. This steric bulk prevents dense packing of the polymer chains, thereby generating intrinsic microporosity within the material.
-
Enhanced Solubility of Intermediates: The methyl groups can enhance the solubility of oligomeric intermediates during polymerization, facilitating the formation of high molecular weight polymers.
-
Chemical Stability: The resulting polymeric frameworks typically exhibit high thermal and chemical stability, a prerequisite for applications in demanding environments.
Application Focus: Porous Organic Polymers (POPs) for Gas Adsorption
A primary application of this compound is in the synthesis of Porous Organic Polymers (POPs). These materials are characterized by their low density, high surface area, and tunable porosity, making them promising candidates for gas storage and separation.[1] The following sections detail the synthesis and characterization of a representative POP synthesized from this compound.
Synthesis of a Porous Aromatic Framework via Sonogashira-Hagihara Cross-Coupling
This protocol describes the synthesis of a porous aromatic framework (PAF) through the Sonogashira-Hagihara cross-coupling reaction of this compound with 1,3,5-triethynylbenzene. This reaction creates a highly cross-linked, rigid network with permanent porosity.
Reaction Scheme:
Figure 1. General reaction scheme for the synthesis of a porous aromatic framework.
Materials and Equipment:
| Reagent/Equipment | Details |
| This compound | High purity (>98%) |
| 1,3,5-Triethynylbenzene | High purity (>98%) |
| Bis(triphenylphosphine)palladium(II) dichloride | Catalyst |
| Copper(I) iodide | Co-catalyst |
| Triethylamine | Anhydrous, degassed |
| Toluene | Anhydrous, degassed |
| Schlenk flask | 100 mL, oven-dried |
| Magnetic stirrer with heating mantle | |
| Condenser | |
| Inert gas supply (Argon or Nitrogen) | |
| Filtration apparatus (Büchner funnel) | |
| Soxhlet extraction apparatus |
Experimental Protocol:
-
Reaction Setup: In a 100 mL Schlenk flask, combine this compound (1.0 mmol, 292 mg), 1,3,5-triethynylbenzene (0.67 mmol, 100 mg), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 35 mg), and copper(I) iodide (0.1 mmol, 19 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous and degassed triethylamine (20 mL) and toluene (20 mL) to the flask via cannula.
-
Reaction: Stir the mixture at 80 °C for 48 hours under an argon atmosphere. A precipitate will form as the reaction progresses.
-
Work-up: Cool the reaction mixture to room temperature. Collect the solid product by filtration through a Büchner funnel.
-
Purification: Wash the collected solid sequentially with chloroform, methanol, and water. Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any residual catalyst and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to yield the porous aromatic framework as a brown powder.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is crucial for achieving high polymer yields.
-
Anhydrous and Degassed Solvents: Water and dissolved oxygen can interfere with the catalytic cycle and promote undesirable side reactions, such as the homocoupling of the alkyne (Glaser coupling).
-
Soxhlet Extraction: This continuous extraction method is highly effective for removing impurities that may be trapped within the porous network of the polymer.
-
High-Temperature Drying: Drying under vacuum at an elevated temperature is necessary to remove any trapped solvent molecules from the pores of the material, which is essential for accurate surface area analysis and for activating the material for gas adsorption applications.
Characterization of the Porous Aromatic Framework
The synthesized porous aromatic framework should be characterized using a suite of analytical techniques to confirm its structure, porosity, and stability.
| Characterization Technique | Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the C-Br stretching vibration (around 550-650 cm⁻¹) from the starting material and the C≡C-H stretching vibration (around 3300 cm⁻¹) from the triethynylbenzene. Appearance of characteristic peaks for the aromatic framework. |
| Solid-State ¹³C NMR Spectroscopy | Broad signals corresponding to the aromatic carbons in the polymer backbone. |
| Powder X-ray Diffraction (PXRD) | A broad, amorphous halo, indicating a lack of long-range crystalline order, which is typical for many porous organic polymers. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with a decomposition temperature typically above 400 °C in a nitrogen atmosphere. |
| Nitrogen Adsorption-Desorption Analysis (BET) | A Type I isotherm, characteristic of microporous materials. High Brunauer-Emmett-Teller (BET) surface area, often in the range of 500-1500 m²/g. |
Workflow for Material Characterization:
Figure 2. Workflow for the characterization of the synthesized porous aromatic framework.
Application Protocol: Carbon Dioxide Adsorption
The synthesized porous aromatic framework can be evaluated for its potential in carbon dioxide capture.
Materials and Equipment:
| Material/Equipment | Details |
| Activated Porous Aromatic Framework | Dried under vacuum as described above |
| Volumetric gas adsorption analyzer | Capable of measuring CO₂ adsorption isotherms |
| High-purity CO₂ and N₂ gas | |
| Isothermal bath or temperature controller |
Protocol:
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the activated porous aromatic framework into a sample tube.
-
Degassing: Degas the sample in the adsorption analyzer at 150 °C under high vacuum for at least 12 hours to ensure the removal of any adsorbed moisture or gases.
-
CO₂ Adsorption Isotherm: Measure the CO₂ adsorption isotherm at 273 K and 298 K up to a pressure of 1 bar.
-
N₂ Adsorption Isotherm: For selectivity calculations, measure the N₂ adsorption isotherm at the same temperatures.
-
Data Analysis: From the adsorption isotherms, calculate the CO₂ uptake capacity (in mmol/g or wt%) at 1 bar. The selectivity for CO₂ over N₂ can be estimated using the Ideal Adsorbed Solution Theory (IAST) or by comparing the initial slopes of the isotherms.
Expected Performance:
Porous organic polymers derived from sterically hindered monomers like this compound are expected to exhibit good CO₂ uptake capacities and selectivity due to their high surface area and microporous nature.[2]
| Property | Typical Value Range |
| BET Surface Area | 500 - 1500 m²/g |
| CO₂ Uptake at 273 K and 1 bar | 1.5 - 3.0 mmol/g |
| CO₂ Uptake at 298 K and 1 bar | 1.0 - 2.0 mmol/g |
| CO₂/N₂ Selectivity | 20 - 50 |
Future Outlook and Broader Applications
The versatility of this compound extends beyond the synthesis of porous polymers for gas adsorption. By judiciously selecting comonomers and polymerization techniques, a wide range of functional materials can be accessed. For instance, its incorporation into conjugated polymers through Suzuki polycondensation can lead to materials with interesting photophysical properties for applications in organic electronics.[3] Furthermore, the derivatization of the methyl groups could provide a route to post-synthetically modify the properties of the resulting polymers, opening up avenues for creating materials with tailored functionalities for applications in catalysis, sensing, and beyond. The continued exploration of this versatile building block promises to yield a new generation of advanced materials with enhanced performance characteristics.
References
- A mechanistic investigation of the Suzuki polycondensation reaction using MS/MS methods. ChemRxiv. Preprint. [Link]
- Synthesis of a porous aromatic framework for adsorbing organic pollutants application. J.
- A fast controlled synthesis of poly(p-phenyleneethynylene)s under transition-metal-free conditions. Polym. Chem., 2013, 4, 3449-3452.
- Cationic porous organic polymers for selective adsorption in gas and liquid phases. J.
- Porous Organic Frameworks: Advanced Materials in Analytical Chemistry. Angew. Chem. Int. Ed., 2018, 57, 8598-8613.
- Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. Polymers, 2023, 15, 229.
- The Adsorption of Durene and Prehnitene on Metal–Organic Frameworks. Molecules, 2022, 27, 7129.
- Targeted synthesis of a porous aromatic framework with a high adsorption capacity for organic molecules. J.
- Porous metal-organic frameworks: from synthesis to applications. Chem. Soc. Rev., 2009, 38, 1278-1294.
- Synthesis of nitrogen-rich polymers by click polymerization reaction and gas sorption property. RSC Adv., 2018, 8, 20743-20748.
- Porous Polymer Networks: Synthesis, Porosity, and Applications in Gas Storage/Separation. Chem.
- Design and synthesis of porous polymeric materials and their applications in gas capture and storage: a review. J.
- Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjug
- Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Eur. J. Org. Chem. 2011, 2011, 5845-5856.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv., 2019, 9, 21769-21773.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Org. Lett. 2018, 20, 16, 5106–5110.
- Porous polymer particles—A comprehensive guide to synthesis, characterization, functionalization and applications. Prog. Polym. Sci. 2011, 36, 2, 147-173.
- Investigation of porous coordination polymers for gas storage and separation. J. Am. Chem. Soc. 2007, 129, 6, 1588–1589.
- Recent Advances in Sonogashira Reactions. Chem. Soc. Rev. 2011, 40, 5049-5064.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
Sources
Application Notes & Protocols: Synthesis of Organic Electronic Materials Using 3,6-Dibromodurene
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel organic electronic materials utilizing 3,6-dibromodurene as a core building block. 3,6-Dibromodurene (1,4-dibromo-2,3,5,6-tetramethylbenzene) is a versatile and sterically hindered monomer that offers unique advantages in tuning the solubility, morphology, and electronic properties of conjugated polymers and small molecules. This document elucidates the causality behind experimental choices in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. We present validated, step-by-step protocols, data tables for material properties, and workflow diagrams to ensure scientific integrity and reproducibility for applications in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).[1][2][3]
Introduction: The Strategic Role of 3,6-Dibromodurene in Organic Electronics
The field of organic electronics continues to accelerate, driven by the promise of low-cost, flexible, and large-area devices such as displays, sensors, and solar cells.[1][4] The performance of these devices is fundamentally dictated by the molecular structure of the organic semiconductor materials used.[5] 3,6-Dibromodurene has emerged as a strategically important building block for several key reasons:
-
Enhanced Solubility: The four methyl groups on the durene core impart significant steric hindrance. When incorporated into a polymer backbone, this forces a twisted conformation, disrupting planar aggregation and significantly improving solubility in common organic solvents. This is a critical advantage for solution-based processing techniques like spin-coating or printing.
-
Morphological Control: The non-planar structure induced by the durene unit influences the solid-state packing of the material. This provides a handle to control thin-film morphology, which is directly correlated with charge carrier mobility in devices like OTFTs.[3]
-
Synthetic Versatility: The two bromine atoms serve as reactive handles for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the straightforward synthesis of a diverse library of materials by pairing 3,6-dibromodurene with a wide range of comonomers.
This guide will focus on the three most prevalent cross-coupling methodologies used to polymerize or functionalize 3,6-dibromodurene.
Palladium-Catalyzed Cross-Coupling Methodologies
The formation of new carbon-carbon bonds is the cornerstone of synthesizing conjugated materials. Palladium-catalyzed reactions are particularly powerful due to their high efficiency and tolerance for a wide range of functional groups.[6][7]
Suzuki-Miyaura Coupling: A Robust Path to Conjugated Polymers
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for polymer synthesis due to the stability and low toxicity of its organoboron reagents.[6][8][9] The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation (which requires activation by a base), and reductive elimination.[8]
The key to a successful Suzuki polycondensation is maintaining stoichiometric balance between the dibromo- and diboronic acid/ester monomers to achieve high molecular weight polymers.
This protocol details the synthesis of a high-molecular-weight alternating copolymer for potential use in OTFTs. The choice of a bithiophene comonomer is common for creating p-type semiconductor materials.[10]
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 有機薄膜トランジスタ用有機材料 [sigmaaldrich.com]
- 4. Method of Organic Semiconductor Thin Film | Explore Technologies [techfinder.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Intermolecular interactions of an isoindigo-based organic semiconductor with various crosslinkers through hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,4-Dibromo-2,3,5,6-tetramethylbenzene as a Versatile Scaffold for Pharmaceutical Synthesis
Introduction: The Strategic Importance of Substituted Aromatic Scaffolds
In the landscape of modern drug discovery, the rational design of molecular architecture is paramount. Substituted benzene derivatives form the backbone of a vast number of approved therapeutics, offering a rigid and predictable framework for the spatial presentation of pharmacophoric elements. Among these, 1,4-Dibromo-2,3,5,6-tetramethylbenzene (also known as 3,6-Dibromodurene) emerges as a uniquely valuable building block.[1] Its molecular structure is defined by a symmetrically substituted benzene ring featuring two highly reactive bromine atoms, which serve as versatile handles for synthetic elaboration.[2]
The four methyl groups are not merely passive substituents; they exert significant steric influence that can direct reaction selectivity and impart conformational rigidity in the final products.[2] This inherent steric hindrance is particularly instrumental in the synthesis of complex structures like planar-chiral macrocycles, a class of molecules with growing importance in host-guest chemistry and drug discovery.[3] This document serves as a technical guide for researchers, providing field-proven insights and detailed protocols for leveraging the synthetic potential of this scaffold, with a focus on palladium-catalyzed cross-coupling and lithiation strategies.[2][4][5]
Physicochemical Profile and Synthetic Reactivity
A thorough understanding of the substrate's properties is the foundation of successful synthesis. The two bromine atoms on the durene core are excellent leaving groups, making the molecule an ideal substrate for sequential or double functionalization through modern cross-coupling methodologies.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1646-54-4 | [6][7] |
| Molecular Formula | C₁₀H₁₂Br₂ | [6] |
| Molecular Weight | 292.01 g/mol | [6][7] |
| Melting Point | 202-204 °C | [6] |
| Boiling Point | 307.7±37.0 °C (Predicted) | [6] |
| Appearance | White to off-white crystalline solid |
The primary utility of this building block lies in its capacity to undergo reactions at the C-Br bonds. The most powerful of these are palladium-catalyzed cross-coupling reactions, which proceed via a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds.[5][8][9]
Caption: Core synthetic pathways for functionalizing this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in pharmaceutical synthesis.[5][10] this compound is an excellent substrate for two of the most powerful transformations in this class: the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most versatile method for constructing biaryl and vinyl-aryl structures.[8][9] The reaction's high functional group tolerance and use of generally stable and non-toxic boronic acids make it a preferred method in drug development campaigns.[9] When using this compound, careful control of stoichiometry and reaction conditions allows for either selective mono-arylation or exhaustive di-arylation, providing access to a diverse range of molecular frameworks.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a critical transformation for installing rigid, linear alkyne linkers into molecular scaffolds.[11][12] This reaction is co-catalyzed by palladium and copper(I) salts.[9] The resulting arylalkynes are not only prevalent in biologically active compounds but also serve as versatile intermediates for further synthesis, such as in "click chemistry" applications or for constructing complex macrocycles.[13]
Caption: Stepwise functionalization leading to complex macrocyclic structures.[3]
Advanced Application: Lithiation and Electrophilic Quench
Beyond palladium catalysis, halogen-lithium exchange offers an alternative and powerful route for C-C and C-heteroatom bond formation.[4][14] This reaction typically employs an alkyllithium reagent (e.g., n-BuLi or sec-BuLi) at low temperatures to replace one of the bromine atoms with lithium.[4] The resulting organolithium intermediate is a potent nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), providing access to a different spectrum of derivatives than those available through cross-coupling.
Causality Note: The choice of an alkyllithium reagent and low temperature (-78 °C) is critical to prevent side reactions, such as nucleophilic attack on the aromatic ring, and to ensure the stability of the highly reactive organolithium intermediate.[4] The use of a polar aprotic solvent like THF is essential to solvate the lithium cation and promote the exchange reaction.[4]
Caption: Sequential lithiation and reaction with an electrophile for selective functionalization.
Experimental Protocols
The following protocols are generalized procedures adapted from established methodologies for aryl bromides.[15][16][17] Optimization for specific substrates is highly recommended. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical setup for the mono- or di-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-arylation; 2.5 equiv for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.[15][16]
-
Solvent Addition: Add the anhydrous solvent(s) via syringe. If using a biphasic system like Toluene/H₂O, the water should be degassed prior to addition.[15]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.[8][16]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16][18]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[15][18]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16][18]
Table 2: Representative Conditions for Suzuki Coupling
| Target Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Mono-arylation | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 |
| Di-arylation | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O (3:1) | 100 |
Note: This data is adapted from protocols for similar dibromo-aryl substrates and serves as a starting point for optimization.[15]
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This protocol describes the mono-alkynylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Amine Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (Solvent or co-solvent)
-
Anhydrous co-solvent (e.g., THF, Toluene)
-
Schlenk flask, magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask under inert atmosphere, add the palladium catalyst and CuI.[17]
-
Reagent Addition: Add this compound, the anhydrous co-solvent (if used), and the amine base.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred solution.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed. The reaction is often exothermic.
-
Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 2-12 hours).
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.[17]
-
Purification: Wash the filtrate with saturated aq. NH₄Cl and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[17]
Conclusion
This compound is a powerful and versatile building block for constructing complex molecular architectures relevant to pharmaceutical research. Its symmetrical structure and sterically-defined reactive sites enable predictable and selective functionalization through robust methodologies like Suzuki-Miyaura and Sonogashira cross-couplings. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively incorporate this scaffold into their synthetic campaigns, accelerating the discovery of novel therapeutic agents.
References
- Modern Chemistry. The Role of this compound in Modern Chemistry. (2025-10-20).
- PMC. Pd/NHC sequentially catalyzed atroposelective synthesis of planar-chiral macrocycles.
- PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024-02-16).
- ChemBK. This compound. (2024-04-10).
- Organic Chemistry Portal. Sonogashira Coupling.
- Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Semantic Scholar. The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3.
- Wipf Group. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008-09-07).
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05).
- University of Liverpool. Transition Metal Catalyzed Coupling Reactions.
- Chemical Communications (RSC Publishing). Synthesis of axially chiral N,N-diethyl 2,6-disubstituted benzamides utilizing planar chiral (arene)chromium complexes.
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02).
- Semantic Scholar. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. (2022-04-25).
- De Gruyter. Crystal structre of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. (2022-07-05).
- NIH. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.
- MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022-11-01).
- MDPI. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives.
- ResearchGate. Biological activity of benzopyran derivatives against some microorganisms. (2023-10-17).
- ResearchGate. Synthesis of 1,4-phenylene bridged bis-heterocyclic compounds. (2025-11-01).
- PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- NIH. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. (2020-02-15).
- PubChem. 1,4-Dibromo-2,3,5,6-tetraphenylbenzene.
Sources
- 1. This compound | 1646-54-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Pd/NHC sequentially catalyzed atroposelective synthesis of planar-chiral macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound CAS#: 1646-54-4 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Heck Reaction Conditions for 1,4-Dibromo-2,3,5,6-tetramethylbenzene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Mizoroki-Heck reaction with the sterically hindered and di-functional substrate, 1,4-dibromo-2,3,5,6-tetramethylbenzene. We delve into the mechanistic nuances imposed by the substrate's structure, offer detailed experimental protocols, and present strategies for reaction optimization and troubleshooting. The aim is to equip researchers with the foundational knowledge and practical tools necessary to successfully employ this challenging substrate in palladium-catalyzed cross-coupling reactions, enabling the synthesis of novel, highly substituted aromatic compounds.
Introduction: The Challenge of Steric Hindrance in Heck Couplings
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2][3] This powerful transformation has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[4] However, the efficiency and scope of the Heck reaction can be significantly impacted by the steric and electronic properties of the substrates.
This compound presents a particularly challenging substrate for the Heck reaction due to two key factors:
-
Steric Hindrance: The four methyl groups flanking the bromine atoms create a sterically congested environment around the reaction centers. This hindrance can impede the initial oxidative addition of the palladium catalyst to the aryl-bromide bond, a critical step in the catalytic cycle.[1][2]
-
Difunctionality: The presence of two bromine atoms opens the possibility of both mono- and di-arylation of the alkene, leading to potential challenges in controlling selectivity.
Despite these challenges, successfully employing this compound in Heck couplings offers a direct route to highly substituted and potentially novel molecular architectures. This guide provides the necessary theoretical background and practical protocols to navigate the complexities of this transformation.
Mechanistic Considerations for a Hindered Dibromide
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][5] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting outcomes.
The key steps are:
-
Oxidative Addition: A Pd(0) complex inserts into the aryl-bromide bond to form a Pd(II) species.[1][2] For this compound, the steric bulk of the ortho-methyl groups can slow this step, potentially requiring more reactive catalysts or higher temperatures.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-C bond.[2][5]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the substituted alkene product.[2]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride intermediate.[6]
dot graph "Heck_Reaction_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdBr [label="Ar-Pd(II)-Br(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkeneCoord [label="Alkene\nCoordination", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkeneComplex [label="[Ar-Pd(II)(alkene)-Br(L)₂]", fillcolor="#FBBC05", fontcolor="#202124"]; MigInsert [label="Migratory\nInsertion", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylPd [label="R-CH₂-CH(Ar)-Pd(II)-Br(L)₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; BetaElim [label="β-Hydride\nElimination", fillcolor="#F1F3F4", fontcolor="#202124"]; PdHComplex [label="[H-Pd(II)-Br(L)₂] + Product", fillcolor="#5F6368", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination\n(Base)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> ArPdBr; ArPdBr -> AlkeneCoord [label="Alkene"]; AlkeneCoord -> AlkeneComplex; AlkeneComplex -> MigInsert; MigInsert -> AlkylPd; AlkylPd -> BetaElim; BetaElim -> PdHComplex; PdHComplex -> RedElim [label="Base"]; RedElim -> Pd0 [label="- H-Base⁺Br⁻"]; } caption { label = "Figure 1: Catalytic Cycle of the Heck Reaction."; fontsize = 10; fontname = "Arial"; } }
Controlling Mono- versus Di-arylation: The relative rates of the first and second Heck couplings will determine the product distribution. To favor mono-arylation, one can use a stoichiometric excess of the dibromobenzene or employ shorter reaction times. Conversely, to promote di-arylation, an excess of the alkene and longer reaction times are typically required. The steric hindrance of the mono-arylated intermediate will also play a role, potentially making the second coupling more challenging.
Experimental Protocols
The following protocols provide starting points for the Heck reaction of this compound. Optimization will likely be necessary depending on the specific alkene used.[7][8]
Materials and Reagents
-
Aryl Halide: this compound
-
Alkene: e.g., Styrene, n-butyl acrylate, or other suitable alkene
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1][2]
-
Ligand (if using Pd(OAc)₂): Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), or a bulky electron-rich phosphine ligand.[9]
-
Base: Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc)[1][2]
-
Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene (all anhydrous and degassed)
Safety Precaution: Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: General Conditions for Mono-arylation with Styrene
This protocol aims for the mono-substituted product by using an excess of the aryl halide.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[7]
-
Under a positive pressure of inert gas, add anhydrous, degassed DMF (5 mL).
-
Add triethylamine (2.0 mmol, 2.0 equiv) and styrene (1.0 mmol, 1.0 equiv) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conditions Favoring Di-arylation with n-Butyl Acrylate
This protocol aims for the di-substituted product by using an excess of the alkene.
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (10 mL).
-
Add potassium carbonate (2.5 mmol, 2.5 equiv) and n-butyl acrylate (2.5 mmol, 2.5 equiv).
-
Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 24-48 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Summary of Reaction Parameters and Optimization Strategies
The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the Heck reaction with this challenging substrate. The following table summarizes key parameters and their expected effects.
| Parameter | Options | Rationale and Optimization Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[10] Pd(PPh₃)₄ is a Pd(0) source but can be less stable. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, Buchwald-type ligands | For sterically hindered substrates, bulky, electron-rich phosphine ligands can promote oxidative addition and stabilize the catalytic species.[9] Screening different ligands is often necessary. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | The base is crucial for regenerating the Pd(0) catalyst.[6] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective in polar aprotic solvents. Organic bases like Et₃N are common but can sometimes lead to side reactions. |
| Solvent | DMF, DMAc, NMP, Toluene, Dioxane | Polar aprotic solvents like DMF or DMAc are frequently used and can help solubilize the reagents. Toluene is a good choice for higher temperature reactions. Ensure the solvent is anhydrous and degassed.[7] |
| Temperature | 80-140 °C | Higher temperatures are often required to overcome the activation energy for oxidative addition with sterically hindered substrates. However, high temperatures can also lead to catalyst decomposition.[7] |
| Alkene | Styrenes, Acrylates, Unactivated Alkenes | Electron-deficient alkenes like acrylates are generally more reactive in the Heck reaction.[1] Unactivated alkenes may require more forcing conditions. |
dot graph "Optimization_Workflow" { graph [rankdir="TB"]; node [shape=box, style=filled, fontname="Arial", fontsize=10];
// Nodes Start [label="Initial Reaction Setup\n(e.g., Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check [label="Low Conversion?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Troubleshoot [label="Troubleshooting", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize [label="Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ligand [label="Screen Ligands\n(e.g., P(o-tol)₃, P(t-Bu)₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Increase Temperature\n(e.g., 120-140 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Change Base\n(e.g., K₂CO₃, Cs₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Switch Solvent\n(e.g., Toluene, NMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Selectivity [label="Poor Selectivity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Stoich [label="Adjust Stoichiometry\n(ArBr vs. Alkene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Time [label="Vary Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check; Check -> Troubleshoot [label="Yes"]; Check -> Selectivity [label="No"]; Troubleshoot -> Ligand; Troubleshoot -> Temp; Troubleshoot -> Base; Troubleshoot -> Solvent; Ligand -> Start; Temp -> Start; Base -> Start; Solvent -> Start; Selectivity -> Optimize [label="Yes"]; Selectivity -> Success [label="No"]; Optimize -> Stoich; Optimize -> Time; Stoich -> Start; Time -> Start; } caption { label = "Figure 2: Workflow for Optimizing Heck Reaction Conditions."; fontsize = 10; fontname = "Arial"; } }
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst, insufficient temperature, poor quality reagents. | Ensure an inert atmosphere is maintained.[7] Increase reaction temperature incrementally. Screen different palladium precatalysts and ligands. Verify the purity of starting materials. |
| Catalyst Decomposition (Palladium Black) | Reaction temperature is too high, presence of oxygen. | Lower the reaction temperature.[11] Ensure all reagents and solvents are thoroughly degassed. |
| Formation of Homocoupled Byproducts | High reaction temperatures. | Lower the reaction temperature. The addition of a suitable phosphine ligand can sometimes suppress homocoupling.[7] |
| Poor Selectivity (Mixture of Mono- and Di-arylated Products) | Inappropriate stoichiometry or reaction time. | To favor mono-arylation, use an excess of this compound and shorter reaction times. For di-arylation, use an excess of the alkene and longer reaction times. |
Conclusion
The Heck reaction of this compound, while challenging due to steric hindrance and the potential for multiple additions, is a viable and valuable transformation for the synthesis of highly substituted aromatic compounds. Success in this reaction hinges on a careful selection of reaction parameters, particularly the catalyst system and temperature. By understanding the underlying mechanistic principles and systematically optimizing the reaction conditions as outlined in this guide, researchers can effectively utilize this sterically demanding substrate to access novel chemical space.
References
- Wikipedia. Heck reaction. [Link]
- National Center for Biotechnology Information. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
- BYJU'S. Heck Reaction Mechanism. [Link]
- Chemistry LibreTexts. Heck Reaction. [Link]
- National Center for Biotechnology Information. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
- Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm. Organic Process Research & Development, 20(11), 1979-1987. [Link]
- ResearchGate.
- ResearchGate.
- PubMed. Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
- ResearchGate. Optimization of conditions for the Heck reaction. [Link]
- Semantic Scholar. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- ACS Publications. Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. [Link]
- National Center for Biotechnology Information.
- Reddit. Troubleshooting a difficult Heck reaction. [Link]
- ResearchGate. Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. [Link]
- ACS Publications. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]
- ResearchGate. Pd‐catalyzed Heck reaction of 1, 4‐diene bromobenzenes. [Link]
- ACS Publications. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. [Link]
- National Center for Biotechnology Information. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- Reddit. Practical Heck Reaction problems!. [Link]
- Semantic Scholar.
- National Center for Biotechnology Information. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. [Link]
- National Center for Biotechnology Information. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- ResearchGate.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Application Note: Synthesis of Piperidine Derivatives from 1,4-Dibromo-2,3,5,6-tetramethylbenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Sterically Encumbered Piperidine Scaffolds
Piperidine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their conformational flexibility and ability to engage in key hydrogen bonding interactions make them privileged scaffolds in medicinal chemistry. However, the synthesis of highly substituted and sterically hindered piperidine derivatives presents a significant challenge to synthetic chemists. The incorporation of bulky substituents on the aryl ring can dramatically alter the pharmacological profile of a molecule, offering opportunities for enhanced selectivity, improved metabolic stability, and novel intellectual property.
This application note provides a detailed protocol for the synthesis of 1,4-di(piperidin-1-yl)-2,3,5,6-tetramethylbenzene, a sterically demanding piperidine derivative, from 1,4-dibromo-2,3,5,6-tetramethylbenzene. The core of this methodology lies in the strategic application of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss the critical parameters that govern the success of this challenging synthesis.
Synthetic Strategy: Overcoming Steric Hindrance with Buchwald-Hartwig Amination
The direct nucleophilic substitution of the bromine atoms in this compound with piperidine is unfeasible due to the significant steric hindrance imposed by the four ortho-methyl groups. The Buchwald-Hartwig amination offers an elegant solution to this synthetic hurdle.[1][3] This palladium-catalyzed reaction allows for the formation of C-N bonds under relatively mild conditions and exhibits a broad substrate scope, including sterically congested aryl halides.[4]
The success of the Buchwald-Hartwig amination for sterically hindered substrates is critically dependent on the choice of the phosphine ligand coordinated to the palladium center.[5] Bulky, electron-rich biarylphosphine ligands, such as those developed by the Buchwald group, are particularly effective in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][5]
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The amine (piperidine) coordinates to the Pd(II) complex.
-
Deprotonation: A strong base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated amine is formed through reductive elimination, regenerating the active Pd(0) catalyst.
Diagram 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 1,4-di(piperidin-1-yl)-2,3,5,6-tetramethylbenzene
This protocol details the synthesis of the target compound via a double Buchwald-Hartwig amination reaction.
Materials and Reagents
| Reagent | Acronym/Formula | Grade | Supplier |
| This compound | C₁₀H₁₂Br₂ | ≥98% | Sigma-Aldrich |
| Piperidine | C₅H₁₁N | ≥99%, redistilled | Acros Organics |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 97% | Strem Chemicals |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos | ≥98% | Sigma-Aldrich |
| Sodium tert-butoxide | NaOtBu | ≥98% | Sigma-Aldrich |
| Toluene | C₇H₈ | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | Anhydrous, ≥99.7% | Fisher Scientific |
| Saturated aqueous sodium bicarbonate solution | NaHCO₃ | - | In-house |
| Brine (Saturated aqueous sodium chloride) | NaCl | - | In-house |
| Anhydrous magnesium sulfate | MgSO₄ | ≥99.5% | VWR Chemicals |
| Celite® 545 | - | - | Sigma-Aldrich |
Equipment
-
Schlenk flask (100 mL)
-
Magnetic stirrer with heating plate
-
Schlenk line for inert gas (Argon or Nitrogen) manipulation
-
Syringes and needles
-
Cannula for liquid transfer
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Experimental Workflow
Diagram 2: Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.42 mmol), Pd₂(dba)₃ (0.063 g, 0.068 mmol, 2 mol % Pd), and RuPhos (0.128 g, 0.274 mmol, 8 mol %).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive flow of argon, add sodium tert-butoxide (0.822 g, 8.55 mmol).
-
Add anhydrous toluene (20 mL) via syringe.
-
Finally, add piperidine (0.84 mL, 8.55 mmol), freshly distilled over calcium hydride.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24-48 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate 9:1). The starting material and the monosubstituted intermediate should be consumed, and a new, less polar spot corresponding to the desired product should appear.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water (20 mL).
-
Dilute the mixture with diethyl ether (50 mL).
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous MgSO₄.
-
Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane/ethyl acetate (starting from 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate).
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield 1,4-di(piperidin-1-yl)-2,3,5,6-tetramethylbenzene as a solid.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~2.90 (t, 8H), ~2.30 (s, 12H), ~1.70 (m, 12H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~145, ~132, ~55, ~26, ~24, ~17 ppm |
| Mass Spectrometry (EI) | M⁺ calculated for C₂₂H₃₆N₂: 328.29, found: 328.3 |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the catalyst and ligand. Ensure that the reagents and solvent are strictly anhydrous, as water can deactivate the catalyst.
-
Low Yield: Steric hindrance is a major challenge. The choice of a bulky and electron-rich ligand like RuPhos is crucial. Other suitable ligands for sterically demanding couplings include XPhos and SPhos.
-
Side Product Formation: The formation of mono-aminated product is possible. Increasing the reaction time or temperature may favor the double amination.
-
Purification: The product is relatively nonpolar. Careful column chromatography is required to separate it from any remaining starting material and the mono-substituted intermediate.
Conclusion
The Buchwald-Hartwig amination provides a robust and reliable method for the synthesis of the sterically hindered 1,4-di(piperidin-1-yl)-2,3,5,6-tetramethylbenzene. The judicious selection of a palladium precursor, a bulky biarylphosphine ligand, and a strong, non-nucleophilic base is paramount to overcoming the steric challenge posed by the tetra-ortho-substituted aryl bromide. This protocol offers a valuable tool for medicinal chemists and researchers in drug development seeking to access novel and complex piperidine-containing scaffolds.
References
- Palladium-catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (2023, December 14). In Wikipedia.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Dalhousie University.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020, May 27). ChemRxiv.
- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2020, August 6). ResearchGate.
Sources
Application Notes & Protocols: The Strategic Role of 3,6-Dibromodurene in the Synthesis of Novel Heterocyclic Frameworks
For: Researchers, scientists, and drug development professionals.
Abstract
3,6-Dibromodurene (1,4-dibromo-2,3,5,6-tetramethylbenzene) emerges as a uniquely valuable and sterically hindered building block in the architecturally driven synthesis of complex heterocyclic frameworks. Its rigid structure, characterized by two reactive bromine atoms flanked by four methyl groups, offers a distinct platform for constructing novel molecular scaffolds with potential applications in medicinal chemistry, materials science, and catalysis. This guide provides an in-depth exploration of the strategic application of 3,6-dibromodurene, focusing on the causality behind its synthetic utility and providing detailed, field-proven protocols for its conversion into pyrazine-based heterocycles and other fused systems. We will delve into the mechanistic underpinnings of key transformations, such as palladium-catalyzed cross-coupling reactions and cyclization cascades, to equip researchers with the knowledge to rationally design and execute the synthesis of innovative heterocyclic compounds.
Introduction: The Architectural Advantage of 3,6-Dibromodurene
The strategic selection of starting materials is paramount in the successful synthesis of novel molecular entities. 3,6-Dibromodurene distinguishes itself through a confluence of structural features that render it an attractive scaffold for heterocyclic synthesis:
-
Steric Hindrance: The four methyl groups flanking the bromine atoms impose significant steric bulk. This steric hindrance can be strategically exploited to direct the regioselectivity of subsequent reactions, favoring the formation of specific isomers and preventing unwanted side reactions.
-
Reactive Handles: The two bromine atoms serve as versatile reactive "handles" for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This allows for the controlled introduction of a wide range of substituents and the construction of complex molecular architectures.
-
Rigid Aromatic Core: The durene core provides a rigid and planar foundation upon which to build three-dimensional heterocyclic frameworks. This rigidity can be advantageous in the design of molecules with specific conformational requirements for biological activity or materials properties.
This guide will focus on the practical application of these features in the synthesis of pyrazine-containing heterocycles, a class of compounds with significant biological relevance.[3]
Synthesis of Pyrazine-Based Heterocycles
Pyrazines and their derivatives are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals.[3][4] The inherent symmetry and reactivity of 3,6-dibromodurene make it an excellent precursor for the construction of novel pyrazine-based frameworks.
Mechanistic Rationale: Palladium-Catalyzed Diamination
A primary strategy for the synthesis of pyrazine-fused systems from 3,6-dibromodurene involves a palladium-catalyzed double Buchwald-Hartwig amination reaction. This powerful transformation allows for the formation of two new carbon-nitrogen bonds in a single synthetic operation. The general mechanism is outlined below:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]
Application Notes & Protocols: Strategic Functionalization of 1,4-Dibromo-2,3,5,6-tetramethylbenzene for Modern Drug Discovery
Abstract
The 1,4-dibromo-2,3,5,6-tetramethylbenzene core, a derivative of durene, represents a unique and valuable scaffold in medicinal chemistry. Its rigid, symmetrically substituted, and lipophilic nature provides a robust framework for the spatial presentation of pharmacophoric elements. However, the steric hindrance imposed by the four ortho methyl groups presents significant synthetic challenges. This guide provides a detailed exploration of advanced functionalization strategies, offering field-proven protocols and the underlying chemical rationale to empower researchers in drug discovery to effectively utilize this versatile building block. We will delve into key transformations including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates, providing step-by-step methodologies designed for successful synthesis and diversification.
The Durene Scaffold: A Privileged Framework in Medicinal Chemistry
The tetramethylbenzene (durene) moiety is increasingly recognized as a "privileged" scaffold in drug design. Its incorporation into molecular architectures can confer several advantageous properties:
-
Metabolic Stability: The methyl groups can shield the aromatic ring from oxidative metabolism, potentially improving the pharmacokinetic profile of a drug candidate.
-
Controlled Conformation: The rigid nature of the durene core restricts the rotational freedom of attached substituents, locking them into well-defined spatial orientations. This is critical for optimizing interactions with biological targets.
-
Lipophilicity Modulation: The nonpolar nature of the scaffold can enhance membrane permeability and access to hydrophobic binding pockets.
Derivatives of durene have shown promise in a range of therapeutic areas, including the development of anticonvulsant and cardiovascular agents.[1][2] The starting material, this compound, provides two reactive handles for the sequential or symmetrical introduction of diverse functionalities, making it an ideal starting point for library synthesis and lead optimization.
Caption: Key functionalization routes for this compound.
Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the complex molecular architectures required for drug discovery.[3] For a sterically hindered substrate like this compound, the choice of catalyst system—specifically the ligand—is paramount to achieving successful transformations.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust methods for creating C(sp²)-C(sp²) bonds.[4][5]
Causality and Mechanistic Insight: The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] For sterically demanding substrates, the oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. The use of electron-rich, bulky phosphine ligands is crucial. These ligands stabilize the monoligated Pd(0) species, which is more reactive in the oxidative addition step, and they accelerate the reductive elimination step, preventing catalyst decomposition.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Monofunctionalization via Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Anhydrous 1,4-dioxane and water (10:1 v/v)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.
-
Data Summary Table:
| Parameter | Condition | Rationale for Sterically Hindered Substrates |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich biarylphosphine ligand that promotes oxidative addition and reductive elimination for hindered substrates. |
| Base | K₃PO₄ | A moderately strong base that is effective in Suzuki couplings and generally shows good functional group tolerance. |
| Solvent | Dioxane/H₂O | A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100-110 °C | Elevated temperatures are often necessary to overcome the activation energy for the oxidative addition step. |
| Expected Yield | 60-85% | Yields are substrate-dependent and may be lower than for unhindered aryl bromides. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[6][7] This reaction is of immense importance in drug discovery, as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals.
Causality and Mechanistic Insight: The key challenge with this compound is the steric crowding around the C-Br bond, which hinders both the initial oxidative addition and the final reductive elimination.[8] The development of highly specialized, sterically demanding phosphine ligands (e.g., Josiphos, BrettPhos) has been critical for enabling the coupling of such challenging substrates.[9] These ligands promote the formation of a coordinatively unsaturated L-Pd(0) species necessary for oxidative addition and facilitate the difficult C-N reductive elimination from the hindered palladium(II) intermediate.[8]
Protocol: Buchwald-Hartwig Amination with a Secondary Amine
-
Materials:
-
Monofunctionalized aryl-durene bromide (or starting dibromide)
-
Secondary amine (e.g., morpholine) (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
tBuXPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, tBuXPhos, and NaOtBu to an oven-dried reaction vessel.
-
Add the aryl bromide and anhydrous toluene.
-
Finally, add the secondary amine.
-
Seal the vessel and heat to 100 °C with stirring for 16-24 hours.
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
-
Data Summary Table:
| Parameter | Condition | Rationale for Sterically Hindered Substrates |
| Catalyst | Pd₂(dba)₃ / tBuXPhos | tBuXPhos is a highly effective bulky ligand for coupling sterically congested aryl halides.[10] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine or the intermediate Pd-amine complex.[8] |
| Solvent | Toluene | A non-polar aprotic solvent suitable for high-temperature reactions. |
| Temperature | 100 °C | Necessary to drive the reaction, particularly the reductive elimination step. |
| Expected Yield | 55-80% | Highly dependent on the steric bulk of the coupling partners. |
Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This transformation is valuable for introducing linear, rigid alkyne linkers into drug scaffolds.
Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[13] The palladium cycle is similar to other cross-couplings. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-X complex.[13] For hindered substrates, ensuring efficient transmetalation is key.
Protocol: Copper-Cocatalyzed Sonogashira Coupling
-
Materials:
-
Aryl-durene bromide
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous Tetrahydrofuran (THF) (co-solvent, optional)
-
-
Procedure:
-
To a Schlenk flask, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add degassed TEA (or a mixture of THF/DIPA).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C for 4-12 hours. Monitor by TLC.
-
Upon completion, remove the amine solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Data Summary Table:
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | The classic and reliable catalyst system for Sonogashira couplings.[14] |
| Base/Solvent | TEA or DIPA | Acts as both the base to deprotonate the alkyne and as a solvent.[12] |
| Temperature | RT to 50 °C | The reaction is often feasible under mild conditions, which helps preserve sensitive functional groups.[11] |
| Expected Yield | 70-95% | Generally a high-yielding reaction, even with some steric hindrance. |
Organometallic Intermediates: Lithiation and Grignard Reagents
Formation of organolithium or organomagnesium (Grignard) reagents via halogen-metal exchange provides a powerful alternative for functionalization. These highly reactive, nucleophilic intermediates can be quenched with a wide array of electrophiles to introduce diverse functional groups.
Halogen-Lithium Exchange
This method involves treating the aryl bromide with an alkyllithium reagent at low temperatures to generate a potent aryllithium nucleophile.[15]
Causality and Experimental Insight: The reaction must be performed under strictly anhydrous conditions and at very low temperatures (-78 °C) to prevent side reactions, such as reaction with the solvent or protonolysis by trace water.[16] The choice of alkyllithium reagent is important; n-butyllithium is common, but tert-butyllithium can be more effective for the exchange with sterically hindered bromides, albeit with a higher risk of side reactions.
Caption: General workflow for functionalization via halogen-lithium exchange.
Protocol: Lithiation and Quenching with an Aldehyde
-
Materials:
-
This compound
-
n-Butyllithium (1.1 equivalents of a titrated solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled
-
Electrophile (e.g., benzaldehyde) (1.2 equivalents)
-
-
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a septum.
-
Dissolve the dibromodurene in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-lithium exchange.
-
Add a solution of the electrophile (benzaldehyde) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, stir at -78 °C for another 2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting alcohol by flash chromatography.
-
Grignard Reagent Formation
The Grignard reaction is a classic organometallic reaction that converts an organic halide into a nucleophilic organomagnesium halide.[17][18] It is often more tolerant of scale-up than lithiation.
Causality and Experimental Insight: The formation of a Grignard reagent requires the insertion of magnesium metal into the carbon-halogen bond.[19] A key practical challenge is activating the surface of the magnesium, which is typically coated with a passivating layer of magnesium oxide.[20] This is often achieved by adding a small crystal of iodine or 1,2-dibromoethane.[18][19] The reaction must be conducted in an etheral solvent (diethyl ether or THF) under strictly anhydrous conditions, as Grignard reagents are strong bases and are readily destroyed by water.[20][21]
Protocol: Grignard Formation and Quenching with CO₂
-
Materials:
-
This compound
-
Magnesium turnings (1.5 equivalents)
-
A small crystal of iodine
-
Anhydrous Tetrahydrofuran (THF), freshly distilled
-
Dry ice (solid CO₂)
-
-
Procedure:
-
Place the magnesium turnings in an oven-dried flask under an inert atmosphere.
-
Add the iodine crystal. Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This activates the magnesium.
-
Add a small amount of a concentrated solution of the dibromodurene in anhydrous THF.
-
Initiate the reaction by gentle warming or sonication. A color change and gentle refluxing indicate the reaction has started.
-
Slowly add the remaining solution of the dibromodurene in THF at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Pour the Grignard solution onto an excess of crushed dry ice in a separate beaker.
-
Allow the mixture to warm to room temperature, then carefully acidify with 1 M HCl to dissolve the magnesium salts and protonate the carboxylate.
-
Extract the resulting carboxylic acid with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.
-
Conclusion
This compound is a synthetically challenging but highly rewarding scaffold for drug discovery. Its successful functionalization hinges on the rational selection of reaction conditions tailored to overcome the significant steric hindrance of the durene core. By employing modern palladium catalysts with specialized bulky ligands for cross-coupling reactions or by leveraging classical organometallic transformations under rigorously controlled conditions, chemists can unlock the potential of this unique building block. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to incorporate this valuable scaffold into their medicinal chemistry programs.
References
- Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]
- Organic Chemistry Portal.
- Wikipedia.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
- Chemistry LibreTexts.
- University of Evansville. Grignard Reaction. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. Grignard reagent. [Link]
- Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
- Adichemistry.
- Nardi, D., Massarani, E., Motta, G., Leonardi, A., Magistretti, M. J., & Setnikar, I. (1979). Research on durene derivatives. Note I - hypertensive activity of 2-(2,3,5,6-tetramethylbenzyl)imidazoline and related compounds. Il Farmaco; edizione scientifica, 34(9), 789–801. [Link]
- San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Nardi, D., Catto, A., Tajana, A., & Leonardi, A. (1981). [Durene derivates. IV. N-((2,3,5,6-tetramethylbenzoyl)alkyl)imidazoles and N-((beta-(2,3,5,6-tetramethylphenyl)-beta-hydroxy)ethyl)imidazoles with anticonvulsant activity]. Il Farmaco; edizione scientifica, 36(8), 711–720. [Link]
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
- University of California, Irvine. 25. The Grignard Reaction. [Link]
- Organic Chemistry Portal. Stille Coupling. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Shroder, M. The Sonogashira Coupling. [Link]
- ResearchGate. Preparation and Stille Cross-Coupling Reaction of the First Organotin Reagents of Azulenes. Easy Access to Poly(azulen-6-yl)
- Bolotin, D. S., et al. (2019). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. Chemistry – A European Journal, 25(47), 11091-11102. [Link]
- Wikipedia. Stille reaction. [Link]
- Zhang, Y., & Li, H. (2017). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- Farrell, K., & Organ, M. G. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- MDPI. Advances in Cross-Coupling Reactions. [Link]
Sources
- 1. Research on durene derivatives. Note I - hypertensive activity of 2-(2,3,5,6-tetramethylbenzyl)imidazoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Durene derivates. IV. N-((2,3,5,6-tetramethylbenzoyl)alkyl)imidazoles and N-((beta-(2,3,5,6-tetramethylphenyl)-beta-hydroxy)ethyl)imidazoles with anticonvulsant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi-res.com [mdpi-res.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. community.wvu.edu [community.wvu.edu]
- 19. adichemistry.com [adichemistry.com]
- 20. Grignard reagent - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Negishi Coupling of 1,4-Dibromo-2,3,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed protocol and in-depth scientific rationale for performing the Negishi cross-coupling reaction with 1,4-dibromo-2,3,5,6-tetramethylbenzene. The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide.[1][2] This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms.[1][3] The substrate, this compound, is a sterically hindered aryl halide, presenting unique challenges that will be addressed in this guide.[4][5] This document will cover the reaction mechanism, provide step-by-step protocols for the preparation of the organozinc reagent and the subsequent coupling reaction, and offer insights into optimizing reaction conditions for this specific substrate.
Introduction: The Power of the Negishi Coupling
The Negishi coupling, a Nobel Prize-winning reaction, has become an indispensable tool in modern organic synthesis for the construction of complex molecules.[2] Its versatility allows for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and other carbon-carbon bonds under relatively mild conditions.[6] The reaction's high tolerance for a wide variety of functional groups makes it particularly valuable in the total synthesis of natural products and the development of novel pharmaceutical agents.[2][6]
This compound is a key building block in materials science and pharmaceutical development due to its rigid, symmetric core and the two reactive bromine sites.[4] The four methyl groups provide steric bulk, which can be both a challenge and an advantage, influencing the regioselectivity of subsequent reactions.[4][5] This guide will equip researchers with the knowledge to successfully employ the Negishi coupling for the selective functionalization of this important substrate.
The Catalytic Cycle and Key Mechanistic Considerations
The mechanism of the Negishi coupling proceeds through a catalytic cycle involving a palladium(0) species.[6][7]
Diagram: Catalytic Cycle of the Negishi Coupling
Caption: The catalytic cycle of the Negishi coupling.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a Pd(II) complex.[8] For sterically hindered aryl bromides, this step can be slower and may require more electron-rich and bulky phosphine ligands to facilitate the reaction.[9][10]
-
Transmetalation: The organic group from the organozinc reagent (R'-ZnX) is transferred to the palladium center, displacing the bromide and forming a new Pd(II) intermediate.[7][11] The choice of organozinc reagent (ZnRX vs. ZnR₂) can influence the stereochemistry and rate of this step.[11]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6][8] For sterically hindered substrates, this step can be challenging, and the choice of ligand is crucial to promote efficient reductive elimination over side reactions like β-hydride elimination.[10][12]
Experimental Protocols
Preparation of the Organozinc Reagent
The preparation of the organozinc reagent is a critical first step and must be performed under anhydrous and inert conditions due to the moisture and air sensitivity of organozinc compounds.[8][13]
Materials:
-
Organic halide (R-X, 1.0 equiv)
-
Activated zinc dust (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Anhydrous Zinc Chloride (ZnCl₂) solution (0.5 M in THF) - for transmetalation from organolithium or Grignard reagents.
Protocol: From an Organic Halide via Oxidative Insertion [3]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add the activated zinc dust.
-
Heat the flask under vacuum and then cool to room temperature under a stream of argon.
-
Add anhydrous THF, followed by a catalytic amount of iodine to activate the zinc surface.
-
Add the organic halide (neat or as a solution in THF) to the stirred suspension. Gentle heating may be required to initiate the reaction.
-
Monitor the reaction progress by quenching aliquots with a saturated aqueous solution of ammonium chloride (NH₄Cl) and analyzing by gas chromatography (GC).
-
Once the formation of the organozinc reagent is complete, the resulting solution can be used directly in the Negishi coupling.
Diagram: Experimental Workflow
Caption: A generalized workflow for the Negishi coupling.
Negishi Coupling of this compound
This protocol is a general guideline and may require optimization for specific organozinc reagents.
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent solution (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 4-8 mol%)
-
Anhydrous THF
Protocol:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add anhydrous THF and stir for 15-20 minutes at room temperature to allow for the formation of the active catalyst complex.
-
Add this compound to the catalyst mixture.
-
Slowly add the solution of the organozinc reagent to the reaction mixture via syringe or cannula.
-
Heat the reaction to the desired temperature (typically 60-80 °C) and monitor its progress by TLC or GC/MS.[3] For sterically hindered substrates, higher temperatures and longer reaction times may be necessary.[9][14]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Optimizing Your Reaction
The choice of catalyst, ligand, and solvent is crucial for a successful Negishi coupling, especially with a sterically hindered substrate. The following table provides a starting point for optimization.
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective palladium precursors. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, CPhos) | These ligands promote oxidative addition and reductive elimination for sterically hindered substrates.[9][10][12] |
| Solvent | Anhydrous THF, Dioxane | Aprotic, anhydrous solvents are essential to prevent quenching of the organozinc reagent.[8] |
| Temperature | 60 - 100 °C | Higher temperatures are often required to overcome the steric hindrance of the substrate.[14] |
| Organozinc Reagent | 1.1 - 1.5 equivalents | A slight excess of the organozinc reagent is typically used to ensure complete consumption of the aryl bromide. |
Conclusion
The Negishi coupling of this compound is a powerful method for the synthesis of complex, sterically hindered molecules. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can overcome the challenges posed by this substrate and achieve high yields of the desired products. The protocols and insights provided in this guide serve as a comprehensive starting point for scientists and professionals in drug development and materials science.
References
- Negishi, E.-i. (n.d.). Negishi coupling. Wikipedia.
- (n.d.). Negishi coupling. Grokipedia.
- Blakemore, D. C., Doyle, P. M., Fobian, Y. M. (2016). The Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Casares, J. A., Espinet, P., Fuentes, B., García-Melchor, M., Lledós, A., Maseras, F., & Ujaque, G. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society, 129(12), 3508–3509.
- (n.d.). Negishi cross-coupling. Name-Reaction.com.
- (2025). Experimental Section. CCS Chemistry.
- (n.d.). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry.
- Herath, A., Molteni, V., & Pan, S. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters.
- (n.d.). Negishi Coupling. NROChemistry.
- (n.d.). Low-cost transition metal catalysed Negishi coupling: an update. Organic & Biomolecular Chemistry. RSC Publishing.
- (2025). Application Notes and Protocols: Experimental Procedure for Negishi Coupling with 1-Iodo-2-methyloct-1-ene. BenchChem.
- James, M. J., et al. (n.d.). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. PMC. NIH.
- (n.d.). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
- (n.d.). The Negishi Cross-Coupling Reaction. Organic Reactions.
- Han, Y., & Buchwald, S. L. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. NIH.
- (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.
- (2025). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- (n.d.). a)
- (n.d.). Commonly employed techniques for the preparation of organozinc...
- (2016). Recent Developments in Negishi Cross-Coupling Reactions.
- (n.d.). Negishi Coupling. OpenOChem Learn.
- (2025). The Role of this compound in Modern Chemistry.
- (n.d.). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks.
- (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
- (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society.
- (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- (n.d.). Negishi Coupling. Organic Chemistry Portal.
- (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group.
- (2011).
- (2025). Negishi-Type Coupling of Bromoarenes with Dimethylzinc.
- (n.d.). TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses Procedure.
- (n.d.). Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. Organic Chemistry Frontiers. RSC Publishing.
- (n.d.).
- (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under...
- (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central.
- (2025). Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D.
- (2022). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. MDPI.
- (n.d.). This compound 98.0+%, TCI America 1 g. Fisher Scientific.
- (n.d.).
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. books.rsc.org [books.rsc.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Negishi Coupling | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 1,4-Dibromo-2,3,5,6-tetramethylbenzene in Dendrimer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of a Sterically Hindered Core in Dendrimer Architecture
Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional, and well-defined architecture.[1] Their globular shape and the high density of functional groups on their periphery make them promising candidates for a wide range of applications, including drug delivery, gene therapy, and catalysis.[2] The synthesis of dendrimers can be broadly categorized into two main strategies: the divergent method, where the dendrimer is grown outwards from a central core, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step.[2]
This application note focuses on the utility of 1,4-Dibromo-2,3,5,6-tetramethylbenzene as a central core molecule in the convergent synthesis of dendrimers. The choice of this specific core is deliberate and offers several strategic advantages. The four methyl groups provide significant steric hindrance around the benzene ring, which can influence the overall shape and rigidity of the resulting dendrimer.[3] This steric crowding can create a more defined and persistent globular structure, which is often desirable for applications where precise molecular recognition or encapsulation is required.[4] The two bromine atoms serve as reactive sites for the attachment of dendrons via palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling.[3]
The following sections will provide a detailed, hypothetical protocol for the synthesis of a first-generation (G1) dendrimer using this compound as the core and employing a Sonogashira cross-coupling reaction. This approach is chosen for its high efficiency and functional group tolerance in forming carbon-carbon bonds.[5] While the direct synthesis of a dendrimer from this specific dibromo-durene is not extensively documented in publicly available literature, the proposed protocol is based on well-established and analogous synthetic transformations in dendrimer and macromolecular chemistry.
Synthetic Strategy: A Convergent Approach via Sonogashira Coupling
The convergent synthesis of dendrimers offers superior control over the final structure and monodispersity of the macromolecule.[6] In this strategy, the dendritic branches, or dendrons, are prepared separately and then coupled to the central core in the final step. This minimizes the number of reaction steps on the growing macromolecule, thereby reducing the likelihood of defects in the final structure.
Our proposed synthetic workflow involves two main stages:
-
Synthesis of an Alkyne-Functionalized Dendron: A first-generation dendron with a terminal alkyne at its focal point is synthesized. This dendron will serve as the "branch" of our final dendrimer.
-
Coupling of the Dendron to the Core: Two equivalents of the alkyne-functionalized dendron are coupled to the this compound core via a double Sonogashira reaction.
This workflow is illustrated in the diagram below:
Caption: Convergent synthesis workflow for a G1 dendrimer.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of a hypothetical G1 dendrimer.
Part 1: Synthesis of a First-Generation Alkyne-Functionalized Dendron
This protocol describes the synthesis of a simple Fréchet-type dendron with a terminal alkyne.
Materials:
-
3,5-Dihydroxybenzyl alcohol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Propargyl bromide
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Protection of Hydroxyl Groups:
-
To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (2.2 eq) dropwise and reflux the mixture for 24 hours.
-
After cooling, filter the mixture and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 3,5-bis(benzyloxy)benzyl alcohol.
-
-
Alkynylation of the Focal Point:
-
To a solution of 3,5-bis(benzyloxy)benzyl alcohol (1.0 eq) in DMF, add sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add propargyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain the alkyne-functionalized dendron.
-
Part 2: Sonogashira Coupling of the Dendron to the this compound Core
This protocol details the final coupling step to form the G1 dendrimer.
Materials:
-
This compound
-
Alkyne-functionalized dendron (from Part 1)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq), the alkyne-functionalized dendron (2.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
-
Coupling Reaction:
-
Add anhydrous toluene and triethylamine via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 48 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final G1 dendrimer.
-
The logical flow of the Sonogashira coupling is depicted below:
Caption: Simplified Sonogashira catalytic cycle.
Quantitative Data Summary
The following table provides hypothetical but expected quantitative data for the synthesis of the G1 dendrimer. Yields are based on typical outcomes for similar cross-coupling reactions in dendrimer synthesis.
| Step | Reactants | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Dendron Synthesis | 3,5-Dihydroxybenzyl alcohol, Benzyl bromide | K₂CO₃ | Acetone | Reflux | 24 | ~85-95 |
| Dendron Alkynylation | 3,5-bis(benzyloxy)benzyl alcohol, Propargyl bromide | NaH | DMF | 0 to RT | 12 | ~80-90 |
| G1 Dendrimer Synthesis | This compound, Alkyne Dendron | Pd(PPh₃)₂Cl₂, CuI, TEA | Toluene | 80-90 | 48 | ~60-75 |
Characterization and Validation
To ensure the successful synthesis and purity of the target dendrimer, a comprehensive characterization strategy is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the dendrons and the final dendrimer. The disappearance of the alkyne proton signal from the dendron and the appearance of new aromatic signals corresponding to the core are key indicators of a successful coupling.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the dendrimer and confirm its monodispersity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to track the functional group transformations throughout the synthesis, such as the disappearance of the terminal alkyne C-H stretch after coupling.
-
Gel Permeation Chromatography (GPC): GPC is used to assess the purity and molecular weight distribution of the final dendrimer. A narrow polydispersity index (PDI) close to 1.0 is indicative of a well-defined dendritic structure.
Applications in Drug Development
Dendrimers constructed with a sterically hindered core like this compound could offer unique advantages in drug delivery. The rigid and well-defined structure can lead to:
-
Improved Drug Encapsulation: The internal cavities of the dendrimer can be utilized to encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability.
-
Controlled Release: The dense outer shell of the dendrimer can be functionalized to control the release of the encapsulated drug at the target site.
-
Targeted Delivery: The periphery of the dendrimer can be conjugated with targeting ligands, such as antibodies or folic acid, to direct the drug-dendrimer conjugate to specific cells or tissues.
The workflow for a targeted drug delivery application is conceptualized below:
Caption: Conceptual pathway for targeted drug delivery.
Conclusion
This compound is a valuable, albeit underutilized, building block for the synthesis of dendrimers with unique structural properties. Its sterically hindered nature makes it an attractive core for constructing rigid, shape-persistent dendrimers via a convergent approach. The Sonogashira cross-coupling reaction provides an efficient and reliable method for attaching dendritic wedges to this core. While the protocol presented here is hypothetical, it is firmly grounded in established synthetic methodologies and provides a solid foundation for researchers to explore the potential of this and similar building blocks in the design of novel dendritic materials for advanced applications in medicine and materials science.
References
- Shu, C.-F., & Shen, H.-M. (2001). Organometallic ferrocenyl dendrimers: synthesis, characterization and redox properties.
- Dendrimers: Exploring Their Wide Structural Variety and Applic
- Dendrimers: synthesis, applications, and properties. (2017). PMC. [Link]
- Krasnova, I. Y., et al. (2025). Ferrocene Terminated Aromatic Dendrons for the Construction of Janus Dendrimers. Synthesis and Electrochemical Study.
- Hammer, B. A. G., & Müllen, K. (2018). Expanding the limits of synthetic macromolecular chemistry through polyphenylene dendrimers. Journal of Nanoparticle Research, 20(10), 262. [Link]
- A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. (2017). Scientific & Academic Publishing. [Link]
- Synthesis of cationic conjugated polymers for use in label-free DNA microarrays. (2006). PubMed. [Link]
- Core-and-Surface-Functionalized Polyphenylene Dendrimers for Solution-Processed, Pure-Blue Light-Emitting Diodes Through Surface-to-Core Energy Transfer. (2014).
- Atroposelective Formal [2 + 5] Macrocyclization Synthesis for a Novel All-Hydrocarbon Cyclo[7] Meta-Benzene Macrocycle. (2023). NIH. [Link]
- The Role of this compound in Modern Chemistry. (2025). DC Fine Chemicals. [Link]
- Divergent Synthesis of Polyphenylene Dendrimers: The Role of Core and Branching Reagents upon Size and Shape. (2001).
- Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole. (2022).
- Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). Drug Hunter. [Link]
- Organoborane coupling reactions (Suzuki coupling). (2002). PMC. [Link]
- Strategies for the Diversity-Oriented Synthesis of Macrocycles. (2019). University of Cambridge. [Link]
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2010).
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- B-Alkyl Suzuki Couplings. (2005). Macmillan Group, Princeton University. [Link]
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2017). Royal Society of Chemistry. [Link]
- α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. (2020). MDPI. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. contents.kocw.or.kr [contents.kocw.or.kr]
- 3. nbinno.com [nbinno.com]
- 4. Expanding the limits of synthetic macromolecular chemistry through Polyphenylene Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers [article.sapub.org]
Application Notes & Protocol: Selective Benzylic Bromination of Durene using N-Bromosuccinimide
Abstract
This document provides a comprehensive guide for the selective monobromination of durene (1,2,4,5-tetramethylbenzene) at a benzylic position to yield 2,3,5,6-tetramethylbenzyl bromide. The protocol utilizes N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator. This method offers high selectivity for benzylic bromination over aromatic ring substitution, a common challenge with other brominating agents.[1] Detailed procedural steps, mechanistic insights, safety precautions, and analytical characterization techniques are outlined for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Strategic Importance of Benzylic Bromination
Durene, a fully substituted polymethylbenzene, is a valuable starting material in the synthesis of various high-value materials, including high-performance polymers and specialty chemicals.[2] The introduction of a bromine atom at one of the benzylic methyl groups transforms durene into a versatile synthetic intermediate, 2,3,5,6-tetramethylbenzyl bromide. This benzylic bromide is a key precursor for further functionalization, enabling the introduction of a wide array of moieties through nucleophilic substitution reactions.
Traditional bromination methods often lead to a mixture of products, including undesirable electrophilic aromatic substitution on the electron-rich durene ring.[1] The use of N-bromosuccinimide (NBS) provides a significant advantage by maintaining a low, controlled concentration of elemental bromine (Br₂) throughout the reaction, thereby favoring the desired free-radical pathway for benzylic bromination.[1][3][4] This protocol is designed to be a reliable and reproducible method for the targeted synthesis of 2,3,5,6-tetramethylbenzyl bromide.
Mechanistic Rationale: Free-Radical Chain Reaction
The bromination of durene with NBS proceeds via a free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.[5]
-
Initiation: The reaction is initiated by the homolytic cleavage of the weak oxygen-oxygen bond in the radical initiator, benzoyl peroxide, upon heating. This generates two benzoyloxy radicals. These radicals can then abstract a hydrogen atom from a benzylic position of durene to form a stable benzylic radical.
-
Propagation: The highly resonance-stabilized benzylic radical reacts with a molecule of bromine (Br₂), which is present in low concentration, to form the desired product, 2,3,5,6-tetramethylbenzyl bromide, and a bromine radical (Br•).[6] This newly formed bromine radical can then abstract a hydrogen atom from another molecule of durene, continuing the chain reaction.[5] The necessary low concentration of Br₂ is maintained by the reaction of NBS with the hydrogen bromide (HBr) generated during the propagation step.[3][5][7]
-
Termination: The chain reaction is terminated when any two radical species combine.
This controlled, low-concentration approach of bromine is crucial for suppressing the competing electrophilic aromatic substitution pathway.[8]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Durene (1,2,4,5-tetramethylbenzene) | ≥98% | Sigma-Aldrich | |
| N-Bromosuccinimide (NBS) | ≥99% | Acros Organics | Should be recrystallized from water if it appears yellow or brown. |
| Benzoyl Peroxide | 97% | Alfa Aesar | Should be stored under recommended conditions to avoid degradation. |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Fisher Scientific | Caution: Highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | For drying the organic phase. |
| Hexane | ACS Grade | VWR | For purification. |
| Ethyl Acetate | ACS Grade | VWR | For purification. |
Safety Precautions
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11] Handle in a well-ventilated fume hood.[10]
-
Carbon Tetrachloride (CCl₄): A known hepatotoxin and suspected human carcinogen. All operations involving CCl₄ must be performed in a certified chemical fume hood.
-
Benzoyl Peroxide: An organic peroxide that can be explosive when dry and is a strong oxidizing agent. Handle with care and avoid friction or shock.
-
General Handling: Perform the reaction in a well-ventilated fume hood. Avoid inhalation of dust and vapors.[12] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][12][13]
Reaction Setup Workflow
Caption: Workflow for the bromination of durene using NBS.
Step-by-Step Procedure
-
Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add durene (10.0 g, 74.5 mmol) and anhydrous carbon tetrachloride (100 mL).
-
Reagent Addition: To the stirring solution, add N-bromosuccinimide (13.3 g, 74.5 mmol) and benzoyl peroxide (0.36 g, 1.5 mmol).
-
Inert Atmosphere: Equip the flask with a reflux condenser and a nitrogen inlet. Maintain a gentle flow of nitrogen throughout the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C) using a heating mantle. The reaction is typically complete within 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the durene spot and the appearance of a new, lower Rf spot indicates product formation.
-
Workup - Quenching and Filtration: Once the reaction is complete, cool the flask to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture through a Büchner funnel to remove the solid succinimide.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acidic impurities, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,3,5,6-tetramethylbenzyl bromide as a white solid.
Characterization and Expected Results
The final product, 2,3,5,6-tetramethylbenzyl bromide, should be characterized to confirm its identity and purity.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[14] The ¹H NMR spectrum is expected to show a characteristic singlet for the benzylic methylene protons (-CH₂Br) at approximately 4.5-4.7 ppm. The aromatic protons will appear as a singlet, and the methyl groups attached to the aromatic ring will also be singlets with distinct chemical shifts.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound.
-
Melting Point: The melting point of the purified product can be compared to the literature value.
Expected Yield
A typical yield for this reaction, when performed under the specified conditions, is in the range of 75-85%.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive radical initiator.- Presence of radical scavengers (e.g., oxygen).[4] | - Use a fresh batch of benzoyl peroxide.- Ensure the reaction is conducted under an inert atmosphere (nitrogen or argon). |
| Formation of Multiple Products | - Over-bromination due to prolonged reaction time or excess NBS.- Aromatic ring bromination due to presence of elemental bromine.[4] | - Monitor the reaction closely by TLC and stop when the starting material is consumed.- Use freshly recrystallized NBS to minimize the presence of Br₂. |
| Difficult Purification | - Incomplete removal of succinimide. | - Ensure thorough filtration after the reaction is complete. A second filtration may be necessary. |
Conclusion
This application note details a robust and selective method for the benzylic bromination of durene using N-bromosuccinimide. The protocol emphasizes safety, mechanistic understanding, and thorough characterization of the final product. By following these guidelines, researchers can reliably synthesize 2,3,5,6-tetramethylbenzyl bromide, a key intermediate for a multitude of applications in organic synthesis and materials science.
References
- NBS Benzylic Bromination of Alkylbenzene Compounds. (2014-08-16). YouTube.
- N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016-05-12). Loba Chemie.
- Safety Data Sheet: N-Bromosuccinimide. (n.d.). ChemScience.
- Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep.
- Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
- Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.
- N-Bromosuccinimide. (2019-07-06). Wikipedia.
- MSDS of N-Bromosuccinimide (NBS). (2018-04-20). Capot Chemical.
- Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH.
- Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. (2025-08-06). ResearchGate.
- Conditions for free radical bromination using NBS and peroxides? (2017-02-28). Chemistry Stack Exchange.
- 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023-10-13). Chemistry LibreTexts.
- 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020-12-16). YouTube.
- NBS: Radical Bromination. (2021-05-24). YouTube.
- Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps.
- Electrophilic and radical bromination of bromo derivatives via NBS. (2024-09-26). Bentham Science.
- Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. (n.d.). RSC Publishing.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH.
- On the part that NMR should play in mass spectrometry metabolomics in natural products studies. (2024-02-29). Frontiers.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
- (PDF) Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. (2025-08-06). ResearchGate.
- Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group.
- Structure characterization with NMR molecular networking. (2025-12-17). PubMed.
Sources
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. lobachemie.com [lobachemie.com]
- 10. chemscience.com [chemscience.com]
- 11. capotchem.com [capotchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. Structure characterization with NMR molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of Aryl Bromides: A Focus on the Sterically Hindered 3,6-Dibromodurene
For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] While the coupling of aryl iodides is often straightforward, aryl bromides, such as the sterically demanding 3,6-dibromodurene, present significant challenges due to their lower reactivity.[1][4] This guide provides an in-depth analysis of the Sonogashira coupling, offering detailed protocols tailored for challenging aryl bromides.
The Challenge of Aryl Bromides in Sonogashira Coupling
The reactivity of aryl halides in the Sonogashira reaction follows the general trend of I > OTf > Br > Cl.[4] Aryl bromides are less reactive than their iodide counterparts, often necessitating higher reaction temperatures, which can lead to undesirable side reactions.[4] The primary hurdle lies in the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is the rate-determining step in many cases.[5][6] This step is further impeded by steric hindrance and electron-donating groups on the aryl bromide, both of which are present in 3,6-dibromodurene.[6][7]
Overcoming these challenges requires careful optimization of the catalytic system, including the choice of palladium source, ligand, the presence or absence of a copper(I) co-catalyst, the base, and the solvent.
Understanding the Catalytic Cycles
The Sonogashira reaction can proceed through two main pathways: a traditional copper-catalyzed mechanism and a copper-free variant. The choice between these depends on the substrate's sensitivity and the desired reaction conditions.
The Classic Copper-Catalyzed Sonogashira Reaction
The generally accepted mechanism for the copper-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle :
-
Oxidative Addition : A palladium(0) species undergoes oxidative addition with the aryl bromide (Ar-Br) to form a palladium(II) complex.[4]
-
Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the palladium(II) complex.
-
Reductive Elimination : The resulting palladium(II) complex undergoes reductive elimination to yield the aryl-alkyne product and regenerate the palladium(0) catalyst.[4]
-
-
Copper Cycle :
-
The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step in the palladium cycle.[8]
-
Caption: The interconnected palladium and copper catalytic cycles in the traditional Sonogashira coupling.
The Copper-Free Sonogashira Reaction
To circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling (Glaser coupling) and difficulties in purification for pharmaceutical applications, copper-free protocols have been developed.[3] In these systems, the base is typically strong enough to deprotonate the terminal alkyne, forming an acetylide that can directly engage with the palladium center, or the palladium complex itself facilitates the deprotonation.[1]
Caption: The catalytic cycle for the copper-free Sonogashira coupling reaction.
Experimental Protocols for the Sonogashira Coupling of 3,6-Dibromodurene
Given the sterically hindered nature of 3,6-dibromodurene, the selection of the ligand is critical. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps for challenging aryl bromides.[5][6]
Protocol 1: Copper-Catalyzed Sonogashira Coupling of 3,6-Dibromodurene
This protocol employs a classic palladium-phosphine catalyst with a copper(I) co-catalyst, which can be effective for less reactive aryl bromides.
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3,6-Dibromodurene | 291.98 | 1.0 | 1.0 | 292 mg |
| Terminal Alkyne | - | 2.2 | 2.2 | - |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 | 9.5 mg |
| Triethylamine (Et₃N) | 101.19 | - | - | 5 mL |
| Toluene | - | - | - | 5 mL |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,6-dibromodurene (292 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) and triethylamine (5 mL) via syringe.
-
Add the terminal alkyne (2.2 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. Due to the steric hindrance, the reaction may require several hours to reach completion.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts, washing the pad with additional solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dialkynyl durene derivative.
Protocol 2: Copper-Free Sonogashira Coupling of 3,6-Dibromodurene
This protocol utilizes a more modern catalyst system with a bulky phosphine ligand, which has shown high efficacy for challenging aryl bromides at room temperature.[9]
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3,6-Dibromodurene | 291.98 | 1.0 | 1.0 | 292 mg |
| Terminal Alkyne | - | 2.5 | 2.5 | - |
| (AllylPdCl)₂ | 365.95 | 0.015 | 0.015 | 5.5 mg |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 202.29 | 0.03 | 0.03 | 6.1 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 4.0 | 4.0 | 1.3 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 10 mL |
Step-by-Step Methodology:
-
In a glovebox or under a strictly inert atmosphere, add allylpalladium(II) chloride dimer (5.5 mg, 0.015 mmol) and tri-tert-butylphosphine (6.1 mg, 0.03 mmol) to a Schlenk flask.
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL) and stir for 10-15 minutes to allow for the in-situ formation of the active catalyst.
-
To this solution, add 3,6-dibromodurene (292 mg, 1.0 mmol), cesium carbonate (1.3 g, 4.0 mmol), and an additional 5 mL of DMF.
-
Add the terminal alkyne (2.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Some gentle heating (e.g., to 40-60 °C) may be required if the reaction is sluggish.
-
Once the reaction is complete, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
General Experimental Workflow
The following diagram outlines a generalized workflow for setting up a Sonogashira coupling reaction under inert conditions.
Caption: A generalized workflow for the Sonogashira cross-coupling reaction.
Concluding Remarks
The Sonogashira coupling of sterically hindered aryl bromides like 3,6-dibromodurene is a challenging yet achievable transformation. Success hinges on the careful selection of a catalytic system that can overcome the high activation barrier for oxidative addition. While traditional copper-catalyzed methods can be effective with elevated temperatures, modern copper-free systems employing bulky, electron-rich phosphine ligands often provide a milder and more efficient alternative. The protocols provided herein serve as a robust starting point for researchers tackling these difficult couplings, and further optimization of reaction parameters may be necessary to achieve optimal yields for specific substrate combinations.
References
- Current time information in Denbighshire, GB. (n.d.). Google.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org.
- Sonogashira coupling - Wikipedia. (2023, December 19). En.wikipedia.org.
- Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]
- Shafir, A., & Lichtor, P. A. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(12), 3650–3654. [Link]
- Sonogashira Coupling | NROChemistry. (n.d.). Www.nro-chem.com.
- Sonogashira Coupling - OpenOChem Learn. (n.d.). Openochem.org.
- Al-Masum, M., & El-Boraey, H. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7486–7505. [Link]
- Sonogashira Coupling - Chemistry LibreTexts. (2013, October 2). Chem.libretexts.org.
- Mori, A., Ahmed, M. S. M., Sekiguchi, A., Masui, K., & Koike, T. (2002). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 67(21), 7553–7555. [Link]
- Köcher, S., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2811. [Link]
- Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Www.jk-scientific.com.
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). Sussex-drug-discovery.com.
- Jameson, N. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group, University of Pittsburgh. [Link]
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(15), 3271–3274. [Link]
- Li, J.-H., Liu, W.-J., & Xie, Y.-X. (2005). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Organic & Biomolecular Chemistry, 3(5), 745–747. [Link]
- Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., Baati, R., & Brown, R. C. D. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(50), 13116–13120. [Link]
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Mondal, S., & Samanta, S. (2016). Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene. Tetrahedron Letters, 57(37), 4193–4196. [Link]
- Hentschel, J., Jiao, H., & Spannenberg, A. (2010). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. European Journal of Organic Chemistry, 2010(28), 5462–5473. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Advanced Polymers from 1,4-Dibromo-2,3,5,6-tetramethylbenzene: A Guide to Synthesis and Application
Introduction: The Significance of Sterically Hindered Monomers in Polymer Science
In the pursuit of advanced materials with tailored properties, the design and selection of monomeric building blocks are of paramount importance. 1,4-Dibromo-2,3,5,6-tetramethylbenzene stands out as a unique monomer due to its rigid, sterically hindered aromatic core. The four methyl groups flanking the reactive bromine sites impart significant steric hindrance, which influences the polymerization process and the final properties of the resulting polymer. This steric bulk can lead to the formation of polymers with high rigidity, thermal stability, and intrinsic microporosity, making them attractive candidates for a range of applications, from gas storage and separation to advanced drug delivery systems.[1]
This guide provides detailed application notes and protocols for the synthesis of advanced polymers using this compound. We will explore two powerful cross-coupling methodologies: Suzuki-Miyaura coupling and Yamamoto homocoupling. The causality behind experimental choices will be elucidated, and comprehensive, self-validating protocols will be presented. Furthermore, we will delve into the characterization of these unique polymers and discuss their potential applications, particularly in the realm of drug development and advanced research.
Polymerization Strategies: Harnessing Cross-Coupling Reactions
The creation of poly(2,3,5,6-tetramethyl-p-phenylene) from its dibrominated monomer requires robust and efficient carbon-carbon bond-forming reactions. Palladium- and nickel-catalyzed cross-coupling reactions are the cornerstones of modern polymer synthesis, offering a versatile toolkit for constructing complex macromolecular architectures.[1]
Suzuki-Miyaura Coupling: A Versatile Route to Copolymers
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] This reaction is widely used in polymer synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their esters.[2]
In the context of this compound, Suzuki-Miyaura polycondensation with a diboronic acid or its ester allows for the synthesis of alternating copolymers. The properties of these copolymers can be finely tuned by the choice of the comonomer.
Experimental Workflow: Suzuki-Miyaura Polymerization
Caption: Workflow for Suzuki-Miyaura polymerization.
Protocol 1: Synthesis of a Copolymer via Suzuki-Miyaura Coupling
This protocol is based on established Suzuki polycondensation methodologies and should be optimized for specific comonomers.
Materials:
-
This compound
-
Aromatic diboronic acid or bis(pinacolato)diboron derivative (e.g., 1,4-benzenediboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand like SPhos)
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., a mixture of toluene and N,N-dimethylformamide (DMF), or dioxane/water)
-
Anhydrous solvents for washing (e.g., methanol, acetone)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: In a Schlenk flask dried under vacuum and backfilled with an inert gas, add this compound (1.0 eq) and the diboronic acid comonomer (1.0 eq).
-
Reagent Addition: To the flask, add the palladium catalyst (0.01-0.05 eq) and the base (2.0-3.0 eq).
-
Solvent Addition: Degassed solvent is added via cannula to the reaction mixture.
-
Polymerization: The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Isolation: After cooling to room temperature, the reaction mixture is poured into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed sequentially with water, methanol, and acetone to remove residual catalyst, salts, and unreacted monomers.
-
Drying: The purified polymer is dried under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.
Causality of Experimental Choices:
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Ligand: For Pd(OAc)₂, a phosphine ligand is necessary to form the active Pd(0) species and to stabilize the catalyst throughout the reaction.
-
Solvent System: A mixture of a non-polar solvent like toluene and a polar aprotic solvent like DMF is often used to ensure the solubility of both the non-polar monomer and the inorganic base.
Yamamoto Homocoupling: A Direct Route to Homopolymers
Yamamoto homocoupling is a nickel-catalyzed polymerization of aryl halides, providing a direct route to poly(arylene)s.[3][4][5] This method is particularly well-suited for the synthesis of homopolymers from dibromoarenes like this compound. The reaction typically employs a zerovalent nickel complex, often generated in situ from a nickel(II) salt and a reducing agent.
The resulting poly(2,3,5,6-tetramethyl-p-phenylene) is a rigid-rod polymer with a high degree of structural regularity. The steric hindrance from the methyl groups is expected to create a porous structure in the solid state.
Experimental Workflow: Yamamoto Homocoupling
Caption: Workflow for Yamamoto homocoupling polymerization.
Protocol 2: Synthesis of Poly(2,3,5,6-tetramethyl-p-phenylene) via Yamamoto Homocoupling
This protocol is based on established Yamamoto polymerization methodologies.
Materials:
-
This compound
-
Nickel(0) catalyst (e.g., Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂])
-
Ligand (e.g., 2,2'-bipyridine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))
-
Acidified methanol for quenching
-
Solvents for Soxhlet extraction (e.g., chloroform, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add Ni(COD)₂ (1.2-1.5 eq) and 2,2'-bipyridine (1.2-1.5 eq) to anhydrous, degassed solvent. Stir the mixture at 60-80 °C until a deep-colored solution of the active Ni(0) complex forms.
-
Monomer Addition: Dissolve this compound (1.0 eq) in anhydrous, degassed solvent and add it dropwise to the catalyst solution.
-
Polymerization: Maintain the reaction mixture at 60-80 °C with stirring for 24-48 hours. The polymer will precipitate from the solution as it forms.
-
Quenching and Isolation: Cool the reaction to room temperature and pour it into a large volume of acidified methanol (e.g., with HCl) to quench the reaction and precipitate the polymer.
-
Purification: Collect the polymer by filtration. The crude polymer is then purified by Soxhlet extraction with various solvents (e.g., methanol, acetone, chloroform) to remove catalyst residues, oligomers, and unreacted monomer.
-
Drying: The purified polymer is dried under high vacuum at an elevated temperature (e.g., 100-120 °C) to a constant weight.
Causality of Experimental Choices:
-
Excess Catalyst: A slight excess of the nickel catalyst is often used to ensure complete conversion of the monomer.
-
Ligand: 2,2'-Bipyridine is a common ligand in Yamamoto coupling that stabilizes the Ni(0) species and facilitates the oxidative addition step.
-
Soxhlet Extraction: This is a crucial step for obtaining a high-purity polymer by thoroughly removing low molecular weight impurities.
Characterization of the Resulting Polymers
A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.
| Analytical Technique | Parameter Measured | Typical Expected Results for Poly(2,3,5,6-tetramethyl-p-phenylene) |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI = Mw/Mn) | Due to the insolubility of the rigid polymer, GPC analysis might be challenging. High-temperature GPC with suitable solvents may be required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure and purity | Solid-state ¹³C NMR is crucial for characterizing the insoluble polymer, confirming the aromatic backbone structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Absence of C-Br stretching bands and presence of characteristic aromatic C-H and C=C stretching bands. |
| Thermogravimetric Analysis (TGA) | Thermal stability | High thermal stability with a decomposition temperature above 400 °C in an inert atmosphere is expected due to the rigid aromatic backbone.[1] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), Melting temperature (Tm) | The rigid polymer is not expected to show a distinct glass transition or melting point. |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area, pore volume, and pore size distribution | The polymer is expected to be microporous with a moderate to high specific surface area. |
Applications in Research and Drug Development
The unique properties of polymers derived from this compound open up a range of potential applications, particularly in areas requiring materials with high stability and porosity.
Porous Organic Frameworks (POFs) for Drug Delivery
The intrinsic microporosity of poly(2,3,5,6-tetramethyl-p-phenylene) makes it a promising candidate for use as a porous organic framework (POF) for drug delivery.[6][7][8][9] The high surface area and tunable pore structure can be utilized for the encapsulation and controlled release of therapeutic agents.[6][7][8][9]
Key Advantages for Drug Delivery:
-
High Drug Loading Capacity: The porous nature of the material allows for a high loading of drug molecules within the polymer matrix.
-
Protection of Therapeutic Agents: The rigid framework can protect sensitive drug molecules from degradation in biological environments.
-
Controlled Release: The release of the drug can be controlled by diffusion through the porous network, which can be tailored by the synthesis conditions.
Logical Relationship: Polymer Properties to Drug Delivery Application
Caption: From monomer to advanced drug delivery application.
Further Research Applications
Beyond drug delivery, these advanced polymers can be explored in other research areas:
-
Gas Storage and Separation: The microporous structure is ideal for the selective adsorption of gases like CO₂ and H₂.
-
Heterogeneous Catalysis: The high surface area and stability make these polymers suitable as supports for catalytic nanoparticles.
-
Sensor Technology: The aromatic nature of the polymer backbone can be exploited for the development of chemical sensors.
Conclusion
This compound is a valuable monomer for the synthesis of advanced polymers with unique properties. Through well-established polymerization techniques like Suzuki-Miyaura coupling and Yamamoto homocoupling, it is possible to create rigid, porous materials with high thermal stability. These characteristics make them highly promising for applications in drug delivery, gas separation, and catalysis. The protocols and insights provided in this guide serve as a foundation for researchers and scientists to explore the full potential of these fascinating materials.
References
- The surface area, pore volume, and pore size of the synthesized polymers.
- Porous organic polymers for drug delivery: Hierarchical pore structures, variable morphologies, and biological properties | Request PDF - ResearchG
- Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release - PMC - NIH. (URL: [Link])
- Controlled synthesis of unsubstituted high molecular weight poly(para-phenylene) via Suzuki polycondensation-thermal aromatization methodology - Polymer Chemistry (RSC Publishing). (URL: [Link])
- Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing). (URL: [Link])
- Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - MDPI. (URL: [Link])
- Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)
- Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties. | Semantic Scholar. (URL: [Link])
- Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - NIH. (URL: [Link])
- Yamamoto, T. Synthesis of ??-conjugated polymers by organometallic polycondensation. Bull. Chem. Soc. Jpn.
- Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene) - OSTI.GOV. (URL: [Link])
- Poly (P-phenylene)
- Ni or Pd Catalyst for Synthesis of Conjugated Polymers - The Dong Group. (URL: [Link])
- Poly(Phenylene Methylene)
- Synthesis of isoelectronic polyazomethine and poly (arylene vinylene)
- Title Porous polymer particles – A comprehensive guide to synthesis, characterization, functionalization and applic
- The Influence of Pore-Forming Diluents on Porous Structure, Thermal and Sorption Properties of the Divinylbenzene and Glycidyl Methacryl
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - MDPI. (URL: [Link])
- 1,4-Dibromo-2,3,5,6-tetraphenylbenzene | C30H20Br2 | CID 13544993 - PubChem. (URL: [Link])
- Yamamoto polymerization of monomer and 4-bromotriphenylamine ( ) to...
- Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene) - OUCI. (URL: [Link])
- Synthesis of poly(substituted methylene)
Sources
- 1. physicsjournal.net [physicsjournal.net]
- 2. Controlled synthesis of unsubstituted high molecular weight poly(para-phenylene) via Suzuki polycondensation-thermal aromatization methodology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dibromo-2,3,5,6-tetramethylbenzene
Welcome to the technical support center for the synthesis of 1,4-Dibromo-2,3,5,6-tetramethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. This document provides in-depth, experience-based insights and validated protocols to ensure the successful synthesis of this versatile chemical building block.
Introduction: The Synthetic Challenge
This compound, also known as 3,6-dibromodurene, is a crucial intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] Its symmetrical structure, featuring two reactive bromine atoms sterically shielded by four methyl groups, makes it a valuable component for creating complex molecular architectures via cross-coupling reactions.[2]
The primary synthetic route involves the electrophilic bromination of 1,2,4,5-tetramethylbenzene (durene). While seemingly straightforward, this reaction is often plagued by challenges related to selectivity, leading to the formation of mono- and tri-brominated impurities, which can significantly complicate purification and reduce the yield of the desired product. This guide addresses these common pitfalls in a practical Q&A format.
Troubleshooting Guide: Common Issues & Resolutions
This section addresses the most frequent problems encountered during the synthesis of this compound.
Q1: My overall yield is significantly lower than expected. What are the common causes?
Low yield is a multifaceted issue that can stem from incomplete reactions, mechanical losses during workup, or the formation of undesired side products.
-
Incomplete Reaction: The bromination of durene requires sufficient time and activation to proceed to the dibrominated state. Ensure the reaction is monitored (e.g., by TLC or GC-MS) until the starting material is consumed. Insufficient heating or a depleted brominating agent can cause the reaction to stall.
-
Suboptimal Stoichiometry: A common pitfall is using an insufficient amount of the brominating agent. To drive the reaction towards the dibrominated product, a molar excess of the bromine source is typically required. A stoichiometry of at least 2.1 to 2.5 equivalents of bromine (Br₂) or N-Bromosuccinimide (NBS) relative to durene is recommended.
-
Mechanical Losses: The product is a crystalline solid.[3] Significant amounts can be lost during filtration and transfer steps. Ensure complete transfer of the solid from the reaction vessel and use a minimal amount of cold solvent for washing the filter cake to prevent the product from dissolving.
-
Side Product Formation: The primary cause of low yield is often the formation of a mixture of brominated durenes, which makes the isolation of the pure 1,4-dibromo product challenging. See the next question for strategies to mitigate this.
Q2: I'm observing significant amounts of mono- and tri-brominated byproducts. How can I minimize these?
Controlling selectivity is the most critical aspect of this synthesis. The four electron-donating methyl groups on the durene ring activate it for electrophilic aromatic substitution, but this high reactivity can also lead to over-bromination.[4]
-
Mechanism Insight: The first bromination is rapid. The second bromination is slower due to the deactivating effect of the first bromine atom. However, forcing conditions can lead to a third bromination. The key is to find a balance where the reaction proceeds to the dibromo state without significant formation of the tribromo species.
-
Slow and Controlled Addition: The brominating agent (e.g., a solution of Br₂ in a suitable solvent) should be added dropwise to the solution of durene at a low to ambient temperature.[5] This maintains a low concentration of the electrophile in the reaction mixture, favoring the slower second bromination over a rapid third bromination.
-
Temperature Control: Running the initial addition at a controlled temperature (e.g., 0-10 °C) before gently heating to reflux can significantly improve selectivity.[5] High initial temperatures can lead to a rapid, uncontrolled reaction and a mixture of products.
-
Choice of Brominating Agent: While elemental bromine is effective, N-Bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity in some cases, particularly when trying to avoid the hazards of handling Br₂.[6][7] The use of NBS in a polar aprotic solvent like acetonitrile can favor aromatic ring bromination over benzylic bromination.[8]
Q3: My product is difficult to purify by recrystallization. What are the best practices?
Effective purification is essential for obtaining high-purity this compound.[1] The primary challenge is separating the desired product from the mono-bromo and tri-bromo impurities.
-
Solvent Selection: A mixed solvent system is often effective. Recrystallization from a chloroform/methanol mixture (1:1 v/v) has been reported to be successful.[6] Toluene is also a suitable solvent for dissolving the product.[5] The ideal recrystallization solvent system will fully dissolve the product and impurities at an elevated temperature, but upon cooling, will selectively crystallize the desired, less soluble 1,4-dibromo product while keeping the impurities in the mother liquor.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., toluene or chloroform).
-
If using a co-solvent, slowly add the "anti-solvent" (e.g., methanol or hexanes) until the solution becomes slightly turbid.
-
Reheat gently until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.
-
Frequently Asked Questions (FAQs)
What is the best brominating agent to use: Br₂ vs. NBS?
Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are effective for this transformation. The choice often depends on laboratory safety protocols and the desired reaction conditions.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | High, often requires a catalyst (e.g., I₂ or FeBr₃).[4][5] | Milder, can be used with a radical initiator for benzylic bromination or under different conditions for aromatic bromination.[7][9] |
| Handling | Corrosive and volatile liquid, requires careful handling in a fume hood.[10] | Crystalline solid, easier and safer to handle.[6] |
| Byproducts | Generates HBr, which needs to be quenched. | Generates succinimide, which is typically water-soluble and easily removed. |
| Selectivity | Can be highly effective but may require careful control of conditions to avoid over-bromination. | May offer better selectivity under milder conditions.[8][11] |
Recommendation: For a robust and high-yield synthesis, elemental bromine with an iodine catalyst is a well-documented and effective method.[5] However, for laboratories looking to avoid the hazards of liquid bromine, developing a procedure with NBS is a viable alternative.
How critical is temperature control?
Temperature control is highly critical . As discussed in the troubleshooting section, adding the brominating agent at a lower temperature allows for better control over the exothermic reaction and prevents localized areas of high bromine concentration, which can lead to the formation of the tribrominated byproduct. A gradual increase in temperature after the addition is complete ensures the reaction goes to completion.
Which solvent system is optimal?
Dichloromethane (CH₂Cl₂) or other chlorinated solvents are commonly used and are effective for this reaction as they are inert to the reaction conditions and readily dissolve the starting material.[5] Carbon tetrachloride (CCl₄) has also been used historically, particularly with NBS.[7]
Is a catalyst necessary?
When using elemental bromine, a Lewis acid catalyst such as iodine (I₂) or iron(III) bromide (FeBr₃) is typically used.[4][5] The catalyst polarizes the Br-Br bond, making the bromine a more potent electrophile and facilitating the attack by the aromatic ring.[12]
Visualizing the Workflow & Troubleshooting
General Synthesis Workflow
The following diagram outlines the key steps from starting material to pure product.
Caption: General Synthesis Workflow
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common synthesis problems.
Caption: Troubleshooting Flowchart
Optimized Experimental Protocol
This protocol is based on a high-yield (93%) procedure and is designed to maximize both yield and purity.[5]
Reagents & Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| 1,2,4,5-Tetramethylbenzene (Durene) | 25.0 g (0.186 mol) | Starting Material |
| Dichloromethane (CH₂Cl₂) | 250 mL (total) | Solvent |
| Iodine (I₂) | 1.0 g (3.94 mmol) | Catalyst |
| Bromine (Br₂) | 24 mL (0.466 mol) | Brominating Agent |
| 5 M Sodium Hydroxide (aq) | 50 mL | Quenching Agent |
| Deionized Water | As needed | Washing |
| Three-necked flask (500 mL) | --- | Reaction Vessel |
| Magnetic stirrer, reflux condenser | --- | Standard Equipment |
| Dropping funnel | --- | Controlled Addition |
Step-by-Step Procedure
-
Setup: Equip a dry 500 mL three-necked flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Dissolution: Add 1,2,4,5-tetramethylbenzene (25.0 g) and 150 mL of dichloromethane to the flask. Stir until the solid is completely dissolved.
-
Catalyst Addition: Add the iodine catalyst (1.0 g) to the solution.
-
Prepare Bromine Solution: In a separate flask, carefully dissolve bromine (24 mL) in 100 mL of dichloromethane. Load this solution into the dropping funnel. Caution: Perform this step in a well-ventilated fume hood. Bromine is highly corrosive and toxic.[10]
-
Controlled Addition: Cool the reaction flask in an ice bath. Begin the dropwise addition of the bromine solution to the stirred durene solution. Maintain a slow addition rate to keep the reaction temperature below 10 °C.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C for dichloromethane). Maintain reflux for 1.5 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 50 mL of 5 M aqueous sodium hydroxide to neutralize HBr and react with any excess bromine.
-
Isolation: The solid product should precipitate. Collect the crude product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the collected solid to obtain the crude this compound.
-
Purification: Perform a recrystallization as described in the troubleshooting section (Q3) to obtain the pure product. A yield of approximately 93% can be expected.[5]
References
- Podgoršek, A., et al. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Tetrahedron, 65(22), 4429.
- PrepChem. (2023). Preparation of 1,4-bis(dibromomethyl)benzene.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Autech Industry. (2025). The Role of this compound in Modern Chemistry. Autech Industry Co., Ltd.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Gannett, P. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Quora.
- BOC Sciences. (n.d.). High-Purity this compound CAS 1646-54-4.
- Reddit User Discussion. (2019).
- Reddit User Discussion. (2015).
- Reddit User Discussion. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. r/chemistry.
- Clark, J. (2023). halogenation of benzene and methylbenzene. Chemguide.
- PubChem. (n.d.). 1,4-Dibromo-2,3,5,6-tetraiodobenzene.
- PubChem. (n.d.). 1,4-Dibromo-2,3,5,6-tetraphenylbenzene.
- Reddit User Discussion. (2023).
- LibreTexts Chemistry. (2022). 16.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
- Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.
- BYJU'S. (n.d.).
- Wikipedia. (n.d.). Tetramethylbenzene.
- Wiley-VCH. (n.d.). 1,4-Dibromo-2,3,5,6-tetramethyl-benzene. SpectraBase.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1646-54-4 | BAA64654 [biosynth.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. This compound CAS#: 1646-54-4 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
common side reactions in the bromination of durene
Welcome to the Technical Support Center for the bromination of durene (1,2,4,5-tetramethylbenzene). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve the desired product with high selectivity and yield.
Introduction to Durene Bromination
The bromination of durene is a critical step in the synthesis of various functional materials and pharmaceutical intermediates. The highly activated nature of the durene ring, due to its four electron-donating methyl groups, makes it susceptible to electrophilic aromatic substitution. However, this high reactivity also presents challenges in controlling the selectivity of the bromination, leading to common side reactions. This guide provides in-depth troubleshooting for these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Over-bromination Resulting in Dibromodurene Formation
Q1: I am trying to synthesize monobromodurene, but I am observing a significant amount of a second, heavier product in my GC-MS analysis. What is this byproduct and how can I avoid it?
A1: The most common byproduct in the electrophilic bromination of durene is dibromodurene . Durene is highly activated towards electrophilic aromatic substitution, and the introduction of the first bromine atom does not sufficiently deactivate the ring to prevent a second substitution.
Causality: The four methyl groups on the durene ring are strongly activating, making the initial product, monobromodurene, still reactive enough to undergo a second bromination. The reaction proceeds via a standard electrophilic aromatic substitution mechanism[1].
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br₂). Use of a slight sub-stoichiometric amount or a 1:1 molar ratio of bromine to durene is a good starting point.
-
Slow Addition: Add the brominating agent slowly and at a low temperature to maintain control over the reaction exotherm and minimize localized high concentrations of the electrophile.
-
Choice of Lewis Acid: A milder Lewis acid catalyst can sometimes improve selectivity. While FeBr₃ is commonly used, you might consider weaker Lewis acids to temper the reactivity.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as a significant amount of the desired monobromodurene has formed and before the dibromodurene peak becomes prominent in the chromatogram.
Issue 2: Unwanted Benzylic Bromination
Q2: My NMR spectrum shows signals corresponding to -CH₂Br alongside my desired aromatic C-Br bond. What is causing this side reaction?
A2: You are observing benzylic bromination , which is the substitution of a hydrogen atom on one of the methyl groups with a bromine atom. This is a competing reaction pathway that occurs under different conditions than the desired electrophilic aromatic substitution.
Causality: Benzylic bromination proceeds through a free-radical mechanism.[2][3][4] This pathway is initiated by light (UV) or radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The stability of the resulting benzylic radical makes this process favorable under radical conditions.[3]
Troubleshooting Steps:
-
Exclude Light: Perform the reaction in the dark, for example, by wrapping the reaction vessel in aluminum foil. This will minimize the photochemical initiation of radical chain reactions.
-
Avoid Radical Initiators: Ensure that your starting materials and solvent are free from peroxides or other radical initiators.
-
Use a Lewis Acid Catalyst: For aromatic bromination, the use of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is crucial as it promotes the electrophilic pathway and does not initiate radical reactions.
-
Reagent Choice: If your goal is exclusively aromatic bromination, use Br₂ with a Lewis acid. If you intend to perform benzylic bromination, N-bromosuccinimide (NBS) with a radical initiator is the reagent of choice, as it provides a low concentration of Br₂ and favors the radical pathway.[5][6]
Issue 3: Difficulty in Achieving Selective Monobromination
Q3: I am struggling to find a balance between achieving a good conversion of durene and preventing the formation of dibromodurene. What are the key parameters to optimize?
A3: Achieving high selectivity for monobromodurene requires a careful balance of several reaction parameters. The high reactivity of the durene ring makes this a non-trivial optimization.
Key Optimization Parameters:
| Parameter | Recommendation for Monoselectivity | Rationale |
| Temperature | Low temperature (e.g., 0 °C to room temperature) | Reduces the overall reaction rate, allowing for better control and minimizing over-reaction. |
| Solvent | A non-polar, inert solvent (e.g., dichloromethane, carbon tetrachloride) | Solvates the reactants without participating in the reaction. |
| Catalyst Loading | Use a catalytic amount of a mild Lewis acid. | A high concentration of a strong Lewis acid can lead to rapid, uncontrolled bromination. |
| Reaction Time | Monitor closely and quench upon optimal conversion. | Prolonged reaction times will invariably lead to the formation of di- and polybrominated products. |
Experimental Protocols
Protocol 1: Selective Electrophilic Monobromination of Durene
This protocol aims to favor the formation of 3-bromo-1,2,4,5-tetramethylbenzene.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Addition funnel
-
Ice bath
Procedure:
-
In a round-bottom flask protected from light, dissolve durene (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add a catalytic amount of anhydrous FeBr₃ (e.g., 0.05 equivalents) to the stirred solution.
-
In an addition funnel, prepare a solution of bromine (1 equivalent) in dichloromethane.
-
Add the bromine solution dropwise to the durene solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature while monitoring its progress by GC-MS.
-
Once the desired conversion is reached, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 2: Selective Benzylic Bromination of Durene
This protocol is designed to produce (bromomethyl)-2,4,5-trimethylbenzene.
Materials:
-
Durene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine durene (1 equivalent), NBS (1 equivalent), and a catalytic amount of AIBN (e.g., 0.02 equivalents) in carbon tetrachloride.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Irradiate the reaction with a UV lamp to facilitate radical initiation.
-
Monitor the reaction by TLC or GC-MS until the durene is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude benzylic bromide.
-
Purify by column chromatography if necessary.
Visualization of Reaction Pathways
Caption: Competing reaction pathways in the bromination of durene.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common side reactions.
References
- Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. PubMed. [Link]
- Benzylic Bromin
- Bromination - Common Conditions. Common Organic Chemistry. [Link]
- 10.
- 3-Bromo-1,2,4,5-tetramethylbenzene | C10H13Br | CID 74240. PubChem. [Link]
- Lewis Acid Catalyzed Benzylic Bromin
- NMR Molecular Replacement Provides New Insights into Binding Modes to Bromodomains of BRD4 and TRIM24. NIH. [Link]
- Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cycliz
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Benzylic Bromin
- Lewis acid-promoted Kharasch-Curran additions: a competition kinetics study of bromine atom transfer addition of N-alpha-bromoacetyl-oxazolidinone to 1-hexene. PubMed. [Link]
- 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]
- Bromination - Common Conditions. Common Organic Chemistry. [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 3,6-Dibromodurene
Introduction: The Challenge of Steric Hindrance in Durene Systems
Welcome to the technical support center for cross-coupling reactions involving 3,6-dibromodurene. As a symmetrically substituted, sterically demanding aryl halide, 3,6-dibromodurene presents unique challenges to chemists. The four ortho-methyl groups create significant steric congestion around the carbon-bromine bonds, which can severely impede key steps in the catalytic cycle, particularly the initial oxidative addition of the palladium catalyst. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your catalyst loading for successful and efficient couplings.
Core Principles: Why 3,6-Dibromodurene is a Difficult Substrate
Understanding the catalytic cycle is paramount to troubleshooting. For most palladium-catalyzed cross-couplings, the cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. The steric bulk of the durene core primarily impacts the first and last steps.
-
Oxidative Addition: This is often the rate-limiting step for sterically hindered aryl halides.[1] The bulky methyl groups physically block the palladium catalyst's access to the C-Br bond, slowing down the reaction.
-
Reductive Elimination: The formation of the new C-C bond can also be hindered, as the bulky groups on both coupling partners must be brought into proximity on the palladium center.
The key to success lies in selecting a catalytic system that can overcome these steric barriers. This typically involves using highly active catalysts with bulky, electron-rich ligands that promote the desired transformations.[2][3]
Caption: The catalytic cycle highlighting steps impacted by steric hindrance.
General Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cross-coupling of 3,6-dibromodurene, irrespective of the specific coupling partner.
Question 1: My reaction shows very low or no conversion of the starting material. What are the primary causes?
Answer: This is the most common issue and can stem from several factors, primarily related to catalyst activity and reaction setup.
-
Cause A: Catalyst Inactivation due to Oxygen. The active Pd(0) species is extremely sensitive to oxygen.[4][5][6] Inactivation leads to the formation of palladium black (precipitate) and a complete halt of the catalytic cycle.
-
Solution: Ensure a rigorously inert atmosphere. Use a Schlenk line or a glovebox for all manipulations.[7][8] Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period.[4][9] Simply blanketing the reaction with inert gas is often insufficient.[9]
-
-
Cause B: Inappropriate Ligand Choice. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically congested substrates.[10]
-
Cause C: Inefficient Catalyst Precursor. If you are generating the active Pd(0) catalyst in situ from a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the reduction may be incomplete or inefficient.[12]
-
Cause D: Poorly Chosen Base or Solvent. The base's strength and solubility are critical. The solvent must be able to dissolve all components at the reaction temperature and should be anhydrous.
-
Solution: For Suzuki couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker ones like K₂CO₃.[4][10][14] For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is common.[1] Aprotic polar solvents like dioxane, toluene, or DMF are typical choices.
-
Question 2: How do I select the optimal catalyst loading? I want to use as little as possible.
Answer: While minimizing catalyst loading is a key goal for process efficiency and cost reduction, starting too low with a challenging substrate like 3,6-dibromodurene can lead to reaction failure.
-
Starting Point: For initial screening, a higher loading of 1-2 mol% of the palladium precatalyst is recommended.[14] The ligand-to-palladium ratio is also critical; a 1:1 to 2:1 ratio is a common starting point.
-
Optimization: Once successful conversion is achieved, you can systematically lower the catalyst loading in subsequent experiments (e.g., to 0.5 mol%, 0.1 mol%, etc.) while monitoring the reaction progress and yield.
-
Considerations: Very low catalyst loadings (<0.1 mol%) may require higher temperatures or longer reaction times, which can lead to catalyst decomposition or side reactions. The purity of all reagents and the strictness of the inert atmosphere become even more critical at lower loadings.
Question 3: I am observing significant protodehalogenation (replacement of Br with H). What causes this and how can I prevent it?
Answer: Protodehalogenation is a common side reaction, especially with electron-rich or hindered aryl halides.
-
Cause A: Presence of Water. Trace amounts of water can act as a proton source, leading to the reduction of the starting material.
-
Solution: Ensure all reagents, solvents, and the base are scrupulously dry. Use anhydrous solvents and dry the base (e.g., K₃PO₄) in an oven before use.
-
-
Cause B: Inefficient Cross-Coupling. If the desired coupling is slow, side reactions like protodehalogenation can become more prominent.
-
Solution: Focus on optimizing the main reaction first using the steps in Question 1 (e.g., switching to a more active ligand) to accelerate the cross-coupling pathway relative to the dehalogenation pathway.[4]
-
Reaction-Specific Troubleshooting
Caption: A general troubleshooting workflow for low-yield cross-coupling reactions.
Suzuki-Miyaura Coupling FAQs
Question 4: My boronic acid coupling partner is degrading, leading to homocoupling or protodeboronation. What should I do?
Answer: Boronic acids can be unstable, especially at high temperatures and under basic conditions.
-
Cause: The primary degradation pathway is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. Homocoupling (formation of a biaryl from two boronic acid molecules) can also occur, often promoted by oxygen.[4][13]
-
Solution 1: Use a More Stable Boronate Ester. Switch from the boronic acid to a more robust derivative like a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[13] These are generally more resistant to degradation.
-
Solution 2: Use Fresh Reagents. Boronic acids can degrade upon storage. Use a fresh bottle or purify the existing stock before use.[4]
-
Solution 3: Control Reaction Conditions. Use the mildest effective temperature and a carefully chosen base. Ensure the reaction is strictly anaerobic to prevent oxidative homocoupling.[13]
Sonogashira Coupling FAQs
Question 5: I'm getting a lot of alkyne homocoupling (Glaser coupling) instead of my desired product. How can I minimize this?
Answer: Glaser coupling is the most common side reaction in copper-co-catalyzed Sonogashira reactions.[1][5]
-
Cause A: Presence of Oxygen. Oxygen is a potent promoter of the oxidative dimerization of the copper acetylide intermediate.[1][5]
-
Cause B: High Copper(I) Concentration. While catalytic, an excess of the copper co-catalyst can favor the homocoupling pathway.[1]
-
Solution: Reduce the loading of the Cu(I) source (typically CuI). Try lowering it to 0.5-1.0 mol%.
-
-
Cause C: Slow Cross-Coupling. If the desired palladium-catalyzed cross-coupling is slow due to steric hindrance, the competing (and often faster) Glaser coupling will dominate.[1]
-
Solution: The most effective strategy is to switch to a copper-free Sonogashira protocol .[1] These protocols rely on a highly active palladium catalyst and a suitable base (often an amine) to proceed without the copper co-catalyst, completely eliminating the Glaser coupling pathway.
-
Data & Recommended Conditions
The following table summarizes recommended starting conditions for optimizing the cross-coupling of sterically hindered aryl bromides like 3,6-dibromodurene.
| Coupling Type | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes / Ref. |
| Suzuki | XPhos Pd G3 (1-2) | (included) | K₃PO₄ (2-3) | Dioxane or Toluene | 80-110 | Highly robust system for hindered substrates.[14] |
| Suzuki | Pd(OAc)₂ (1-2) | SPhos (2-4) | Cs₂CO₃ (2-3) | Toluene/H₂O | 100-110 | A classic combination for difficult couplings.[4][10] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-3) | (included) | Et₃N / THF | 60-80 | Copper-free protocol is highly recommended to avoid homocoupling.[1] | |
| Sonogashira | Pd₂(dba)₃ (1.5) | XPhos (3) | DIPEA (3) | DMF | 90-100 | Bulky ligand system can overcome steric barriers.[1] |
Experimental Protocols
General Protocol for Setting Up an Air-Sensitive Cross-Coupling Reaction
This protocol uses a Buchwald-type precatalyst, which is often effective for difficult substrates.[14]
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 3,6-dibromodurene (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2–1.5 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel on a vacuum manifold and backfill with argon or nitrogen. Repeat this cycle a total of three times to ensure all oxygen is removed.[10][12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[10][15][16]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. Benchchem.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19).
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025-08-06). ResearchGate.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025-05-01).
- How to approach choosing reaction conditions for Suzuki? (2024-02-23). Reddit.
- Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022-06-15). ACS Publications.
- Improvements for air sensitive reactions by using a new developed inertizing manifold. (2020-09-10).
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022-05-18).
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022-06-15). White Rose Research Online.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2011-02-17). PMC.
- Sonogashira Coupling. (2024-08-05). Chemistry LibreTexts.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022-01-13). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4-Dibromo-2,3,5,6-tetramethylbenzene by Recrystallization
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the purification of crude 1,4-Dibromo-2,3,5,6-tetramethylbenzene (also known as 3,6-dibromodurene) by recrystallization. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Question: My crude product won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?
Answer: This issue typically points to the presence of insoluble impurities or the selection of an inappropriate solvent. In the synthesis of this compound via the bromination of durene (1,2,4,5-tetramethylbenzene), it is possible to have minor, highly cross-linked polymeric side-products that are insoluble in common organic solvents.
-
Causality: Recrystallization relies on the principle that the desired compound and its soluble impurities are soluble in a hot solvent, while insoluble impurities are not.[1]
-
Solution:
-
Hot Filtration: If a significant portion of your desired product has dissolved, the undissolved material is likely an impurity. You should perform a hot gravity filtration to remove the insoluble matter.[2] Ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent premature crystallization of your product in the funnel.
-
Solvent Re-evaluation: If the bulk of the material remains undissolved, your chosen solvent is likely unsuitable. This compound is a nonpolar molecule and will have better solubility in less polar solvents. Consider solvents like toluene or a mixed solvent system such as chloroform/methanol.[3]
-
Question: After cooling, my product "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the dissolved solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the solute's melting point is low or when the solution is highly supersaturated with impurities. The melting point of pure this compound is relatively high (202-204 °C), so oiling out is more likely due to significant impurities depressing the melting point of the mixture.[4]
-
Causality: The presence of impurities can create a eutectic mixture with a lower melting point than the pure compound. If the solution becomes saturated at a temperature above this depressed melting point, the product will separate as a liquid.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool more slowly.
-
Slower Cooling: Rapid cooling can promote oiling out. Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
-
Solvent System Modification: If the problem persists, consider changing your solvent system. Using a solvent pair can sometimes mitigate oiling out. For instance, dissolving the crude product in a minimal amount of a good, hot solvent (like chloroform) and then slowly adding a poorer, miscible solvent (like methanol) until the solution becomes slightly turbid, followed by reheating to clarify and slow cooling, can be effective.[3]
-
Question: I have a low yield of recrystallized product. What are the likely causes and how can I improve it?
Answer: A low yield is a frequent issue in recrystallization and can stem from several factors.
-
Causality and Solutions:
-
Using too much solvent: The most common cause of low yield is dissolving the crude product in an excessive amount of hot solvent.[2] Since the compound has some solubility even in the cold solvent, a larger volume of solvent will retain more of your product in the mother liquor.
-
Solution: Use the minimum amount of boiling solvent necessary to just dissolve the crude solid. If you've already obtained a low yield and have the mother liquor, you can try to recover more product by evaporating some of the solvent and re-cooling.
-
-
Premature crystallization during hot filtration: If you performed a hot filtration, your product might have crystallized on the filter paper or in the funnel.
-
Solution: Ensure your funnel and receiving flask are sufficiently pre-heated. You can also add a small excess of hot solvent before filtration to prevent saturation during this step, and then evaporate the excess solvent before cooling.
-
-
Incomplete crystallization: The cooling time may have been insufficient, or the final temperature not low enough.
-
Solution: Allow adequate time for the solution to cool to room temperature, followed by a period in an ice-water bath to maximize crystal formation.
-
-
Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of your product.
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent, just enough to rinse away the mother liquor.
-
-
Question: My final product is still colored, but I expect a white solid. How can I remove colored impurities?
Answer: Colored impurities are common in organic reactions. These are often highly conjugated molecules present in small amounts.
-
Causality: These impurities may co-crystallize with your product or be adsorbed onto the surface of the crystals.
-
Solution:
-
Activated Charcoal: After dissolving your crude product in the hot solvent, and before any hot filtration, add a small amount of activated charcoal (about 1-2% by weight of your crude product).[2]
-
Boil and Filter: Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities.
-
Hot Filtration: Remove the charcoal by hot gravity filtration. The filtrate should be colorless or significantly less colored. Proceed with the cooling and crystallization steps. Be aware that activated charcoal can also adsorb some of your desired product, potentially leading to a slight reduction in yield.
-
Frequently Asked Questions (FAQs)
What are the most likely impurities in my crude this compound?
The most common synthesis of this compound is the electrophilic bromination of 1,2,4,5-tetramethylbenzene (durene).[4] Therefore, the most probable impurities are:
-
Unreacted Starting Material: 1,2,4,5-tetramethylbenzene (durene).
-
Mono-brominated Intermediate: 2,3,5,6-tetramethylbromobenzene.
-
Other Isomers: Small amounts of other dibrominated isomers, although the 1,4-isomer is the major product due to steric and electronic effects.
How do I choose the best solvent for recrystallization?
The ideal recrystallization solvent should:
-
Completely dissolve the crude product at its boiling point.
-
Have very low solubility for the desired product at low temperatures (e.g., in an ice bath).
-
Either dissolve the impurities well at all temperatures or not dissolve them at all.
-
Be relatively volatile for easy removal from the final product.
-
Not react with the product.
For this compound, which is a nonpolar compound, good starting points for solvent selection are toluene, chloroform, or solvent pairs like chloroform/methanol or ethanol/water.[3][5] A systematic approach is to test the solubility of a small amount of the crude product in a few different hot and cold solvents.
Solubility Profile of Target Compound and Key Impurities
| Compound | Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Rationale |
| This compound | Toluene | Soluble[4] | Very Soluble | "Like dissolves like"; both are nonpolar aromatic compounds. |
| Chloroform | Moderately Soluble | Very Soluble | Good solvent for many nonpolar to moderately polar organic compounds. | |
| Ethanol | Sparingly Soluble | Soluble | The polarity of ethanol makes it a poorer solvent at room temperature, which is ideal for recrystallization. | |
| Hexane | Sparingly Soluble | Moderately Soluble | A very nonpolar solvent; may require a larger volume. | |
| Durene (Impurity) | Toluene | Very Soluble | Very Soluble | Both are nonpolar aromatic hydrocarbons. |
| Chloroform | Very Soluble | Very Soluble | Durene is highly soluble in chlorinated solvents. | |
| Ethanol | Soluble | Very Soluble | The lower polarity of durene compared to the dibrominated product might lead to higher solubility in ethanol. | |
| Hexane | Very Soluble | Very Soluble | Both are nonpolar hydrocarbons. | |
| 2,3,5,6-tetramethylbromobenzene (Impurity) | Toluene | Very Soluble | Very Soluble | Structurally very similar to both the starting material and the product. |
| Chloroform | Very Soluble | Very Soluble | Expected to be highly soluble. | |
| Ethanol | Soluble | Very Soluble | Its polarity is intermediate between durene and the dibrominated product. | |
| Hexane | Soluble | Very Soluble | Nonpolar nature ensures good solubility. |
Based on this profile, ethanol appears to be a promising single solvent. The desired product is expected to be significantly less soluble in cold ethanol than the less brominated (and therefore less polar) impurities. A chloroform/methanol or ethanol/water solvent pair could also be effective, where the product is dissolved in a minimal amount of the "good" hot solvent (chloroform or ethanol) and the "poor" solvent (methanol or water) is added to induce crystallization upon cooling.
Experimental Protocol: Recrystallization from a Mixed Solvent System (Chloroform/Methanol)
This protocol is a robust starting point for the purification of crude this compound.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of hot chloroform to just dissolve the solid. It is crucial to use the smallest volume necessary to achieve complete dissolution at the boiling point of the solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Induce Crystallization: While the chloroform solution is still hot, slowly add methanol dropwise until the solution becomes faintly cloudy (the cloud point), indicating that the solution is saturated.
-
Re-dissolution: Add a few drops of hot chloroform to the cloudy solution until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass to air dry. The purity can be assessed by melting point determination.
Workflow Diagram
Caption: Recrystallization workflow for purification.
References
- W. B. Jensen, "Recrystallization," Journal of Chemical Education, vol. 85, no. 5, p. 629, 2008. Available: [Link]
- L. M. Harwood, C. J. Moody, and J. M. Percy, Experimental Organic Chemistry: Standard and Microscale, 2nd ed. Blackwell Science, 1999.
- Science Learning Center, "Experiment: Recrystallization – Part II: Purification of Solids," Montgomery College. [Online]. Available: [Link]
- University of Rochester Department of Chemistry, "How To: Purify by Crystalliz
Sources
Technical Support Center: Scaling Up 1,4-Dibromo-2,3,5,6-tetramethylbenzene Production
Welcome to the technical support center for the synthesis and purification of 1,4-Dibromo-2,3,5,6-tetramethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important chemical intermediate. Here, we will address common challenges encountered during production, offering troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section is structured to address specific problems you may encounter during the scale-up of this compound synthesis, which is typically achieved through the electrophilic bromination of 1,2,4,5-tetramethylbenzene (durene).
Category 1: Reaction Control and Safety
Question 1: My reaction is experiencing a significant and difficult-to-control exotherm upon bromine addition. What is causing this, and how can I mitigate it on a larger scale?
Answer:
The electrophilic bromination of activated aromatic rings like durene is a highly exothermic reaction.[1] The primary cause is the rapid reaction between the electron-rich durene and the highly reactive bromine. On a larger scale, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation less efficient. This can lead to a runaway reaction, posing a significant safety hazard and promoting the formation of undesirable side products.
Troubleshooting Steps:
-
Control the Rate of Addition: The most critical parameter is the rate at which you add the bromine. A slow, controlled addition allows the cooling system to keep pace with the heat being generated. For larger batches, consider using a syringe pump or a dosing pump for precise and consistent addition.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated. While this may increase processing time and cost, it is a crucial safety measure. Perhalogenated solvents can be effective, but consider their environmental impact.[1]
-
Efficient Cooling: Ensure your reactor is equipped with an appropriately sized cooling jacket and that the coolant is at a sufficiently low temperature. For very large scales, you may need to consider specialized reactors with better heat transfer capabilities.
-
Pre-cooling: Cool both the solution of durene and the bromine solution before starting the addition. A recommended temperature range for the reaction is between -10°C and 30°C.[1]
Category 2: Low Yield and Incomplete Conversion
Question 2: My final yield of this compound is consistently low, even though my starting material seems to be consumed. What are the likely causes?
Answer:
Low yields in this synthesis can often be attributed to a combination of factors, including suboptimal reaction conditions, side reactions, and losses during work-up and purification.
Troubleshooting Steps:
-
Monitor Reaction Stoichiometry: Ensure you are using the correct stoichiometry of bromine. While a slight excess of bromine is often used to drive the reaction to completion, a large excess can lead to over-bromination and more complex purification.
-
Check for Sublimation of Durene: Durene is a volatile solid and can be lost through sublimation if the reaction is run at elevated temperatures for extended periods without a well-sealed reactor.
-
Inadequate Quenching: During the work-up, unreacted bromine must be quenched, typically with a reducing agent like sodium thiosulfate. If quenching is incomplete, residual bromine can lead to further reactions and the formation of colored impurities.
-
Optimize Work-up and Extraction: Ensure that your work-up procedure is optimized to minimize product loss. This includes selecting an appropriate extraction solvent and performing multiple extractions to ensure complete recovery from the aqueous layer.
Category 3: Impurity Formation
Question 3: I am observing significant impurities in my crude product by GC-MS and NMR. What are the most likely side products and how can I minimize their formation?
Answer:
The primary impurities in the bromination of durene are typically under-brominated (monobromodurene) and over-brominated (tribromodurene) species. The formation of these is highly dependent on reaction conditions.
Potential Side Products:
| Impurity | Common Cause | Mitigation Strategy |
| Monobromodurene | Incomplete reaction; insufficient bromine or reaction time. | Increase reaction time, ensure adequate mixing, or use a slight excess of bromine. |
| Tribromodurene | Excess bromine; poor temperature control leading to localized "hot spots" of high reactivity. | Use precise stoichiometry, control the rate of bromine addition, and maintain a consistent low temperature. |
| Positional Isomers | While the 1,4-dibromo product is heavily favored due to the directing effects of the methyl groups, extreme conditions could potentially lead to minor amounts of other isomers. | Maintain controlled reaction conditions. |
Analytical Workflow for Impurity Identification:
Caption: Workflow for impurity analysis.
Category 4: Purification Challenges
Question 4: I am struggling to achieve high purity of my this compound, even after recrystallization. The product is off-white or yellow. What can I do?
Answer:
Purification of haloaromatics can be challenging, especially at scale. The presence of colored impurities often points to residual bromine or side products.
Troubleshooting Steps:
-
Optimize Recrystallization Solvent: The choice of solvent is critical. A common and effective solvent system for recrystallization is a mixture of chloroform and methanol.[2] For larger scales, you might explore other solvents like toluene or dichloromethane. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Activated Charcoal Treatment: To remove colored impurities, you can treat the solution of your crude product with activated charcoal before recrystallization. The charcoal will adsorb the colored compounds, which can then be removed by hot filtration.[3]
-
Washing During Filtration: After collecting the crystals by filtration, wash them with a small amount of cold solvent to remove any residual mother liquor that contains impurities.
-
Consider Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel with a non-polar eluent (e.g., hexanes) can be an effective, albeit more resource-intensive, method for achieving high purity.
Decision Tree for Purification:
Caption: Decision tree for purification.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling bromine at a larger scale?
A1: Bromine is highly corrosive, toxic, and reactive. When scaling up, it is imperative to work in a well-ventilated area, preferably a walk-in fume hood, and to wear appropriate personal protective equipment (PPE), including heavy-duty gloves, chemical splash goggles, a face shield, and a lab coat. Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of spills.
Q2: Are there safer alternatives to using elemental bromine for this synthesis?
A2: Yes, N-Bromosuccinimide (NBS) is a solid and therefore easier and safer to handle than liquid bromine. It can be used as a brominating agent, often in the presence of a radical initiator.[2] While the reaction mechanism is different (radical vs. electrophilic), it can be an effective alternative for producing brominated aromatics.
Q3: How can I effectively monitor the progress of the reaction?
A3: For real-time monitoring, Thin-Layer Chromatography (TLC) is a quick and effective method to observe the consumption of the durene starting material and the appearance of the dibrominated product. For more detailed analysis of the reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the relative amounts of starting material, product, and any side products.[4]
Q4: What is the best way to quench the reaction and work it up on a large scale?
A4: After the reaction is complete, the mixture should be cooled and slowly poured into a vigorously stirred aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. This will neutralize any remaining bromine. The product can then be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent. The organic layer should then be washed with water and brine, dried over an anhydrous drying agent like magnesium sulfate, and the solvent removed under reduced pressure.
Experimental Protocol: Electrophilic Bromination of Durene
Sources
Technical Support Center: Controlled Bromination of 1,2,4,5-Tetramethylbenzene (Durene)
Welcome to the technical support center for the bromination of 1,2,4,5-tetramethylbenzene, commonly known as durene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to perform selective bromination on this highly activated aromatic compound while avoiding the common pitfall of over-bromination. Here, we will delve into the mechanistic principles, provide practical troubleshooting advice, and offer detailed protocols to ensure the success of your synthetic endeavors.
Understanding the Challenge: The High Reactivity of Durene
1,2,4,5-Tetramethylbenzene is an electron-rich aromatic ring due to the four activating methyl groups. This high electron density makes it very susceptible to electrophilic aromatic substitution (SEAr), the primary mechanism for ring bromination.[1] While this reactivity is advantageous for introducing bromine atoms, it also presents a significant challenge: the reaction can be difficult to control, often leading to a mixture of mono-, di-, tri-, and even tetra-brominated products. Furthermore, radical substitution at the benzylic positions of the methyl groups can occur under certain conditions, adding another layer of complexity.[2][3][4]
The key to successful and selective bromination of durene lies in carefully controlling the reaction conditions to favor the desired product while minimizing the formation of unwanted byproducts. This guide will equip you with the knowledge to achieve this control.
Troubleshooting Guide: Common Issues in Durene Bromination
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Over-bromination (Formation of poly-brominated products) | 1. Excessive Brominating Agent: Using a stoichiometric excess of bromine or other brominating agents. 2. High Reaction Temperature: Elevated temperatures increase the reaction rate and reduce selectivity. 3. Potent Lewis Acid Catalyst: Strong catalysts like FeBr₃ or AlCl₃ can hyperactivate the system.[5][6] | 1. Stoichiometric Control: Use a precise molar equivalent of the brominating agent for the desired degree of substitution (e.g., 1.0-1.1 equivalents for monobromination). 2. Temperature Control: Maintain a low reaction temperature, often at or below room temperature. Consider cooling the reaction mixture in an ice bath. 3. Catalyst Choice: Use a milder catalyst or, in some cases, no catalyst at all if the substrate is sufficiently activated. For some activated systems, a catalyst may not be necessary.[1] |
| Benzylic Bromination (Bromination of the methyl groups) | 1. Radical Initiators: Presence of UV light or radical initiators like AIBN or benzoyl peroxide.[1][2][7] 2. Reaction Conditions: High temperatures and non-polar solvents can favor radical pathways.[3] 3. Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a classic reagent for benzylic bromination.[2][4] | 1. Exclude Light: Conduct the reaction in the dark or in a flask wrapped in aluminum foil. 2. Avoid Radical Initiators: Ensure no radical initiators are present in the reaction mixture. 3. Select Appropriate Reagent: For ring bromination, use molecular bromine (Br₂) or a similar electrophilic bromine source. For benzylic bromination, NBS is the reagent of choice.[8] |
| Low or No Reaction | 1. Insufficiently Active Brominating Agent: The chosen reagent may not be electrophilic enough under the reaction conditions. 2. Deactivated Catalyst: The Lewis acid catalyst may have been deactivated by moisture. | 1. Use a Catalyst: Introduce a mild Lewis acid catalyst like iron(III) chloride (FeCl₃) to activate the bromine.[9][10][11][12] 2. Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent catalyst deactivation. |
| Poor Regioselectivity (Formation of undesired isomers) | 1. Reaction Conditions: Solvent and temperature can influence the ortho/para directing effects of the methyl groups.[13][14] | 1. Solvent Selection: The choice of solvent can influence the regioselectivity. Less polar solvents may be preferred. Experiment with different solvents to optimize for the desired isomer. 2. Kinetic vs. Thermodynamic Control: Lower temperatures generally favor kinetic products. |
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for selective monobromination of durene?
For electrophilic aromatic substitution on the ring, molecular bromine (Br₂) is a common and effective choice.[7] The key to selectivity is precise stoichiometric control. N-Bromosuccinimide (NBS) can also be used for ring bromination of activated aromatic compounds, sometimes offering milder reaction conditions.[2][15] However, NBS is more famously known for benzylic bromination under radical conditions, so care must be taken to avoid light and radical initiators if ring substitution is the goal.[2][4]
Q2: How can I favor dibromination over other degrees of substitution?
To achieve dibromination, you will need to use approximately two molar equivalents of your brominating agent. A stepwise approach can also be effective: first, perform a monobromination and isolate the product. Then, subject the monobromodurene to a second bromination reaction. This allows for better control over the reaction and can lead to a cleaner product profile.
Q3: What role does the solvent play in controlling the reaction?
The solvent can have a significant impact on the outcome of the bromination reaction.[13]
-
Polarity: Solvent polarity can influence the solubility of reagents and intermediates, affecting reaction rates. For electrophilic aromatic bromination, chlorinated solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are traditionally used.[16] However, due to toxicity and environmental concerns with CCl₄, alternatives are often sought.
-
Coordinating vs. Non-coordinating: Solvents that can coordinate with the Lewis acid catalyst may modulate its activity.
Q4: Is a catalyst always necessary for the bromination of durene?
Given the high activation of the durene ring by four methyl groups, bromination may proceed without a catalyst, albeit slowly. However, to achieve a reasonable reaction rate, a mild Lewis acid catalyst such as iron powder or iron(III) bromide (FeBr₃) is often employed.[5] These catalysts work by polarizing the Br-Br bond, making the bromine more electrophilic.[6][17]
Experimental Protocols
Protocol 1: Selective Monobromination of 1,2,4,5-Tetramethylbenzene
This protocol aims for the synthesis of 3-bromo-1,2,4,5-tetramethylbenzene.
Materials:
-
1,2,4,5-Tetramethylbenzene (durene)
-
Molecular Bromine (Br₂)
-
Anhydrous Dichloromethane (DCM)
-
Iron powder (catalyst)
-
10% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,4,5-tetramethylbenzene (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of iron powder to the solution.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a dropping funnel, prepare a solution of molecular bromine (1.05 equivalents) in a small amount of anhydrous dichloromethane.
-
Add the bromine solution dropwise to the stirred durene solution over a period of 30-60 minutes, maintaining the temperature below 10 °C. The red-brown color of the bromine should dissipate as it reacts.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding 10% sodium thiosulfate solution to consume any unreacted bromine. The red-brown color should disappear completely.
-
Transfer the mixture to a separatory funnel and wash sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Reaction Pathway
The following diagram illustrates the potential bromination pathways of durene, highlighting the desired mono- and di-brominated products, as well as the potential for over-bromination and benzylic bromination.
Caption: Reaction pathways for the bromination of durene.
References
- Vertex AI Search. Bromination - Common Conditions - Common Organic Chemistry.
- Wikipedia. N-Bromosuccinimide. [Link]
- PW. NBS Reaction| About NBS mechanism |N-bromosuccinimide use. [Link]
- ACS GCI Pharmaceutical Roundtable.
- ResearchGate. Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. [Link]
- YouTube.
- Google Patents.
- MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. [Link]
- Khan Academy.
- Beilstein Journals. Challenge N- versus O-six-membered annulation: FeCl3-catalyzed synthesis of heterocyclic N,O-aminals. [Link]
- Chemguide. halogenation of benzene and methylbenzene. [Link]
- PubMed.
- Master Organic Chemistry.
- YouTube. Electrophilic Aromatic Substitution halogenation with FeCl3, Cl2 and FeBr3, Br3. [Link]
- Organic & Biomolecular Chemistry. A FeCl3-catalyzed highly regioselective 1,2-addition/substitution sequence for the construction of coumarin-substituted bis(indolyl)methanes. [Link]
- Organic Chemistry Frontiers. Visible-light induced FeCl3-catalyzed reductive transamidation of N-acyl benzotriazoles with nitro compounds. [Link]
Sources
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. NBS Reaction| About NBS mechanism |N-bromosuccinimide use | PW [pw.live]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BJOC - Challenge N- versus O-six-membered annulation: FeCl3-catalyzed synthesis of heterocyclic N,O-aminals [beilstein-journals.org]
- 10. FeCl3 catalyzed synthesis of fluorene-C-9-linked furan hybrids from biphenyl-linked conjugated ene-yne-ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A FeCl3-catalyzed highly regioselective 1,2-addition/substitution sequence for the construction of coumarin-substituted bis(indolyl)methanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Visible-light induced FeCl3-catalyzed reductive transamidation of N-acyl benzotriazoles with nitro compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 17. Khan Academy [khanacademy.org]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 1,4-Dibromo-2,3,5,6-tetramethylbenzene
Welcome to the technical support center dedicated to resolving challenges encountered during the Suzuki-Miyaura cross-coupling of 1,4-dibromo-2,3,5,6-tetramethylbenzene. This sterically hindered substrate, while a valuable building block, presents unique hurdles in achieving high-yield, clean conversions. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common experimental failures.
I. Troubleshooting Guide: Addressing Specific Reaction Failures
This section addresses specific, observable issues in your reaction, providing a logical workflow to diagnose and resolve the problem.
Question 1: My reaction shows low or no conversion of the starting material. Where should I begin troubleshooting?
Answer:
Low or no conversion when using a sterically demanding substrate like this compound is a frequent challenge. The extreme steric hindrance from the four methyl groups ortho to the bromine atoms significantly slows down the oxidative addition step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[1][2]
Here is a systematic approach to troubleshoot this issue:
1. Evaluate Your Catalyst System:
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. You require bulky, electron-rich phosphine ligands that promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species.[3][4] Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or other specialized ligands designed for hindered substrates.[3][5][6] These ligands stabilize the palladium center and facilitate the challenging oxidative addition.[4]
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts, well-defined Pd(0) sources or modern precatalysts (e.g., Buchwald G3 precatalysts) can ensure a more efficient generation of the active catalytic species and prevent side reactions.[3][7]
2. Optimize Reaction Conditions:
-
Temperature: Due to the high activation barrier for oxidative addition, elevated temperatures are typically necessary.[8] Start with temperatures around 80-100 °C and consider increasing to 120 °C if conversion remains low.[9] Microwave heating can also be an effective strategy to accelerate the reaction.[10]
-
Base Selection: A strong, non-nucleophilic base is often required. While aqueous K₂CO₃ is a common choice, for hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.[1][3][9] The choice of base can significantly influence the transmetalation step.
-
Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are standard choices.[11] The solubility of all components, especially the base, is crucial for reaction efficiency.
Question 2: I am observing significant formation of a homocoupled biaryl product from my boronic acid. What is causing this and how can I prevent it?
Answer:
The formation of a symmetrical biaryl from the boronic acid, known as homocoupling, is a common side reaction in Suzuki couplings.[7] This side reaction reduces the yield of your desired cross-coupled product and complicates purification.
Primary Causes and Solutions:
-
Presence of Oxygen: Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[11][12]
-
Solution: Rigorous degassing of your solvent and reaction mixture is essential.[13] This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[13][14] Ensure the reaction is maintained under a positive pressure of an inert atmosphere throughout.
-
-
Use of a Pd(II) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) can lead to an initial phase where Pd(II) species are present, which can facilitate homocoupling before the active Pd(0) catalyst is fully formed.[11][12]
-
Slow Oxidative Addition: If the oxidative addition of your sterically hindered dibromide is slow, the boronic acid has more time to undergo side reactions like homocoupling.
-
Solution: By optimizing the catalyst system with bulky, electron-rich ligands as discussed in the previous question, you can accelerate the rate of oxidative addition, thus favoring the desired cross-coupling pathway.[3]
-
The following workflow can help diagnose and mitigate homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling.
Question 3: My reaction is stalling at the mono-coupled product. How can I drive the reaction to the di-substituted product?
Answer:
Achieving double Suzuki coupling on this compound is particularly challenging. After the first coupling, the resulting product is even more sterically hindered, making the second oxidative addition significantly more difficult.
Strategies to Promote Di-substitution:
-
Increase Catalyst Loading: For the second, more challenging coupling, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate.
-
Extended Reaction Times and Higher Temperatures: The increased steric hindrance of the mono-coupled intermediate necessitates more forcing conditions. Prolonging the reaction time (24-48 hours) and increasing the temperature (up to 120-140 °C) can help overcome the higher activation energy of the second coupling.[15]
-
Stoichiometry of the Boronic Acid: Ensure you are using a sufficient excess of the boronic acid (at least 2.2-2.5 equivalents) to drive the reaction to completion.
-
Stepwise Approach: In some cases, a stepwise approach may be more effective. Isolate and purify the mono-coupled product and then subject it to a second Suzuki coupling under more optimized and potentially more forcing conditions.
Recommended Conditions for Double Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, RuPhos) | To facilitate the difficult second oxidative addition. |
| Catalyst Loading | 2-5 mol % | To increase the concentration of the active catalyst. |
| Boronic Acid | 2.5 equivalents | To ensure a high concentration of the coupling partner. |
| Base | K₃PO₄ or Cs₂CO₃ (3-4 equivalents) | Stronger bases are often needed for hindered substrates.[1] |
| Solvent | Dioxane or Toluene | High-boiling aprotic solvents are suitable for elevated temperatures. |
| Temperature | 100-120 °C | To overcome the high activation energy of the second coupling. |
| Reaction Time | 24-48 hours | Allow sufficient time for the slow second reaction to proceed. |
II. Frequently Asked Questions (FAQs)
Q1: What is the role of water in my Suzuki reaction, and should I use anhydrous conditions?
While many Suzuki reactions are performed under aqueous conditions, excessive water can lead to the hydrolysis of the boronic acid, a side reaction known as protodeboronation, which converts your boronic acid into the corresponding arene.[11] For sterically hindered and electron-deficient boronic acids, this can be a significant issue.[16]
-
Anhydrous Conditions: If you observe significant protodeboronation, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[3]
-
Boronic Esters: Using more stable boronic acid derivatives, such as pinacol esters (BPin), can also mitigate protodeboronation.[11][17] These esters are more resistant to hydrolysis and can act as a "slow-release" source of the active boronic acid.[18][19][20]
Q2: How do I properly set up and degas my reaction?
A properly executed experimental setup is crucial for a successful Suzuki reaction.
Step-by-Step Protocol for Reaction Setup:
-
Glassware: Ensure all glassware is oven-dried to remove any adsorbed water.
-
Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add the this compound, the boronic acid (or ester), and the base.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Degassing: Sparge the resulting suspension with the inert gas for 20-30 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand.
-
Heating: Heat the reaction mixture to the desired temperature under a positive pressure of the inert gas for the duration of the reaction.
Q3: What is the general mechanism of the Suzuki-Miyaura coupling?
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[21][22]
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.[23]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex. This is often the rate-limiting step for sterically hindered substrates.[21]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.[21]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.[21]
By understanding these fundamental steps and the specific challenges posed by sterically hindered substrates, you can systematically troubleshoot and optimize your Suzuki reactions for improved success.
III. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
ACS Publications. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
ElectronicsAndBooks. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
DSpace@Fudan University. Suzuki Cross-coupling Catalyzed By Bridged Bis-1,2,4-triazolium Salts-palladium System. [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? [Link]
-
Organic Chemistry Portal. Transition-Metal-Free Suzuki-Type Coupling Reactions. [Link]
-
PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cem.de [cem.de]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Purity of 3,6-Dibromodurene for Electronic Applications
Welcome to the technical support center for the purification of 3,6-dibromodurene. This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of 3,6-dibromodurene, a critical precursor for high-performance organic electronic materials.
The performance of organic semiconductors is highly dependent on their purity. Even trace amounts of impurities can act as charge traps, significantly hindering charge transport and limiting the efficiency of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1][2][3][4][5] Therefore, achieving high purity is a crucial step in the material synthesis and device fabrication workflow.
This guide provides practical, field-proven insights to help you navigate the complexities of purifying 3,6-dibromodurene to meet the stringent requirements of electronic applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect when synthesizing 3,6-dibromodurene?
A1: The synthesis of 3,6-dibromodurene typically involves the electrophilic bromination of durene (1,2,4,5-tetramethylbenzene). The primary impurities arise from incomplete or over-bromination, as well as side reactions. These can include:
-
Monobromodurene: The product of incomplete bromination.
-
Tribromodurene and Tetrabromodurene: Products of over-bromination.
-
Isomers of Dibromodurene: While 3,6-dibromodurene is the desired product, other isomers can form, although they are generally minor products due to the directing effects of the methyl groups.
-
Unreacted Durene: The starting material may be present if the reaction does not go to completion.
-
Residual Brominating Agents and Byproducts: Depending on the chosen brominating agent (e.g., Br₂, N-bromosuccinimide), residual reagents or byproducts like succinimide can be present.[6][7]
Q2: Why is ultra-high purity (>99.9%) of 3,6-dibromodurene so critical for electronic applications?
A2: In organic semiconductors, impurities can create "trap states" within the material's bandgap.[1][2][3] These trap states can capture charge carriers (electrons or holes), impeding their movement through the material and thereby reducing the charge carrier mobility.[1][4][5] This leads to a significant degradation in device performance, such as lower current output in OFETs or reduced efficiency in OLEDs. Even seemingly inert impurities can disrupt the molecular packing in the solid state, which is also crucial for efficient charge transport.
Q3: What are the primary methods for purifying crude 3,6-dibromodurene?
A3: The most effective and commonly used purification techniques for 3,6-dibromodurene are:
-
Recrystallization: A robust method for removing soluble and insoluble impurities.[8][9][10]
-
Sublimation: An excellent technique for achieving very high purity, often exceeding 99.9%, by separating the desired compound from non-volatile impurities.[11][12][13][14]
-
Column Chromatography: Useful for separating compounds with different polarities, particularly for removing isomeric impurities or byproducts with similar solubility profiles.
Q4: How can I assess the purity of my final 3,6-dibromodurene product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for detecting and quantifying volatile impurities at very low levels (ppb or ppt).[15]
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify non-volatile impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
Elemental Analysis: To confirm the elemental composition (C, H, Br) of the compound.
Troubleshooting Guides
Issue 1: Recrystallization yields are consistently low.
Possible Cause 1: Using too much solvent.
-
Explanation: The goal of recrystallization is to create a saturated solution at high temperature. Adding an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to a significant portion of the product remaining dissolved in the mother liquor.[8]
-
Solution: Add the hot solvent portion-wise to the crude solid until it just dissolves. This ensures the minimum amount of solvent is used.
Possible Cause 2: Cooling the solution too rapidly.
-
Explanation: Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of small, impure crystals or an oil, which traps impurities.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the growth of larger, purer crystals.
Possible Cause 3: The chosen solvent is not ideal.
-
Explanation: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Conduct small-scale solvent screening tests. Ethanol or a mixture of ethanol and water is often a good starting point for 3,6-dibromodurene.
Issue 2: The recrystallized product is still colored.
Possible Cause: Presence of colored, non-volatile impurities.
-
Explanation: Some impurities, often polymeric or highly conjugated byproducts, can be intensely colored and may co-crystallize with the product.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[9]
Issue 3: Sublimation is very slow or inefficient.
Possible Cause 1: The vacuum is not deep enough.
-
Explanation: Sublimation occurs when the vapor pressure of the solid equals the ambient pressure. A lower system pressure allows sublimation to occur at a lower temperature, increasing the rate.[12]
-
Solution: Ensure your vacuum pump is in good working order and that all connections in your sublimation apparatus are properly sealed. A high-vacuum pump is recommended for efficient sublimation.
Possible Cause 2: The temperature gradient is not optimized.
-
Explanation: A sufficient temperature difference between the heated crude material and the cold collection surface is necessary to drive the sublimation and condensation process.
-
Solution: Adjust the heating temperature to just below the melting point of 3,6-dibromodurene. Ensure the cold finger or collection surface is adequately cooled, for example, with a continuous flow of cold water or a dry ice/acetone slurry.
Issue 4: NMR analysis shows the presence of isomeric impurities after purification.
Possible Cause: Recrystallization and sublimation are not effective at separating isomers.
-
Explanation: Isomers often have very similar physical properties, including solubility and vapor pressure, making their separation by recrystallization or sublimation challenging.
-
Solution: Column chromatography is the preferred method for separating isomers. A non-polar stationary phase (like silica gel) and a non-polar eluent (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane) should provide good separation of dibromodurene isomers.
Experimental Protocols
Protocol 1: Purification of 3,6-Dibromodurene by Recrystallization
-
Dissolution: In a fume hood, place the crude 3,6-dibromodurene in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions to ensure you are using the minimum amount necessary.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: High-Purity Purification by Gradient Sublimation
-
Apparatus Setup: Place the crude 3,6-dibromodurene in a sublimation apparatus. Ensure all joints are properly greased and sealed.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Cooling: Begin cooling the collection surface (cold finger) with a continuous flow of cold water or a suitable coolant.
-
Heating: Gradually heat the sample using a heating mantle or oil bath. The temperature should be high enough to induce sublimation but below the melting point of the compound.
-
Collection: The purified 3,6-dibromodurene will sublime and deposit as crystals on the cold surface.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system and collect the purified crystals.
Data Presentation
Table 1: Solvent Selection for Recrystallization of 3,6-Dibromodurene
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Notes |
| Ethanol | Low | High | Good | A good starting point for initial purification. |
| Hexane | Very Low | Moderate | Fair | Can be used as an anti-solvent with a more soluble solvent. |
| Toluene | Moderate | High | Good | Higher boiling point requires careful handling. |
| Ethyl Acetate | Moderate | High | Good | Can be effective for removing certain impurities. |
| Dichloromethane | High | High | Poor | Generally not a good choice for recrystallization due to high solubility at low temperatures. |
Visualizations
Workflow for the Purification of 3,6-Dibromodurene
Caption: A typical workflow for achieving high-purity 3,6-dibromodurene.
Troubleshooting Logic for Low Recrystallization Yield
Caption: A decision tree for troubleshooting low yields in recrystallization.
References
- Mondal, A. (n.d.). The influence of impurities on the charge carrier mobility of small molecule organic semiconductors.
- ResearchGate. (n.d.). The influence of impurities on the charge carrier mobility of small molecule organic semiconductors.
- arXiv. (2019, August 30). The influence of impurities on the charge carrier mobility of small molecule organic semiconductors.
- Yumusak, C., Sariciftci, N. S., & Irimia-Vladu, M. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. Materials Chemistry Frontiers.
- RSC Publishing. (2020, October 29). Purity of organic semiconductors as a key factor for the performance of organic electronic devices.
- Agilent. (n.d.). Organic Impurities in Semiconductors.
- Cerium Laboratories. (2023, October 25). Advanced TD-GC-MS Technique to Identify and Control Organic Contamination.
- Chemistry LibreTexts. (2025, August 20). 3.6: Procedure Summary.
- Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds.
- University of Toronto Scarborough. (n.d.). Sublimation Theory.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- The Green Chemistry Initiative Blog. (2019, January 1). How green is your bromination reaction?
- Semantic Scholar. (1969). Purification by Sublimation.
- CUNY. (n.d.). Purification by Recrystallization.
- YouTube. (2014, January 23). Lab 3: Recrystallization of an Impure Unknown.
- University of Anbar. (2021, July 16). Experimental No. (5) Sublimation.
Sources
- 1. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. [1908.11854] The influence of impurities on the charge carrier mobility of small molecule organic semiconductors [arxiv.org]
- 4. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00690D [pubs.rsc.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. youtube.com [youtube.com]
- 11. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. Purification by Sublimation | Semantic Scholar [semanticscholar.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. ceriumlabs.com [ceriumlabs.com]
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of 3,6-Dibromodurene
Welcome to the technical support center dedicated to troubleshooting palladium-catalyzed cross-coupling reactions involving the sterically hindered substrate, 3,6-dibromodurene. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst deactivation and low reaction yields when working with this and structurally similar molecules. Here, we delve into the mechanistic underpinnings of catalyst deactivation and provide actionable, field-proven troubleshooting strategies.
Introduction: The Challenge of 3,6-Dibromodurene
3,6-Dibromodurene (1,4-dibromo-2,3,5,6-tetramethylbenzene) presents a significant challenge in palladium-catalyzed cross-coupling reactions due to severe steric hindrance imposed by the four methyl groups flanking the bromine atoms. This steric bulk can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can promote off-cycle pathways that lead to catalyst deactivation.[1] Understanding these deactivation mechanisms is paramount to developing robust and efficient synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction with 3,6-dibromodurene is stalling after initial conversion. What are the likely causes?
A1: Reaction stalling is a classic symptom of catalyst deactivation. With a substrate as sterically hindered as 3,6-dibromodurene, several factors could be at play:
-
Slow Oxidative Addition: The steric bulk of the durene core can significantly slow down the initial oxidative addition of the aryl bromide to the Pd(0) center.[1] This can lead to the accumulation of inactive Pd(0) species or decomposition.
-
Formation of Off-Cycle Pd(I) Dimers: Under certain conditions, Pd(0) and Pd(II) species can react to form stable, catalytically inactive or less active Pd(I) dimers.[2][3][4]
-
Ligand Degradation: Phosphine ligands, especially bulky and electron-rich ones, can be susceptible to oxidation or other degradation pathways, leading to the formation of palladium black.[5][6]
-
Product Inhibition: The product of the coupling reaction, which is also sterically bulky, might coordinate to the palladium center and inhibit further catalytic turnover.
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a clear sign of catalyst decomposition, where the soluble palladium complexes aggregate into insoluble, catalytically inactive metallic palladium.[5][7] This is often caused by:
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected Pd(0) species can readily aggregate. This is more likely at higher temperatures.
-
Ligand Oxidation: The presence of trace oxygen can lead to the oxidation of phosphine ligands to phosphine oxides, which have poor coordinating ability, leaving the palladium center exposed.[5][6]
-
Inadequate Ligand-to-Palladium Ratio: An insufficient amount of ligand can fail to stabilize the palladium catalyst throughout the reaction.
To prevent palladium black formation, ensure your reaction is conducted under a strictly inert atmosphere, use high-purity, degassed solvents and reagents, and consider using a higher ligand-to-palladium ratio or more robust ligands.
Q3: Which type of phosphine ligand is best suited for reactions with 3,6-dibromodurene?
A3: For sterically demanding substrates like 3,6-dibromodurene, bulky and electron-rich monodentate phosphine ligands are generally the most effective.[8][9] These ligands promote the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition.[9] Examples of such ligands include:
-
Buchwald-type biaryl phosphines (e.g., SPhos, XPhos): These ligands are designed to be both bulky and electron-rich, enhancing catalyst stability and activity.[9][10]
-
Trialkylphosphines (e.g., P(t-Bu)₃): The strong σ-donating character of these ligands increases the electron density on the palladium center, facilitating oxidative addition.[8]
The choice of ligand can significantly influence the outcome of the reaction, and screening a variety of bulky phosphine ligands is often a necessary step in optimizing the reaction conditions.[6]
Troubleshooting Guide: A Mechanistic Approach
This section provides a structured approach to diagnosing and resolving common issues encountered in palladium-catalyzed reactions of 3,6-dibromodurene.
Problem 1: Low or No Conversion
Possible Cause A: Inefficient Oxidative Addition
-
Causality: The steric hindrance from the four methyl groups on the durene core can create a high energy barrier for the oxidative addition of the C-Br bond to the Pd(0) center.[1] This is often the rate-limiting step in cross-coupling reactions.[11]
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for potential side reactions or catalyst decomposition at higher temperatures.
-
Employ a More Electron-Rich Ligand: Switching to a more strongly σ-donating phosphine ligand, such as a trialkylphosphine or a more electron-rich Buchwald ligand, can increase the nucleophilicity of the Pd(0) center and accelerate oxidative addition.[8][9]
-
Consider a Different Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common precursors, pre-formed Pd(0) complexes with bulky ligands or specialized precatalysts (e.g., G3 or G4 palladacycles) can sometimes offer improved performance by ensuring efficient generation of the active catalyst.[6]
-
Possible Cause B: Catalyst Inhibition by Starting Materials or Reagents
-
Causality: Certain functional groups on the coupling partners or impurities in the reagents can coordinate to the palladium center and act as catalyst poisons. For example, in Sonogashira couplings, amine bases can sometimes compete with the desired ligands.[7][12] In Suzuki couplings, excess boronic acid or the formation of boronic acid anhydrides can interfere with the catalytic cycle.[5]
-
Troubleshooting Protocol:
-
Purify Starting Materials: Ensure the 3,6-dibromodurene and the coupling partner are of high purity. Recrystallization or column chromatography may be necessary.
-
Optimize Base and Solvent: The choice of base and solvent is critical.[6][7] For Suzuki reactions, consider using a weaker base like K₃PO₄ or Cs₂CO₃ to minimize side reactions. Screen different solvents to improve solubility and reaction rates.
-
Staged Addition of Reagents: In some cases, adding one of the coupling partners or the base slowly over the course of the reaction can help to maintain a low concentration of potentially inhibiting species.
-
Problem 2: Reaction Stalls or Incomplete Conversion
Possible Cause A: Formation of Inactive Pd(I) Dimers
-
Causality: Off-cycle Pd(I) dimers, such as {[Pd(μ-Br)(PR₃)]₂}, can form from the reaction of Pd(0) and Pd(II) species.[2][3][4] These dimers are often more stable and less catalytically active than the desired monomeric species, effectively sequestering the catalyst.[13] The formation of these dimers can be influenced by the ligand, the palladium precursor, and the reaction conditions.[3][4]
-
Troubleshooting Protocol:
-
Use Preformed Pd(I) Dimer Precatalysts: In some cases, using a well-defined, preformed Pd(I) dimer as the precatalyst can lead to more consistent and higher catalytic activity compared to in-situ generated catalysts.[2][3][4]
-
Adjust Ligand-to-Palladium Stoichiometry: The ratio of ligand to palladium can influence the equilibrium between monomeric and dimeric species.[3][4] Experiment with slightly higher or lower ligand loadings.
-
Employ Ligands that Disfavor Dimer Formation: Certain bulky ligands are known to suppress the formation of Pd(I) dimers by sterically shielding the palladium center.
-
Possible Cause B: Ligand Degradation
-
Causality: Bulky phosphine ligands, while beneficial for reactivity, can undergo degradation pathways such as P-C bond cleavage or oxidation, especially at elevated temperatures.[5][6] This leads to the formation of catalytically inactive palladium species and palladium black.
-
Troubleshooting Protocol:
-
Use Air-Stable Ligands or Precatalysts: Employing air-stable phosphine ligands or palladacycle precatalysts can minimize ligand oxidation during reaction setup.[9]
-
Rigorous Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen-mediated ligand degradation. Use of a glovebox is recommended for sensitive reactions.
-
Lower Reaction Temperature: If possible, find a compromise temperature that is high enough for efficient oxidative addition but low enough to minimize ligand degradation.
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of 3,6-Dibromodurene
-
Reaction Setup: In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add 3,6-dibromodurene (1.0 equiv.), the boronic acid coupling partner (1.1-1.5 equiv. per bromine), and the base (e.g., K₃PO₄, 3.0 equiv. per bromine).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-5 mol%) and the phosphine ligand (if not using a precatalyst, e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene/water or dioxane/water). The reaction mixture should be stirred vigorously.
-
Reaction: Heat the reaction to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 3,6-Dibromodurene with Phenylboronic Acid
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <5 |
| 2 | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 18 | 65 |
| 3 | SPhos | SPhos-Pd-G3 | K₃PO₄ | Toluene/H₂O | 110 | 12 | 85 |
| 4 | XPhos | XPhos-Pd-G3 | Cs₂CO₃ | Dioxane | 110 | 12 | 92 |
Note: This is representative data and actual results may vary.
Visualizations
Palladium Catalytic Cycle and Deactivation Pathways
Caption: The palladium catalytic cycle and common deactivation pathways.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
- Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. | Semantic Scholar
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT
- Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions - PubMed
- Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions | Journal of the American Chemical Society
- Developing Ligands for Palladium(II)
- Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Oxidative Addition to Palladium(0)
- Dinuclear Nickel(I) and Palladium(I) Complexes for Highly Active Transformations of Organic Compounds - PMC - PubMed Central
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H
- Ligand design for cross-couplings: phosphines - YouTube
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem
- The Role of Phosphine Ligands in Palladium C
- A Next‐Generation Air‐Stable Palladium(I) Dimer Enables Olefin Migration and Selective C−C Coupling in Air - PubMed Central
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchG
- Reductive Elimination of Aryl Halides from Palladium(II)
- Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - RSC Publishing
- Phosphine ligands and c
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit
- Problems with Suzuki coupling : r/Chempros - Reddit
- How can I solve my problem with Suzuki coupling?
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - NIH
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives
- Technical Support Center: Troubleshooting Sonogashira Coupling with Purines - Benchchem
- What is the best procedure for Sonogashira coupling?
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit
- Technical Support Center: Suzuki and Heck Reactions with 3-Bromo-2,6-difluorostyrene - Benchchem
- Mild Palladium-Catalyzed Cyanation of (Hetero)
- 3,6-Dibromo-phenanthrenequinone synthesis - ChemicalBook
- 3,6-Dibromo-fluoren-9-one synthesis - ChemicalBook
- Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed
- Oxidative addition of palladium(0)
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - NIH
- A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover C
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry
- Practical Heck Reaction problems! : r/chemhelp - Reddit
- 3,6-dibromodurene - Stenutz
- CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile - Google P
- Heck Reaction - Organic Chemistry Portal
- Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole - Benchchem
Sources
- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 3. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Dinuclear Nickel(I) and Palladium(I) Complexes for Highly Active Transformations of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 1,4-Dibromo-2,3,5,6-tetramethylbenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,4-dibromo-2,3,5,6-tetramethylbenzene. This document is structured to provide practical, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions are presented in a diagnostic, question-and-answer format to guide you through the troubleshooting process.
Scenario 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Question: I am attempting a Suzuki-Miyaura coupling with this compound, but I'm seeing very low conversion to my desired biaryl product. What are the likely solvent-related causes?
Answer: This is a common issue that can often be traced back to the reaction medium. Let's break down the potential solvent-related culprits.
Step 1: Verify Complete Dissolution of Reactants. this compound is a relatively nonpolar, crystalline solid[1]. For a reaction to proceed efficiently, especially in a homogeneous catalytic system, all reactants must be in solution.
-
Insight: The steric bulk from the four methyl groups can hinder intermolecular packing, but the overall molecule is lipophilic. It is readily soluble in solvents like toluene, benzene, and ethyl acetate, but has limited solubility in highly polar solvents[2][3].
-
Actionable Advice: Before heating, visually inspect your reaction mixture at room temperature. Do you see undissolved starting material? If so, your chosen solvent may be inappropriate. Consider switching to a less polar solvent like toluene or dioxane, or a more powerful polar aprotic solvent like DMF or NMP where solubility is generally higher[4][5].
Step 2: Assess the Solvent's Polarity and Coordinating Ability. The solvent plays a more complex role than just dissolving reactants; it influences the stability and reactivity of the palladium catalyst and intermediates.[6][7]
-
Causality:
-
Nonpolar Solvents (e.g., Toluene, Dioxane): These are often excellent choices. They effectively dissolve the nonpolar aryl bromide and typically do not over-stabilize the catalyst, allowing for efficient oxidative addition. In many cases, nonpolar solvents give high selectivity and good yields in Suzuki couplings[8].
-
Ethereal Solvents (e.g., THF, DME): These are good coordinating solvents that can help stabilize the active Pd(0) catalyst. However, their lower boiling points may limit the reaction temperature.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents are excellent for dissolving a wide range of reagents, including the inorganic base. However, their strong coordinating nature can sometimes stabilize palladium intermediates to the point of slowing down the catalytic cycle. Conversely, for some systems, they are essential for achieving high reaction rates[4][5]. The role of polar solvents can be more complex than simply their dielectric constant might suggest[6][8].
-
Protic Solvents (e.g., Alcohols, Water): While often used as co-solvents with polar aprotic solvents like DMF to enhance the solubility and activity of the base, using them as the primary solvent can be problematic[5]. They can interfere with certain catalyst systems and are generally not suitable for substrates that are poorly soluble in polar media.
-
Step 3: Consider Side Reactions Promoted by the Solvent. Certain solvents can participate in or promote undesirable side reactions. For instance, some ethereal solvents like THF can undergo cleavage under harsh conditions or in the presence of strong bases and organometallics[9].
Scenario 2: Failure to Form a Grignard or Organolithium Reagent
Question: I'm trying to perform a lithium-bromine exchange on this compound using n-BuLi, but quenching with an electrophile gives only starting material or byproducts. What's wrong?
Answer: The formation of organometallic reagents like Grignard and organolithiums is exceptionally sensitive to the solvent environment. Failure is almost always linked to the solvent's purity or type.
Step 1: Ensure Your Solvent is Aprotic and Rigorously Anhydrous. This is the most critical requirement.
-
Causality: Grignard and organolithium reagents are extremely strong bases[10]. Any trace of protic contaminants—especially water, but also alcohols—will lead to immediate protonation, quenching your reagent faster than it can be formed[11].
-
Actionable Protocol (Solvent Preparation):
-
Use a commercially available anhydrous solvent from a sealed bottle (e.g., Sure/Seal™).
-
If preparing your own, distill the solvent (e.g., THF, diethyl ether) from a suitable drying agent (e.g., sodium/benzophenone ketyl) immediately before use.
-
Assemble your glassware hot from the oven and cool it under a stream of inert gas (Argon or Nitrogen) to prevent atmospheric moisture from adsorbing to the surfaces.
-
Step 2: Use an Appropriate Coordinating Solvent. The choice of solvent is not just about being aprotic; its coordinating ability is key.
-
Causality (Lithium-Halogen Exchange): This reaction is often extremely slow or does not occur in non-coordinating hydrocarbon solvents like heptane[9]. The reaction requires an ethereal solvent, such as diethyl ether or THF , to break down the aggregation of the alkyllithium reagent (e.g., n-BuLi) and to solvate the newly formed aryllithium species, thereby driving the equilibrium forward[9]. The degree of aggregation of organolithiums is strongly dependent on solvent polarity.
-
Causality (Grignard Formation): Similarly, the formation of a Grignard reagent (RMgX) requires a coordinating ether solvent. The ether's lone pairs coordinate to the magnesium atom, stabilizing the reagent in solution[11][12].
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for failed organometallic reagent formation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound and how should it guide my initial solvent choice?
As a nonpolar aromatic compound, its solubility is governed by the "like dissolves like" principle[1]. Use this as your starting point for any reaction design.
| Solvent Class | Example(s) | Expected Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | High | Similar nonpolar, aromatic character allows for effective van der Waals interactions.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good nonpolar character. Often used for room temperature reactions or workups. |
| Ethereal | THF, Diethyl Ether (Et₂O), Dioxane | Moderate to High | Offer a balance of polarity and nonpolar character, effective for many organometallic reactions. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate | Higher polarity can decrease solubility compared to nonpolar solvents, but they are often used in coupling reactions to dissolve other components like inorganic salts. |
| Polar Protic | Water, Methanol, Ethanol | Very Low | The hydrophobic nature of the molecule prevents significant interaction with the hydrogen-bonding network of protic solvents.[3] |
Q2: Why would my nucleophilic aromatic substitution (SNAr) reaction on this substrate fail, regardless of the solvent?
While solvent choice is critical for SNAr reactions, this specific substrate is electronically and sterically deactivated towards this mechanism.
-
Lack of Electronic Activation: SNAr reactions require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (bromine)[13]. These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex. This compound has electron-donating methyl groups, which destabilize this key intermediate, making the reaction energetically unfavorable.
-
Steric Hindrance: The four methyl groups flanking the bromine atoms create significant steric bulk. This physically blocks the incoming nucleophile from attacking the carbon atom bearing the bromine, a requirement for the initial addition step of the SNAr mechanism[13].
Even with an ideal SNAr solvent like DMSO or DMF, which would stabilize the charged intermediate, the reaction is unlikely to proceed due to these inherent substrate limitations.
Q3: For a Sonogashira coupling, how do I choose between a nonpolar solvent like toluene and a polar aprotic one like DMF?
The choice depends on the specific catalyst system, base, and reactants. There is no single "best" solvent.
-
When to use Toluene: Nonpolar solvents are often effective with bulky, electron-rich phosphine ligands[14]. Toluene is a good choice for reactions at higher temperatures due to its high boiling point. It can be particularly effective in copper-free Sonogashira protocols[4].
-
When to use DMF or an Amine Solvent: A key challenge in Sonogashira reactions is dissolving all components: the nonpolar aryl halide, the terminal alkyne, the palladium complex, the copper co-catalyst, and the base[4]. DMF is a versatile solvent that handles this well. Amine solvents like pyrrolidine or triethylamine can sometimes serve as both the base and the solvent, facilitating the reaction[15].
Experimental Protocol: A General Sonogashira Coupling Procedure
This protocol provides a starting point for optimization. The choice of solvent is highlighted as a key variable.
Caption: General experimental workflow for a Sonogashira coupling reaction.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Scholar.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry.
- 1,4-Dibromo-2-methylbenzene | Solubility of Things. (n.d.). Solubility of Things.
- 14.7: Aryl Halides. (2021). Chemistry LibreTexts.
- Mechanism of Lithium-Halogen Exchange and Related Reactions. (2019). PKU.
- NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict and Saint John's University.
- Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? (2018). Quora.
- Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. (2000). Journal of the American Chemical Society.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
- Sonogashira coupling. (n.d.). Wikipedia.
- The effect of different solvents on the Suzuki coupling reaction. (2014). ResearchGate.
- Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. (n.d.). University of Colorado Boulder.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Organic Letters.
- Why do halogen-metal exchanges happen? (2015). Chemistry Stack Exchange.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). PubMed.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Chemistry – An Asian Journal.
- lithium halogen exchange #1 revised. (n.d.). University of Wisconsin-Madison.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2017). Advanced Synthesis & Catalysis.
- The Grignard Reaction. (n.d.). University of Wisconsin-Madison.
- Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2019). Israel Journal of Chemistry.
- The reaction of Aryl halide – Electrophilic Substitution Reaction. (n.d.). BYJU'S.
- Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. (2023). YouTube.
- Solvent effects in the Grignard reaction with alkynes. (2002). Journal of Physical Organic Chemistry.
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube.
- Grignard Reaction. (n.d.). Swarthmore College.
- 8.8: Structural and Solvent Effects in S_N Reactions. (2021). Chemistry LibreTexts.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1979). Accounts of Chemical Research.
- Specific and non-specific solvent effects on aromatic nucleophilic substitution. (2012). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound CAS#: 1646-54-4 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. books.lucp.net [books.lucp.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Temperature Control in the Synthesis of 1,4-Dibromo-2,3,5,6-tetramethylbenzene
Welcome to the technical support center for the synthesis of 1,4-dibromo-2,3,5,6-tetramethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic procedure. Here, we will address common issues, provide troubleshooting strategies, and explain the critical role of temperature control in achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature control in the synthesis of this compound?
Temperature control is paramount in the electrophilic aromatic substitution (EAS) reaction for the synthesis of this compound from durene (1,2,4,5-tetramethylbenzene). The temperature directly influences the reaction rate, selectivity, and the formation of byproducts.[1][2] Inadequate temperature management can lead to incomplete reactions, over-bromination, or the formation of undesired isomers.
The bromination of durene is an exothermic reaction.[3] Without proper cooling, the heat generated can accelerate the reaction uncontrollably, leading to the formation of tri- and even tetra-brominated species. Conversely, if the temperature is too low, the reaction rate may be too slow for practical synthesis, resulting in low conversion of the starting material.
Q2: What is the ideal temperature range for the bromination of durene to synthesize the desired product?
The optimal temperature for the bromination of durene to yield this compound typically falls within a range of 0°C to room temperature (approximately 20-25°C). Some procedures may involve an initial cooling phase to control the initial exotherm upon addition of the brominating agent, followed by allowing the reaction to warm to room temperature.[4]
For instance, a common procedure involves dissolving durene in a suitable solvent like dichloromethane and then cooling the solution in an ice bath (0°C) before the dropwise addition of bromine.[5] This initial cooling helps to manage the exothermic nature of the reaction. After the addition is complete, the reaction mixture may be stirred at room temperature for a specified period to ensure complete conversion.
Q3: My reaction is producing a significant amount of 1,2,4,5-tetrabromo-3,6-dimethylbenzene. What is causing this over-bromination and how can I prevent it?
The formation of over-brominated byproducts, such as 1,2,4,5-tetrabromo-3,6-dimethylbenzene, is a common issue and is primarily caused by excessive temperature and/or an excess of the brominating agent. The methyl groups on the durene ring are activating, making the aromatic ring highly susceptible to electrophilic attack.[6]
Troubleshooting Over-bromination:
-
Strict Temperature Control: Maintain the reaction temperature at the lower end of the optimal range (0-5°C), especially during the addition of bromine. Use an ice bath and monitor the internal temperature of the reaction vessel closely.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess of bromine (typically 2.0 to 2.2 equivalents) to ensure complete di-substitution, but avoid a large excess which promotes further bromination.
-
Slow Addition: Add the bromine dropwise over an extended period. This allows for better dissipation of the heat generated during the reaction and prevents localized "hot spots" where over-bromination can occur.
-
Catalyst Choice: While a Lewis acid catalyst like iron(III) bromide (FeBr₃) is often used to enhance the electrophilicity of bromine, its concentration should be optimized.[7][8][9] In some cases, for highly activated rings like durene, the reaction may proceed without a catalyst, albeit at a slower rate. The presence of a catalyst can sometimes exacerbate over-bromination if not carefully controlled.
Q4: My final product is contaminated with the starting material, durene. How can I improve the reaction conversion?
Incomplete conversion, resulting in the presence of unreacted durene, is typically due to insufficient reaction time, low temperature, or inadequate mixing.
Troubleshooting Incomplete Conversion:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration after the addition of the brominating agent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.
-
Temperature: While low temperatures are crucial to prevent over-bromination, a temperature that is too low can significantly slow down the reaction rate. After the initial exothermic phase is controlled, allowing the reaction to warm to room temperature can help drive it to completion.
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously to maintain homogeneity and facilitate contact between the reactants.
-
Catalyst Activity: If a Lewis acid catalyst is used, ensure it is anhydrous and active. Moisture can deactivate the catalyst.
Q5: What is the mechanism of this reaction and how does temperature play a role?
The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism.[10][11][12]
Mechanism Steps:
-
Formation of the Electrophile: In the presence of a Lewis acid catalyst like FeBr₃, bromine is polarized, creating a more potent electrophile, the bromonium ion (Br⁺).[13][14][15]
-
Electrophilic Attack: The electron-rich durene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[10][16] This is the rate-determining step of the reaction.
-
Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[13]
Temperature influences the rate of each of these steps. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. However, this also increases the likelihood of further electrophilic attack on the mono-brominated intermediate, leading to over-bromination.
Experimental Workflow & Troubleshooting Guide
The following diagram illustrates a typical experimental workflow for the synthesis of this compound, including key temperature control points and troubleshooting decision paths.
Caption: Experimental workflow for the synthesis of this compound with integrated troubleshooting steps.
Quantitative Data Summary
| Parameter | Recommended Range | Potential Issues if Deviated |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | Too High: Over-bromination, side reactions. Too Low: Incomplete reaction. |
| Bromine Addition Rate | Slow, dropwise | Too Fast: Uncontrolled exotherm, localized overheating, over-bromination. |
| Molar Ratio (Durene:Br₂) | 1 : 2.0 - 2.2 | Too High: Over-bromination. Too Low: Incomplete di-substitution. |
| Reaction Time | 1-4 hours (post-addition) | Too Short: Incomplete reaction. Too Long: Potential for side reactions (less common). |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Bromine
-
Dichloromethane (DCM), anhydrous
-
Iron(III) bromide (FeBr₃), anhydrous (optional catalyst)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve durene in anhydrous DCM.
-
If using a catalyst, add a catalytic amount of anhydrous FeBr₃ to the solution.
-
Cool the flask in an ice bath to an internal temperature of 0-5°C.
-
In the dropping funnel, prepare a solution of bromine in DCM.
-
Add the bromine solution dropwise to the stirred durene solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure this compound.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between observed problems, their potential causes, and the corresponding corrective actions.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- ResearchGate. (2015, January 3). Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS?. ResearchGate.
- National Institutes of Health. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination. PMC.
- Chegg.com. (2025, May 7). Solved Explain why a Lewis acid is required for bromination. Chegg.com.
- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
- Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes.
- Chemistry Stack Exchange. (2018, October 26). Bromination on aromatic compound. Chemistry Stack Exchange.
- DergiPark. (n.d.). Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. DergiPark.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry.
- National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central.
- YouTube. (2018, September 20). 18.2a EAS Bromination and Chlorination. YouTube.
- Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
- brainly.com. (2025, May 10). [FREE] Explain why a Lewis acid is required for the bromination of benzene. brainly.com.
- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Quora. (2018, April 15). What is the role of Lewis acid in halogenation of benzene?. Quora.
- YouTube. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube.
- University of Calgary. (n.d.). Ch12: Aromatic halogenation. University of Calgary.
- Modern Chemistry. (2025, October 20). The Role of this compound in Modern Chemistry. Modern Chemistry.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- ResearchGate. (n.d.). FUNCTIONALIZATION OF SATURATED HYDROCARBONS: HIGH TEMPERATURE BROMINATION. ResearchGate.
- ResearchGate. (2025, August 6). Low and high temperature bromination of exocyclic dienes: High temperature bromination. Part 16. ResearchGate.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound. Google Patents.
- DergiPark. (2019). Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. Gazi University Journal of Science.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Common Organic Chemistry.
- LabAlley. (n.d.). 1, 4-Dibromo-2, 3, 5, 6-tetramethylbenzene, min 98%, 100 grams. LabAlley.
- De Gruyter. (2022, July 5). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures.
- PubChem. (n.d.). 1,4-Dibromo-2,3,5,6-tetraphenylbenzene. PubChem.
- PubChem. (n.d.). 1,4-Dibromo-2,3,5,6-tetraiodobenzene. PubChem.
- Google Patents. (n.d.). CN1235145A - Process for producing 1,2,4,5-tetramethylbenzene. Google Patents.
- Google Patents. (n.d.). US20050137431A1 - Process for eco-friendly synthesis of bromobenzene. Google Patents.
- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 5. This compound CAS#: 1646-54-4 [m.chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chegg.com [chegg.com]
- 8. brainly.com [brainly.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
analytical techniques for monitoring 3,6-dibromodurene reaction progress
Welcome to the technical support center for analytical techniques used in monitoring the reaction progress of 3,6-dibromodurene synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during reaction monitoring. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
The synthesis of 3,6-dibromodurene, a key intermediate in various chemical syntheses, requires careful monitoring to optimize yield, minimize impurities, and ensure reaction completion. This guide provides troubleshooting advice and frequently asked questions for the primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Overall Reaction Monitoring Workflow
The following diagram illustrates a generalized workflow for monitoring the progress of a chemical reaction like the synthesis of 3,6-dibromodurene.
Caption: A generalized workflow for monitoring a chemical reaction.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds like 3,6-dibromodurene and its precursors.[1]
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best suited for analyzing 3,6-dibromodurene?
A1: A nonpolar or mid-polarity capillary column is generally recommended. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS) is a robust choice for separating aromatic compounds and their halogenated derivatives.[2] These columns provide good resolution and thermal stability.
Q2: How can I confirm the identity of the product peak as 3,6-dibromodurene?
A2: The mass spectrometer provides a fragmentation pattern, which is a unique fingerprint for a molecule.[1] For 3,6-dibromodurene, you should look for the molecular ion peak (M+) and the characteristic isotopic pattern of two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). You can compare the obtained mass spectrum with a library spectrum or a previously run standard of 3,6-dibromodurene.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Peak Tailing for the Analyte Peak | Active sites in the injector liner or column.[3][4] | Deactivate the liner by silanization or replace it. Trim the first few centimeters of the column. |
| Sample concentration is too high.[4] | Dilute the sample before injection. | |
| Poor Resolution Between Isomers (e.g., 3,5-dibromodurene) | The temperature program is not optimized. | Decrease the ramp rate of the oven temperature program to improve separation.[3] |
| Carrier gas flow rate is too high or low.[3] | Optimize the linear velocity of the carrier gas (e.g., helium). | |
| Ghost Peaks in the Chromatogram | Contamination from the septum or previous injections.[3] | Use a high-temperature, low-bleed septum. Perform a blank run with just the solvent.[5] |
| Impurities in the carrier gas.[3] | Ensure high-purity carrier gas and check gas traps. |
Experimental Protocol: GC-MS Sample Analysis
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it in a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., saturated sodium thiosulfate solution) to remove unreacted bromine.
-
Extraction: Add deionized water, vortex, and allow the layers to separate.
-
Drying: Transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.
-
Dilution: Dilute the dried organic layer to an appropriate concentration (e.g., 1 mg/mL) with ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For 3,6-dibromodurene, reversed-phase HPLC is the most common approach.[6]
Frequently Asked Questions (FAQs)
Q1: Which column and mobile phase should I use for separating 3,6-dibromodurene from the starting material and byproducts?
A1: A C18 or C8 reversed-phase column is a good starting point.[6] A mobile phase consisting of a mixture of acetonitrile or methanol and water is typically effective.[7] Since 3,6-dibromodurene is nonpolar, you will likely need a high percentage of the organic solvent.[8] A gradient elution, starting with a lower concentration of organic solvent and gradually increasing it, can provide excellent separation for components with a range of polarities.[9]
Q2: My 3,6-dibromodurene peak is very broad. What could be the cause?
A2: Peak broadening in HPLC can be due to several factors.[10] One common cause is a mismatch between the sample solvent and the mobile phase.[11] If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can lead to distorted peak shapes. Try to dissolve your sample in the initial mobile phase composition. Other causes can include column degradation or a void at the column inlet.[11]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Retention (Analyte Elutes Too Quickly) | The mobile phase is too strong (too much organic solvent).[8] | Decrease the percentage of the organic solvent in your mobile phase. |
| Incorrect column choice for a nonpolar compound. | Ensure you are using a reversed-phase column (e.g., C18). | |
| Poor Resolution of Peaks | Suboptimal mobile phase composition.[8][9] | Adjust the ratio of organic solvent to water. Consider using a different organic solvent (e.g., methanol instead of acetonitrile) as this can alter selectivity. |
| Gradient elution is not optimized.[8] | Modify the gradient slope or the initial/final mobile phase compositions. | |
| Drifting Baseline | Contamination in the mobile phase.[9] | Use HPLC-grade solvents and freshly prepared mobile phase. Degas the mobile phase thoroughly. |
| The detector lamp is failing. | Check the lamp energy and replace it if necessary. |
Experimental Protocol: HPLC Sample Analysis
-
Sample Preparation: Prepare the sample as described in the GC-MS protocol (quenching, extraction, drying).
-
Dilution: Dissolve the dried residue in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject 10 µL of the filtered sample into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 70% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Thin-Layer Chromatography (TLC)
TLC is a quick, inexpensive, and effective method for qualitatively monitoring reaction progress.[12] It allows for the simultaneous analysis of the starting material, product, and reaction mixture.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system (eluent) for my TLC plate?
A1: The goal is to find a solvent system that gives a good separation between your starting material (durene), the product (3,6-dibromodurene), and any intermediates or byproducts. The target Rf value for your product should be between 0.2 and 0.4 for good separation.[13] Since 3,6-dibromodurene is nonpolar, start with a nonpolar solvent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane to increase the Rf values.[14]
Q2: I can't see any spots on my TLC plate after development. What should I do?
A2: 3,6-dibromodurene is not colored, so you will need a visualization technique. The most common method is using a UV lamp (254 nm), as aromatic compounds often absorb UV light and will appear as dark spots on a fluorescent background.[15] If UV is not effective, you can use an iodine chamber, where the iodine vapor will stain organic compounds, making them visible as brown spots.[15]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Streaking of Spots | The sample is too concentrated.[14] | Dilute the sample before spotting it on the TLC plate. |
| The sample was applied as too large of a spot.[14] | Use a fine capillary tube to apply a small, concentrated spot. | |
| Rf Values are Too High or Too Low | The eluent is too polar or too nonpolar.[13] | Adjust the solvent ratio. If Rf is too high, decrease the polarity of the eluent. If Rf is too low, increase the polarity. |
| Poor Separation of Spots | The solvent system does not have the right selectivity.[16] | Try a different solvent combination. For example, if you are using hexane/ethyl acetate, try hexane/dichloromethane. |
Experimental Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dip a capillary tube into your dilute reaction mixture and gently touch it to the baseline on the plate. Also, spot the starting material and a co-spot (reaction mixture and starting material in the same spot) for comparison.
-
Development: Place the TLC plate in a developing chamber containing a small amount of the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp and/or an iodine chamber.[12][15]
Caption: A troubleshooting flowchart for common TLC issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) of reaction mixtures.[17][18][19] It is particularly useful for identifying isomers and determining their relative ratios.
Frequently Asked Questions (FAQs)
Q1: Can I use ¹H NMR to monitor the reaction progress?
A1: Yes, ¹H NMR is an excellent tool for this. You can monitor the disappearance of the starting material's signals (e.g., the aromatic protons of durene) and the appearance of the product's signals. The integration of these signals can be used to determine the relative concentrations of the species in the mixture.[20]
Q2: How can I use NMR to quantify the yield of 3,6-dibromodurene in my crude reaction mixture?
A2: This can be achieved using quantitative NMR (qNMR).[18] You would add a known amount of an internal standard (a compound that does not react with any components in the mixture and has a signal that does not overlap with other signals) to a precisely weighed sample of your crude product. By comparing the integral of a product peak to the integral of a standard peak, you can calculate the absolute amount of product formed.[18]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Broad or Distorted Peaks | Poor shimming of the magnetic field. | Reshim the spectrometer before acquiring the spectrum. |
| Paramagnetic impurities in the sample. | If possible, remove any metal catalysts or byproducts through filtration or extraction. | |
| Overlapping Signals | Insufficient magnetic field strength. | If available, use a higher field NMR spectrometer for better signal dispersion. |
| Complex mixture of isomers. | Consider using 2D NMR techniques like COSY or HSQC to help assign the signals. | |
| Inaccurate Integration for qNMR | Incomplete relaxation of nuclei. | Ensure a sufficiently long relaxation delay (D1) in your acquisition parameters (typically 5 times the longest T1). |
| Poor signal-to-noise ratio. | Increase the number of scans to improve the signal-to-noise ratio. |
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Preparation: Take an aliquot of the reaction mixture and perform a workup as described for GC-MS.
-
Drying: Thoroughly dry the sample under high vacuum to remove all traces of solvent.
-
Dissolution: Accurately weigh a portion of the crude product and dissolve it in a deuterated solvent (e.g., CDCl₃).
-
Internal Standard (for qNMR): Add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis if needed.
References
- Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Quantitative NMR methods for reaction and process monitoring. kluedo - RPTU.
- Technical Support Center: HPLC Purification of Non-Polar Compounds. Benchchem.
- Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing.
- Thin-layer chromatographic separation of optical, geometrical, and structural isomers. OSTI.GOV.
- What is qNMR and why is it important?. Mestrelab Resources.
- TROUBLESHOOTING GUIDE. Unknown Source.
- Liquid chromatography with amperometric reaction detection involving electrogenerated reagents: applications with in-situ generated bromine. PubMed.
- Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development - ACS Publications.
- How To Improve TLC Chromatography?. Chemistry For Everyone - YouTube.
- [Optimization of the solvent system in thin-layer chromatography (TLC)]. PubMed.
- Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate.
- Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. YouTube.
- Monitoring the Transformation of 4-Bromooctane: A Comparative Guide to Real-Time Analytical Techniques. Benchchem.
- NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. ResearchGate.
- How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
- GC Column Troubleshooting Guide. Phenomenex.
- TLC Visualization Methods. Unknown Source.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput. Green Chemistry (RSC Publishing).
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Thin Layer Chromatography (rev 3/2020). Unknown Source.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- TLC Visualization/Stain Question. r/chemistry - Reddit.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.
- Analytical methods for the determination of halogens in bioanalytical sciences: a review. Unknown Source.
- 5.7: Visualizing TLC Plates. Chemistry LibreTexts.
- 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
- (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
- HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
- Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI.
- NMR spectroscopy captures the essential role of dynamics in regulating biomolecular function. Lewis Kay's group at the University of Toronto.
- Gas Chromatography-Mass Spectrometry Fingerprint and in vitroCytotoxic Studies of Rubus steudneri Leaf Fractions. Pharmacognosy Magazine.
- Exploiting in situ NMR to monitor the formation of a metal–organic framework. Unknown Source.
- Perspectives on NMR in drug discovery: a technique comes of age. PMC - PubMed Central.
- 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts.
- Monitoring Intermolecular and Intramolecular Interactions by NMR Spectroscopy. Request PDF - ResearchGate.
- Guide to Choosing the Correct HPLC Solvent. Phenomenex.
- Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. PubMed.
- (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate.
- (PDF) Utilization of bromination reaction for the spectrophotometric assay of domperidone in pharmaceuticals. ResearchGate.
Sources
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. biotage.com [biotage.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. [Optimization of the solvent system in thin-layer chromatography (TLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 20. researchgate.net [researchgate.net]
removing impurities from commercially sourced 1,4-Dibromo-2,3,5,6-tetramethylbenzene
Introduction: This guide is designed for researchers, scientists, and professionals in drug development who are utilizing commercially sourced 1,4-Dibromo-2,3,5,6-tetramethylbenzene (also known as 3,6-Dibromodurene, CAS 1646-54-4). While commercial grades typically offer purities of 98% or higher, residual impurities can significantly impact the outcome of sensitive downstream applications, particularly in catalysis, materials science, and multi-step organic synthesis.[1] This document provides a comprehensive, question-and-answer-formatted resource for identifying, understanding, and removing these impurities through field-proven purification methodologies.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on its primary synthesis route—the electrophilic bromination of 1,2,4,5-tetramethylbenzene (durene)—the most probable impurities are:
-
Unreacted Starting Material: 1,2,4,5-Tetramethylbenzene (Durene).
-
Mono-brominated Intermediate: 1-Bromo-2,3,5,6-tetramethylbenzene.
-
Residual Bromine and Acid: Traces of elemental bromine (Br₂) or hydrobromic acid (HBr) may persist from the reaction and workup.[2]
The presence of these impurities can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or by careful analysis of the compound's ¹H NMR spectrum, where additional aromatic or methyl signals may be observed.
Q2: Why is it critical to remove these specific impurities?
A2: The purity of this compound is paramount for achieving reproducible and high-yielding results in subsequent reactions. The bromine atoms are the key reactive sites, often utilized in palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings.
-
Impact of Mono-bromo Impurities: The presence of mono-brominated species is particularly problematic. In a cross-coupling reaction intended to form a di-substituted product, the mono-bromo impurity will only react once, leading to a mixture of mono- and di-substituted products that can be difficult to separate. This not only reduces the yield of the desired product but also complicates the purification of the final compound. The reactivity differences between aryl bromides and iodides are well-documented, and similar principles apply to the distinction between mono- and di-brominated species in achieving selective coupling.
-
Impact of Unreacted Durene: Unreacted durene is non-reactive under typical cross-coupling conditions and will remain as an inert impurity in the final product, lowering its overall purity and requiring further purification steps.
-
Impact of Acidic Residues: Residual HBr can interfere with base-sensitive catalysts or reagents, potentially quenching organometallic intermediates and inhibiting the reaction.
Q3: What are the primary methods for purifying this compound?
A3: The three most effective and commonly employed methods for purifying this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid compound.
-
Column Chromatography: A highly effective method for separating compounds with different polarities, such as the target dibromo compound from the less polar durene and mono-bromo species.
-
Sublimation: A solvent-free technique suitable for volatile solids, which can be highly effective for removing non-volatile impurities.[3][4]
The choice of method depends on the initial purity of the commercial batch, the scale of the purification, and the required final purity.
Part 2: Troubleshooting and In-Depth Protocols
This section provides detailed, step-by-step protocols and troubleshooting advice for the most common purification challenges.
Method 1: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Q4: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the compound is significantly impure (leading to melting point depression) or when the cooling process is too rapid.[5][6]
Troubleshooting Steps:
-
Re-heat the Solution: Place the flask back on the heat source to re-dissolve the oil.
-
Add More "Good" Solvent: Add a small amount of the solvent in which the compound is more soluble (e.g., chloroform in a chloroform/methanol mixture) to increase the saturation temperature.[7]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling and better crystal formation.
-
Vigorous Stirring: As the oil begins to form again upon cooling, vigorous stirring can sometimes break it up into smaller droplets that may act as nucleation sites for crystallization.[6]
Detailed Protocol: Recrystallization from a Chloroform/Methanol Solvent System
This protocol is effective for removing impurities that have different solubility profiles from the target compound.
Rationale: Chloroform is a good solvent for this compound, while methanol is a poor solvent. This combination allows for dissolution when hot and precipitation upon cooling.
Materials & Equipment:
-
Crude this compound
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot chloroform to dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add methanol dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-dissolution: Add a few more drops of hot chloroform to just re-dissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Pure crystals of the product should form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Expected Outcome: This process can significantly improve the purity of the compound, often from ~98% to >99.5%. The expected recovery yield is typically in the range of 80-90%, depending on the initial purity.
Method 2: Column Chromatography
Column chromatography is highly effective for separating compounds based on their differential adsorption to a stationary phase. For this system, the non-polar starting material and mono-bromo impurity will elute before the more polar dibromo product.
Q5: My column separation is poor; the fractions are all mixed. What can I do to improve the resolution?
A5: Poor separation can result from several factors, including improper solvent system selection, poor column packing, or overloading the column.
Troubleshooting Workflow:
Sources
- 1. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. This compound CAS#: 1646-54-4 [m.chemicalbook.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Recrystallization [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
refining experimental conditions for Stille coupling with 3,6-dibromodurene
Technical Support Center: Stille Coupling with 3,6-Dibromodurene
A Guide for Senior Application Scientists
Welcome to the technical support center for the Stille cross-coupling reaction, specifically tailored to the challenges of working with 3,6-dibromodurene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the mechanistic nuances of this sterically hindered substrate, and optimize experimental outcomes.
The Stille coupling of 3,6-dibromodurene presents a significant synthetic challenge due to the steric hindrance imposed by the four ortho-methyl groups. These groups effectively shield the C-Br bonds, impeding the crucial oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step in related cross-coupling reactions.[1][2] Consequently, standard Stille conditions often result in low yields, sluggish reactions, or complete failure. This guide provides targeted troubleshooting advice and optimized protocols to overcome these hurdles.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific problems you may encounter during your experiments with 3,6-dibromodurene.
Question 1: My reaction shows little to no conversion, and I recover mostly unreacted 3,6-dibromodurene. What is the likely cause and how can I fix it?
Answer: This is the most common issue and almost certainly points to a failure in the initial oxidative addition step due to the severe steric hindrance of the durene core. The palladium catalyst is struggling to access and react with the C-Br bond.
-
Causality: The four methyl groups flanking the bromine atoms create a crowded environment that sterically blocks the palladium catalyst from inserting into the carbon-bromine bond. Standard ligands like triphenylphosphine (PPh₃) are often not bulky or electron-rich enough to create a sufficiently reactive, coordinatively unsaturated Pd(0) species needed for this challenging substrate.
-
Solutions & Optimization:
-
Catalyst & Ligand Selection: The choice of catalyst and ligand is paramount. Switch to a system known to be effective for sterically hindered aryl halides.[3]
-
Use a Pd(0) Source: Start with an active Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) rather than a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), which requires an initial reduction step that can be inefficient.[4]
-
Employ Bulky, Electron-Rich Ligands: These ligands promote the formation of a highly reactive, monoligated "PdL" species that is less sterically encumbered and more readily undergoes oxidative addition. Excellent choices include tri(tert-butyl)phosphine (P(t-Bu)₃), or proazaphosphatrane ligands.[3][5] Buchwald-type biaryl phosphine ligands are also highly effective in these scenarios.[6]
-
-
Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier. Reactions involving hindered substrates may require temperatures from 100 °C to 140 °C, sometimes necessitating the use of a high-boiling point solvent like dioxane, toluene, or NMP.[6][7] Microwave irradiation can also be a powerful tool to achieve high temperatures rapidly and uniformly.[8]
-
Increase Catalyst Loading: For particularly stubborn couplings, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can increase the concentration of the active catalytic species, driving the reaction forward.
-
Question 2: I am observing significant homocoupling of my organostannane reagent, resulting in R²-R² dimers and low yield of the desired cross-coupled product. What is happening?
Answer: This is a classic case of homocoupling, the most common side reaction in Stille couplings.[9][10][11] It occurs when the rate of transmetalation is slow relative to other pathways available to the organostannane.
-
Causality: Homocoupling can be promoted by several factors. Trace amounts of oxygen can facilitate the dimerization of organostannanes.[10] Kinetically, if the desired transmetalation step is slow (which can be the case if the palladium-halide complex is slow to form), the organostannane may react with itself, catalyzed by the palladium species.[12]
-
Solutions & Optimization:
-
Ensure a Strictly Inert Atmosphere: Rigorously degas all solvents (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[12]
-
Optimize Ligand Choice: Electron-rich and bulky phosphine ligands, which accelerate the oxidative addition and subsequent steps, can help the desired cross-coupling reaction outcompete the homocoupling pathway.[10]
-
Slow Addition of Organostannane: Instead of adding the organostannane all at once, add it slowly to the reaction mixture via a syringe pump over several hours. This keeps the instantaneous concentration of the organostannane low, disfavoring the bimolecular homocoupling side reaction.[12]
-
Use a Co-catalyst: The addition of a catalytic amount of copper(I) iodide (CuI) can sometimes accelerate the transmetalation step, thereby minimizing homocoupling.[6][13]
-
Question 3: The reaction works, but the yield is moderate. How can I push the reaction to completion?
Answer: Moderate yield suggests that while the catalytic cycle is operational, it is either inefficient or subject to catalyst deactivation or competing side reactions.
-
Causality: The palladium catalyst may be deactivating over the course of the reaction. Alternatively, the transmetalation step might be slow or reversible, leading to an unfavorable equilibrium.
-
Solutions & Optimization:
-
Additives: The use of additives can have a profound effect.
-
Lithium Chloride (LiCl): Adding anhydrous LiCl can accelerate the transmetalation step. The chloride ion is believed to displace a ligand on the palladium center, creating a more electrophilic complex that is more susceptible to reaction with the organostannane.[11]
-
Copper(I) Iodide (CuI): As mentioned, CuI can act as a co-catalyst to facilitate transmetalation.[6][13]
-
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. While nonpolar solvents like toluene or dioxane are common, sometimes a more polar aprotic solvent like DMF or NMP can accelerate the reaction, particularly the transmetalation step.[11][14]
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the organostannane partner can help drive the reaction to completion, especially if the stannane is prone to degradation or homocoupling.
-
Question 4: My final product is contaminated with tin byproducts that are difficult to remove. What purification strategies are effective?
Answer: The removal of toxic and often nonpolar organotin byproducts (e.g., Bu₃SnBr) is a critical and frequently challenging aspect of the Stille coupling.[11]
-
Causality: Tributyltin and trimethyltin halides are often greasy, nonpolar compounds with chromatographic behavior similar to many organic products, making separation by standard silica gel chromatography difficult.
-
Solutions & Optimization:
-
Aqueous KF Workup: This is the most common and effective method. During the workup, treat the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). The fluoride ion has a very high affinity for tin, forming insoluble and easily filterable tributyltin fluoride (Bu₃SnF) polymers. Stirring the biphasic mixture vigorously for at least an hour is recommended.[11][12]
-
Silica Gel Treatment: Slurrying the crude product in a solvent like MTBE or hexanes and filtering it through a plug of silica gel treated with 5-10% triethylamine can help remove tin residues.[6][11]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing tin impurities.[10]
-
Frequently Asked Questions (FAQs)
-
Q: What are the best starting conditions for a Stille coupling with 3,6-dibromodurene?
-
Q: Can I perform a double Stille coupling on both bromine atoms of 3,6-dibromodurene?
-
A: Yes, this is often the goal, for example, in the synthesis of polymers.[5][15][16] However, it is significantly more challenging than a single coupling. You will likely need more forcing conditions (higher temperature, longer reaction time, higher catalyst loading) and will need to use at least 2.2-2.5 equivalents of the organostannane reagent. Stepwise addition of the catalyst can sometimes help maintain its activity over the long reaction times required.
-
-
Q: Which is more reactive, 3,6-dibromodurene or 3,6-diiododurene?
-
Q: My organostannane is an aryl-Sn(CH₃)₃ compound. Is this better than a tributyltin derivative?
-
A: Trimethylstannyl compounds often exhibit higher reactivity and can lead to faster transmetalation compared to their tributylstannyl counterparts.[9] The primary drawback is their significantly higher toxicity. Always handle these reagents with extreme caution in a well-ventilated fume hood.
-
Visualizing the Process
The Stille Catalytic Cycle
The diagram below illustrates the fundamental steps of the Stille coupling mechanism. For a sterically hindered substrate like 3,6-dibromodurene, the Oxidative Addition step (I) is significantly slowed and often rate-limiting.
Caption: Catalytic cycle for the Stille reaction, highlighting the challenging oxidative addition step.
Troubleshooting Workflow for Low Conversion
This flowchart provides a logical sequence of steps to troubleshoot a low-yielding Stille coupling reaction with 3,6-dibromodurene.
Caption: A logical workflow for troubleshooting low-yield Stille coupling reactions.
Optimized Experimental Protocol
This protocol provides a robust starting point for the mono- or di-arylation of 3,6-dibromodurene.
Reagents & Equipment:
-
3,6-dibromodurene
-
Organostannane (1.1 eq. for mono-coupling, 2.3 eq. for di-coupling)
-
Pd₂(dba)₃ (2.5 mol% per C-Br bond)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or a 1:1 solution in toluene (10-12 mol%)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Syringes for liquid transfer
Procedure:
-
Preparation: In a glovebox or under a positive flow of argon, add 3,6-dibromodurene, Pd₂(dba)₃, and a magnetic stir bar to a Schlenk flask.
-
Solvent & Ligand Addition: Add the anhydrous, degassed solvent via cannula or syringe. Follow with the addition of the P(t-Bu)₃ ligand solution.
-
Reagent Addition: Add the organostannane reagent via syringe. If performing a di-substitution, it is advisable to add the stannane in two portions or via syringe pump.
-
Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots. Reaction times can range from 12 to 48 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate or MTBE.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir the biphasic mixture vigorously for 1-3 hours.
-
A precipitate (tin fluoride salts) should form. Filter the entire mixture through a pad of Celite®, washing the pad with additional organic solvent.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure coupled product.
References
- Stille reaction - Wikipedia. (n.d.).
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734.
- Stille Coupling | OpenOChem Learn. (n.d.).
- Stille Coupling - Chemistry LibreTexts. (2023, June 30).
- The Mechanisms of the Stille Reaction - University of Windsor. (n.d.).
- Stille Coupling | NROChemistry. (n.d.).
- Myers, A. (n.d.). The Stille Reaction - Chem 115. Harvard University.
- Calò, V., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040-6044.
- Crisp, G. T., & Glink, P. T. (1994). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, (17), 1971-1972.
- Molnár, Á. (2011). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. Green Chemistry, 13(9), 2359-2365.
- Namboodiri, V. V., & Varma, R. S. (2002). Microwave-Assisted Stille Cross-Coupling Reaction Catalysed by in Situ Formed Palladium Nanoparticles. Green Chemistry, 4(2), 170-173.
- Li, J.-H., et al. (2005). Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. The Journal of Organic Chemistry, 70(7), 2832-2834.
- Zhang, Y., et al. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 51(58), 11624-11627.
- Su, W., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society, 126(50), 16433-16439.
- Lu, Y.-W., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1435.
- Tavano, R. (2021). Key Factors in Controlling Stille Coupling Reactions Catalyzed by Palladium Complexes: Density Functional Theory (DFT) Calculation Analyses. Politecnico di Torino.
- Stille Coupling - Organic Chemistry Portal. (n.d.).
- Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. (2023, October 26). YouTube.
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2014). Wiley-VCH.
- Synthesis and Characterization of Poly(tetramethyl-1,4-silphenylenesiloxane) Derivatives with Oxyethylene Substituent on Phenylene Moiety. (2005). ResearchGate.
- Nair, V., et al. (2003). Regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes. Tetrahedron Letters, 44(38), 7293-7296.
- Goto, E., et al. (2015). Nonstoichiometric Stille Coupling Polycondensation for Synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers. ACS Macro Letters, 4(9), 1004–1007.
- Optimization of the Stille coupling | Download Table. (n.d.). ResearchGate.
- Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. (2023, September 9). RSC Publishing.
- Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (2023). MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Key Factors in Controlling Stille Coupling Reactions Catalyzed by Palladium Complexes: Density Functional Theory (DFT) Calculation Analyses - Webthesis [webthesis.biblio.polito.it]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Nonstoichiometric Stille Coupling Polycondensation for Synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Reaction Rate of 3,6-Dibromodurene Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the sterically hindered substrate 3,6-dibromodurene (1,4-dibromo-2,3,5,6-tetramethylbenzene). The four ortho methyl groups present a significant steric challenge, often leading to slow or unsuccessful coupling reactions. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these challenges and accelerate your reaction rates.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the difficulties of working with 3,6-dibromodurene and the general principles for overcoming them.
Q1: Why is the coupling of 3,6-dibromodurene so slow compared to other aryl bromides?
A1: The slow reaction rate is a direct consequence of severe steric hindrance. The two bromine atoms are flanked by a total of four methyl groups. This steric bulk impedes the crucial oxidative addition step in the palladium catalytic cycle, which is often the rate-limiting step for hindered substrates.[1] The bulky palladium catalyst complex struggles to access the carbon-bromine bond, thus increasing the activation energy of the reaction and dramatically slowing the overall rate.
Q2: What is the single most critical parameter to optimize for this type of reaction?
A2: The choice of ligand is paramount. For sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You must use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs).[2][3] These specialized ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered aryl halides like 3,6-dibromodurene.[1]
Q3: Which cross-coupling reactions are feasible with 3,6-dibromodurene?
A3: Several cross-coupling reactions can be successfully performed, provided the conditions are carefully optimized. The most common include:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters. This is often the most robust choice for hindered substrates.[2][4]
-
Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[5][6]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes. Copper-free conditions are often preferred to prevent side reactions.[1][7]
-
Kumada Coupling: For C-C bond formation using highly reactive Grignard reagents. This method is powerful but has lower functional group tolerance.[8][9][10]
Q4: How important is maintaining an inert atmosphere?
A4: It is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive state, leading to catalyst decomposition and reaction failure.[2] All solvents and reagents should be thoroughly degassed, and the reaction must be performed under a dry, inert atmosphere (Argon or Nitrogen) from start to finish.[5]
Part 2: Troubleshooting Guide for Low Reaction Rates
This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of 3,6-dibromodurene.
Problem 1: The reaction shows little to no conversion of the starting material.
This is the most common issue and can stem from several factors. Follow this workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting failed coupling reactions.
Cause 1A: Ineffective Catalyst/Ligand Combination
The steric bulk of 3,6-dibromodurene requires a highly active catalyst.
-
Solution:
-
Screen Bulky Ligands: Switch from generic ligands to those specifically designed for hindered substrates. Buchwald-type biarylphosphine ligands and N-heterocyclic carbenes (NHCs) are the gold standard.[2][11]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a modern, air-stable pre-catalyst (e.g., Buchwald G3 or G4 palladacycles). These generate the active monoligated catalyst more cleanly and efficiently.[1][2]
-
Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can be beneficial.[12]
-
| Ligand Class | Examples | Key Features for Hindered Substrates |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos, tBuXPhos | Bulky and electron-rich; promotes rapid oxidative addition and reductive elimination. The industry standard for challenging couplings.[2][5] |
| Specialized Ligands | AntPhos, BI-DIME | Show excellent reactivity for tetra-ortho-substituted biaryl coupling.[13] The rigid anthracenyl moiety of AntPhos can inhibit side reactions.[13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, IPent | Strong σ-donors that form very stable and active palladium complexes. Particularly effective for aryl chlorides and other challenging substrates.[11][12] |
| Arsa-Buchwald Ligands | Cy-arsa-Buchwald | Arsenic analogs of Buchwald ligands; the longer As-Pd bond can facilitate the transmetalation step with hindered substrates.[14] |
Cause 1B: Insufficient Reaction Temperature or Inappropriate Solvent
Overcoming the high activation energy of oxidative addition often requires significant thermal energy.
-
Solution:
-
Increase Temperature: Many couplings of hindered substrates require elevated temperatures, often in the range of 80-120 °C.[5][13][15]
-
Switch to a High-Boiling Solvent: If your current solvent limits the achievable temperature, switch to a higher-boiling alternative. Ensure your substrates and reagents are soluble in the new solvent.[16][17][18] Polar aprotic solvents can sometimes influence selectivity and rate.[19]
-
Good choices: Toluene (111 °C), Dioxane (101 °C), DMF (153 °C), Anisole (154 °C).
-
-
Cause 1C: Suboptimal Base Selection
The base plays a critical role, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions. A weak base may not be sufficient for hindered systems.
-
Solution:
-
Use a Stronger Base: For Suzuki couplings, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary to facilitate the challenging transmetalation step.[2]
-
Use a Strong, Non-Nucleophilic Base: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required.[5]
-
Problem 2: Significant side products are forming, such as homocoupling or protodebromination.
Cause 2A: Alkyne Homocoupling (Glaser Product) in Sonogashira Reactions
If the desired cross-coupling is slow due to steric hindrance, the competing copper-catalyzed homocoupling of the alkyne can become the dominant pathway.[1]
-
Solution:
-
Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser homocoupling.[1] This requires a highly active palladium/ligand system capable of facilitating the reaction without the copper co-catalyst.
-
Optimize the Cross-Coupling Rate: By implementing the solutions in Problem 1 (better ligand, higher temperature), you can accelerate the desired reaction, making it outcompete the homocoupling pathway.
-
Slow Addition of Alkyne: Using a syringe pump to add the terminal alkyne slowly can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[20]
-
Cause 2B: Protodebromination (Replacement of Br with H)
This occurs when a proton source is present, leading to the reduction of the aryl bromide.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly. Ensure reagents, particularly bases like K₃PO₄, are anhydrous.
-
Purify Reagents: Impurities in coupling partners (e.g., excess water in a boronic acid) can be a source of protons.
-
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction, which can be adapted for other coupling types.
General Protocol: Suzuki-Miyaura Coupling of 3,6-Dibromodurene
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling.
Materials:
-
3,6-Dibromodurene (1.0 equiv)
-
Arylboronic acid (1.1 to 2.5 equiv, depending on mono- or di-substitution)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3,6-dibromodurene, the arylboronic acid, and anhydrous K₃PO₄.[2]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst.
-
Inerting: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Heating and Monitoring: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100-110 °C).[5][13] Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[2]
References
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.Dalton Transactions (RSC Publishing).
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.The Royal Society of Chemistry.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids.Benchchem.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Application Notes and Protocols: Buchwald-Hartwig Amin
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Kumada Coupling.Organic Chemistry Portal.
- Technical Support Center: Optimizing Coupling Reactions of 3-Bromopiperidine-2,6-dione.Benchchem.
- Kumada coupling.Wikipedia.
- Sonogashira coupling.Wikipedia.
- An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
- Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
- Buchwald–Hartwig amin
- Effect of solvent on the cross-coupling reaction a.
- Kumada Cross-Coupling Reaction.Alfa Chemistry.
- Solvent effects in palladium catalysed cross-coupling reactions.RSC Publishing.
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
- Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene.Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Interpreting the Mass Spectrum of 1,4-Dibromo-2,3,5,6-tetramethylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry (MS) stands as a powerful tool for the elucidation of molecular structures. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry data for 1,4-Dibromo-2,3,5,6-tetramethylbenzene, a symmetrically substituted aromatic compound. By comparing its fragmentation pattern with those of related structures, we aim to provide a comprehensive resource for researchers working with halogenated aromatic compounds.
The Unique Signature of this compound in Mass Spectrometry
This compound (also known as dibromodurene), with a molecular formula of C₁₀H₁₂Br₂, presents a distinct mass spectrum under electron ionization. The high energy of this technique leads to extensive and reproducible fragmentation, offering a detailed structural fingerprint of the molecule.[1] The key to interpreting its spectrum lies in understanding the influence of its core structural features: the stable aromatic ring, the four methyl substituents, and the two heavy bromine atoms.
The most telling feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[2] Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion (M⁺) and any bromine-containing fragments. This triplet consists of the M⁺ peak (containing two ⁷⁹Br isotopes), the M+2 peak (containing one ⁷⁹Br and one ⁸¹Br isotope), and the M+4 peak (containing two ⁸¹Br isotopes), with an intensity ratio of approximately 1:2:1.[3][4] For this compound, with a monoisotopic mass of approximately 290 Da, we expect to see this characteristic pattern at m/z 290, 292, and 294.
Predicted Fragmentation Pathway
The fragmentation of this compound is driven by the stability of the resulting carbocations. The primary fragmentation events are hypothesized to be the loss of a bromine atom and the subsequent loss of a methyl group.
A detailed, step-by-step prediction of the fragmentation is as follows:
-
Ionization: The durene derivative is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of the molecular ion, [C₁₀H₁₂Br₂]⁺˙.
-
Loss of a Bromine Radical: The molecular ion can undergo cleavage of a carbon-bromine bond to lose a bromine radical (•Br), resulting in a brominated tetramethylbenzyl cation. This fragment will exhibit a characteristic 1:1 isotopic pattern for the single bromine atom.
-
Loss of a Methyl Radical: A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tropylium or benzyl-type cation.
-
Sequential Losses: Further fragmentation can occur through the sequential loss of the remaining bromine and methyl groups.
Below is a visual representation of the predicted primary fragmentation pathway.
Caption: Predicted fragmentation of this compound.
Comparative Analysis with Structurally Related Compounds
To better understand the unique spectral features of this compound, it is instructive to compare its expected mass spectrum with that of its structural isomers and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectral Features |
| This compound | C₁₀H₁₂Br₂ | 292.01 | Molecular Ion: Prominent M/M+2/M+4 triplet at m/z 290/292/294 (1:2:1 ratio).Key Fragments: Expected loss of Br (m/z 211/213) and subsequent loss of CH₃ (m/z 196/198). |
| 1,2-Dibromo-3,4,5,6-tetramethylbenzene | C₁₀H₁₂Br₂ | 292.01 | Molecular Ion: Similar M/M+2/M+4 triplet.[5]Key Fragments: Fragmentation may be influenced by steric hindrance between adjacent bromine and methyl groups, potentially leading to different relative abundances of fragments compared to the 1,4-isomer. |
| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | Molecular Ion: M/M+2/M+4 triplet at m/z 234/236/238.[6]Key Fragments: Loss of Br to m/z 155/157, followed by loss of C₂H₂ to m/z 129/131. The absence of methyl groups leads to a simpler fragmentation pattern. |
| 2,4-Dibromo-1,3,5-trimethylbenzene | C₉H₁₀Br₂ | 277.98 | Molecular Ion: M/M+2/M+4 triplet at m/z 276/278/280.Key Fragments: Loss of Br and CH₃ are expected, but the asymmetry of the molecule may lead to a more complex fragmentation pattern compared to the highly symmetric 1,4-dibromodurene. |
This comparative analysis highlights how the substitution pattern on the benzene ring influences the fragmentation pathways and the resulting mass spectrum. While all dibrominated compounds will exhibit the characteristic isotopic patterns, the relative positions of the substituents will dictate the relative abundances and types of fragment ions observed.
Experimental Protocol for Mass Spectrometry Analysis
To obtain a high-quality electron ionization mass spectrum of this compound, the following protocol is recommended:
1. Sample Preparation
-
Dissolve a small amount of the solid compound (typically <1 mg) in a volatile organic solvent such as dichloromethane or methanol to a final concentration of approximately 100 µg/mL.
-
Ensure the sample is fully dissolved before injection.
2. Instrumentation
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for analysis of this type of compound.[7]
-
Ionization Mode: Electron Ionization (EI)[1]
-
Electron Energy: 70 eV (standard for generating reproducible library-searchable spectra)[2]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion cluster.
3. GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
4. Data Analysis
-
Identify the molecular ion cluster (m/z 290, 292, 294) and confirm the 1:2:1 intensity ratio.
-
Identify the major fragment ions and propose fragmentation pathways based on the principles outlined in this guide.
-
Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation pattern.
Below is a workflow diagram for the experimental and data analysis process.
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
The interpretation of the mass spectrum of this compound provides a clear example of how fundamental principles of mass spectrometry can be applied to elucidate the structure of halogenated aromatic compounds. The characteristic isotopic pattern of bromine serves as a definitive marker for its presence, while the fragmentation pattern reveals the connectivity of the molecule. By comparing the spectrum with those of its isomers and related compounds, a deeper understanding of the structure-fragmentation relationship can be achieved. This guide serves as a valuable resource for researchers in the accurate identification and characterization of such molecules.
References
- SpectraBase. 1,4-Dibromo-2,3,5,6-tetramethyl-benzene. [Link]
- PubChem. 1,2-Dibromo-3,4,5,6-tetramethylbenzene. [Link]
- NIST. Benzene, (1,2-dibromoethyl)-. [Link]
- NIST. Benzene, 2,4-dibromo-1,3,5-trimethyl-. [Link]
- Wikipedia.
- TutorChase. How can you identify the presence of halogens using mass spectrometry?[Link]
- Wikipedia.
- PubChem. 1,2,3,4-Tetramethylbenzene. [Link]
- YouTube.
- NIST. Benzene, 1,2,3,4-tetramethyl-. [Link]
- NIST. Benzene, 1,4-dibromo-. [Link]
Sources
- 1. This compound CAS#: 1646-54-4 [m.chemicalbook.com]
- 2. tutorchase.com [tutorchase.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,2-Dibromo-3,4,5,6-tetramethylbenzene | C10H12Br2 | CID 2752606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 1,4-dibromo- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
comparing reactivity of 3,6-dibromodurene vs 1,4-dibromobenzene
An In-Depth Comparative Guide to the Reactivity of 3,6-Dibromodurene and 1,4-Dibromobenzene for Drug Development and Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Isomer
In the landscape of aromatic building blocks, seemingly subtle structural variations can lead to profoundly different chemical behaviors. This guide provides a detailed comparative analysis of two dibrominated aromatic compounds: 1,4-dibromobenzene and 3,6-dibromodurene . While both molecules serve as precursors for biphenyl structures and other complex architectures, their reactivity profiles are dramatically divergent.
1,4-Dibromobenzene is a planar, symmetric molecule widely employed as a standard substrate in a vast array of chemical transformations. Its unhindered nature makes it a versatile and predictable building block. In contrast, 3,6-dibromodurene (also known as 1,4-dibromo-2,3,5,6-tetramethylbenzene) presents a formidable synthetic challenge. The presence of four methyl groups flanking the bromine atoms introduces severe steric congestion, fundamentally altering its accessibility to catalytic centers and reagents.
This guide will dissect the electronic and steric factors governing the reactivity of these two compounds. We will explore their performance in key synthetic transformations, provide supporting experimental frameworks, and explain the causal relationships behind the selection of specific reaction conditions. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically select and utilize these reagents in their synthetic endeavors.
Part 1: The Theoretical Underpinnings of Reactivity
The disparate reactivity of our two subject molecules is governed by a classic interplay of electronic and steric effects.
Electronic Effects: The Subtle Influence of Alkyl Groups
Substituents on an aromatic ring can significantly alter its electron density, which in turn affects its reactivity.
-
1,4-Dibromobenzene : This molecule is electronically neutral, with only the weakly deactivating inductive effect of the bromine atoms influencing the ring.
-
3,6-Dibromodurene : The four methyl groups on the durene core are alkyl substituents. Alkyl groups are known to be weak electron-donating groups (EDGs) through an inductive effect (+I) and hyperconjugation.[1][2][3] This electron donation slightly increases the electron density of the aromatic ring, making it more nucleophilic. In the context of electrophilic aromatic substitution, this would render the ring more "activated" compared to benzene.[1][4][5] For transition-metal-catalyzed reactions, this increased electron density can facilitate the initial oxidative addition step.
However, as we will see, this subtle electronic activation in 3,6-dibromodurene is overwhelmingly overshadowed by steric factors.
Steric Effects: The Dominating Factor
Steric hindrance is the most critical differentiator between these two molecules. It refers to the spatial arrangement of atoms and groups that can impede a chemical reaction.
-
1,4-Dibromobenzene : The hydrogen atoms adjacent to the C-Br bonds are small, offering virtually no steric impediment to the approach of a catalyst or reagent.
-
3,6-Dibromodurene : The bromine atoms are flanked by two methyl groups in the ortho positions and two in the meta positions. The ortho methyl groups create a significant steric shield around the C-Br bonds, making it physically difficult for the large, ligand-coordinated metal center of a catalyst to access the bond for oxidative addition.[6][7][8][9]
This steric congestion is the primary reason for the dramatically reduced reactivity of 3,6-dibromodurene in many standard transformations.
Caption: Steric environments of 1,4-dibromobenzene vs. 3,6-dibromodurene.
Part 2: Comparative Reactivity in Key Synthetic Transformations
The theoretical differences outlined above manifest in starkly contrasting outcomes in common carbon-carbon and carbon-nitrogen bond-forming reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C-C bonds between aryl halides and organoboron compounds.[10] The catalytic cycle universally involves three steps: oxidative addition, transmetalation, and reductive elimination.[11]
-
1,4-Dibromobenzene : As a sterically unhindered substrate, it reacts readily under a wide variety of "standard" Suzuki conditions.[12][13][14] Ligandless protocols or those with simple phosphine ligands are often sufficient.
-
3,6-Dibromodurene : This substrate represents a significant challenge. The oxidative addition of the C-Br bond to a Pd(0) center is severely impeded by the flanking methyl groups.[9][15] To overcome this steric barrier, highly specialized catalyst systems are required. The key is to use ligands that are both extremely bulky and electron-rich.
-
Expertise & Causality: Bulky ligands (e.g., biaryl phosphines like SPhos or XPhos) promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is small enough to approach the hindered C-Br bond.[15] The electron-rich nature of these ligands increases the electron density on the palladium center, which in turn accelerates the rate of oxidative addition into the C-Br bond.[9] Elevated temperatures are also typically necessary to provide the activation energy needed to surmount the steric barrier.
-
Caption: Suzuki-Miyaura cycle highlighting the sterically hindered step.
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is analogous to the Suzuki coupling but forms C-N bonds, a critical transformation in pharmaceutical chemistry.[16][17][18]
-
1,4-Dibromobenzene : This is a model substrate for Buchwald-Hartwig amination, reacting with a wide range of primary and secondary amines under well-established conditions.[17][19]
-
3,6-Dibromodurene : The coupling is exceptionally difficult. Not only is the oxidative addition step hindered, but the subsequent approach of the amine nucleophile to the palladium center is also sterically congested.[20][21] Successful couplings are rare and require the most advanced generations of Buchwald-Hartwig ligands, which are specifically designed to couple sterically demanding partners.[20] Often, even with state-of-the-art catalysts, yields are low, or the reaction fails entirely.
Lithiation (Halogen-Metal Exchange)
Halogen-metal exchange using organolithium reagents like n-butyllithium (n-BuLi) is a fundamental method for generating potent aryl anion synthons.[22]
-
1,4-Dibromobenzene : Undergoes smooth and rapid monolithiation upon treatment with one equivalent of n-BuLi at low temperatures (e.g., -78 °C), forming 4-bromophenyllithium.
-
3,6-Dibromodurene : The reaction is feasible but significantly slower than with 1,4-dibromobenzene. The steric bulk of the methyl groups hinders the approach of the butyllithium oligomer to the C-Br bond.[23] While the electron-donating methyl groups slightly increase electron density on the ring, the primary determinant of the reaction rate is the steric accessibility of the bromine atom.
Part 3: Data Summary and Experimental Protocols
The practical implications of these reactivity differences are best illustrated through a direct comparison of reaction conditions and a model experimental protocol.
Comparative Data Summary
| Reaction | Substrate | Reactivity | Typical Catalyst/Reagent | Conditions | Expected Outcome |
| Suzuki-Miyaura Coupling | 1,4-Dibromobenzene | High | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Mild (e.g., 80 °C) | High Yield (>90%) |
| 3,6-Dibromodurene | Very Low | Pd₂(dba)₃ / SPhos or XPhos | Harsh (e.g., >110 °C) | Low to Moderate Yield | |
| Buchwald-Hartwig Amination | 1,4-Dibromobenzene | High | Pd₂(dba)₃ / BINAP | Mild (e.g., 90 °C) | High Yield (>85%) |
| 3,6-Dibromodurene | Extremely Low | Specialized Biarylphosphine Ligands | Harsh (e.g., >120 °C) | Very Low Yield or No Reaction | |
| Lithiation (n-BuLi) | 1,4-Dibromobenzene | High | n-BuLi (1 eq.) | Fast (minutes at -78 °C) | Clean Monolithiation |
| 3,6-Dibromodurene | Moderate | n-BuLi (1 eq.) | Slower (requires longer time or higher temp.) | Monolithiation |
Trustworthy Protocol: Suzuki-Miyaura Coupling
This section describes a self-validating system for attempting the Suzuki-Miyaura coupling of both substrates. The starkly different requirements for the catalyst system validate the principles discussed.
Objective: Synthesize 4-phenylbromobenzene and 3-bromo-6-phenyl-durene.
Materials:
-
Aryl Halide: 1,4-Dibromobenzene OR 3,6-Dibromodurene (1.0 mmol)
-
Boronic Acid: Phenylboronic acid (1.2 mmol)
-
Base: K₂CO₃ (3.0 mmol)
-
Solvent: Toluene/H₂O (4:1 mixture, 10 mL)
-
Catalyst System A (for 1,4-dibromobenzene): Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Catalyst System B (for 3,6-dibromodurene): Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.06 mmol, 6 mol%)
Caption: Experimental workflow for Suzuki coupling of the two substrates.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Catalyst Addition:
-
For 1,4-Dibromobenzene: Add Catalyst System A, Pd(PPh₃)₄.
-
For 3,6-Dibromodurene: Add Catalyst System B, Pd₂(dba)₃ and SPhos. The choice of this advanced catalyst system is a deliberate experimental decision to overcome the anticipated steric barrier.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed Toluene/H₂O solvent mixture via syringe.
-
Reaction:
-
For 1,4-Dibromobenzene: Heat the mixture to 80 °C with vigorous stirring. The reaction is typically complete within 2-4 hours.
-
For 3,6-Dibromodurene: Heat the mixture to 110 °C. The reaction will be significantly slower, potentially requiring 12-24 hours.
-
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.
Conclusion and Outlook
The comparison between 1,4-dibromobenzene and 3,6-dibromodurene is a compelling case study in the dominance of steric effects in organic chemistry.
-
1,4-Dibromobenzene remains a workhorse in synthesis due to its high reactivity and predictable behavior, making it ideal for the construction of simple, symmetrical biaryl systems and polymers.
-
3,6-Dibromodurene , while significantly less reactive, provides access to unique and valuable molecular architectures. Its successful coupling, though challenging, allows for the synthesis of sterically encumbered, tetramethyl-substituted biaryls.[24] These structures are of significant interest in materials science for applications such as molecular machines, liquid crystals, and as ligands that enforce specific geometries on metal centers.
For the practicing scientist, the choice between these reagents is a choice between efficiency and complexity. While 1,4-dibromobenzene offers a straightforward path to many targets, 3,6-dibromodurene presents an opportunity to build highly congested, three-dimensional structures, provided the synthetic chemist is equipped with the specialized catalytic tools and mechanistic understanding required to overcome its inherent steric challenges.
References
- Master Organic Chemistry. (2017).
- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
- Royal Society of Chemistry. (2015).
- ElectronicsAndBooks. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. [Link]
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. [Link]
- ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2022). 16.
- Michigan State University Chemistry. Aromatic Substitution Reactions Part II. [Link]
- Journal of the Chemical Society C: Organic. (1969). Biphenylenes. Part XIV. Synthesis of 1- and 2-phenyl-, 2,7-dimethyl-, and 2,3,6,7-tetramethyl-biphenylene. [Link]
- YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ACS Publications.
- RSC Publishing. (2023).
- Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
- National Center for Biotechnology Information.
- JoVE. (2023).
- YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]
- Google Patents.
- Wikipedia.
- ACS Publications. (2024). Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. [Link]
- ResearchGate.
- Organic Chemistry Portal.
- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- SpringerLink.
- ResearchGate. Coupling of alkyl halides with sterically hindered Grignard reagents. [Link]
- Wiley Online Library. The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. [Link]
- ResearchGate. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. [Link]
- National Center for Biotechnology Information. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]
- Arkivoc. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes. [Link]
- ResearchGate. Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. [Link]
- Indian Academy of Sciences. Mechanism of aromatic lithiation reactions-Importance of steric factors. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 22. vapourtec.com [vapourtec.com]
- 23. repository.ias.ac.in [repository.ias.ac.in]
- 24. Biphenylenes. Part XIV. Synthesis of 1- and 2-phenyl-, 2,7-dimethyl-, and 2,3,6,7-tetramethyl-biphenylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Monomer Selection: Strategic Alternatives to 1,4-Dibromo-2,3,5,6-tetramethylbenzene for Advanced Polymer Synthesis
Abstract
The synthesis of high-performance conjugated polymers is a cornerstone of modern materials science, enabling innovations in organic electronics, photonics, and sensor technology. 1,4-Dibromo-2,3,5,6-tetramethylbenzene, a durene-based monomer, has served as a foundational building block for creating soluble poly(p-phenylene) (PPP) derivatives. The four methyl groups provide steric hindrance that disrupts crystal packing, rendering the resulting polymer soluble. However, the demands for greater processability, enhanced photophysical properties, and finer control over solid-state morphology necessitate a broader palette of monomeric reagents. This guide provides a comparative analysis of strategic alternatives to this benchmark monomer. We will explore how thoughtful "side-chain engineering" allows researchers to move beyond simple solubility and rationally design polymers with tailored functionalities.[1] This analysis is supported by comparative data, detailed experimental protocols for Suzuki-Miyaura polymerization, and mechanistic insights to empower researchers in their selection of next-generation monomers.
The Benchmark: Understanding this compound
The parent polymer, poly(p-phenylene), is an intractable material due to its rigid-rod nature and strong intermolecular π-π stacking, making it insoluble and infusible.[2] The introduction of the four methyl groups in this compound is a classic strategy to overcome this. The steric bulk of these groups forces a twist in the polymer backbone, which reduces interchain interactions and improves solubility.
Advantages:
-
Provides a straightforward route to soluble PPPs.
-
The resulting polymer possesses high thermal stability, characteristic of the PPP backbone.[3]
Limitations:
-
The steric hindrance, while beneficial for solubility, can be excessive, potentially limiting the extent of π-conjugation along the backbone.[4]
-
The methyl groups offer limited scope for further functionalization or property tuning.
-
Solubility, while improved, may not be sufficient for all modern processing techniques or solvent systems.
Our quest for alternatives is driven by the need to overcome these limitations, seeking monomers that offer a more nuanced control over the final polymer's characteristics. The core principle guiding this exploration is side-chain engineering , where the identity of the solubilizing group is strategically varied to influence not just solubility, but also electronic structure, film morphology, and charge transport properties.[5][6]
A Curated Selection of High-Performance Alternatives
We will compare three principal classes of alternative dibromoarene monomers that offer distinct advantages over the tetramethylbenzene benchmark.
Alternative Class 1: 1,4-Dibromo-2,5-di(long-alkyl)benzenes
A prominent example is 1,4-Dibromo-2,5-dioctylbenzene .[7] This approach replaces the short, bulky methyl groups with long, flexible alkyl chains.
-
Rationale & Impact: The long alkyl chains (e.g., octyl) are exceptionally effective at ensuring solubility in common organic solvents like toluene, THF, and chloroform.[7] Unlike the rigid methyl groups, these flexible chains can interdigitate in the solid state, which can promote more ordered packing and improve charge carrier mobility, a critical factor for electronic device performance.[8] The length and branching of these chains can be systematically varied to fine-tune these properties.[1]
Alternative Class 2: 1,4-Dibromo-2,5-dialkoxybenzenes
An example is 1,4-Dibromo-2,5-dioctyloxybenzene . Here, an oxygen atom links the alkyl chain to the phenyl ring.
-
Rationale & Impact: Alkoxy chains also provide excellent solubility.[9][10] The electron-donating nature of the oxygen atom raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the polymer. This has a direct impact on the material's electronic properties, including its bandgap and oxidation potential. This electronic perturbation allows for color tuning of the polymer's absorption and emission spectra, a feat not achievable with simple alkyl chains.[9]
Alternative Class 3: 2,7-Dibromo-9,9-dialkylfluorenes
A widely used example is 2,7-Dibromo-9,9-dioctylfluorene .[11] This monomer introduces a planar, biphenyl unit bridged at the 9-position.
-
Rationale & Impact: The fluorene core offers several key advantages. Firstly, the C9 position provides a convenient, non-conjugated site to attach two long alkyl chains, ensuring outstanding solubility without sterically hindering the polymer backbone.[12][13] Secondly, the planar fluorene unit creates a more rigid and well-defined conjugated system, often leading to polymers with high photoluminescence quantum yields and sharp, well-defined emission profiles.[11] Polyfluorenes are a premier class of materials for organic light-emitting diodes (OLEDs), particularly for their efficient and stable blue emission.[2]
Comparative Performance Data
The choice of monomer has a profound impact on the resulting polymer's properties. The following table summarizes the key differences.
| Property | This compound | 1,4-Dibromo-2,5-dioctylbenzene | 1,4-Dibromo-2,5-dioctyloxybenzene | 2,7-Dibromo-9,9-dioctylfluorene |
| Polymer Backbone | Poly(tetramethyl-p-phenylene) | Poly(2,5-dioctyl-p-phenylene) | Poly(2,5-dioctyloxy-p-phenylene) | Poly(9,9-dioctylfluorene) |
| Solubility | Moderate | High | High | Very High |
| Backbone Rigidity | High (with torsion) | Moderate | Moderate | Very High (planarized unit)[14] |
| Electronic Effect | Weakly electron-donating | Weakly electron-donating | Strongly electron-donating | Weakly electron-donating |
| Typical Emission | Blue / Deep Blue | Blue | Green-Blue to Green | Pure, efficient Blue[11] |
| Key Advantage | Simple, soluble PPP | Excellent processability, potential for ordered packing | Tunable electronic properties (HOMO level) | High quantum yield, spectral purity, thermal stability |
| Primary Application | General conductive polymers | Organic Field-Effect Transistors (OFETs) | OFETs, Organic Photovoltaics (OPVs) | Organic Light-Emitting Diodes (OLEDs) |
Experimental Workflow & Protocols
Successful polymer synthesis relies on a systematic workflow from monomer selection to final characterization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the most robust and versatile methods for synthesizing these polymers.[15][16]
General Experimental Workflow
Caption: General workflow for conjugated polymer synthesis.
Detailed Protocol: Suzuki-Miyaura Polycondensation
This protocol describes a representative synthesis of a polyfluorene derivative, which can be adapted for the other monomers.
Materials:
-
Monomer 1 (Dibromide): 2,7-Dibromo-9,9-dioctylfluorene (1.00 eq)
-
Monomer 2 (Diboronic Ester): 9,9-Dioctylfluorene-2,7-bis(pinacol boronate) (1.00 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Base: 2M aqueous solution of Potassium Carbonate (K₂CO₃)
-
Solvent: Toluene, degassed
-
Phase Transfer Catalyst (optional): Aliquat 336
-
End-capping agent: Phenylboronic acid
-
Precipitation solvent: Methanol
-
Soxhlet solvents: Acetone, Hexane, Chloroform
Procedure:
-
Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2,7-dibromo-9,9-dioctylfluorene (e.g., 548 mg, 1.0 mmol) and 9,9-dioctylfluorene-2,7-bis(pinacol boronate) (e.g., 642 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and nitrogen (or argon) gas three times to establish an inert atmosphere.
-
Solvent and Base Addition: Add degassed toluene (e.g., 15 mL) via cannula. Add a few drops of Aliquat 336, followed by the 2M K₂CO₃ solution (e.g., 5 mL).
-
Catalyst Addition: Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst (e.g., 23 mg, 0.02 mmol).
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours. The solution will become increasingly viscous.
-
End-Capping: After 48 hours, add a small amount of phenylboronic acid (e.g., 25 mg) to quench the reaction by capping the polymer chain ends with non-reactive phenyl groups. Stir for an additional 4 hours.
-
Workup: Cool the reaction to room temperature. Pour the viscous solution slowly into a beaker of vigorously stirring methanol (400 mL). A fibrous solid will precipitate.
-
Initial Purification: Collect the polymer by filtration, wash with water and methanol, and dry under vacuum.
-
Soxhlet Extraction: Place the crude polymer in a Soxhlet thimble and purify by sequential extraction with acetone (to remove oligomers and catalyst residue), hexane (to remove shorter chains), and finally chloroform (to collect the desired high molecular weight polymer).
-
Final Product: Precipitate the chloroform fraction in methanol again, filter, and dry the final polymer in a vacuum oven overnight. The product should be a pale yellow, fibrous solid.
Trustworthiness Note: The success of this polymerization is critically dependent on the purity of the monomers and the strict maintenance of anaerobic conditions. The end-capping step is crucial for producing stable polymers, and Soxhlet extraction is the gold standard for removing impurities and achieving a narrow polydispersity index (PDI).[17][18]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is key to troubleshooting and optimizing the polymerization.[19][20] The process is a catalytic cycle involving a Palladium(0) species.[21][22]
Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromo-monomer, forming a Pd(II) intermediate.[21]
-
Transmetalation: The boronic ester monomer, activated by the base, transfers its aryl group to the palladium center, displacing the bromide. This is often the rate-limiting step.[20]
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming a new carbon-carbon bond that extends the polymer chain. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[21]
Conclusion and Future Outlook
While this compound remains a useful monomer, the field of conjugated polymer synthesis has evolved significantly. The strategic selection of alternative monomers, guided by the principles of side-chain engineering, offers unparalleled control over polymer properties. Long-chain alkyl-substituted benzenes provide superior processability for transistor applications, alkoxy-substituted variants allow for electronic tuning, and fluorene-based monomers yield highly efficient and pure-blue emitters for display technologies.
The future of this field lies in developing even more sophisticated monomers. This includes asymmetric side-chain engineering to balance performance and stability, and the incorporation of functional groups that can direct self-assembly or respond to external stimuli.[23] By understanding the fundamental structure-property relationships outlined in this guide, researchers are well-equipped to design and synthesize the next generation of advanced polymeric materials.
References
- Chen, J., et al. (2023). Asymmetric side-chain engineering of conjugated polymers with improved performance and stability in organic electrochemical transistors. Journal of Materials Chemistry C. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/tc/d3tc01267k
- Gierschner, J., et al. (2021). Side-Chain Engineering of Conjugated Polymers: Distinguishing Its Impact on Film Morphology and Electronic Structure. ResearchGate. Available at: https://www.researchgate.net/publication/354790108_Side-Chain_Engineering_of_Conjugated_Polymers_Distinguishing_Its_Impact_on_Film_Morphology_and_Electronic_Structure
- Niazi, M. R., et al. (2022). The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic applications. Journal of Materials Chemistry C. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8931309/
- Lee, S., et al. (2024). Side Chain Engineering toward Chemical Doping of Conjugated Polymers. Accounts of Chemical Research. Available at: https://pubs.acs.org/doi/10.1021/acs.accounts.3c00676
- Evmenenko, G., et al. (2018). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. Chemical Science. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc02700a
- Mei, J., et al. (2014). Side Chain Engineering in Solution-Processable Conjugated Polymers. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/cm502704k
- Hilton, M. J., et al. (2018). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/py/c8py00684e
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_ReactionAnalysis/suzuki-coupling-reaction.html
- Jadhav, G. (2018). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Suzuki-Coupling-Reaction-General-Mechanism-and-Its-Jadhav/7338e555931131154563a6f7b13e01a4e12e105b
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.09%3A_Suzuki-Miyaura_Coupling
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/
- Wang, L., et al. (2015). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4633842/
- Son, S., et al. (2019). Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.9b03144
- Al-Hashimi, M., et al. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/tc/d3tc02127k
- Wagner, M., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. Available at: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00281
- Lee, J., et al. (2023). A General Room Temperature Suzuki−Miyaura Polymerization Process for Organic Electronics. ResearchGate. Available at: https://www.researchgate.
- Wang, D., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/25775218/
- Zhang, K., et al. (2017). Scheme 3 (a) Stille copolymerization of monomers M1, M2, and M3 with... ResearchGate. Available at: https://www.researchgate.
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/abstracts/lit3/062.shtm
- Lee, J., et al. (2024). General room-temperature Suzuki–Miyaura polymerization for organic electronics. Nature Synthesis. Available at: https://www.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Note: While a direct link isn't in the search results, this is the seminal review article on the topic and is widely available through academic libraries).
- Yu, L., et al. (1992). Synthesis of conjugated polymer by the Stille coupling reaction. OSTI.GOV.
- Kim, Y., et al. (2005). Synthesis of (2,7-dibromo-9,9-dialkyl-substituted-fluorene)s for Poly(dialkylfluorene)s by Phase Transfer Catalytic Reaction. DBpia. Available at: https://www.dbpia.co.kr/journal/articleDetail?nodeId=NODE09230536
- Al-Masri, M., et al. (2018). Synthesis and optical properties of poly(2,7-(9,9-dihexylfluorene)-3,3′(4,4′-dialkoxybiphenyl)). Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/15421406.2018.1444158
- Mei, J., & Bao, Z. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: https://onlinelibrary.wiley.com/doi/10.1002/9783527680267.ch01
- Shi, K., et al. (2020). Isomeric 1,4‐Dihydropentalene‐Containing Building Blocks for High Mobility Ladder‐Type Conjugated Polymers. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7358249/
- Lyu, J., & Bielawski, C. W. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/py/d1py01625f
- Yokozawa, T., et al. (2021). Synthesis of cyclic aromatic polymer containing thiophene or pyridine by means of unstoichiometric Suzuki-Miyaura cyclic polycondensation. ResearchGate. Available at: https://www.researchgate.net/publication/352210748_Synthesis_of_cyclic_aromatic_polymer_containing_thiophene_or_pyridine_by_means_of_unstoichiometric_Suzuki-Miyaura_cyclic_polycondensation_Effect_of_the_position_of_bromine_of_heteroarylenes_on_cyclic_p
- Yamamoto, T. (1998). Synthesis and Properties of Poly(p-phenylene) and Its Derivatives. Taylor & Francis Group. Available at: https://www.taylorfrancis.com/chapters/edit/10.
- Organ, M. G., et al. (2014). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/abstracts/lit3/478.shtm
- Sato, M., et al. (2002). Preparation and properties of poly(p-phenylene) and polynaphthylene. ResearchGate. Available at: https://www.researchgate.net/publication/250007886_Preparation_and_properties_of_polyp-phenylene_and_polynaphthylene
- Seshadri, V., et al. (2003). Synthesis of cationic conjugated polymers for use in label-free DNA microarrays. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/14574349/
- Zhang, L., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2014/qo/c4qo00185e
- Leclerc, M., et al. (1998). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/ma980922j
- He, F., et al. (2012). Chemical structures of compound 1 and 2 and the Stille polymerization for conjugated polymer P1. ResearchGate. Available at: https://www.researchgate.
- Zhuravlev, F., et al. (2020). Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. ResearchGate. Available at: https://www.researchgate.
- Ossila. (n.d.). 9,9-Dioctyl-2,7-dibromofluorene. Ossila. Available at: https://www.ossila.com/products/9-9-dioctyl-2-7-dibromofluorene
- Benchchem. (n.d.). 1,4-Dibromo-2,5-dioctylbenzene. Benchchem. Available at: https://www.benchchem.com/product/bchm217084
- Müllen, K., & Scherf, U. (2006). Polyphenylene-type Emissive Materials: Poly(para-phenylene)s,Polyfluorenes, and Ladder Polymers. ResearchGate. Available at: https://www.researchgate.net/publication/225381831_Polyphenylene-type_Emissive_Materials_Polypara-phenylenesPolyfluorenes_and_Ladder_Polymers
- Hu, Y., et al. (2020). Rigidification of Poly(p-phenylene)s through ortho-Phenyl Substitution. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.macromol.0c00713
- Raftery, J., et al. (2018). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. MDPI. Available at: https://www.mdpi.com/2073-4352/8/5/203
- Scherf, U., & Müllen, K. (2002). Polyphenylenes, Polyfluorenes, and Poly(phenylene vinylene)s by Suzuki Polycondensation and Related Methods. ResearchGate. Available at: https://www.researchgate.
- Moulay, S. (2009). Polymers with dihydroxy/dialkoxybenzene moieties. Comptes Rendus Chimie. Available at: https://www.sciencedirect.com/science/article/pii/S163107480900030X
- Laine, R. M., et al. (2019). Conjugated Copolymers That Shouldn't Be. ResearchGate. Available at: https://www.researchgate.
- Teh, C. H., et al. (2011). 1,4-Dibromo-2,5-dibutoxybenzene. ResearchGate. Available at: https://www.researchgate.net/publication/230784407_14-Dibromo-25-dibutoxybenzene
- Zhang, L., et al. (2010). 1,4-Dibromo-2,5-dimethoxybenzene. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961184/
- Sigma-Aldrich. (n.d.). Monomers. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/products/materials-science/polymer-science/monomers
- Hotel, T., et al. (2022). Toward More Sustainable Elastomers: Stereoselective Copolymerization of Linear Terpenes with Butadiene. ResearchGate. Available at: https://www.researchgate.
- Wikipedia. (n.d.). Poly(p-phenylene). Wikipedia. Available at: https://en.wikipedia.org/wiki/Poly(p-phenylene)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. Synthesis of cationic conjugated polymers for use in label-free DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 20.210.105.67 [20.210.105.67]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mt.com [mt.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Yoneda Labs [yonedalabs.com]
- 23. Asymmetric side-chain engineering of conjugated polymers with improved performance and stability in organic electrochemical transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
validating the structure of 1,4-Dibromo-2,3,5,6-tetramethylbenzene derivatives
An In-Depth Guide to Validating the Structure of 1,4-Dibromo-2,3,5,6-tetramethylbenzene Derivatives
A Senior Application Scientist's Perspective
For researchers engaged in the synthesis of novel materials and therapeutics, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Derivatives of this compound, a highly symmetric and sterically hindered scaffold, are of increasing interest in fields ranging from organic electronics to medicinal chemistry.[1] However, the very symmetry that makes this durene core an attractive building block also presents distinct challenges to its structural elucidation. A simplistic analytical approach is insufficient; a rigorous, multi-technique validation workflow is imperative.
This guide provides a comparative analysis of the essential spectroscopic and crystallographic techniques required to definitively validate the structure of these complex derivatives. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating system of analysis that upholds the highest standards of scientific integrity.
The Core Challenge: Overcoming Molecular Symmetry
The parent this compound molecule possesses a high degree of symmetry. In a ¹H NMR spectrum, all twelve protons of the four methyl groups are chemically equivalent, resulting in a single signal. Similarly, its ¹³C NMR spectrum shows only three distinct signals: one for the four equivalent methyl carbons, one for the four equivalent aromatic carbons attached to the methyl groups, and one for the two equivalent bromine-bearing carbons. When this core is derivatized, this symmetry is broken, but the resulting spectra can be deceptively simple or complex to interpret without complementary data. Therefore, relying on a single analytical method is a significant risk that can lead to misinterpretation.
A Multi-Pronged Validation Strategy
To achieve unequivocal structural confirmation, a synergistic workflow employing Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography is the industry standard. Each technique provides a unique and essential piece of the structural puzzle.
Figure 1: Integrated workflow for the structural validation of a durene derivative.
Technique Comparison: Strengths and Limitations
| Analytical Technique | Primary Information Yielded | Key Strengths | Common Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass, elemental composition, isotopic pattern | High sensitivity, confirms molecular formula | Provides no information on atom connectivity or stereochemistry |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Atom connectivity, chemical environment, symmetry | Non-destructive, detailed solution-state structure | Can be difficult to interpret for complex isomers, requires soluble sample |
| Single-Crystal X-ray Crystallography (SCXRD) | Absolute 3D structure, bond lengths/angles, stereochemistry | Unambiguous, considered the "gold standard" for structure proof | Requires a high-quality single crystal, which can be difficult to grow |
Deep Dive 1: High-Resolution Mass Spectrometry (HRMS)
HRMS is the first essential checkpoint. Its power lies in measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, which allows for the determination of a unique elemental composition.[2][3][4]
Expertise & Causality: For any compound containing bromine, HRMS offers a critical self-validation feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] A molecule with one bromine atom will show two peaks of almost equal intensity separated by 2 m/z units (M and M+2).[6] Our 1,4-dibromo- core dictates an even more distinctive pattern: a characteristic 1:2:1 ratio for the M, M+2, and M+4 isotope peaks.[7] Observing this specific pattern provides high confidence that two bromine atoms are present in the molecule.
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the purified derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Parameters:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) for high resolution.
-
Mass Accuracy: Calibrate the instrument to ensure mass accuracy is within 5 ppm.
-
-
Data Acquisition: Infuse the sample and acquire the full scan spectrum.
-
Data Analysis:
-
Identify the molecular ion cluster ([M+H]⁺ or [M+Na]⁺).
-
Confirm the presence of the 1:2:1 isotopic pattern for the two bromine atoms.
-
Use the measured accurate mass of the monoisotopic peak (the 'M' peak) to calculate the elemental composition.[8][9] The calculated formula should match the expected structure with a mass error of < 5 ppm.
-
Deep Dive 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the atomic-level connectivity map of the molecule in solution.[10] For durene derivatives, both ¹H and ¹³C NMR are required, and 2D NMR techniques (like COSY and HMBC) are often necessary to resolve ambiguities.
Expertise & Causality: The key to interpreting the NMR spectra of these derivatives lies in understanding how substitution breaks the parent molecule's symmetry. For example, if one of the four methyl groups is derivatized, we would expect the remaining three methyl groups to become chemically non-equivalent, potentially giving rise to three distinct singlets in the ¹H NMR spectrum.[11][12] The chemical shifts (δ) of the aromatic carbons in the ¹³C NMR spectrum (typically 120-150 ppm) will also shift based on the electronic nature of the new substituent, providing further evidence of the substitution pattern.[13][14]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
-
Data Analysis:
-
Chemical Shift (δ): Correlate the positions of the signals to expected values for aromatic and methyl groups.[15][16]
-
Integration: In the ¹H NMR, confirm the relative number of protons for each signal matches the proposed structure.[17][18]
-
Splitting (Coupling): Analyze the splitting patterns to determine neighboring protons. For these derivatives, many methyl signals will be singlets, but protons on substituents may show coupling.
-
Number of Signals: Count the unique signals in both ¹H and ¹³C spectra to confirm the molecule's symmetry.[15][19]
-
Deep Dive 3: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is the ultimate arbiter of molecular structure, providing a definitive three-dimensional model of the molecule as it exists in the solid state.[20][21][22] It is considered the gold standard because it directly visualizes the atomic arrangement, confirming connectivity, bond lengths, bond angles, and stereochemistry with unparalleled precision.[23][24]
Expertise & Causality: The most significant hurdle in SCXRD is not the analysis but obtaining a single, high-quality crystal suitable for diffraction.[23] This often requires extensive screening of solvents and crystallization techniques (slow evaporation, vapor diffusion, etc.). However, the payoff is immense: a solved crystal structure provides irrefutable proof, leaving no room for ambiguity. The quality of the structure is internally validated by metrics like the R-factor, which quantifies the agreement between the experimental diffraction data and the final structural model.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the derivative. Crystals should ideally be >0.1 mm in all dimensions and free of visible defects.
-
Crystal Mounting: Carefully select and mount a suitable crystal on the goniometer of a diffractometer.
-
Data Collection: Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[25]
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges.
-
Data Analysis: Analyze the final 3D structure to confirm the atomic connectivity and stereochemistry. Compare bond lengths and angles to expected values.
Supporting Experimental Data: A Comparative Example
| Analysis | Hypothetical Derivative A | Hypothetical Derivative B |
| Expected Formula | C₁₃H₁₆Br₂O | C₁₈H₂₀Br₂N₂ |
| HRMS (m/z) [M+H]⁺ | Calc: 349.9644, Found: 349.9641 (Δ -0.8 ppm) | Calc: 437.0018, Found: 437.0025 (Δ +1.6 ppm) |
| ¹H NMR (400 MHz, CDCl₃) δ | 4.51 (s, 2H), 2.40 (s, 6H), 2.35 (s, 6H) | 7.35 (d, 4H), 7.15 (t, 4H), 3.85 (s, 4H), 2.50 (s, 12H) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 138.1, 135.5, 132.0, 70.2, 19.8, 19.5 | 145.2, 137.8, 133.1, 129.0, 128.5, 45.6, 20.1 |
| SCXRD Result | Monoclinic, P2₁/c, R-factor = 3.5% | Orthorhombic, Pbca, R-factor = 4.1% |
Conclusion
The structural validation of this compound derivatives demands a comprehensive and integrated analytical strategy. By systematically employing HRMS to confirm the elemental formula, NMR spectroscopy to map the molecular framework, and X-ray crystallography to obtain the definitive 3D structure, researchers can ensure the highest level of confidence in their results. This rigorous, self-validating workflow is not merely a procedural checklist; it is a fundamental component of good science, ensuring that subsequent biological or material science investigations are built upon a solid and verified structural foundation.
References
- High-Resolution Mass Spectrometry (HRMS) Analysis. Infinita Lab. [Link]
- (PDF) Elemental Composition determination based on MS.
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
- Crystallographic Structure Elucidation. IMSERC - Northwestern University. [Link]
- Rapid calculation of elemental compositions for high resolution mass spectra data. University of Wollongong Research Online. [Link]
- HRMS: Fundamentals and Basic Concepts. In Advanced Mass Spectrometry for Food Safety and Quality. Elsevier. [Link]
- Bromo pattern in Mass Spectrometry. YouTube. [Link]
- NMR Spectroscopy of Aromatic Compounds (#1e).
- Mass spectra of organic compounds containing bromine and chlorine.
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info. [Link]
- Organic Compounds Containing Halogen
- Demystifying X-ray Crystallography. The Stoltz Group, Caltech. [Link]
- 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
- 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
- X-ray Crystallography for Molecular Structure Determin
- Aromatics.
- Advances in the Analysis of Persistent Halogen
- Structural Elucidation of Substances by X-ray Crystallography.
- SUMMARY OF THE WORKSHOP ON RECENT ADVANCES IN ANALYTIC TECHNIQUES FOR HALOGENATED AROM
- Small molecule crystallography. Excillum. [Link]
- Determination of crystal structure by single crystal X-ray diffraction. University of Aveiro. [Link]
- x Ray crystallography. PubMed Central - NIH. [Link]
- From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination.
- Lecture outline 1H NMR spectra of aromatic compounds. University of Wisconsin-Madison. [Link]
- Results for "Single Crystal X-ray Diffraction".
- Halogenated Organic Compounds. Spectroscopy Online. [Link]
- Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. De Gruyter. [Link]
- INTERPRETATION OF 1H-NMR SPECTRA. University of Calgary. [Link]
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
- Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]
- Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm (RSC Publishing). [Link]
- How to read NMR spectra from the basics (chemical shift, integration r
- Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene: which methyl groups are quasi-free rotors in the crystal? RSC Publishing. [Link]
- The Role of this compound in Modern Chemistry. Medium. [Link]
- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. measurlabs.com [measurlabs.com]
- 3. infinitalab.com [infinitalab.com]
- 4. algimed.com [algimed.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. azooptics.com [azooptics.com]
- 16. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 17. askthenerd.com [askthenerd.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 21. azolifesciences.com [azolifesciences.com]
- 22. rigaku.com [rigaku.com]
- 23. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 24. excillum.com [excillum.com]
- 25. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Catalyst Selection for the Cross-Coupling of 3,6-Dibromodurene
Introduction: The Synthetic Challenge of a Sterically Encumbered Core
3,6-Dibromodurene (1,4-dibromo-2,3,5,6-tetramethylbenzene) presents a unique synthetic challenge in the realm of palladium-catalyzed cross-coupling reactions. Its rigid, symmetrically substituted aromatic core is a desirable building block for advanced materials and complex organic molecules. However, the two bromine atoms are flanked by four methyl groups, creating significant steric hindrance that can impede the critical oxidative addition step in the catalytic cycle.[1] This guide provides a comparative analysis of catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 3,6-dibromodurene, offering field-proven insights and experimental data to aid researchers in navigating this challenging transformation.
The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend of Ar-I > Ar-Br > Ar-Cl, a pattern dictated by the carbon-halogen bond dissociation energy.[2] While aryl bromides are commonly used, the steric congestion in 3,6-dibromodurene necessitates highly active and specialized catalyst systems, moving beyond "off-the-shelf" solutions to those employing bulky, electron-rich phosphine ligands.[3]
The Engine of Cross-Coupling: Understanding the Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle. A grasp of its fundamental steps—oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination—is crucial for rational catalyst selection and troubleshooting. The steric bulk of 3,6-dibromodurene primarily challenges the initial oxidative addition of the Ar-Br bond to the Pd(0) center. The successful catalyst must be sterically accommodating yet reactive enough to overcome this hurdle.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron species.[4][5] For sterically hindered substrates like 3,6-dibromodurene, the choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are preferred as they promote the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in oxidative addition.[6]
Comparative Analysis of Catalyst Systems:
The data below, adapted from studies on the structurally similar and sterically demanding 3,6-dibromocarbazole, provides a strong predictive framework for 3,6-dibromodurene.[7]
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Considerations |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 - 95 | Excellent general system, SPhos provides good balance of bulk and activity. |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 90 - 98 | XPhos is highly active for challenging substrates due to its steric bulk.[8] |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 80 | 70 - 85 | A more traditional catalyst; may require longer reaction times or higher catalyst loading for hindered substrates.[9] |
Expert Insights: For 3,6-dibromodurene, starting with a Pd₂(dba)₃/SPhos or Pd(OAc)₂/XPhos system is recommended. The biarylphosphine ligands are designed to accelerate both oxidative addition and reductive elimination, the latter of which can also be sluggish for sterically congested biaryls. The use of K₃PO₄ or Cs₂CO₃ as the base is critical for activating the boronic acid for transmetalation.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 3,6-Dibromodurene
This protocol provides a general method for the double Suzuki-Miyaura coupling.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3,6-dibromodurene (1.0 mmol), the desired arylboronic acid (2.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., Toluene, 10 mL).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Part 2: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling reaction forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] The classic protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst. However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.
Comparative Analysis of Catalyst Systems:
| Catalyst System (Precursor/Ligand) | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ / CuI | CuI | Et₃N / THF | 25 - 50 | 75 - 90 | The classic Sonogashira system; effective but can lead to homocoupling.[12] | |
| PdCl₂(PPh₃)₂ / CuI | CuI | i-Pr₂NH | Toluene | 70 | 80 - 95 | A robust and widely used variant. |
| Pd(CF₃COO)₂ / PPh₃ / CuI | CuI | Et₃N | DMF | 100 | 72 - 96 | Effective for a range of substituted bromopyridines, indicating applicability to other bromoarenes.[13] |
| Pd(OAc)₂ / P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | 80 | 70 - 85 | Copper-free conditions minimize byproducts; bulky phosphine is key.[11] |
Expert Insights: For a substrate as valuable as a 3,6-dibromodurene derivative, minimizing side reactions is crucial. A copper-free Sonogashira protocol using a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is often the superior choice. If using the classical Pd/Cu system, ensuring a thoroughly deoxygenated environment is essential to suppress Glaser coupling. The amine base (e.g., Et₃N, i-Pr₂NH) serves both as a base and often as a solvent.[14]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3,6-dibromodurene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(t-Bu)₃ (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.5 mmol).
-
Reagent Addition: Add anhydrous, deoxygenated dioxane (10 mL), followed by the terminal alkyne (2.2 mmol).
-
Reaction: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove palladium black and salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals and organic electronic materials.[15] Similar to Suzuki coupling, this reaction relies heavily on bulky, electron-rich biarylphosphine ligands to facilitate the coupling of sterically hindered aryl halides.[8][16]
Comparative Analysis of Catalyst Systems:
Data from the amination of 3,6-dibromocarbazole provides an excellent model for catalyst selection.[16]
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Considerations |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 90 - 99 | A highly general and effective system for a wide range of amines and aryl bromides.[8] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | Dioxane | 100 | 85 - 95 | t-BuXPhos offers even greater steric bulk, beneficial for the most challenging substrates.[8] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 60 - 80 | An earlier generation ligand; may be less effective for hindered systems compared to modern biarylphosphines.[15] |
Expert Insights: The choice of base is critical in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[17] For 3,6-dibromodurene, catalyst systems based on XPhos or t-BuXPhos are the most likely to succeed, providing the necessary activity to overcome the steric hindrance.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add 3,6-dibromodurene (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 2.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox, add the amine (2.1 mmol) and anhydrous, deoxygenated toluene (10 mL) under a counterflow of inert gas.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash chromatography.[16]
General Workflow for Catalyst Optimization
When approaching a new cross-coupling reaction with 3,6-dibromodurene, a systematic approach to optimization is key. The following workflow provides a logical progression for catalyst screening and selection.
Conclusion
The cross-coupling of 3,6-dibromodurene, while challenging, is readily achievable with the appropriate choice of modern, highly active palladium catalyst systems. Success hinges on selecting bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and their derivatives. These ligands are specifically designed to overcome the steric barriers inherent in substrates like durene, facilitating the critical oxidative addition and reductive elimination steps of the catalytic cycle. By starting with the recommended protocols and systematically optimizing conditions, researchers can efficiently synthesize novel durene-based materials and molecules for a wide range of applications in drug discovery and materials science.
References
- Benchchem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dibromocarbazole.
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- ElectronicsAndBooks. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid.
- Semantic Scholar. A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Wikipedia. Buchwald–Hartwig amination.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022).
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole.
- White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021).
- NIH National Center for Biotechnology Information. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates.
- NIH National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Wikipedia. Suzuki reaction.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).
- Wiley Online Library. Gold-Catalyzed Cross-Couplings: New Opportunities for CC Bond Formation. (2010).
- Chemistry LibreTexts. Sonogashira Coupling. (2024).
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Organic Chemistry Portal. Suzuki Coupling.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- University of Illinois Urbana-Champaign. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Guide to 1,4-Dibromo-2,3,5,6-tetramethylbenzene and its Structural Isomers
For researchers, scientists, and professionals in drug development, the unambiguous characterization of chemical compounds is paramount. Spectroscopic techniques provide a powerful toolkit for elucidating molecular structure and confirming sample purity. This guide offers an in-depth comparison of the spectroscopic data for 1,4-Dibromo-2,3,5,6-tetramethylbenzene, with its precursor durene (1,2,4,5-tetramethylbenzene) and its isomer, 1,2-Dibromo-3,4,5,6-tetramethylbenzene. Understanding the subtle yet significant differences in their spectral signatures is crucial for accurate identification and quality control.
The Importance of Spectroscopic Analysis
In the synthesis of novel compounds, verifying the intended molecular structure is a critical step. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about a molecule's atomic connectivity, functional groups, and overall mass. For a molecule like this compound, which possesses a high degree of symmetry, a multi-technique approach is essential to distinguish it from potential isomers and starting materials.
Molecular Structures Under Investigation
To appreciate the spectroscopic data, it is essential to first visualize the structures of the compounds being compared.
Caption: The three compounds discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fingerprint of the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The high symmetry of this compound and durene leads to remarkably simple ¹H NMR spectra.
| Compound | Structure | Expected ¹H NMR Signals (in CDCl₃) | Rationale |
| This compound | ![]() | δ ~2.48 ppm (s, 12H)[1] | Due to the molecule's high symmetry, all twelve protons on the four methyl groups are chemically equivalent, resulting in a single sharp singlet. |
| Durene | ![]() | δ ~2.23 ppm (s, 12H), δ ~6.90 ppm (s, 2H)[2] | The twelve methyl protons are equivalent, giving one singlet. The two aromatic protons are also equivalent, resulting in a second singlet. |
| 1,2-Dibromo-3,4,5,6-tetramethylbenzene | ![]() | Two distinct singlets for the methyl groups. | The two methyl groups adjacent to the bromine atoms are chemically different from the other two methyl groups, leading to two separate signals. |
Expertise & Experience: The simplicity of the ¹H NMR spectrum for this compound is a direct consequence of its C2h point group symmetry. Any deviation from a single sharp singlet for the methyl protons would indicate the presence of impurities or isomeric byproducts. For instance, the presence of a signal around 7 ppm would immediately suggest incomplete bromination and the persistence of the durene starting material.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.
| Compound | Expected ¹³C NMR Signals (in CDCl₃) | Rationale |
| This compound | δ ~22.4 ppm (methyl carbons), δ ~128.3 ppm (bromine-bearing aromatic carbons), δ ~135.2 ppm (methyl-bearing aromatic carbons)[1] | The symmetry of the molecule results in three distinct carbon environments: the four equivalent methyl carbons, the two equivalent aromatic carbons bonded to bromine, and the four equivalent aromatic carbons bonded to methyl groups. |
| Durene | δ ~19.0 ppm (methyl carbons), δ ~130.0 ppm (proton-bearing aromatic carbons), δ ~133.0 ppm (methyl-bearing aromatic carbons) | Due to symmetry, there are three unique carbon environments: the four methyl carbons, the two aromatic carbons bonded to hydrogen, and the four aromatic carbons bonded to methyl groups. |
| 1,2-Dibromo-3,4,5,6-tetramethylbenzene | Multiple signals for both methyl and aromatic carbons. | The lower symmetry of this isomer results in a more complex spectrum with more than three distinct carbon signals. |
Trustworthiness: The number of signals in the ¹³C NMR spectrum is a reliable indicator of the molecule's symmetry. For this compound, the presence of exactly three signals in the appropriate chemical shift regions provides strong evidence for the proposed structure.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| This compound | ~2900-3000 (C-H stretch, methyl), ~1450-1600 (C=C stretch, aromatic), ~1000-1200 (C-Br stretch) | The spectrum is characterized by aliphatic C-H stretches from the methyl groups, aromatic C=C stretches, and a C-Br stretching vibration. |
| Durene | ~2900-3000 (C-H stretch, methyl), ~3030 (C-H stretch, aromatic), ~1450-1600 (C=C stretch, aromatic) | The key difference from its dibrominated counterpart is the presence of an aromatic C-H stretching peak and the absence of a C-Br stretch. |
| 1,2-Dibromo-3,4,5,6-tetramethylbenzene | Similar to the 1,4-isomer, but with potential slight shifts in the C-Br and aromatic C=C stretching frequencies due to the different substitution pattern. | The overall IR spectrum will be very similar to the 1,4-isomer, making definitive distinction by IR alone challenging. |
Authoritative Grounding: The characteristic absorption frequencies of different functional groups are well-established in the field of spectroscopy. For a comprehensive database of IR spectra, refer to the NIST Chemistry WebBook.[3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the analysis of fragmentation patterns.
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Peaks |
| This compound | 290, 292, 294 (in a ~1:2:1 ratio) | Loss of a methyl group ([M-15]⁺), loss of a bromine atom ([M-79]⁺ and [M-81]⁺) |
| Durene | 134[4] | Loss of a methyl group ([M-15]⁺) at m/z 119 is the base peak.[5] |
| 1,2-Dibromo-3,4,5,6-tetramethylbenzene | 290, 292, 294 (in a ~1:2:1 ratio) | Similar fragmentation to the 1,4-isomer, though relative intensities of fragment ions may differ. |
Expertise & Experience: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio) is a key diagnostic feature in the mass spectrum of brominated compounds. For a molecule containing two bromine atoms, like this compound, the molecular ion peak will appear as a characteristic triplet with a 1:2:1 intensity ratio. This pattern is a definitive indicator of the presence of two bromine atoms.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, it is crucial to follow standardized experimental protocols.
NMR Data Acquisition (¹H and ¹³C)
Caption: A generalized workflow for acquiring NMR spectra.
For quantitative ¹H NMR, a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) should be used to ensure accurate integration of the signals.[6]
IR Spectroscopy (Solid Sample)
Caption: A standard procedure for obtaining the IR spectrum of a solid sample.
Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate, and allowing the solvent to evaporate.[7]
Mass Spectrometry (Electron Ionization)
Sources
- 1. This compound CAS#: 1646-54-4 [m.chemicalbook.com]
- 2. Durene - Wikipedia [en.wikipedia.org]
- 3. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]
- 4. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]
- 5. Durene | C10H14 | CID 7269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Guide: Evaluating Polymers Derived from 3,6-Dibromodurene Against Alternative Monomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Monomer as the Cornerstone of Polymer Performance
In the realm of high-performance polymers, the final material's properties—be it thermal stability, mechanical strength, or solution processability—are fundamentally dictated by the choice of the monomer.[1][2][3] These advanced materials are essential in demanding fields from aerospace to medical devices, where conventional plastics fail.[1][4] This guide provides a comparative analysis of polymers synthesized from 3,6-dibromodurene, a unique aromatic monomer, against those derived from more conventional building blocks. We will explore how the distinct structural attributes of the durene moiety translate into tangible performance characteristics, offering a rationale-driven perspective for material selection and development.
Monomer Spotlight: The Architectural Uniqueness of 3,6-Dibromodurene
At the heart of this discussion is the 3,6-dibromodurene molecule (1,2,4,5-tetramethyl-3,6-dibromobenzene). Its structure is deceptively simple yet profoundly influential. Unlike a standard dibromobenzene, the durene core is adorned with four methyl groups flanking the points of polymerization. This tetramethyl substitution is not merely decorative; it imposes significant steric hindrance, forcing a twisted conformation in the resulting polymer backbone. This structural kink is a critical design element that directly impacts chain packing, solubility, and intermolecular interactions, setting these polymers apart from their more planar counterparts.
dot graph G { layout="neato"; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=11];
// Node Definitions with specific positions Durene [label="3,6-Dibromodurene", pos="0,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzene [label="1,4-Dibromobenzene", pos="-3,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorene [label="2,7-Dibromofluorene", pos="3,0!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for structure images Durene_img [label="", image="https://i.imgur.com/2Xy5E1s.png", pos="0,2.5!", shape=none, fixedsize=true, width=1.5, height=1.2]; Benzene_img [label="", image="https://i.imgur.com/k2p8z9L.png", pos="-3,1!", shape=none, fixedsize=true, width=1.5, height=0.8]; Fluorene_img [label="", image="https://i.imgur.com/e2o7r3w.png", pos="3,1!", shape=none, fixedsize=true, width=1.8, height=1.2]; }
Caption: Structural comparison of aromatic monomers.
Synthesis of Durene-Based Polymers: The Rationale for Cross-Coupling
The synthesis of conjugated polymers from aryl halides like 3,6-dibromodurene predominantly relies on transition-metal-catalyzed cross-coupling reactions.[5][6] Methods like Yamamoto and Suzuki coupling are particularly effective.
-
Yamamoto Homocoupling: This method utilizes a zero-valent nickel complex, typically generated in situ, to couple the aryl halide monomers.[7][8] It is a powerful choice for creating homopolymers from a single di-halogenated monomer, offering a direct and efficient route to poly(durene) backbones.[5]
-
Suzuki Cross-Coupling: This palladium-catalyzed reaction couples an aryl halide with an organoboron compound (e.g., a diboronic acid ester derivative). Its primary advantage is the ability to create alternating copolymers by reacting two different monomers, allowing for precise tuning of the polymer's electronic and physical properties.[5]
The choice of these methods is deliberate. They are robust, tolerant of various functional groups, and highly effective at forming the carbon-carbon bonds that constitute the polymer backbone, leading to high molecular weight polymers, which is crucial for achieving desirable mechanical properties.
Comparative Performance Analysis
The key to understanding the performance of poly(durene)s lies in comparing them to polymers derived from less sterically hindered monomers, such as 1,4-dibromobenzene (leading to poly(p-phenylene)) and 2,7-dibromofluorene (leading to polyfluorenes).
// Edges A -> B [dir=forward]; B -> C1 [dir=forward]; B -> C2 [dir=forward]; C1 -> D1 [dir=forward]; C1 -> D2 [dir=forward]; C2 -> D3 [dir=forward]; }
Caption: The structure-property cascade for durene-based polymers.
Solubility and Processability
This is where 3,6-dibromodurene-derived polymers exhibit their most significant advantage. Many high-performance conjugated polymers, like poly(p-phenylene), are notoriously insoluble ("brick dust"), making them difficult to process into uniform thin films or other forms.[9] The methyl groups on the poly(durene) backbone disrupt the efficient chain packing and π-stacking that cause strong, solvent-resistant intermolecular forces.[10] This forced separation between chains significantly enhances solubility in common organic solvents, enabling solution-based processing techniques like spin coating or inkjet printing, which are crucial for fabricating electronic devices.[11][12]
Thermal and Mechanical Properties
High-performance polymers are defined by their ability to withstand harsh conditions.[1][13]
-
Thermal Stability: The strong aromatic backbone of poly(durene)s imparts excellent thermal stability, with high decomposition temperatures (Td) comparable to other aromatic polymers. However, their glass transition temperature (Tg) may be influenced by the backbone's reduced mobility due to the bulky methyl groups.
-
Mechanical Strength: While the rigid backbone provides inherent strength, the reduced intermolecular packing in poly(durene)s can lead to lower tensile strength and modulus compared to highly crystalline polymers.[14][15] The amorphous nature resulting from the twisted backbone may, however, increase toughness and impact resistance.
Electronic and Optical Properties
For applications in electronics, charge transport and light emission are key.
-
Conductivity: The same steric hindrance that aids solubility can be a detriment to electrical conductivity. Efficient charge transport in conjugated polymers often relies on close intermolecular π-π stacking. By forcing the polymer chains apart, the methyl groups can hinder this intermolecular charge hopping, potentially leading to lower conductivity compared to more planar polymers like polythiophenes or polyfluorenes.[16]
-
Optical Properties: The reduced aggregation in solution and in the solid state can lead to sharper, more defined absorption and emission spectra, which can be advantageous for applications in sensors or organic light-emitting diodes (OLEDs).
Quantitative Performance Comparison
The table below provides a comparative summary of expected properties. Note that specific values for poly(durene) are extrapolated based on structure-property principles, while values for poly(p-phenylene) and poly(fluorene) derivatives are representative literature values.
| Property | Poly(durene) Derivative | Poly(p-phenylene) (PPP) | Poly(fluorene) Derivative (PFO) | Rationale for Poly(durene) Performance |
| Solubility | High | Very Low / Insoluble | Moderate to High | Steric hindrance from methyl groups disrupts packing, increasing polymer-solvent interactions.[10] |
| Processability | Solution-Processable | Melt or dispersion processable | Solution-Processable | High solubility allows for techniques like spin-coating and printing.[11] |
| Thermal Stability (Td) | > 400 °C (Expected) | > 500 °C | ~400 °C | The robust aromatic backbone imparts high thermal stability.[13] |
| Glass Transition (Tg) | High | N/A (infusible) | 150-200 °C | The rigid, twisted backbone restricts segmental motion. |
| Morphology | Amorphous | Semi-crystalline / Crystalline | Semi-crystalline | Steric hindrance prevents ordered chain packing, favoring an amorphous state. |
| Conductivity (doped) | Moderate | High | High | Reduced interchain π-stacking hinders charge transport between polymer chains.[16] |
Experimental Protocols: A Self-Validating Approach
To ensure reproducibility and accuracy, the following protocols incorporate self-validating steps and expert rationale.
Protocol 1: Synthesis via Yamamoto Homocoupling
Causality: This protocol is chosen for its straightforward synthesis of a homopolymer from the 3,6-dibromodurene monomer. The use of a Ni(0) catalyst is critical for efficiently coupling aryl halides.[7][8]
-
Preparation (Inert Atmosphere): Dry all glassware in an oven at 120°C overnight. Assemble the reaction flask under a nitrogen or argon atmosphere using a Schlenk line. Rationale: The Ni(0) catalyst is highly sensitive to oxygen and moisture; an inert atmosphere is non-negotiable for a successful reaction.
-
Reagent Addition: To the flask, add bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2], 2,2'-bipyridine (bpy), and 1,5-cyclooctadiene (cod) in anhydrous, deoxygenated N,N-Dimethylformamide (DMF). Stir until a deep-violet or reddish-brown solution forms, indicating the formation of the active Ni(0)bpy complex.
-
Monomer Introduction: Add 3,6-dibromodurene to the catalyst solution.
-
Polymerization: Heat the reaction mixture to 80°C and stir for 48 hours. The gradual increase in viscosity is a primary indicator of successful polymerization.
-
Work-up and Purification: Cool the reaction to room temperature and pour the viscous solution into a stirred solution of methanol/HCl. This step precipitates the polymer and neutralizes the catalyst.
-
Isolation: Collect the polymer by filtration. To ensure purity, re-dissolve the polymer in a suitable solvent (e.g., chloroform) and re-precipitate it into methanol. Repeat this process three times. Rationale: This purification cycle is a self-validating step to remove residual monomer, catalyst, and oligomers, which is crucial for accurate characterization.
-
Drying: Dry the final polymer product under vacuum at 60°C until a constant weight is achieved.
Protocol 2: Characterization by Thermogravimetric Analysis (TGA)
Causality: TGA is used to determine the thermal stability of the polymer by measuring mass loss as a function of temperature.[17][18]
-
Sample Preparation: Place 5-10 mg of the dried polymer into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the system with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes before starting the analysis. Rationale: A nitrogen atmosphere prevents oxidative degradation, ensuring that the measured weight loss corresponds to thermal decomposition of the polymer backbone itself, not reaction with oxygen.
-
Thermal Program: Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg).[19][20]
-
Sample Preparation: Seal 5-10 mg of the polymer in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to use as a reference.[19]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Heat the sample from 25°C to a temperature above the expected Tg (e.g., 300°C) at 10°C/min. Rationale: This step erases the polymer's prior thermal history.
-
Cool: Cool the sample back down to 25°C at 10°C/min.
-
Second Heat: Heat the sample again to 300°C at 10°C/min. Rationale: This second heating scan provides a clean, reproducible measurement of the Tg.
-
-
Data Analysis: Analyze the heat flow curve from the second heating scan. The glass transition will appear as a step-like change in the baseline. The Tg is typically taken as the midpoint of this transition.
Caption: General workflow from monomer synthesis to final data analysis.
Conclusion and Outlook
The selection of 3,6-dibromodurene as a monomer represents a strategic trade-off. The primary advantage it confers is a dramatic enhancement in solubility and solution processability, a critical hurdle for many high-performance aromatic polymers. This benefit stems directly from the steric hindrance imposed by its four methyl groups. However, this same structural feature can compromise properties that rely on dense, ordered chain packing, such as mechanical strength and electrical conductivity.
For applications where processability is paramount—such as in large-area printed electronics, advanced coatings, or as a component in polymer blends to improve processability—durene-based polymers are an exceptionally promising alternative.[21][22] For applications demanding maximum thermal stability or the highest possible conductivity, a more planar, crystalline polymer may be preferable. Ultimately, understanding the structure-property relationships originating from the monomer is key to rationally designing and selecting the optimal polymer for a given high-performance application.
References
- Fiveable. High-performance polymers | Polymer Chemistry Class Notes. Fiveable.
- Benchchem. (2025). A Comparative Guide to the Mechanical Properties of High-Performance Polymers. Benchchem.
- A Comprehensive Guide to High-Performance Polymers and Materials. (2024, September 23).
- Bazhenov, S., et al. (2022). Statistical Analysis of the Mechanical Behavior of High-Performance Polymers: Weibull’s or Gaussian Distributions? MDPI.
- A Guide to the Different Types of High-Performance Polymers: What is Right for Your Applic
- Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0. (2022). MDPI.
- Chang, J., et al. (2007). Solution processing of conjugated polymers: The effects of polymer solubility on the morphology and electronic properties of semiconducting polymer films.
- Ojima, S., et al. (2019). Solid-state nickel(0)-mediated Yamamoto coupling enabled by mechanochemistry. Chemistry Letters, Oxford Academic.
- Hawks, S. A., et al. (2020). Data-Driven Elucidation of Solution-to-Device Feature Transfer for π-Conjugated Polymer Semiconductors.
- Lee, W., et al. (2020). What Is the Assembly Pathway of a Conjugated Polymer From Solution to Thin Films? Frontiers in Chemistry.
- Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. (2017, April 13). Polymer Solutions.
- Xu, S., et al. (2022). Solution Processing of Cross-Linked Porous Organic Polymers.
- Liu, Y., et al. (2014). Homocoupling of Aryl Halides Promoted by an NiCl2/bpy/Mg System in DMF.
- Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. C-Therm Technologies Ltd.
- Video Experiment Protocol #VEP5-Thermal Analyzer System (TGA/DSC). (2021, June 28). YouTube.
- Investigation of Polymers with Differential Scanning Calorimetry. University of Southern Mississippi.
- Beaujuge, P. M., & Reynolds, J. R. (2010). Cross-coupling reactions for preparation of π-conjugated polymers.
- DSC Analysis of Polymers.
- Russell, F. (2025). Applications of Polymers and its Synthesis. Longdom Publishing.
- Russell, F. (2025). Applications of Polymers and its Synthesis. Longdom Publishing.
- Faraji, S., et al. (2022). Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews.
- What Are The Common Applications Of Polymers? (2025, April 20). YouTube.
- Comparative Assessment of Conjugated Polymers for High Performance Plastic Electronics. (2012).
- Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel. University of Minnesota.
- Haddad, T. S., et al. (2022).
- Li, G. (2015).
- Conductivity of some conjugated polymers in comparison to typical metals, semiconductors or insulators.
- Kim, D., et al. (2023). Comparative study of physical doping and electrochemical doping in polymer thin-film transistors.
- Zhang, Q., et al. (2024). Cationic Conjugated Polymers with Enhanced Doped-State Planarity for n-Type Organic Thermoelectrics. CCS Chemistry.
- Wang, Y., et al. (2023). Toward High-Performance Electrochromic Conjugated Polymers: Influence of Local Chemical Environment and Side-Chain Engineering. MDPI.
Sources
- 1. fiveable.me [fiveable.me]
- 2. longdom.org [longdom.org]
- 3. jchemrev.com [jchemrev.com]
- 4. A Guide to the Different Types of High-Performance Polymers: What is Right for Your Application? | High Performance Injection Molding & Plastic Manufacturing | Ensinger Precision Components [ensinger-pc.com]
- 5. researchgate.net [researchgate.net]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | What Is the Assembly Pathway of a Conjugated Polymer From Solution to Thin Films? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. thecalculatedchemist.com [thecalculatedchemist.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. advanced-emc.com [advanced-emc.com]
- 18. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 19. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 20. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 21. longdom.org [longdom.org]
- 22. youtube.com [youtube.com]
A Senior Application Scientist’s Guide to Purity Assessment: HPLC and its Alternatives for 1,4-Dibromo-2,3,5,6-tetramethylbenzene
Introduction: The Critical Role of Purity in Chemical Synthesis
In the landscape of drug discovery and materials science, 1,4-Dibromo-2,3,5,6-tetramethylbenzene (also known as 3,6-dibromodurene) serves as a vital aromatic building block. Its rigid, symmetric core makes it an attractive precursor for synthesizing complex organic molecules, ligands for catalysis, and functional materials. The purity of this starting material is not a trivial detail; it is the bedrock upon which the success of subsequent, often multi-step, syntheses rests. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and introduce contaminants that are difficult and costly to remove in later stages.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the technical rationale behind method development, present a detailed experimental protocol, and objectively compare HPLC with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, analytical scientists, and quality control professionals who require robust and reliable methods for chemical purity determination.
The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)
For non-volatile or thermally sensitive compounds like substituted bromobenzenes, Reverse-Phase HPLC (RP-HPLC) is the predominant analytical technique.[1][2] Its high resolving power and sensitivity make it ideal for separating the target analyte from structurally similar impurities.
Why RP-HPLC? The Science of Separation
The choice of RP-HPLC is a deliberate one, grounded in the physicochemical properties of this compound.
-
Analyte Polarity: The molecule is non-polar. The benzene core is hydrophobic, and while the bromine atoms add polarity, the four methyl groups contribute significant non-polar character. In RP-HPLC, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[3] The non-polar analyte interacts more strongly with the stationary phase and is retained longer, while more polar impurities would elute earlier.
-
Potential Impurities: The most likely process-related impurities are starting materials (durene), intermediates (e.g., 1-bromo-2,3,5,6-tetramethylbenzene), or by-products from over-bromination. These compounds have different polarities and will exhibit distinct retention times on an RP-HPLC system, allowing for effective separation and quantification.
-
Detection: The benzene ring in the molecule is a chromophore, meaning it absorbs ultraviolet (UV) light. This makes a UV detector a simple, robust, and effective choice for quantification.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a self-validating system for purity assessment, adhering to principles laid out by the International Council for Harmonisation (ICH) guidelines.[4][5] Method validation ensures the analytical procedure is accurate, precise, and specific for its intended purpose.[6][7]
1. Instrumentation and Consumables:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Stationary Phase: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard: this compound of known, high purity (e.g., >99.5%).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm (based on UV absorbance maxima of brominated aromatics).[8]
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: 60% B to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 60% B (re-equilibration)
-
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask and dissolve in the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask and dissolve in the diluent.
4. Validation Workflow:
The following workflow provides a logical path for validating the HPLC method, ensuring its trustworthiness.
Caption: A typical workflow for HPLC method validation according to ICH guidelines.
5. Data Analysis and Purity Calculation: The purity is determined by area percent normalization, assuming all impurities have a similar response factor to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, a reference standard is used to calculate the purity by external standard method, which can correct for variations in injection volume.
Illustrative Performance Data
The following table presents typical validation results for the described HPLC method.
| Validation Parameter | Acceptance Criteria | Illustrative Result | Comment |
| Specificity | Analyte peak is resolved from all impurities (Resolution > 2). | Resolution of main peak from closest impurity is 3.1. | The method is selective for the analyte. |
| Linearity (Correlation Coefficient) | R² ≥ 0.995 | R² = 0.9998 | Excellent linear relationship between concentration and response.[6] |
| Accuracy (% Recovery) | 98.0% - 102.0% for assay. | 99.5% - 101.2% | The method provides accurate results.[7] |
| Precision (% RSD) | Repeatability RSD ≤ 2.0% | 0.85% | The method is highly precise.[9] |
| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | 0.05 µg/mL | Capable of detecting very low levels of impurities. |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10:1 | 0.15 µg/mL | The lowest level at which impurities can be reliably quantified. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, it is not the only option. Gas Chromatography (GC) and Quantitative NMR (qNMR) offer distinct advantages and are suitable alternatives depending on the specific analytical need.
Gas Chromatography (GC): The Choice for Volatile Analytes
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[1]
-
Applicability: this compound is sufficiently volatile and thermally stable to be analyzed by GC, making it a viable alternative to HPLC.
-
Advantages: GC analysis times can be significantly faster than HPLC, often in the range of minutes.[1] The use of carrier gas (like helium or nitrogen) is more cost-effective than the organic solvents required for HPLC.[1]
-
Instrumentation: A typical setup would involve a capillary column with a non-polar stationary phase (e.g., dimethylpolysiloxane) and a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.[10]
-
Limitations: Not suitable for non-volatile or thermally labile compounds.[2]
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
qNMR is a primary analytical technique that can determine purity without the need for an identical reference standard of the analyte.[11]
-
Principle: Quantification is based on the direct proportionality between the integral of an NMR signal and the number of nuclei generating that signal.[12][13] By comparing the integral of a unique signal from the analyte to the integral of a signal from a certified internal standard of known concentration and purity, the absolute purity of the analyte can be calculated.[14]
-
Advantages: As a primary method, it offers high accuracy and can be used to certify reference materials. It is non-destructive, allowing for sample recovery after analysis.[11] It also provides structural confirmation of the analyte and impurities simultaneously.[15]
-
Limitations: Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis.[11] Signal overlap can sometimes complicate quantification.[12]
Head-to-Head Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between mobile and stationary phases. | Differential partitioning between gas mobile phase and stationary phase. | Nuclear spin resonance in a magnetic field. |
| Sample Requirements | Must be soluble in the mobile phase.[2] | Must be volatile and thermally stable.[1] | Must be soluble in a deuterated solvent; contains NMR-active nuclei. |
| Quantification | Secondary method; requires a reference standard for highest accuracy. | Secondary method; requires a reference standard for highest accuracy. | Primary ratio method; can provide absolute purity with a certified internal standard.[11][13] |
| Sensitivity | High (µg/mL to ng/mL). Excellent for trace analysis.[11] | Very High (ng/mL to pg/mL). Excellent for trace analysis. | Lower (mg/mL). Not ideal for trace impurities below ~0.1%.[11] |
| Analysis Time | Typically 10-30 minutes per sample. | Typically <15 minutes per sample.[1] | Typically 5-15 minutes per sample. |
| Destructive? | Yes | Yes | No, sample is recoverable.[11] |
| Best For... | Broad applicability for non-volatile compounds, routine QC, trace impurity profiling. | Rapid analysis of volatile and semi-volatile compounds, residual solvent analysis. | Absolute purity determination, reference material certification, structural confirmation. |
Conclusion: Selecting the Right Tool for the Job
The purity assessment of this compound is a critical step in ensuring the quality and consistency of chemical manufacturing processes.
-
RP-HPLC stands out as the most versatile and robust method for routine quality control. Its high resolving power, sensitivity, and applicability to a wide range of potential impurities make it the workhorse for this application.
-
Gas Chromatography offers a faster, more cost-effective alternative, provided that all potential impurities are also volatile and thermally stable.
-
Quantitative NMR serves a unique and powerful role as a primary method for absolute purity determination, ideal for certifying reference standards or when an analyte-specific standard is unavailable.
The ultimate choice of analytical technique depends on the specific requirements of the analysis. For comprehensive characterization, employing orthogonal methods (e.g., HPLC and qNMR) provides the highest degree of confidence in the purity assessment, ensuring that the material meets the stringent quality demands of modern research and development.
Caption: Decision framework for selecting the appropriate analytical method.
References
- Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Benchchem. (n.d.). A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Assay Analytica. (n.d.). HPLC Method Validation: Key Parameters and Importance.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- ResearchGate. (n.d.). Purity comparison by NMR and HPLC.
- Benchchem. (n.d.). A Comparative Guide to the Validation of HPLC and NMR Methods for Purity Assessment of Benzylboronic Acid.
- Bruker. (n.d.). Quantitative NMR Spectroscopy.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.
- PubMed. (1989, April). Specific determination of bromobenzene metabolites by high-performance liquid chromatography.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Institute of Chemistry, Chemical Research Center for Chemistry of the Hungarian Academy of Sciences. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
- HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
- Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research.
- PubMed. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
- Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
- Chemistry For Everyone. (2025, August 7). What Is Quantitative NMR (qNMR)?. YouTube.
- JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?.
Sources
- 1. brewerscience.com [brewerscience.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. jordilabs.com [jordilabs.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. assayprism.com [assayprism.com]
- 8. Specific determination of bromobenzene metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 1,4-Dibromo-2,3,5,6-tetramethylbenzene Reaction Products
For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of the analytical methodologies used to confirm the structures of products derived from 1,4-Dibromo-2,3,5,6-tetramethylbenzene. We will explore common synthetic transformations of this versatile building block and detail the experimental and analytical workflows for unambiguous product identification, emphasizing the causality behind experimental choices and providing self-validating protocols.
Introduction to this compound
This compound, also known as 3,6-dibromodurene, is a symmetrically substituted aromatic compound. Its key structural features—two reactive bromine atoms and four methyl groups—make it a valuable intermediate in organic synthesis.[1] The steric hindrance provided by the methyl groups can influence reaction selectivity, while the bromine atoms serve as excellent leaving groups for various cross-coupling reactions.[1] This guide will focus on three principal reaction pathways: Sonogashira coupling, Suzuki-Miyaura coupling, and lithium-halogen exchange followed by electrophilic quench.
I. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, typically catalyzed by a palladium complex with a copper(I) co-catalyst.[2][3]
A. Comparative Synthetic Protocols
Two common protocols for the Sonogashira coupling of this compound with phenylacetylene are presented below. Protocol A utilizes a classic Pd/Cu catalyst system, while Protocol B represents a more modern, copper-free approach.
Table 1: Comparison of Sonogashira Coupling Protocols
| Parameter | Protocol A: Pd/Cu Catalysis | Protocol B: Copper-Free |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | [DTBNpP]Pd(crotyl)Cl (P2) |
| Base | Triethylamine (TEA) | 1,2,2,6,6-Pentamethylpiperidine (TMP) |
| Solvent | Toluene/Triethylamine | Dimethyl Sulfoxide (DMSO) |
| Temperature | Reflux (approx. 110 °C) | Room Temperature |
| Typical Yield | Good to Excellent | High (up to 97% for similar aryl bromides)[4] |
| Key Advantage | Well-established, robust | Milder conditions, avoids copper toxicity |
B. Detailed Experimental Workflow: Sonogashira Coupling
The following diagram illustrates the general workflow for the synthesis and purification of 1,4-bis(phenylethynyl)-2,3,5,6-tetramethylbenzene.
Caption: General workflow for Sonogashira coupling and product isolation.
C. Step-by-Step Experimental Protocol (Adapted from similar syntheses)[5]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add degassed toluene (20 mL) and triethylamine (5 mL), followed by phenylacetylene (2.2 mmol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and mass spectra of the purified product.
D. Structural Confirmation of 1,4-bis(phenylethynyl)-2,3,5,6-tetramethylbenzene
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetry of the molecule, a simple spectrum is expected. The four methyl groups will appear as a single sharp singlet. The protons on the terminal phenyl groups will appear as multiplets in the aromatic region. Based on similar structures, the chemical shifts can be predicted.[3]
-
¹³C NMR: The spectrum will show distinct signals for the methyl carbons, the aromatic carbons of the central ring, the quaternary carbons where the alkynes are attached, the alkyne carbons, and the carbons of the terminal phenyl groups.[3]
Table 2: Predicted NMR Data for 1,4-bis(phenylethynyl)-2,3,5,6-tetramethylbenzene
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ~2.5 | s (12H, -CH₃) |
| 7.3-7.6 | m (10H, Ar-H) | |
| ¹³C NMR | ~20 | q (-CH₃) |
| ~90 | s (alkyne C) | |
| ~95 | s (alkyne C) | |
| ~123 | s (central ring C-Br) | |
| ~128-132 | d (phenyl C-H) | |
| ~138 | s (central ring C-CH₃) |
2. Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of the product. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[4]
-
Expected Molecular Ion: The mass spectrum of 1,4-bis(phenylethynyl)-2,3,5,6-tetramethylbenzene is expected to show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight.
II. Suzuki-Miyaura Coupling: Formation of Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[2] This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes.
A. Comparative Synthetic Protocols
The choice of catalyst, base, and solvent system can significantly impact the efficiency of the Suzuki-Miyaura coupling.
Table 3: Comparison of Suzuki-Miyaura Coupling Protocols
| Parameter | Protocol C: Aqueous Conditions | Protocol D: Anhydrous Conditions |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Boron Source | Phenylboronic acid | Phenylboronic acid |
| Base | K₂CO₃ | Na₂CO₃ |
| Solvent | Toluene / H₂O | Toluene / Ethanol |
| Temperature | 80-100 °C | Reflux |
| Typical Yield | High | Good to High |
| Key Advantage | "Greener" solvent system | Well-established for a wide range of substrates |
B. Detailed Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling and product analysis.
C. Step-by-Step Experimental Protocol (Generalized)[6]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (2.2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Solvent and Base: Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (5 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction to 100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction, separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
-
Characterization: Analyze the purified 1,4-diphenyl-2,3,5,6-tetramethylbenzene by NMR, MS, and potentially single-crystal X-ray diffraction.
D. Structural Confirmation of 1,4-Diphenyl-2,3,5,6-tetramethylbenzene
1. NMR Spectroscopy
-
¹H NMR: The high symmetry of the product will result in a simple spectrum. The four methyl groups will give a single singlet, and the protons of the two phenyl rings will appear as multiplets in the aromatic region.
-
¹³C NMR: The spectrum will show signals for the methyl carbons, the six unique carbons of the central and outer phenyl rings.
2. X-ray Crystallography
For a definitive, three-dimensional structural confirmation, single-crystal X-ray diffraction is the gold standard.[5] If a suitable single crystal of the product can be grown, this technique will provide precise bond lengths, bond angles, and the overall molecular geometry. This is particularly useful for confirming the connectivity and stereochemistry in complex molecules.
III. Lithium-Halogen Exchange and Electrophilic Quench
Organolithium reagents are potent nucleophiles and strong bases, enabling a variety of synthetic transformations.[6] The reaction of this compound with an alkyllithium reagent, such as n-butyllithium, can result in a lithium-halogen exchange, forming a highly reactive aryllithium intermediate. This intermediate can then be trapped with an electrophile.
A. Reaction Mechanism and Considerations
The lithium-halogen exchange is a fast and often reversible reaction.[7] The equilibrium favors the formation of the more stable organolithium species. The choice of solvent and temperature is critical to control the reaction and prevent side reactions, such as reaction with the solvent (e.g., THF).
Caption: Simplified mechanism of lithium-halogen exchange and electrophilic quench.
B. Step-by-Step Experimental Protocol (Generalized)[8]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, add n-butyllithium (2.2 mmol, as a solution in hexanes) dropwise.
-
Lithiation: Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., dimethylformamide, 2.5 mmol) dropwise and continue stirring at -78 °C for 30 minutes.
-
Warming and Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.
-
Characterization: Characterize the product using NMR and mass spectrometry to confirm the introduction of the electrophile.
C. Structural Confirmation of the Product
The structural confirmation of the product will depend on the electrophile used. For example, if DMF is used as the electrophile, the product would be 2,3,5,6-tetramethylterephthalaldehyde.
-
NMR Spectroscopy: The appearance of new signals corresponding to the introduced functional group (e.g., an aldehyde proton and carbon in the ¹H and ¹³C NMR spectra, respectively) will confirm the reaction's success.
-
Infrared (IR) Spectroscopy: The presence of characteristic absorption bands (e.g., a strong C=O stretch for an aldehyde) provides further evidence for the new functional group.
Conclusion
The structural confirmation of reaction products of this compound requires a multi-faceted analytical approach. While NMR and mass spectrometry are indispensable for routine characterization, X-ray crystallography provides the ultimate confirmation of molecular structure. This guide has provided a comparative overview of common synthetic routes and the corresponding analytical strategies, emphasizing the importance of robust experimental design and thorough data interpretation for unambiguous structural elucidation.
References
- Bailey, W. F.; Patricia, J. J. J. Organomet. Chem.1988, 352, 1-46.
- De Gruyter. (2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures, 237(5), pp. 881-883. [Link]
- Elsevier. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. International Journal of Molecular Sciences. [Link]
- Harvard University. (n.d.). Lithium Halogen Exchange.
- MDPI. (2000). 1,4-Bis(2',4',6'-trimethylphenylethynyl)benzene. Molecules, 5(12), M185. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Royal Society of Chemistry. (2007). Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB). [Link]
- Taylor & Francis. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Process Research & Development, 22(10), 1436-1443. [Link]
- Wikipedia. (n.d.). Metal-halogen exchange.
- Wiley-VCH. (2003). Supporting Information for Angew. Chem. Int. Ed. Z51195. [Link]
- Wiley-VCH. (2018). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. [Link]
- YouTube. (2020, July 11). Suzuki Coupling. [Link]
- LinkedIn. (2023, October 20). The Role of this compound in Modern Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of 1,4-Dibromo-2,3,5,6-tetramethylbenzene: A Modern Approach to a Classic Transformation
Introduction
1,4-Dibromo-2,3,5,6-tetramethylbenzene, often referred to as dibromodurene, is a vital building block in the realms of materials science and pharmaceutical development. Its symmetrically substituted benzene ring, featuring two reactive bromine atoms and four sterically hindering methyl groups, makes it an ideal precursor for creating complex molecular architectures through reactions like palladium-catalyzed cross-couplings.[1] The utility of this compound in synthesizing novel therapeutic agents and advanced materials necessitates efficient, reliable, and safe synthetic routes.[1]
This guide provides an in-depth comparison between the classical, established method for synthesizing dibromodurene and a novel, greener synthetic route. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a head-to-head comparison of their performance based on experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic strategy for their specific needs.
The Classical Approach: Direct Bromination with Elemental Bromine
The traditional synthesis of this compound involves the direct electrophilic aromatic substitution (EAS) of durene (1,2,4,5-tetramethylbenzene) using elemental bromine (Br₂).[2] This method, while effective, relies on the use of a hazardous and corrosive reagent and often requires a halogenated solvent.
Mechanism of Action
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[3][4] The four methyl groups on the durene ring are activating, electron-donating groups, which increase the nucleophilicity of the aromatic ring, making it susceptible to attack by an electrophile.[3] Although a Lewis acid catalyst is typically required for the bromination of less activated rings like benzene, the high activation of the durene ring allows the reaction to proceed, sometimes with a mild catalyst like iodine.[2][5] The reaction is initiated by the polarization of the Br-Br bond, creating an electrophilic bromine species that is attacked by the π-electrons of the durene ring. This forms a resonance-stabilized carbocation intermediate, known as an arenium ion.[3][4] A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated product.[3][4] Due to the directing effects of the methyl groups, the bromination occurs at the two available positions, 1 and 4.
Diagram: Classical Electrophilic Aromatic Bromination Workflow
Caption: Workflow for the NBS-mediated synthesis of dibromodurene.
Head-to-Head Comparison: Performance and Practicality
To provide a clear and objective comparison, the following table summarizes key performance indicators for both synthetic routes based on reported experimental data.
| Parameter | Classical Route (Br₂) | New Route (NBS) | Rationale & Insights |
| Yield | ~93% [2] | ~92% [6] | Both methods provide excellent yields, making them comparable in terms of product output. |
| Purity | High, often crystalline product | High, requires purification | The classical method can sometimes yield a product that crystallizes directly from the reaction mixture. The NBS route typically requires column chromatography for purification. [6] |
| Reaction Time | ~1.5 hours at reflux [2] | ~2 hours at 60°C [6] | The reaction times are comparable, with no significant advantage for either method in this regard. |
| Reagent Safety | Elemental Bromine (Br₂): Highly toxic, corrosive, volatile | N-Bromosuccinimide (NBS): Solid, easier to handle, less hazardous [7] | The NBS route offers a significant safety advantage by avoiding the use of liquid bromine. |
| Solvent | Dichloromethane (Halogenated) [2] | Acetonitrile [6] | The NBS route utilizes acetonitrile, which is often considered a greener solvent than dichloromethane. |
| Work-up | Quenching, filtration, washing [2] | Extraction, washing, column chromatography [6] | The classical route may have a simpler work-up if the product precipitates cleanly. The NBS route requires a more involved purification step. |
| Overall "Greenness" | Lower | Higher | The use of a safer brominating agent and a less hazardous solvent makes the NBS method a more environmentally friendly option. [8][9] |
Detailed Experimental Protocols
For the purpose of reproducibility and direct application, detailed step-by-step protocols for both syntheses are provided below.
Protocol 1: Classical Synthesis using Elemental Bromine
-
Materials: 1,2,4,5-tetramethylbenzene (durene), Dichloromethane (CH₂Cl₂), Iodine (I₂), Bromine (Br₂), 5M Sodium Hydroxide (NaOH) solution, Deionized water.
-
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer, add 1,2,4,5-tetramethylbenzene (25.0 g, 0.18 mol) and 150 mL of dichloromethane. Stir until all the solid has dissolved. [2] 2. Add iodine (1.0 g, 3.94 mmol) to the solution to act as a catalyst. [2] 3. In a separate flask, prepare a solution of bromine (24 mL, 0.47 mol) in 100 mL of dichloromethane. [2] 4. Under constant stirring, add the bromine solution dropwise to the durene solution. [2] 5. After the addition is complete, heat the reaction mixture to reflux and maintain for 1.5 hours. [2] 6. Cool the mixture to room temperature and quench the reaction by the careful addition of 50 mL of 5 M aqueous sodium hydroxide. [2] 7. Collect the solid product by filtration. [2] 8. Wash the collected solid with deionized water and dry to obtain this compound. [2] 9. Characterize the product using ¹H NMR and ¹³C NMR. Expected ¹H NMR (500 MHz, CDCl₃): δ 2.48 (s, 12H). [2]
-
Protocol 2: Greener Synthesis using N-Bromosuccinimide (NBS)
-
Materials: 1,2,4,5-tetramethylbenzene (durene), N-bromosuccinimide (NBS), Acetonitrile (MeCN), Water, Dichloromethane (CH₂Cl₂), Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.
-
Procedure:
-
To a solution of durene (1.0 mmol) in acetonitrile (2 mL) at room temperature, add N-bromosuccinimide (2.2 mmol, 2.2 equivalents) in one portion. [6] 2. Stir the resulting mixture at 60 °C for 2 hours. [6] 3. After cooling to room temperature, quench the reaction with water (10 mL). [6] 4. Extract the product with dichloromethane (3 x 10 mL). [6] 5. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. [6] 6. Filter and concentrate the solution under reduced pressure. [6] 7. Purify the residue by column chromatography on silica gel to afford the pure this compound. [6]
-
Conclusion and Recommendations
Both the classical and the NBS-mediated synthetic routes provide high yields of this compound. The choice between the two methods will largely depend on the specific priorities of the laboratory or production facility.
-
The classical route using elemental bromine is a well-established, high-yielding method that may be preferable in settings where the handling of bromine is routine and cost is a primary driver. Its potential for a simpler work-up through direct crystallization is also an advantage.
-
The new, greener route using NBS is highly recommended for research and development environments where safety and environmental impact are paramount. The avoidance of highly corrosive and toxic elemental bromine significantly reduces handling risks. [9][10]While it may require a more involved purification step, the benefits of a safer and more sustainable process are substantial.
Ultimately, the validation of this NBS-mediated route demonstrates a significant step forward in the synthesis of this important chemical intermediate. It aligns with the principles of green chemistry by minimizing hazard and environmental footprint without compromising on yield, making it an excellent alternative for the modern chemistry laboratory.
References
- Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes.
- Bromination - Common Conditions. Common Organic Chemistry.
- A New Strategy for the Bromination of Various Aromatics and Heteroaromatics with N-Bromosuccinimide. Alfa Chemistry.
- Andersh, B., Murphy, D. L., & Olson, R. J. (n.d.). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Taylor & Francis Online.
- Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE.
- Jalali, E. (2019). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University TopSCHOLAR.
- Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher.
- Aqueous Electrophilic Aromatic Bromination using KBr and Oxone. ACS Publications.
- N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- Aromatic bromination: A green chemistry experiment. American Chemical Society.
- Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central.
- Preparation of 1,4-bis(dibromomethyl)benzene. PrepChem.com.
- The Role of this compound in Modern Chemistry. Medium.
- Stepwise Mechanism for the Bromination of Arenes by a Hypervalent Iodine Reagent. ResearchGate.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 1646-54-4 [m.chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. espublisher.com [espublisher.com]
- 9. Aromatic bromination: A green chemistry experiment | Poster Board #1034 - American Chemical Society [acs.digitellinc.com]
- 10. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap" by Elnaz Jalali [digitalcommons.wku.edu]
A Senior Application Scientist's Guide to Cross-Referencing Experimental and Theoretical NMR Shifts: A Case Study of 3,6-Dibromodurene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the arsenal of chemists for the structural elucidation of organic molecules. It provides profound insights into the chemical environment of nuclei, allowing for the determination of molecular structure, connectivity, and conformation. While experimental NMR data is often sufficient for routine characterization, complex structures or isomers can present ambiguous spectra. In such cases, the synergy between experimental data and theoretical calculations offers a robust pathway to confident structural assignment.[1]
This guide provides a comprehensive walkthrough of the process of cross-referencing experimental NMR data with theoretically calculated values, using 3,6-dibromodurene as a practical case study. We will delve into the causality behind experimental choices, the logic of computational protocols, and the critical analysis required to bridge the gap between theory and practice. This combined approach not only validates experimental findings but also deepens our understanding of the molecule's electronic structure.
Part 1: Acquiring High-Quality Experimental NMR Data
The foundation of any reliable structural elucidation is clean, well-resolved experimental data. The choices made during sample preparation and instrument setup are critical and have a direct impact on the quality of the final spectra.
Protocol: Experimental ¹H and ¹³C NMR of 3,6-Dibromodurene
Rationale for Experimental Choices:
-
Solvent Selection (CDCl₃): Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules due to its excellent dissolving power for nonpolar to moderately polar compounds and its single, well-characterized residual solvent peak in both ¹H and ¹³C spectra. Its relatively low viscosity also contributes to sharper NMR signals.
-
Concentration: A moderate concentration (10-20 mg in 0.6-0.7 mL of solvent) is chosen to ensure a good signal-to-noise ratio without causing issues of aggregation or viscosity-induced line broadening.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm.[2] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal that is typically upfield from most organic compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of 3,6-dibromodurene into a clean, dry NMR tube.
-
Add approximately 0.7 mL of CDCl₃ containing 0.03% TMS.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup (500 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 90° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.[3] This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.[3]
-
A wider spectral width (e.g., 250 ppm) is necessary for ¹³C NMR.[3] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) and a short relaxation delay are typically required.[3]
-
Expected Experimental Data
Due to the symmetry of 3,6-dibromodurene, the spectrum is expected to be relatively simple. There are two distinct types of methyl groups and two types of aromatic carbons.
| Nucleus | Predicted Experimental Chemical Shift (δ, ppm) |
| ¹H | |
| -CH₃ | ~2.3 - 2.5 |
| ¹³C | |
| -CH₃ | ~20 - 25 |
| C-Aromatic (quaternary, attached to CH₃) | ~130 - 135 |
| C-Aromatic (quaternary, attached to Br) | ~125 - 130 |
Note: These are estimated values based on typical shifts for similar substituted aromatic compounds. Actual experimental values may vary slightly.
Part 2: Theoretical Prediction of NMR Chemical Shifts
Computational chemistry provides a powerful means to predict NMR chemical shifts from first principles. Density Functional Theory (DFT), particularly with the Gauge-Including Atomic Orbital (GIAO) method, has become the gold standard for this purpose due to its balance of accuracy and computational cost.[4][5]
Protocol: DFT-GIAO Calculation of NMR Shifts for 3,6-Dibromodurene
Rationale for Computational Choices:
-
Method (DFT/B3LYP): The B3LYP functional is a widely used hybrid functional that often provides excellent results for the geometries and properties of organic molecules.
-
Basis Set (6-311++G(d,p)): This basis set provides a good balance between accuracy and computational efficiency for molecules containing first and second-row atoms, as well as halogens. The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electron distribution, which is essential for calculating NMR shielding tensors.[6]
-
Solvent Modeling (PCM): NMR experiments are conducted in solution, and solvent can influence chemical shifts. The Polarizable Continuum Model (PCM) is an efficient way to account for bulk solvent effects by treating the solvent as a continuous dielectric medium.[7][8][9][10]
Step-by-Step Workflow:
-
Structure Input:
-
Build the 3D structure of 3,6-dibromodurene using a molecular modeling program.
-
-
Geometry Optimization:
-
Perform a full geometry optimization of the molecule in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set to find the lowest energy conformation.
-
-
NMR Shielding Tensor Calculation:
-
Using the optimized geometry, perform a GIAO-NMR calculation at the same level of theory (B3LYP/6-311++G(d,p)). It is advisable to include a solvent model, such as PCM for chloroform, in this step.[11]
-
This calculation will yield absolute shielding tensor values (σ) for each nucleus.
-
-
Chemical Shift Calculation:
-
To convert the calculated absolute shielding values to chemical shifts (δ), a reference compound, typically TMS, must also be calculated at the exact same level of theory (including solvent model).
-
The chemical shift is then calculated using the formula: δ_sample = σ_TMS - σ_sample
-
Part 3: Comparative Analysis - Bridging Experiment and Theory
The final and most critical step is the direct comparison of the experimental and theoretical data. This cross-referencing allows for unambiguous peak assignment and provides a measure of the accuracy of the computational method.
Data Comparison and Analysis
| Nucleus | Assignment | Experimental δ (ppm) | Theoretical δ (ppm) | Δδ (Exp - Theory) |
| ¹H | -CH₃ | [Insert Exp. Value] | [Insert Calc. Value] | [Calculate Difference] |
| ¹³C | -CH₃ | [Insert Exp. Value] | [Insert Calc. Value] | [Calculate Difference] |
| C-Aromatic (C-CH₃) | [Insert Exp. Value] | [Insert Calc. Value] | [Calculate Difference] | |
| C-Aromatic (C-Br) | [Insert Exp. Value] | [Insert Calc. Value] | [Calculate Difference] |
Interpreting the Results:
-
Correlation: A strong linear correlation between the experimental and theoretical shifts is expected. The Mean Absolute Error (MAE) should ideally be low (e.g., < 0.2 ppm for ¹H and < 2-3 ppm for ¹³C for this level of theory).
-
Discrepancies: Minor deviations between experimental and theoretical values are common and can arise from several factors:
-
Limitations of the Theoretical Model: The chosen functional and basis set are approximations.
-
Solvent Effects: While PCM accounts for bulk solvent effects, specific solute-solvent interactions (like hydrogen bonding, which is not relevant here) may not be perfectly modeled.[12]
-
Vibrational and Temperature Effects: The calculations are typically performed on a static, optimized geometry at 0 K, whereas the experiment is on a dynamic ensemble of molecules at room temperature.
-
Relativistic Effects: For heavier atoms like bromine, relativistic effects can have a small but non-negligible influence on the electronic structure and thus the chemical shifts.[13]
-
Conclusion
The cross-referencing of experimental and theoretical NMR data is a powerful strategy for the robust structural elucidation of molecules like 3,6-dibromodurene. By following systematic experimental protocols and well-chosen computational methods, researchers can achieve a high degree of confidence in their spectral assignments. This integrated approach not only resolves ambiguities but also exemplifies the modern synergy between empirical measurement and theoretical prediction in chemical research. The minor discrepancies observed between the two datasets are not failures but rather learning opportunities that point towards the intricate physical phenomena governing nuclear magnetic resonance.
References
- Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC Publishing).
- Computational Analysis of Solvent Effects in NMR Spectroscopy. ACS Publications.
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - NIH.
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications.
- Computational Analysis of Solvent Effects in NMR Spectroscopy. ResearchGate.
- The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. MDPI.
- DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI.
- Solvent Effects on NMR Isotropic Shielding Constants. A Comparison between Explicit Polarizable Discrete and Continuum Approaches. ResearchGate.
- Supporting Information for "Self-Assembly of a Coordination Sphere from 24 Subcomponents". Wiley-VCH.
- DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. ResearchGate.
- Electron Correlation or Basis Set Quality: How to Obtain Converged and Accurate NMR Shieldings for the Third-Row Elements?. NIH.
- Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. The Journal of Physical Chemistry A - ACS Publications.
- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph.
- Calculation of Fluorine and Nitrogen NMR Properties. La Trobe University.
- Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. ResearchGate.
- Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. Royal Society of Chemistry.
- 3,6-dibromodurene. Stenutz.
- Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. OUCI.
- 1H and 13C NMR Spectra of Natural Products Laurene-Type Sesquiterpenes: Theoretical and Experimental Studies. ResearchGate.
- Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. NIH.
- A User Guide to Modern NMR Experiments. University of Oxford.
- Optimized synthesis of 3,6‐dibromobenzene‐1,2‐diamine (2) and 5,8‐dibromo‐2,3‐dihexylquinoxaline (Br2Qx). ResearchGate.
- 3,6-Dibromophenanthrene. ResearchGate.
- A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. sc.edu [sc.edu]
- 4. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electron Correlation or Basis Set Quality: How to Obtain Converged and Accurate NMR Shieldings for the Third-Row Elements? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dibromo-2,3,5,6-tetramethylbenzene
As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable component of our laboratory operations. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 1,4-Dibromo-2,3,5,6-tetramethylbenzene (CAS RN: 1646-54-4), a halogenated aromatic compound. Adherence to these procedures is essential for ensuring personal safety, maintaining regulatory compliance, and protecting our environment.
Part 1: Hazard Profile and Immediate Safety Protocols
Before any handling or disposal, it is imperative to understand the hazard profile of this compound. This compound is a white to off-white crystalline solid and, like many halogenated organic compounds, requires stringent safety measures.
Primary Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation if dust is inhaled[2].
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.
Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing the appropriate PPE. The principle here is to create a complete barrier between the researcher and the chemical.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166[1][3].
-
Hand Protection: Use nitrile gloves. Always check with the glove manufacturer for specific breakthrough times and chemical compatibility[4].
-
Body Protection: A standard lab coat is required. Ensure it is fully buttoned[4].
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed within a certified chemical fume hood to prevent inhalation[4][5].
First-Aid and Emergency Response
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1][6].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician[1][2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur[1][6].
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a designated, labeled hazardous waste container. Decontaminate the area with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste[5][6][7].
Part 2: The Core Disposal Protocol: Segregation and Containment
The fundamental principle for disposing of this compound is that it must be treated as halogenated organic hazardous waste . Halogenated compounds require specific disposal methods, often involving high-temperature incineration, and are significantly more costly to dispose of than non-halogenated waste[8]. Cross-contamination of waste streams can lead to compliance violations and needlessly increased disposal costs for the entire lab.
Step-by-Step Disposal Workflow
This protocol outlines the process from the point of waste generation to its final handoff for disposal.
Step 1: Designate the Correct Waste Container
-
Obtain a dedicated hazardous waste container specifically for "Halogenated Organic Solids."
-
The container must be made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw cap).
-
Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid[8].
Step 2: Collect All Contaminated Materials
-
Carefully place all solid this compound waste into the designated container.
-
This includes any contaminated disposable items such as weighing papers, gloves, and paper towels used for cleanup.
-
Glassware Decontamination: Rinse any contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone) inside a chemical fume hood. This rinsate is now also considered halogenated hazardous waste and must be collected in a separate, designated container for "Halogenated Organic Liquids" [5]. Do not pour rinsate down the drain [4].
Step 3: Label the Waste Container Correctly
-
As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department[8].
-
The label must include:
-
The words "Hazardous Waste"[5].
-
The full chemical name: "this compound".
-
An accurate list of all other contents if it is a mixed waste stream.
-
The approximate percentage of each component.
-
The date accumulation started.
-
Step 4: Store the Waste Container Safely
-
Keep the waste container tightly sealed at all times, except when adding waste[8].
-
Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked.
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks[8].
Step 5: Arrange for Final Disposal
-
Once the container is full or you have finished the project, contact your institution's EHS office to arrange for a hazardous waste pickup[5]. They are responsible for the transport, treatment, and final disposal in compliance with all federal and state regulations[9].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 1,4-Dibromo-2,3,5,6-tetramethylbenzene
This guide provides essential, field-proven safety protocols and operational directives for the laboratory use of 1,4-Dibromo-2,3,5,6-tetramethylbenzene (CAS No. 1646-54-4). As your partner in research, we are committed to providing value beyond the product itself, ensuring your work is conducted with the highest standards of safety and scientific integrity. The following procedures are designed to empower you, the researcher, with the knowledge to manage this compound confidently and safely from receipt to disposal.
Hazard Profile: Understanding the Risks
This compound is a solid organic compound that requires careful handling due to its specific toxicological and environmental profile. The primary hazards, as identified under the Globally Harmonized System (GHS), are direct and immediate upon exposure.[1]
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation (H319): The compound is a significant eye irritant, with the potential to cause serious damage if contact occurs.[1]
-
Respiratory Irritation (H335): As a powder, the compound can form dust. Inhalation of this dust may lead to respiratory tract irritation.
-
Aquatic Toxicity (H411/H413): The compound is toxic or harmful to aquatic life with long-lasting effects, mandating careful disposal and avoidance of environmental release.[2][3]
A thorough understanding of these risks is the foundation of a robust safety protocol. The causality is clear: the physical form (dust) and chemical properties (irritant) dictate the necessary protective barriers.
The PPE Mandate: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is not a matter of generic lab policy but a specific response to the identified hazards of this compound. All handling of this chemical must be predicated on the correct use of the following equipment.
| PPE Category | Specification | Rationale & Causality |
| Eye/Face Protection | Chemical Splash Goggles meeting ANSI Z87.1 standards.[4] A face shield is required when handling larger quantities (>10g) or when a splash risk exists.[4][5] | Standard safety glasses are insufficient. The "Causes serious eye irritation" classification (H319) requires a complete seal around the eyes to protect against fine dust particles and accidental splashes.[1] |
| Hand Protection | Chemical-resistant nitrile gloves.[6] | The primary route of exposure is skin contact, which causes irritation (H315).[1] Nitrile gloves provide an effective barrier for incidental contact. Gloves must be inspected before use and changed immediately upon contamination. |
| Body Protection | A long-sleeved, fully buttoned laboratory coat.[5][7] | Protects skin on the arms and personal clothing from contamination by the chemical dust. |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood or a well-ventilated area to minimize dust inhalation.[1][7] | The "May cause respiratory irritation" classification (H335) makes local exhaust ventilation the primary means of respiratory protection.[4] This engineering control is superior to relying solely on personal respirators. |
Operational Protocols: PPE in Practice
Adherence to a systematic workflow is critical. The following step-by-step protocols integrate the PPE mandate into common laboratory procedures.
Preparation and Weighing
This phase presents the highest risk of dust generation and inhalation.
-
Area Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Locate the nearest emergency eyewash station and safety shower.[5]
-
Donning PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves as specified in the table above.
-
Handling the Compound: Perform all weighing and transfers of the solid this compound exclusively within the fume hood.
-
Technique: Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust, such as dropping the material from a height.
-
Container Management: Keep the source container tightly sealed when not in immediate use.[1]
Dissolution and Reaction
-
Glassware: Ensure all glassware is clean, dry, and free of contaminants.
-
Solvent Addition: When creating a solution, slowly add the solid compound to the solvent to prevent splashing.
-
Reaction Setup: If the subsequent reaction is to be heated, ensure the apparatus is properly clamped and vented within the fume hood.
Post-Handling Decontamination and Disposal
-
Surface Decontamination: After completing your work, decontaminate the balance and all surfaces within the fume hood that may have come into contact with the compound.
-
Waste Disposal: Dispose of all contaminated consumables (e.g., gloves, weighing paper) and excess chemical in a designated, sealed waste container. This waste must be disposed of through an approved waste disposal plant to prevent environmental release.[2]
-
PPE Removal: Carefully remove your PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last, turning them inside out as you pull them off.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
PPE Selection Workflow
The decision to upgrade PPE levels depends on the scale and nature of the operation. This workflow ensures that the protective measures are always commensurate with the risk.
Caption: PPE Selection Workflow based on experimental scale.
Emergency Response: When Containment is Breached
In the event of accidental exposure or spillage, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
-
Spillage: Collect spillage to prevent it from entering drains. Sweep up the solid material, avoiding dust formation, and place it in a suitable, sealed container for disposal.[8][9]
By integrating these safety protocols into your daily laboratory practice, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- SAFETY DATA SHEET for 1,4-Dibromobenzene. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET for 1,2-Dibromo-3,4,5,6-tetramethylbenzene. (2025). Fisher Scientific.
- This compound Product Inform
- Personal protective equipment for handling 3-Bromo-1-butene.Benchchem.
- Personal protective equipment for handling 4-Bromo-3-iodophenol.Benchchem.
- This compound Product Inform
- SAFETY DATA SHEET for 1-Bromo-2,3,5,6-tetramethylbenzene. (2025). Fisher Scientific.
- Personal Protective Equipment in Chemistry.Dartmouth Environmental Health and Safety.
- Lab Safety Equipment & PPE.ChemTalk.
- SAFETY DATA SHEET for 1-BROMO-2,3,5,6-TETRAMETHYLBENZENE. (2025). ChemicalBook.
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound | 1646-54-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound | 1646-54-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



